molecular formula C6H10O2 B1348116 2-cyclobutylacetic Acid CAS No. 6540-33-6

2-cyclobutylacetic Acid

Cat. No.: B1348116
CAS No.: 6540-33-6
M. Wt: 114.14 g/mol
InChI Key: FQRMJJJRCOMBKG-UHFFFAOYSA-N
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Description

2-cyclobutylacetic Acid is a useful research compound. Its molecular formula is C6H10O2 and its molecular weight is 114.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclobutylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c7-6(8)4-5-2-1-3-5/h5H,1-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQRMJJJRCOMBKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363967
Record name 2-cyclobutylacetic Acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6540-33-6
Record name 2-cyclobutylacetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Cyclobutylacetic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-cyclobutylacetic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 2-Cyclobutylacetic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No: 6540-33-6) is a carboxylic acid characterized by a cyclobutane ring attached to an acetic acid moiety.[1][2][3] This unique structural motif, combining the conformational rigidity of a four-membered carbocycle with a versatile carboxylic acid functional group, has positioned it as a valuable building block in synthetic organic chemistry and medicinal chemistry. The cyclobutyl group is increasingly recognized in drug design as a metabolically stable, non-planar scaffold that can impart favorable pharmacokinetic properties. This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and potential applications of this compound, offering field-proven insights for its effective utilization in research and development.

Core Chemical and Physical Properties

A thorough understanding of a compound's physical properties is foundational to its application in experimental work, from reaction setup to purification and storage. This compound typically presents as a colorless to yellow liquid, oil, or semi-solid.[2][4] Its key properties are summarized below.

PropertyValueSource(s)
IUPAC Name This compoundPubChem[1]
CAS Number 6540-33-6Sigma-Aldrich[2]
Molecular Formula C₆H₁₀O₂PubChem[1]
Molecular Weight 114.14 g/mol ChemicalBook[4]
Boiling Point 212-213.5 °C (at 768 Torr)ChemWhat[3]
Density 1.0131 g/cm³ (at 18.5 °C)ChemicalBook[4]
Refractive Index 1.4475 (at 18.5 °C)ChemWhat[3]
pKa (Predicted) 4.85 ± 0.10ChemicalBook[4]
Physical Form Colorless to yellow solid, semi-solid, or liquidSigma-Aldrich[2]
Solubility Slightly soluble in Chloroform and MethanolChemicalBook[4]
Storage Sealed in dry, 2-8 °CSigma-Aldrich[2], ChemicalBook[4]

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is most commonly achieved through the robust and high-yielding hydrolysis of 2-cyclobutylacetonitrile. This method is favored for its reliability and straightforward execution.

Causality Behind Experimental Design

The chosen protocol involves a strong acid-catalyzed hydrolysis. The high temperature (120 °C) is crucial for overcoming the activation energy required to hydrolyze the stable nitrile group to a carboxylic acid. The use of 6 M hydrochloric acid provides both the hydronium ions necessary for the reaction mechanism and a polar medium. The workup procedure, involving dilution with water and extraction with ethyl acetate, is designed to separate the organic product from the inorganic acid and aqueous-soluble byproducts. Drying the organic layer over anhydrous sodium sulfate is a critical step to remove residual water before solvent evaporation, ensuring the purity of the final product.

Experimental Protocol: Hydrolysis of 2-Cyclobutylacetonitrile
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-cyclobutylacetonitrile (1.00 eq.) in 6 M hydrochloric acid (approximately 5.7 eq.).[4]

  • Heating: Heat the reaction mixture to 120 °C and stir for 16 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Workup - Quenching and Extraction: After completion, cool the reaction mixture to room temperature. Dilute the mixture with distilled water (approx. 33 mL per 1 g of starting nitrile) and transfer it to a separatory funnel.[4]

  • Organic Extraction: Extract the aqueous mixture with ethyl acetate (2 x 13 mL per 1 g of starting nitrile).[4]

  • Washing: Combine the organic phases and wash with distilled water (26 mL per 1 g of starting nitrile) to remove any remaining acid.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield this compound as a colorless liquid.[4] Expected yields are typically high, in the range of 85-90%.[4]

Synthesis Workflow Diagram

SynthesisWorkflow start 2-Cyclobutylacetonitrile reagents 6 M HCl 120 °C, 16h start->reagents hydrolysis Acid Hydrolysis reagents->hydrolysis workup Workup (H₂O, Ethyl Acetate Extraction) hydrolysis->workup product This compound workup->product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Profile and Structural Elucidation

Confirmation of the structure and purity of synthesized this compound relies on standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals that correspond to the different protons in the molecule. Based on available data, the expected chemical shifts in CDCl₃ are: δ 2.69-2.68 (m, 1H, α-proton on the cyclobutane ring), 2.47-2.45 (m, 2H, methylene protons of the acetic acid group), and 2.17-1.70 (m, 6H, remaining cyclobutane protons).[4] The broad singlet for the carboxylic acid proton is typically observed further downfield (>10 ppm) and can be confirmed by D₂O exchange.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon (around 178-180 ppm), the α-carbon of the acid (around 40-42 ppm), and the carbons of the cyclobutane ring (in the 20-35 ppm range).

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by two key features characteristic of a carboxylic acid: a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and an intense C=O (carbonyl) stretching absorption around 1700-1725 cm⁻¹.[5][6]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) corresponding to the molecular weight of 114.14.[1] High-resolution mass spectrometry (HRMS) can be used to confirm the exact molecular formula, C₆H₁₀O₂.[7]

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is centered on its carboxylic acid functionality, making it a versatile precursor for a wide range of derivatives. Its utility in drug development stems from its ability to be readily incorporated into larger molecules via stable amide or ester linkages.

Key Transformations:
  • Amide Bond Formation: This is arguably the most critical reaction for medicinal chemistry. The carboxylic acid can be coupled with primary or secondary amines using standard peptide coupling reagents (e.g., DCC, EDC/HOBt, HATU) to form amides. This reaction is fundamental for building peptidomimetics and other complex molecular architectures.

  • Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via the acid chloride yields the corresponding esters. Esters can serve as prodrugs or as intermediates for further transformations.

  • Reduction: The carboxylic acid can be reduced to the primary alcohol, 2-cyclobutylethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).

  • Conversion to Acid Chloride: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid to the more reactive 2-cyclobutylacetyl chloride, a key intermediate for forming esters and amides under milder conditions.

Illustrative Derivatization Pathways

Reactivity parent This compound amide Amide Derivative parent->amide R-NH₂, Coupling Agent ester Ester Derivative parent->ester R-OH, H⁺ alcohol 2-Cyclobutylethanol parent->alcohol LiAlH₄ or BH₃ acid_chloride Acid Chloride parent->acid_chloride SOCl₂ acid_chloride->amide R-NH₂ acid_chloride->ester R-OH

Caption: Key synthetic transformations of this compound.

Role in Drug Discovery and Development

The incorporation of small carbocyclic rings like cyclobutane is a well-established strategy in modern drug design. The cyclobutyl moiety in this compound offers several advantages:

  • Metabolic Stability: The cyclobutane ring is generally more resistant to metabolic degradation (e.g., oxidation) compared to linear alkyl chains or aromatic rings, potentially leading to an improved pharmacokinetic profile.

  • Three-Dimensional Scaffolding: Unlike flat aromatic rings, the puckered, non-planar nature of the cyclobutane ring provides a defined three-dimensional vector for substituents. This allows for precise spatial orientation of functional groups to optimize interactions with biological targets.

  • Bioisosterism: The cyclobutyl group can act as a bioisostere for other groups, such as phenyl rings or gem-dimethyl groups, helping to fine-tune properties like solubility, lipophilicity, and binding affinity.

  • Novel Chemical Space: As a building block, it provides access to novel chemical matter, which is crucial for developing intellectual property and overcoming challenges with existing drug classes.

While specific blockbuster drugs containing the this compound fragment are not prominent, its derivatives and related structures are prevalent in patent literature and preclinical research, often as components of enzyme inhibitors or receptor modulators.[1] For instance, related structures like cyclobutanecarboxylic acid and various amino-cyclobutane derivatives are precursors to a range of biologically active compounds.[8][9]

Conceptual Role as a Pharmacophore Fragment

DrugDesign cluster_0 Hypothetical Drug Molecule core Pharmacophore Core (e.g., Heterocycle) linker Amide Linker -C(O)NH- core->linker fragment 2-Cyclobutylacetyl Moiety linker->fragment receptor Target Receptor Binding Pocket fragment->receptor Hydrophobic/ van der Waals Interaction

Caption: Incorporation of the cyclobutylacetyl moiety into a drug scaffold.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be observed when handling this compound.

  • Hazard Identification: The compound is classified as harmful if swallowed and causes skin irritation.[1][2] Depending on the supplier, it may also be listed as causing serious eye damage/irritation and may cause respiratory irritation.[1][2]

  • GHS Pictogram: GHS07 (Exclamation mark).[2]

  • Signal Word: Warning.[2]

  • Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing vapors or mists.

  • Storage: Store in a tightly sealed container in a dry, cool place, with recommended temperatures between 2-8 °C.[2][4]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a synthetically accessible and highly versatile building block with significant potential for researchers in organic synthesis and drug discovery. Its well-defined chemical properties, straightforward synthesis, and the desirable characteristics imparted by the cyclobutyl moiety make it a valuable tool for constructing novel molecules with tailored biological and pharmacokinetic profiles. This guide has provided the foundational knowledge and practical protocols necessary for its effective and safe implementation in a research setting.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1516411, this compound. [Link]

  • ChemWhat. (n.d.). CYCLOBUTYL-ACETIC ACID CAS#: 6540-33-6. [Link]

  • PubChemLite. (n.d.). This compound (C6H10O2). [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14352283, 2-Amino-2-cyclobutylacetic acid. [Link]

  • Organic Syntheses. (1967). Cyclobutylamine. Org. Synth., 47, 28. [Link]

  • Wikipedia. (2023). Cyclobutanecarboxylic acid. [Link]

  • The Chem Professor. (2021). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. YouTube. [Link]

  • McMurry, J. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. In Organic Chemistry: A Tenth Edition. [Link]

Sources

2-cyclobutylacetic acid physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 2-Cyclobutylacetic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 6540-33-6) is a carboxylic acid that serves as a valuable building block in organic synthesis, particularly within pharmaceutical and agrochemical research.[1][2] Its unique cyclobutyl moiety imparts specific steric and conformational properties to larger molecules, making it a subject of interest for designing novel chemical entities. This guide provides a comprehensive overview of the core physical properties of this compound, supported by experimental protocols and data to aid in its application and characterization.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all further research. Key identifiers for this compound are consolidated below.

  • IUPAC Name: this compound[3]

  • Synonyms: cyclobutylacetic acid[1][4][5][6]

  • CAS Number: 6540-33-6[1][3][4][5]

  • Molecular Formula: C₆H₁₀O₂[1][3][4][7]

  • Molecular Weight: 114.14 g/mol [1][3][4]

  • Chemical Structure:

    • SMILES: C1CC(C1)CC(=O)O[3][7]

    • InChI: InChI=1S/C6H10O2/c7-6(8)4-5-2-1-3-5/h5H,1-4H2,(H,7,8)[3][7]

    • InChIKey: FQRMJJJRCOMBKG-UHFFFAOYSA-N[3][7]

Core Physical Properties

The physical properties of this compound dictate its behavior in various experimental settings, from reaction conditions to formulation. The data, compiled from multiple chemical suppliers and databases, are summarized below.

PropertyValueNotes / ConditionsSource
Physical Form Colorless to yellow solid, semi-solid, liquid, or oil.The reported state varies, suggesting a melting point close to ambient temperature.[1][4]
Boiling Point 212–213.5 °Cat 768 Torr[1][5]
210.7 °Cat 760 mmHg[2]
Density 1.0131 g/cm³at 18.5 °C[1]
1.106 g/cm³Temperature not specified[2]
Refractive Index 1.4475at 18.5 °C (589.3 nm)[1][5]
pKa (Acidity) 4.85 ± 0.10Predicted value[1]
Solubility Slightly soluble in Chloroform and Methanol.[1]
LogP (XLogP3) 1.4A measure of lipophilicity.[3][7]

Spectroscopic Data

Spectroscopic analysis is essential for structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR)

Proton NMR (¹H NMR) provides detailed information about the hydrogen framework of the molecule.

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 2.69-2.68 (m, 1H), 2.47-2.45 (m, 2H), 2.17-2.15 (m, 2H), 1.89-1.87 (m, 2H), 1.75-1.70 (m, 2H).[1]

Mass Spectrometry (MS)

High-resolution mass spectrometry determines the precise mass of the molecule and its fragments. Predicted collision cross-section (CCS) values, which relate to the ion's shape in the gas phase, have been calculated.[7]

Adductm/z (mass-to-charge ratio)Predicted CCS (Ų)
[M+H]⁺ 115.07536120.9
[M+Na]⁺ 137.05730126.0
[M-H]⁻ 113.06080123.0

Experimental Protocols for Property Determination

To ensure scientific rigor, physical properties must be determined using validated experimental methods. The following protocols are standard for characterizing a compound like this compound.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity.[8] Pure crystalline compounds exhibit a sharp melting point range (typically 0.5-1.0°C), whereas impurities cause a depression and broadening of this range.[8][9][10]

Methodology:

  • Sample Preparation: Ensure the sample is completely dry and, if solid, finely powdered.[11]

  • Capillary Loading: Gently tap the open end of a capillary tube into the sample powder. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample should be 1-2 mm high.[10]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., a DigiMelt or Mel-Temp).[9]

  • Rapid Determination (Optional): Perform an initial rapid heating (10-20 °C/min) to find the approximate melting range. This saves time in subsequent, more precise measurements.[8][9]

  • Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 10-15 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C per minute.

  • Observation and Recording: Record two temperatures:

    • T₁: The temperature at which the first drop of liquid appears.

    • T₂: The temperature at which the last crystal of solid melts completely. The melting point is reported as the range T₁–T₂.

Boiling Point Determination (Micro-scale Capillary Method)

This method is ideal for determining the boiling point with a small amount of liquid. The principle relies on the definition of boiling point: the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[12]

Methodology:

  • Apparatus Setup: Add a small amount (a few mL) of this compound to a small test tube or fusion tube.[13][14]

  • Capillary Insertion: Place a standard melting point capillary tube, sealed at one end, into the liquid with the open end down.[14][15]

  • Heating: Attach the test tube to a thermometer and place the assembly in a heating bath (e.g., an oil bath or an aluminum block).[13][14]

  • Observation: Heat the apparatus gently. Initially, trapped air will be expelled from the capillary tube. As the temperature approaches the boiling point, the liquid's vapor pressure increases, and a rapid, continuous stream of bubbles will emerge from the capillary's open end.

  • Cooling and Measurement: Turn off the heat and allow the apparatus to cool slowly. The bubbling will slow and then stop. The exact boiling point is the temperature at which the liquid is drawn back into the capillary tube, signifying that the vapor pressure inside the capillary is equal to the external atmospheric pressure.[12]

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the pKa of a weak acid.[16] It involves monitoring the pH of the acid solution as a strong base of known concentration is added. The fundamental principle is derived from the Henderson-Hasselbalch equation; at the point where exactly half of the acid has been neutralized, the concentration of the acid [HA] equals the concentration of its conjugate base [A⁻], and thus, pH = pKa.[17][18]

Methodology:

  • Solution Preparation: Prepare a solution of this compound of known concentration in deionized water. Prepare a standardized titrant solution of a strong base (e.g., 0.1 M NaOH).

  • Apparatus Setup: Place the acid solution in a beaker with a magnetic stir bar. Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0 and 7.0). Immerse the pH electrode in the acid solution.

  • Titration: Add the NaOH titrant from a burette in small, precise increments. After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

  • Data Plotting: Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis). This will generate a sigmoid titration curve.[16][18]

  • Equivalence Point Determination: Identify the equivalence point—the point of maximum slope on the curve, where the acid has been completely neutralized. This can be found visually or by calculating the first derivative of the curve.

  • Half-Equivalence Point and pKa: Determine the volume of titrant added at the equivalence point (Veq). The half-equivalence point occurs at exactly half this volume (Veq/2).

  • pKa Value: Find the pH on the titration curve that corresponds to the volume at the half-equivalence point. This pH value is the experimental pKa of this compound.[17][18]

Caption: Workflow for pKa Determination via Potentiometric Titration.

Safety and Handling

Based on aggregated GHS data, this compound should be handled with appropriate care.

  • GHS Pictogram: GHS07 (Exclamation Mark)[4]

  • Signal Word: Warning[1][4]

  • Hazard Statements:

    • H302: Harmful if swallowed[1][3][4]

    • H315: Causes skin irritation[1][3][4]

    • H319: Causes serious eye irritation[1][3][4]

    • H335: May cause respiratory irritation[1][3][4]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be performed in a well-ventilated area or a chemical fume hood.

References

  • This compound. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • Subtechnique, B. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved January 12, 2026, from [Link]

  • Zaccone, O. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education. Retrieved January 12, 2026, from [Link]

  • This compound (C6H10O2). (n.d.). PubChemLite. Retrieved January 12, 2026, from [Link]

  • CYCLOBUTYL-ACETIC ACID CAS#: 6540-33-6. (n.d.). ChemWhat. Retrieved January 12, 2026, from [Link]

  • Experiment # 11: Spectroscopic determination of indicator pKa. (n.d.). University of Louisiana Monroe. Retrieved January 12, 2026, from [Link]

  • Measuring the Melting Point. (2023, May 8). Westlab Canada. Retrieved January 12, 2026, from [Link]

  • Boiling Points - Concept. (2020, March 26). JoVE. Retrieved January 12, 2026, from [Link]

  • Melting point determination. (n.d.). University of Calgary. Retrieved January 12, 2026, from [Link]

  • Melting point determination. (n.d.). SSERC. Retrieved January 12, 2026, from [Link]

  • BOILING POINT DETERMINATION. (n.d.). University of Calgary. Retrieved January 12, 2026, from [Link]

  • Experiment 1 - Melting Points. (n.d.). Angelo State University. Retrieved January 12, 2026, from [Link]

  • Determination Of Boiling Point Of An Organic Compound Experiment. (n.d.). BYJU'S. Retrieved January 12, 2026, from [Link]

  • Boiling Points - Procedure. (2020, March 26). JoVE. Retrieved January 12, 2026, from [Link]

  • experiment (1) determination of melting points. (2021, September 19). University of Technology, Iraq. Retrieved January 12, 2026, from [Link]

  • How to Determine Pka from Titration Curve. (2025, December 4). Oreate AI Blog. Retrieved January 12, 2026, from [Link]

  • CYCLOBUTYLACETIC ACID Suppliers. (n.d.). ChemicalRegister.com. Retrieved January 12, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Structural Elucidation of 2-Cyclobutylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Unambiguous Structural Verification in Drug Development

In the landscape of modern drug discovery and development, the precise characterization of small molecules is a cornerstone of scientific rigor and regulatory compliance. The journey from a promising lead compound to a clinically approved therapeutic is paved with exacting analytical challenges, where the unequivocal determination of a molecule's chemical structure is paramount. This guide provides a comprehensive, in-depth exploration of the methodologies and analytical reasoning required for the structural elucidation of 2-cyclobutylacetic acid, a key intermediate in the synthesis of various pharmaceutical agents.

This document is intended for researchers, scientists, and drug development professionals. It eschews a rigid, templated approach in favor of a narrative that mirrors the logical, iterative process of structural analysis. As a self-validating system, each analytical step is designed to corroborate the findings of the others, culminating in a cohesive and irrefutable structural assignment. Our discussion will be grounded in field-proven insights, explaining not just the "how" but the critical "why" behind each experimental choice.

Foundational Analysis: The Initial Dossier

Before embarking on sophisticated spectroscopic analysis, a foundational understanding of the target molecule is essential. For this compound, the initial dossier includes:

PropertyValueSource
Molecular Formula C₆H₁₀O₂[1]
Molecular Weight 114.14 g/mol [1]
CAS Number 6540-33-6[2]

This preliminary data provides the fundamental constraints for all subsequent spectroscopic interpretation. The molecular formula, in particular, dictates the expected number and types of atoms, which is a critical cross-reference for NMR and mass spectrometry data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Instrument: 500 MHz NMR Spectrometer

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Acquisition Time: 3.28 s

    • Relaxation Delay: 1.0 s

  • ¹³C NMR:

    • Pulse Program: zgpg30 (proton-decoupled)

    • Number of Scans: 1024

    • Acquisition Time: 1.09 s

    • Relaxation Delay: 2.0 s

¹H NMR Analysis: Unveiling the Proton Environment

The ¹H NMR spectrum provides detailed information about the number of distinct proton environments, their connectivity (through spin-spin coupling), and their chemical nature.

Caption: Key vibrational modes of this compound.

Predicted FT-IR Data for this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
3300 - 2500 (broad)O-H stretchCarboxylic Acid
2980 - 2850C-H stretchAlkane
~1710C=O stretchCarboxylic Acid
~1420O-H bendCarboxylic Acid
~1250C-O stretchCarboxylic Acid

Interpretation:

The IR spectrum is expected to be dominated by the characteristic absorptions of the carboxylic acid group. A very broad O-H stretching band from approximately 3300 to 2500 cm⁻¹ is a definitive indicator of a hydrogen-bonded carboxylic acid. [3]The strong, sharp absorption around 1710 cm⁻¹ is due to the carbonyl (C=O) stretch. The presence of alkane C-H stretching bands just below 3000 cm⁻¹ confirms the aliphatic nature of the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in methanol.

Data Acquisition:

  • Instrument: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode

  • Mass Range: 50 - 500 m/z

Mass Spectral Analysis

Expected Mass Spectrum Data for this compound

m/zInterpretation
113.0597[M-H]⁻ (deprotonated molecular ion)
69.0704[M-H - CO₂]⁻ (loss of carbon dioxide)

Interpretation:

In negative ion ESI-MS, the most prominent peak is expected to be the deprotonated molecule [M-H]⁻ at an m/z corresponding to the molecular weight minus one proton. For C₆H₁₀O₂, the exact mass is 114.0681, so the [M-H]⁻ ion would be observed at 113.0597. A common fragmentation pathway for carboxylic acids is the loss of carbon dioxide (44 Da), which would result in a fragment ion at m/z 69.0704.

Integrated Analysis and Final Structure Confirmation

The true power of this multi-technique approach lies in the integration of all data to build a cohesive and self-consistent structural assignment.

Caption: Workflow for the structural elucidation of this compound.

The workflow begins with the foundational data, which informs the interpretation of the spectroscopic results. Each spectroscopic technique provides a unique piece of the structural puzzle:

  • MS confirms the molecular weight.

  • IR identifies the key carboxylic acid functional group.

  • ¹³C NMR maps out the carbon skeleton.

  • ¹H NMR reveals the proton environments and their connectivity.

The convergence of all these data points on a single, consistent structure provides the highest level of confidence in the final assignment.

Conclusion: A Robust Framework for Structural Integrity

The structural elucidation of this compound, as detailed in this guide, exemplifies a robust and scientifically sound approach to the characterization of small molecules. By integrating data from multiple, orthogonal analytical techniques and grounding the interpretation in a solid theoretical framework, we can achieve an unambiguous and verifiable structural assignment. This commitment to analytical excellence is not merely an academic exercise; it is a critical component of ensuring the safety, efficacy, and quality of pharmaceutical products, thereby upholding the principles of scientific integrity and protecting public health.

References

  • Jiménez-Osés, G., Corzana, F., Busto, J. H., Pérez-Fernández, M., Peregrina, J. M., & Avenoza, A. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry, 71(5), 1873–1883. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

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  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
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  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042). Retrieved January 12, 2026, from [Link]

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  • NIST. (n.d.). Cyclobutylcarboxylic acid. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved January 12, 2026, from [Link]

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  • University of California, Los Angeles. (n.d.). IR Absorption Table. Retrieved January 12, 2026, from [Link]

  • ChemicalRegister.com. (n.d.). CYCLOBUTYLACETIC ACID Suppliers. Retrieved January 12, 2026, from [Link]

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  • ResearchGate. (n.d.). FT-IR spectrum of the acetic acid. Retrieved January 12, 2026, from [Link]

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An In-depth Technical Guide to 2-Cyclobutylacetic Acid (CAS Number: 6540-33-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclobutylacetic acid, with the CAS number 6540-33-6, is a carboxylic acid that is gaining increasing attention as a valuable building block in organic synthesis, particularly in the realm of medicinal chemistry.[1] Its unique structural motif, featuring a four-membered cyclobutane ring, imparts specific conformational properties that are of interest in the design of novel therapeutic agents.[2] The cyclobutane ring can influence a molecule's metabolic stability, direct key pharmacophore groups, and fill hydrophobic pockets in target enzymes.[2] This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this compound, offering a technical resource for scientists working in drug discovery and chemical development.

Physicochemical and Spectroscopic Properties

This compound is typically a colorless liquid or a low-melting solid.[1][3] A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource
CAS Number 6540-33-6[4]
Molecular Formula C6H10O2[1][4]
Molecular Weight 114.14 g/mol [1][4]
Boiling Point 212-213.5 °C (at 768 Torr)[1]
Density 1.0131 g/cm³ (at 18.5 °C)[1]
Refractive Index 1.4475 (at 18.5 °C)[1]
pKa 4.85 ± 0.10 (Predicted)[1]
Solubility Slightly soluble in chloroform and methanol.[1]
Spectroscopic Profile

A thorough understanding of the spectroscopic characteristics of this compound is essential for its identification and characterization.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound in CDCl₃ (400MHz) is expected to show the following signals: a multiplet around δ 2.69-2.68 for the single proton on the carbon bearing the acetic acid group, a multiplet at δ 2.47-2.45 for the two protons of the methylene group in the acetic acid moiety, and multiplets in the range of δ 2.17-1.70 for the seven protons of the cyclobutane ring.[1]

¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit distinct signals for the carbonyl carbon, the carbons of the cyclobutane ring, and the methylene carbon of the acetic acid group.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, and a strong, sharp peak around 1700-1725 cm⁻¹ corresponding to the C=O stretching of the carbonyl group.

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns will be consistent with the structure, likely showing loss of the carboxylic acid group.

Synthesis of this compound

There are several synthetic routes to prepare this compound. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.

Hydrolysis of 2-Cyclobutylacetonitrile

A common and high-yielding method involves the hydrolysis of 2-cyclobutylacetonitrile.[1] This two-step process starts with the synthesis of the nitrile followed by its conversion to the carboxylic acid.

Synthesis_via_Nitrile_Hydrolysis cluster_step1 Step 1: Nucleophilic Substitution cluster_step2 Step 2: Acid Hydrolysis Cyclobutylmethyl bromide Cyclobutylmethyl bromide 2-Cyclobutylacetonitrile 2-Cyclobutylacetonitrile Cyclobutylmethyl bromide->2-Cyclobutylacetonitrile DMSO NaCN NaCN This compound This compound 2-Cyclobutylacetonitrile->this compound Hydrolysis HCl_H2O aq. HCl, Δ

Figure 1: Synthesis of this compound via nitrile hydrolysis.

Experimental Protocol:

Step 1: Synthesis of 2-Cyclobutylacetonitrile

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclobutylmethyl bromide in a suitable solvent such as dimethyl sulfoxide (DMSO).

  • Add sodium cyanide (NaCN) portion-wise to the solution. Caution: Cyanide salts are highly toxic. Handle with appropriate safety precautions.

  • Heat the reaction mixture and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture and perform an aqueous workup to isolate the crude 2-cyclobutylacetonitrile.

  • Purify the product by distillation under reduced pressure.

Step 2: Hydrolysis to this compound

  • To a round-bottom flask, add 2-cyclobutylacetonitrile (15.00 g, 157.66 mmol).[1]

  • Add 6 M hydrochloric acid (150 mL).[1]

  • Heat the reaction mixture to 120 °C and stir for 16 hours.[1]

  • After cooling to room temperature, dilute the mixture with distilled water (500 mL).[1]

  • Extract the product with ethyl acetate (2 x 200 mL).[1]

  • Combine the organic layers and wash with distilled water (400 mL).[1]

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain this compound as a colorless liquid (yield: 88.9%).[1]

Malonic Ester Synthesis

An alternative and classic approach is the malonic ester synthesis, which allows for the formation of a substituted acetic acid from an alkyl halide.[5]

Malonic_Ester_Synthesis cluster_alkylation Alkylation cluster_hydrolysis Hydrolysis & Decarboxylation Diethyl malonate Diethyl malonate Intermediate Dialkyl malonate intermediate Diethyl malonate->Intermediate Alkylation Base 1. NaOEt, EtOH Alkyl_Halide 2. Cyclobutylmethyl bromide Final_Product This compound Intermediate->Final_Product Hydrolysis & Decarboxylation Hydrolysis_Decarboxylation H₃O⁺, Δ

Figure 2: Proposed malonic ester synthesis of this compound.

Proposed Experimental Protocol:

  • Prepare a solution of sodium ethoxide in absolute ethanol in a flame-dried, three-necked flask under an inert atmosphere.

  • Add diethyl malonate dropwise to the stirred ethoxide solution at room temperature.

  • After the formation of the enolate is complete, add cyclobutylmethyl bromide dropwise.

  • Reflux the reaction mixture until the alkylation is complete, as monitored by TLC or GC.

  • After cooling, remove the ethanol under reduced pressure.

  • Add aqueous acid (e.g., HCl or H₂SO₄) to the residue and heat the mixture to reflux to effect both hydrolysis of the esters and decarboxylation.

  • After the reaction is complete, cool the mixture and perform an extractive workup to isolate the crude this compound.

  • Purify the product by distillation or chromatography.

Chemical Reactivity and Derivatization

This compound undergoes reactions typical of carboxylic acids, making it a versatile intermediate for further chemical transformations.

  • Esterification: It can be readily converted to its corresponding esters by reaction with an alcohol in the presence of an acid catalyst (e.g., Fischer esterification) or by using coupling agents.

  • Amide Formation: Reaction with amines, facilitated by coupling reagents such as DCC or EDC, yields amides. This is a crucial reaction in the synthesis of many pharmaceutical compounds.

  • Reduction: The carboxylic acid group can be reduced to a primary alcohol (2-cyclobutylethanol) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

  • Halogenation: The carboxylic acid can be converted to an acyl halide using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which are highly reactive intermediates for further functionalization.

Applications in Medicinal Chemistry and Drug Discovery

The cyclobutane moiety is increasingly recognized as a beneficial structural element in drug design.[2] Its rigid and puckered conformation can help in pre-organizing a molecule for optimal binding to a biological target. Furthermore, the introduction of a cyclobutane ring can block metabolic pathways, thereby improving the pharmacokinetic profile of a drug candidate.[2]

This compound and its derivatives serve as important scaffolds and building blocks in the synthesis of a variety of biologically active molecules. For instance, cyclobutane-containing compounds have been investigated as inhibitors of various enzymes and as ligands for receptors in therapeutic areas such as oncology and autoimmune diseases.[2] The acetic acid side chain provides a convenient handle for the attachment of other molecular fragments through amide or ester linkages, allowing for the exploration of structure-activity relationships in drug discovery programs.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.[4] Therefore, it is essential to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Hazard Statements:

  • H302: Harmful if swallowed[3]

  • H315: Causes skin irritation[3]

  • H319: Causes serious eye irritation[3]

  • H335: May cause respiratory irritation[3]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray[3]

  • P280: Wear protective gloves/eye protection/face protection

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Analytical Methods for Quality Control

Ensuring the purity and identity of this compound is critical for its use in research and development. A combination of chromatographic and spectroscopic techniques is typically employed.

Analytical_Workflow Sample This compound Sample Purity Purity Assessment Sample->Purity Structure Structural Confirmation Sample->Structure HPLC HPLC (Reversed-Phase) Purity->HPLC GC GC-FID/MS Purity->GC NMR ¹H and ¹³C NMR Structure->NMR IR FT-IR Structure->IR MS Mass Spectrometry Structure->MS Report Certificate of Analysis HPLC->Report GC->Report NMR->Report IR->Report MS->Report

Figure 3: Analytical workflow for the characterization of this compound.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a suitable method for determining the purity of this compound. A C18 column with a mobile phase consisting of an acetonitrile/water gradient containing a small amount of acid (e.g., trifluoroacetic acid or formic acid) is typically used.

  • Gas Chromatography (GC): GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) can also be used for purity assessment. Derivatization to a more volatile ester (e.g., methyl or trimethylsilyl ester) may be necessary for optimal chromatographic performance.[6]

  • Spectroscopic Methods: As detailed earlier, NMR, IR, and mass spectrometry are indispensable for confirming the chemical structure of the compound.

Conclusion

This compound is a versatile and valuable building block with significant potential in organic synthesis and medicinal chemistry. Its unique structural features and straightforward reactivity make it an attractive starting material for the development of novel compounds with interesting biological activities. This guide has provided a comprehensive overview of its synthesis, properties, and applications, serving as a valuable resource for researchers and scientists in the field.

References

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  • PubChem. 2-Amino-2-cyclobutylacetic acid | C6H11NO2 | CID 14352283. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Cyclobutyl-2-[formyl(methyl)amino]acetic acid | C8H13NO3 | CID 80487801. National Center for Biotechnology Information. [Link]

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  • Agency for Toxic Substances and Disease Registry. Chapter 6: Analytical Methods. [Link]

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An In-depth Technical Guide to the Synthesis of 2-Cyclobutylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the principal synthetic routes to 2-cyclobutylacetic acid, a valuable building block in medicinal chemistry and materials science. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of key synthetic strategies, including the Malonic Ester Synthesis, Arndt-Eistert Homologation, and synthesis via nitrile hydrolysis. Each method is presented with a focus on the underlying chemical principles, step-by-step experimental protocols, and a critical evaluation of its advantages and limitations. This guide aims to equip the reader with the necessary knowledge to select and implement the most suitable synthetic pathway for their specific research and development needs.

Introduction: The Significance of the Cyclobutane Motif in Modern Chemistry

The cyclobutane ring, once considered a mere curiosity of strained ring systems, has emerged as a privileged scaffold in contemporary drug discovery and materials science. Its rigid, three-dimensional structure can impart favorable physicochemical properties to molecules, such as improved metabolic stability, enhanced binding affinity to biological targets, and desirable conformational constraints. This compound, in particular, serves as a key intermediate in the synthesis of a variety of more complex molecules, including potent and selective inhibitors of integrin αvβ3, which plays a role in pathological conditions.[1] The strategic incorporation of the cyclobutane moiety can lead to novel chemical entities with enhanced therapeutic potential. This guide provides a detailed exploration of the most effective methods for the synthesis of this important building block.

Strategic Approaches to the Synthesis of this compound

Several synthetic strategies can be employed to construct this compound. The choice of a particular route will depend on factors such as the availability of starting materials, desired scale of the reaction, and the need for specific stereochemical control. The following sections will delve into the most prominent and practical of these methods.

The Malonic Ester Synthesis: A Classic and Versatile Approach

The malonic ester synthesis is a robust and widely used method for the preparation of substituted acetic acids.[2][3][4] The strategy involves the alkylation of diethyl malonate, followed by hydrolysis and decarboxylation to yield the desired carboxylic acid. This approach is particularly advantageous due to the high acidity of the α-protons of the malonic ester, which allows for facile deprotonation with common bases like sodium ethoxide.

Mechanism of the Malonic Ester Synthesis:

The reaction proceeds through a three-step sequence:

  • Enolate Formation: A base, typically sodium ethoxide, deprotonates the α-carbon of diethyl malonate to form a resonance-stabilized enolate.

  • Alkylation: The nucleophilic enolate attacks an alkyl halide, in this case, cyclobutylmethyl bromide, in an S(_N)2 reaction to form the alkylated malonic ester.

  • Hydrolysis and Decarboxylation: The diester is hydrolyzed to a dicarboxylic acid under basic or acidic conditions. Subsequent heating leads to the decarboxylation of the resulting malonic acid derivative to afford the final product, this compound.

Diagram of the Malonic Ester Synthesis Workflow:

malonic_ester_synthesis start Diethyl Malonate + NaOEt enolate Diethyl Malonate Enolate start->enolate Deprotonation alkylation Alkylation with Cyclobutylmethyl Bromide enolate->alkylation diester Diethyl Cyclobutylmethylmalonate alkylation->diester hydrolysis Hydrolysis (e.g., NaOH, H2O, Δ) diester->hydrolysis dicarboxylic_acid Cyclobutylmethylmalonic Acid hydrolysis->dicarboxylic_acid decarboxylation Decarboxylation (Δ) dicarboxylic_acid->decarboxylation product This compound decarboxylation->product

Caption: Workflow of the Malonic Ester Synthesis of this compound.

Experimental Protocol: Synthesis of this compound via Malonic Ester Synthesis (Conceptual)

Step 1: Preparation of Diethyl Cyclobutylmethylmalonate

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and an addition funnel, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

  • To the stirred solution of sodium ethoxide, add diethyl malonate dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, add cyclobutylmethyl bromide dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude diethyl cyclobutylmethylmalonate.

  • Purify the crude product by vacuum distillation.

Step 2: Hydrolysis and Decarboxylation to this compound

  • To the purified diethyl cyclobutylmethylmalonate, add an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for several hours to effect saponification.[5]

  • After cooling, acidify the reaction mixture with concentrated hydrochloric acid until the pH is acidic.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude cyclobutylmethylmalonic acid.

  • Transfer the crude dicarboxylic acid to a distillation apparatus and heat to effect decarboxylation, collecting the this compound as it distills.[6]

  • Purify the product by vacuum distillation.

Parameter Value Reference
Starting Materials Diethyl malonate, Cyclobutylmethyl bromide[2]
Base Sodium ethoxide[2]
Hydrolysis Conditions Aqueous NaOH, followed by HCl[5]
Decarboxylation Thermal[6]
Typical Yield Moderate to goodGeneral malonic ester synthesis
The Arndt-Eistert Homologation: A One-Carbon Chain Extension

The Arndt-Eistert reaction is a powerful method for the homologation of carboxylic acids, extending the carbon chain by a single methylene group.[7][8][9][10][11] This makes it an ideal method for converting readily available cyclobutanecarboxylic acid into the target molecule, this compound.

Mechanism of the Arndt-Eistert Homologation:

The reaction proceeds in three key steps:

  • Acid Chloride Formation: The starting carboxylic acid is converted to its corresponding acid chloride, typically using thionyl chloride (SOCl(_2)) or oxalyl chloride ((COCl)(_2)).

  • Diazoketone Formation: The acid chloride reacts with diazomethane (CH(_2)N(_2)) to form an α-diazoketone intermediate.

  • Wolff Rearrangement: In the presence of a catalyst (e.g., Ag(_2)O, light, or heat), the diazoketone undergoes a rearrangement, with the loss of nitrogen gas, to form a ketene. This ketene is then trapped by a nucleophile, such as water, to yield the homologous carboxylic acid.

Diagram of the Arndt-Eistert Homologation Mechanism:

arndt_eistert start Cyclobutanecarboxylic Acid acid_chloride Cyclobutanecarbonyl Chloride start->acid_chloride SOCl2 diazoketone 1-Cyclobutyl-2-diazoethanone acid_chloride->diazoketone CH2N2 wolff Wolff Rearrangement diazoketone->wolff Ag2O, Δ ketene Cyclobutylmethylketene wolff->ketene hydrolysis Hydrolysis (H2O) ketene->hydrolysis product 2-Cyclobutylacetic Acid hydrolysis->product

Caption: Key steps in the Arndt-Eistert homologation of cyclobutanecarboxylic acid.

Experimental Protocol: Synthesis of this compound via Arndt-Eistert Homologation (Conceptual)

Caution: Diazomethane is a toxic and explosive gas. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

Step 1: Preparation of Cyclobutanecarbonyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, place cyclobutanecarboxylic acid.

  • Add an excess of thionyl chloride, along with a catalytic amount of dimethylformamide (DMF).

  • Heat the mixture gently under reflux until the evolution of gas ceases.

  • Remove the excess thionyl chloride by distillation to obtain the crude cyclobutanecarbonyl chloride.

Step 2: Arndt-Eistert Reaction

  • Dissolve the crude cyclobutanecarbonyl chloride in a suitable anhydrous solvent, such as diethyl ether.

  • Cool the solution in an ice bath and slowly add a freshly prepared ethereal solution of diazomethane until the yellow color of diazomethane persists.

  • Allow the reaction to proceed at low temperature for several hours.

  • Carefully quench any excess diazomethane by the dropwise addition of acetic acid.

  • Remove the solvent under reduced pressure to obtain the crude α-diazoketone.

  • To a suspension of silver(I) oxide in water, add the crude α-diazoketone in a suitable solvent (e.g., dioxane).

  • Heat the mixture to induce the Wolff rearrangement and subsequent hydrolysis of the ketene.

  • After the reaction is complete, filter the mixture to remove the silver catalyst.

  • Acidify the filtrate and extract with an organic solvent.

  • Dry the organic extract and remove the solvent to yield crude this compound.

  • Purify the product by distillation or recrystallization.

Parameter Value Reference
Starting Material Cyclobutanecarboxylic acid[7][8]
Reagents SOCl(_2), CH(_2)N(_2), Ag(_2)O[7][9]
Key Intermediate 1-Cyclobutyl-2-diazoethanone[10]
Safety Concerns Use of toxic and explosive diazomethane[11]
Typical Yield 50-80%[7]
Synthesis via Hydrolysis of Cyclobutylacetonitrile

This method provides a straightforward, two-step route to this compound starting from the corresponding alkyl halide. The key steps are the formation of cyclobutylacetonitrile followed by its hydrolysis.

Mechanism of Nitrile Hydrolysis:

Nitrile hydrolysis can be performed under either acidic or basic conditions. Under acidic conditions, the nitrile is first protonated, making it more susceptible to nucleophilic attack by water. A series of proton transfers and tautomerization steps leads to the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid.

Diagram of the Nitrile Hydrolysis Pathway:

nitrile_hydrolysis start Cyclobutylmethyl Bromide cyanation Cyanation (NaCN) start->cyanation nitrile Cyclobutylacetonitrile cyanation->nitrile hydrolysis Acid Hydrolysis (e.g., 6M HCl, Δ) nitrile->hydrolysis product 2-Cyclobutylacetic Acid hydrolysis->product

Caption: Synthetic route to this compound via nitrile hydrolysis.

Experimental Protocol: Synthesis of this compound via Nitrile Hydrolysis [12]

Step 1: Synthesis of Cyclobutylacetonitrile

  • Dissolve sodium cyanide in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Add cyclobutylmethyl bromide to the solution.

  • Heat the reaction mixture and monitor its progress by GC or TLC.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent.

  • Wash the organic layer, dry it over an anhydrous salt, and remove the solvent to obtain crude cyclobutylacetonitrile.

  • Purify by vacuum distillation.

Step 2: Hydrolysis of Cyclobutylacetonitrile to this compound

  • Dissolve 2-cyclobutylacetonitrile (15.00 g, 157.66 mmol) in 6 M hydrochloric acid (150 mL).

  • Stir the reaction mixture for 16 hours at 120 °C.

  • After completion of the reaction, dilute the mixture with distilled water (500 mL) and extract with ethyl acetate (2 x 200 mL).

  • Combine the organic phases and wash with distilled water (400 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to give this compound (16.00 g, 88.9% yield) as a colorless liquid.

Parameter Value Reference
Starting Material Cyclobutylmethyl bromide[12]
Cyanating Agent Sodium cyanideGeneral procedure
Hydrolysis Conditions 6 M Hydrochloric acid, 120 °C, 16 h[12]
Reported Yield 88.9%[12]
Other Potential Synthetic Routes

Reformatsky Reaction: The Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester.[13][14][15][16][17] Cyclobutanecarboxaldehyde could be reacted with ethyl bromoacetate and zinc, followed by dehydration and reduction to yield this compound. However, this multi-step process may result in lower overall yields.

Wittig Reaction: The Wittig reaction of cyclobutanecarboxaldehyde with a phosphorus ylide derived from an α-haloacetate could produce an α,β-unsaturated ester. Subsequent hydrogenation of the double bond and hydrolysis of the ester would yield this compound.

Characterization of this compound

Proper characterization of the final product is crucial to ensure its identity and purity. The following data is typical for this compound.

Spectroscopic Data:

  • ¹H NMR (400MHz, CDCl₃): δ: 2.69-2.68 (m, 1H), 2.47-2.45 (m, 2H), 2.17-2.15 (m, 2H), 1.89-1.87 (m, 2H), 1.75-1.70 (m, 2H).[12]

Property Value Reference
Molecular Formula C₆H₁₀O₂[18]
Molecular Weight 114.14 g/mol [18]
Boiling Point 212-213.5 °C (768 Torr)[12]
Density 1.0131 g/cm³ (18.5 °C)[12]
Refractive Index 1.4475 (18.5 °C)[12]
pKa 4.85 ± 0.10 (Predicted)[12]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[18]

  • Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat should be worn when handling this compound.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.

Conclusion

The synthesis of this compound can be achieved through several viable routes, with the malonic ester synthesis and nitrile hydrolysis representing the most practical and high-yielding approaches for laboratory-scale preparation. The Arndt-Eistert homologation offers a direct conversion from cyclobutanecarboxylic acid, though it involves the use of hazardous diazomethane. The choice of the optimal synthetic strategy will be dictated by the specific requirements of the research, including scale, cost, and safety considerations. The information provided in this guide serves as a comprehensive resource for chemists to make informed decisions in the synthesis of this valuable building block.

References

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An In-depth Technical Guide to 2-Cyclobutylacetic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Understated Potential of a Strained Scaffold

In the landscape of medicinal chemistry and materials science, the cyclobutane moiety, often perceived as a mere structural curiosity due to its inherent ring strain, is undergoing a renaissance. Its unique conformational rigidity and stereochemical presentation offer a powerful tool for scaffold hopping, metabolic stabilization, and the precise spatial orientation of pharmacophoric elements. This guide focuses on a key exemplar of this class: 2-cyclobutylacetic acid. Far from being a simple C6 carboxylic acid, this molecule serves as a versatile building block and a gateway to a rich chemical space. This document is designed for the discerning researcher and drug development professional, providing not just protocols, but a strategic rationale for the synthesis, manipulation, and application of this intriguing molecule.

Nomenclature, Structure, and Physicochemical Properties

The foundation of any chemical exploration begins with a precise understanding of the molecule's identity and intrinsic characteristics.

IUPAC Nomenclature and Structural Representation

The unequivocally correct IUPAC name for the topic of this guide is This compound .[1][2] It is also commonly referred to as cyclobutaneacetic acid.

Molecular Formula: C₆H₁₀O₂[1][2]

SMILES: C1CC(C1)CC(=O)O[1][2]

InChI Key: FQRMJJJRCOMBKG-UHFFFAOYSA-N[1][2]

The structure consists of a cyclobutane ring connected to an acetic acid moiety at the 2-position of the ethyl chain.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. These parameters are critical for predicting its behavior in both reaction and biological media, influencing factors such as solubility, lipophilicity, and membrane permeability.

PropertyValueSource
Molecular Weight 114.14 g/mol [1][2]
Boiling Point 212-213.5 °C (at 768 Torr)
Density 1.0131 g/cm³ (at 18.5 °C)
pKa (Predicted) 4.85 ± 0.10
XLogP3 (Predicted) 1.4[1][2]
Appearance Colorless to yellow solid or semi-solid or liquid

Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be approached through several established routes. The choice of method often depends on the starting material availability, scalability, and desired purity.

Preferred Method: Hydrolysis of 2-Cyclobutylacetonitrile

This is a robust and high-yielding two-step process, starting from the commercially available cyclobutanemethanol. The rationale for this preference lies in its straightforward execution and the relative ease of purification.

Synthesis_Workflow cluster_0 Step 1: Halogenation cluster_1 Step 2: Cyanation cluster_2 Step 3: Hydrolysis A Cyclobutanemethanol B Cyclobutylmethyl bromide A->B  PBr3 or HBr   C 2-Cyclobutylacetonitrile B->C  NaCN, DMSO   D This compound C->D  6 M HCl, 120 °C  

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Hydrolysis of 2-Cyclobutylacetonitrile [1]

  • Dissolution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-cyclobutylacetonitrile (15.00 g, 157.66 mmol) in 6 M hydrochloric acid (150 mL).

  • Heating: Heat the reaction mixture to 120 °C and stir vigorously for 16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and dilute with distilled water (500 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 200 mL).

  • Washing: Combine the organic phases and wash with distilled water (400 mL) to remove any remaining inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a colorless liquid (yield: 88.9%).[1]

Causality Behind Choices: The use of 6 M HCl and high temperature is necessary to drive the hydrolysis of the relatively stable nitrile group to completion. Ethyl acetate is chosen as the extraction solvent due to its good solvency for the product and its immiscibility with water.

Alternative Route 1: Malonic Ester Synthesis

The malonic ester synthesis is a classic and versatile method for preparing substituted acetic acids. This route is particularly useful when cyclobutylmethyl bromide is readily available.

Malonic_Ester_Synthesis A Diethyl malonate B Enolate A->B  NaOEt, EtOH   C Alkylated Malonic Ester B->C  Cyclobutylmethyl bromide   D Dicarboxylic Acid C->D  1. NaOH, H2O  2. H3O+   E This compound D->E  Heat (Decarboxylation)  

Caption: Malonic ester synthesis of this compound.

Self-Validating System: The success of the malonic ester synthesis relies on the initial deprotonation of diethyl malonate, which is readily confirmed by the formation of a homogenous solution of the sodium enolate. The subsequent alkylation can be monitored by TLC, and the final decarboxylation is evidenced by the evolution of carbon dioxide gas.

Alternative Route 2: Arndt-Eistert Homologation

For the synthesis of this compound from cyclobutanecarboxylic acid, the Arndt-Eistert reaction provides a one-carbon chain extension. This method is particularly valuable when the starting carboxylic acid is more accessible than the corresponding halide.

Experimental Workflow: Arndt-Eistert Synthesis

  • Acid Chloride Formation: Convert cyclobutanecarboxylic acid to cyclobutanecarbonyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

  • Diazoketone Formation: React the acid chloride with diazomethane (CH₂N₂) in an inert solvent like diethyl ether. Caution: Diazomethane is toxic and explosive.

  • Wolff Rearrangement: Treat the resulting diazoketone with a silver catalyst (e.g., Ag₂O) in the presence of water to induce the Wolff rearrangement, forming a ketene intermediate.

  • Hydrolysis: The ketene is then hydrolyzed by water to yield this compound.

Reactivity and Chemical Transformations

This compound exhibits the characteristic reactivity of a carboxylic acid, serving as a precursor to a variety of functional groups.

Esterification

The conversion of this compound to its corresponding esters is a fundamental transformation, often achieved through Fischer esterification.

Experimental Protocol: Fischer Esterification to Ethyl 2-cyclobutylacetate

  • Reaction Setup: In a round-bottom flask, combine this compound (10.0 g, 87.6 mmol), absolute ethanol (50 mL, excess), and a catalytic amount of concentrated sulfuric acid (0.5 mL).

  • Reflux: Heat the mixture to reflux for 4-6 hours. The reaction can be driven to completion by removing the water formed using a Dean-Stark apparatus.

  • Work-up: After cooling, neutralize the excess acid with a saturated sodium bicarbonate solution.

  • Extraction and Purification: Extract the ester with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and purify by distillation.

Amide Bond Formation

Amide coupling is a cornerstone of medicinal chemistry. This compound can be readily coupled with a wide range of amines using standard peptide coupling reagents.

Amide_Coupling A This compound B Activated Ester (e.g., HOBt ester) A->B  EDC, HOBt, Base   C Amide B->C  Amine (R-NH2)  

Caption: Amide coupling of this compound.

Experimental Protocol: Amide Coupling with Benzylamine

  • Activation: To a solution of this compound (1.0 g, 8.76 mmol) in dichloromethane (20 mL) at 0 °C, add 1-hydroxybenzotriazole (HOBt) (1.3 g, 9.64 mmol) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.8 g, 9.64 mmol). Stir for 30 minutes.

  • Amine Addition: Add benzylamine (1.0 mL, 9.19 mmol) and a tertiary amine base such as triethylamine (1.5 mL, 10.5 mmol).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Purification: Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer and concentrate. The crude product can be purified by column chromatography or recrystallization.

Reduction to 2-Cyclobutylethanol

The carboxylic acid functionality can be completely reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Reduction with LiAlH₄

  • Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (0.7 g, 17.5 mmol) in anhydrous diethyl ether or tetrahydrofuran (THF) (30 mL).

  • Addition: Slowly add a solution of this compound (1.0 g, 8.76 mmol) in the same anhydrous solvent (10 mL) to the LiAlH₄ suspension at 0 °C. Caution: The reaction is highly exothermic and produces hydrogen gas.

  • Reflux: After the addition is complete, warm the mixture to room temperature and then heat to reflux for 2-4 hours.

  • Quenching: Cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water (0.7 mL), 15% aqueous NaOH (0.7 mL), and then water again (2.1 mL) (Fieser workup).

  • Filtration and Purification: Filter the resulting white precipitate and wash with ether. Dry the combined organic filtrates and concentrate to yield 2-cyclobutylethanol, which can be further purified by distillation.

Alpha-Halogenation

The alpha-position to the carboxyl group can be halogenated, for instance, using N-bromosuccinimide (NBS) under radical conditions, which can be a useful handle for further functionalization.

Spectroscopic Characterization

A comprehensive understanding of a molecule's spectroscopic signature is essential for reaction monitoring and structural confirmation.

¹H NMR (400 MHz, CDCl₃) δ (ppm) Multiplicity Integration Assignment
11.5 (br s)singlet (broad)1H-COOH
2.69-2.68multiplet1H-CH-
2.47-2.45multiplet2H-CH₂-COOH
2.17-2.15multiplet2Hcyclobutyl-CH₂
1.89-1.87multiplet2Hcyclobutyl-CH₂
1.75-1.70multiplet2Hcyclobutyl-CH₂

Note: The ¹H NMR data is consistent with the structure of this compound.[1]

¹³C NMR (Predicted):

  • C=O: ~178 ppm

  • -CH₂-COOH: ~40 ppm

  • -CH- (cyclobutyl): ~35 ppm

  • -CH₂- (cyclobutyl): ~25 ppm

  • -CH₂- (cyclobutyl): ~18 ppm

Infrared (IR) Spectroscopy (Predicted):

  • O-H stretch (carboxylic acid): 3300-2500 cm⁻¹ (broad)

  • C-H stretch (alkane): 2950-2850 cm⁻¹

  • C=O stretch (carboxylic acid): ~1710 cm⁻¹

  • C-O stretch: ~1300 cm⁻¹

Mass Spectrometry (Predicted Fragmentation):

  • Molecular Ion (M+): m/z = 114

  • Loss of -OH: m/z = 97

  • Loss of -COOH: m/z = 69

  • McLafferty Rearrangement: m/z = 60

Applications in Drug Discovery and Development

The incorporation of a cyclobutane ring into drug candidates is a strategic approach to modulate physicochemical and pharmacokinetic properties. The rigid, puckered conformation of the cyclobutane ring can lock a molecule into a bioactive conformation, enhancing its binding affinity to a target protein. Furthermore, the cyclobutane moiety is generally more metabolically stable than larger cycloalkanes or linear alkyl chains.

While there are no major marketed drugs that contain the precise this compound scaffold, several clinical candidates and approved drugs feature a cyclobutane ring, underscoring its importance in modern medicinal chemistry.

Case Study: Tavapadon (CVL-751)

Tavapadon is a novel, partial dopamine D1/D5 receptor agonist that has been investigated for the treatment of Parkinson's disease. While not a direct derivative of this compound, its structure contains a key cyclobutane-containing fragment that is crucial for its activity and properties. The cyclobutane ring in Tavapadon serves to orient the pharmacophoric groups in the correct spatial arrangement for optimal receptor binding.

Case Study: Zimlovisertib (PF-06650833)

Zimlovisertib is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key signaling molecule in the innate immune system, and has been studied for the treatment of rheumatoid arthritis and other inflammatory diseases.[3][4][5][6][7] The structure of zimlovisertib features a substituted cyclobutane ring, which contributes to its high potency and selectivity.[3][4][5][6][7] This example highlights the utility of the cyclobutane scaffold in designing highly specific kinase inhibitors.[3][4][5][6][7]

Conclusion and Future Perspectives

This compound is more than just a simple carboxylic acid; it is a versatile building block that offers access to a unique and valuable chemical space. Its synthesis is straightforward, and its reactivity is well-defined, allowing for its incorporation into a wide range of molecular architectures. The strategic use of the cyclobutane moiety in drug design is a growing trend, and this compound and its derivatives are poised to play a significant role in the development of next-generation therapeutics. For the medicinal chemist, this humble molecule represents an opportunity to imbue drug candidates with enhanced metabolic stability, conformational rigidity, and novel intellectual property. As our understanding of the interplay between three-dimensional molecular shape and biological activity deepens, the importance of strained ring systems like cyclobutane in drug discovery is set to expand even further.

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An In-depth Technical Guide to 2-Cyclobutylacetic Acid: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-cyclobutylacetic acid, a valuable carboxylic acid building block in organic synthesis and pharmaceutical research. We delve into its fundamental physicochemical properties, provide detailed, field-proven synthetic protocols, and explore the scientific rationale behind its increasing use in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and functional attributes of this compound. We emphasize not just the procedural steps but the underlying chemical principles that ensure reproducibility and validate experimental outcomes.

Introduction: The Strategic Value of the Cyclobutane Moiety

In the landscape of medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological profiles is relentless. Small, strained ring systems have emerged as powerful tools for navigating and optimizing chemical space. Among these, the cyclobutane ring offers a unique combination of properties: it imposes conformational restriction on a molecule, can act as a metabolically stable bioisostere for double bonds, and provides a three-dimensional scaffold to explore protein binding pockets.[1] this compound (C₆H₁₀O₂) serves as a key exemplar of this class, providing a direct entry point for incorporating the cyclobutaneacetic acid motif into more complex molecular architectures.[2] Its utility is underscored by the presence of the cyclobutane ring in several marketed drugs, such as the hepatitis C protease inhibitor Boceprevir and the analgesic Nalbuphine, highlighting the therapeutic relevance of this scaffold.[1]

This guide will provide the practical, technical details necessary to synthesize, characterize, and strategically deploy this compound in a research and development setting.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is the foundation of its effective application. These data serve as the benchmark for confirming synthetic success and ensuring purity.

Core Properties

The fundamental properties of this compound are summarized in the table below, compiled from authoritative chemical databases.[3]

PropertyValueSource(s)
Molecular Formula C₆H₁₀O₂[3]
Molecular Weight 114.14 g/mol [3]
IUPAC Name This compound[3]
CAS Number 6540-33-6[3]
Appearance Colorless to yellow liquid or semi-solid[4]
Boiling Point 212-213.5 °C (at 768 Torr)[4]
Density ~1.013 g/cm³[4]
pKa (Predicted) 4.85 ± 0.10[4]
Solubility Slightly soluble in Chloroform, Methanol[4]
Spectroscopic Signature for Structural Verification

The following sections describe the expected spectroscopic data for this compound. These signatures are critical for in-process reaction monitoring and final product validation.

The IR spectrum of a carboxylic acid is highly characteristic. For this compound, two key features are expected:

  • O-H Stretch: A very broad, strong absorption band spanning from approximately 2500 to 3300 cm⁻¹. This broadening is a direct result of strong intermolecular hydrogen bonding between acid dimers and is a hallmark of carboxylic acids.[5]

  • C=O Stretch: A sharp, intense absorption peak between 1700 and 1730 cm⁻¹ for the saturated, dimeric form.[6]

  • C-O Stretch: A medium intensity peak is also expected between 1210 and 1320 cm⁻¹.[6]

  • ¹H NMR: The proton NMR spectrum provides a clear map of the molecule's hydrogen environments.

    • Carboxylic Acid Proton (-COOH): A highly deshielded singlet, typically appearing far downfield around 10-12 ppm. Its chemical shift is concentration-dependent, and the peak will disappear upon shaking the sample with D₂O.[7]

    • Aliphatic Protons: A series of complex multiplets would be expected between approximately 1.7 and 2.7 ppm, corresponding to the protons on the cyclobutane ring and the adjacent methylene (-CH₂-) group. The proton on the carbon bearing the acetic acid group (-CH-) would likely be the most downfield of this group. A representative spectrum shows multiplets in the ranges of 2.69-2.68 (1H), 2.47-2.45 (2H), 2.17-2.15 (2H), 1.89-1.87 (2H), and 1.75-1.70 (2H).[4]

  • ¹³C NMR: The carbon spectrum confirms the carbon skeleton.

    • Carbonyl Carbon (-C=O): A characteristic peak in the 175-185 ppm region for a saturated carboxylic acid.[7]

    • Aliphatic Carbons: Several peaks in the upfield region (typically 20-45 ppm) corresponding to the cyclobutane and methylene carbons.

In mass spectrometry, carboxylic acids exhibit predictable fragmentation patterns.

  • Molecular Ion (M⁺): The molecular ion peak at m/z = 114 should be observable, though it may be weak.[8]

  • Key Fragments: Common fragmentations for aliphatic carboxylic acids include the loss of the hydroxyl group ([M-17]) and the loss of the entire carboxyl group ([M-45]).[9] The McLafferty rearrangement is also a possibility, which would result in a prominent peak at m/z = 60.[8]

Synthesis Methodologies: A Comparative Analysis

Two primary, robust synthetic routes are commonly considered for the preparation of this compound and its analogs: Nitrile Hydrolysis and the Malonic Ester Synthesis. The choice between them depends on starting material availability, scale, and desired purity profile.

Preferred Method: Acid-Catalyzed Hydrolysis of 2-Cyclobutylacetonitrile

This method is often preferred for its directness and high yield, proceeding in two main stages: nucleophilic substitution to form the nitrile, followed by hydrolysis. The rationale for this approach is the excellent reactivity of primary alkyl halides in Sₙ2 reactions with cyanide anion and the subsequent robust and high-yielding conversion of the nitrile to a carboxylic acid.[10]

G cluster_0 Stage 1: Nitrile Formation (Su20992) cluster_1 Stage 2: Hydrolysis cluster_2 Workup & Purification A (Bromomethyl)cyclobutane B 2-Cyclobutylacetonitrile A->B NaCN, DMSO C This compound B->C 6M HCl, Hu2082O, 120u00B0C, 16h D Extraction with EtOAc C->D E Drying & Concentration D->E F Purified Product E->F

Caption: Workflow for the synthesis of this compound via nitrile hydrolysis.

Stage 1: Synthesis of 2-Cyclobutylacetonitrile (Note: This is a standard Sₙ2 reaction. The protocol assumes the starting material is (bromomethyl)cyclobutane.)

  • To a stirred solution of sodium cyanide (1.1 eq.) in dimethyl sulfoxide (DMSO), add (bromomethyl)cyclobutane (1.0 eq.) dropwise at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring by TLC or GC-MS until the starting material is consumed.

  • Cool the mixture, pour it into water, and extract with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-cyclobutylacetonitrile, which can be purified by distillation.

Stage 2: Hydrolysis to this compound [4]

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-cyclobutylacetonitrile (e.g., 15.00 g, 157.66 mmol) in 6 M hydrochloric acid (150 mL).

  • Heat the reaction mixture to 120 °C and stir vigorously for 16 hours. The reaction progress can be monitored by observing the cessation of gas evolution (ammonia) or by TLC.

  • Causality: The use of strong acid and heat is necessary to drive the complete hydrolysis of the stable nitrile triple bond, first to an intermediate amide and then to the carboxylic acid.[11] The excess water acts as the nucleophile.[11]

  • After completion, cool the reaction mixture to room temperature and dilute with distilled water (500 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 200 mL).

  • Combine the organic phases and wash with distilled water (400 mL) to remove residual HCl and other inorganic impurities.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

  • Self-Validation: The expected yield is high (e.g., 16.00 g, 88.9%).[4] The identity and purity of the product should be confirmed using the spectroscopic methods outlined in Section 2.2. Further purification can be achieved by vacuum distillation.[12]

Alternative Method: Malonic Ester Synthesis

The malonic ester synthesis is a classic and highly versatile method for preparing substituted acetic acids.[13] This route involves alkylating diethyl malonate with a suitable cyclobutylmethyl halide, followed by hydrolysis and decarboxylation.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation (Su20992) cluster_2 Step 3: Hydrolysis & Decarboxylation A Diethyl Malonate B Sodio-diethyl malonate A->B NaOEt, EtOH C Alkyl-substituted Malonic Ester B->C (Bromomethyl)cyclobutane D This compound C->D 1. NaOH, Hu2082O 2. Hu2083Ou207A, Heat (-u00A0COu2082)

Sources

An In-depth Technical Guide to the Boiling Point of 2-Cyclobutylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclobutylacetic acid, a key intermediate in pharmaceutical synthesis, possesses physicochemical properties that are crucial for its purification, handling, and reaction kinetics.[1] Among these, the boiling point is a fundamental characteristic that dictates the appropriate conditions for distillation, a common purification technique, and provides insights into the intermolecular forces at play. This guide offers a comprehensive exploration of the boiling point of this compound, grounded in established scientific principles and experimental methodologies.

Core Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueSource
Molecular Formula C₆H₁₀O₂[2]
Molecular Weight 114.14 g/mol [2]
Boiling Point 212-213.5 °C at 768 Torr
Boiling Point 210.7 °C at 760 mmHg
Physical Form Colorless to yellow solid or semi-solid or liquid or lump

Theoretical Framework: Understanding the Boiling Point of Carboxylic Acids

The boiling point of a substance is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. For carboxylic acids like this compound, the boiling point is significantly influenced by several key factors.

The Dominant Role of Hydrogen Bonding

Carboxylic acids exhibit notably high boiling points compared to other organic compounds of similar molecular weight.[3][4] This is primarily due to the presence of strong intermolecular hydrogen bonds.[3][5] The carboxyl functional group, with its hydroxyl (-OH) and carbonyl (C=O) components, can act as both a hydrogen bond donor and acceptor. This allows two molecules of a carboxylic acid to form a stable, hydrogen-bonded dimer.[3][5]

Caption: Simplified schematic of a distillation apparatus.

Comparative Analysis with Isomeric and Structurally Related Carboxylic Acids

To provide context for the boiling point of this compound, it is instructive to compare it with other C₆ carboxylic acids.

CompoundMolecular FormulaStructureBoiling Point (°C)
This compound C₆H₁₀O₂Cycloalkane210.7 - 213.5
Hexanoic AcidC₆H₁₂O₂Straight-chain205
2-Methylpentanoic AcidC₆H₁₂O₂Branched-chain196-197
2,2-Dimethylbutanoic AcidC₆H₁₂O₂Highly Branched186-187

This comparison illustrates the influence of molecular structure. While this compound has a similar molecular weight to its isomers, its cyclic and relatively compact structure may influence its boiling point in a complex manner. The presence of the rigid cyclobutyl ring could lead to different packing efficiencies and intermolecular interactions compared to its more flexible acyclic isomers.

Thermal Stability Considerations

While specific thermal analysis data such as Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for this compound are not widely published, the general behavior of carboxylic acids suggests that it is a thermally stable compound at its boiling point. Carboxylic acids can undergo thermal decomposition, often through decarboxylation, at elevated temperatures. [6][7]For instance, the thermal decomposition of acetic acid to produce ketene and acetic anhydride is typically carried out at temperatures between 500 and 800 °C. [7]The decarboxylation of acetic acid in solution has been studied at 200°C and 300°C. [6]The relatively high boiling point of this compound suggests that it can be safely distilled at atmospheric pressure without significant decomposition. However, for sensitive applications or prolonged heating, distillation under reduced pressure is a prudent practice to lower the required temperature and minimize the risk of thermal degradation.

Conclusion

The boiling point of this compound, reported in the range of 210.7-213.5 °C at atmospheric pressure, is a critical parameter for its purification and handling. This elevated boiling point is a direct consequence of strong intermolecular hydrogen bonding, which leads to the formation of stable dimers. The experimental determination of this value is most accurately achieved through standard distillation techniques. When compared to its acyclic isomers, the influence of the cyclobutyl ring on its boiling point is evident. While considered thermally stable for standard distillation, an awareness of potential thermal degradation at higher temperatures is essential for professionals in research and drug development.

References

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  • ResolveMass Laboratories Inc. (2026, January 6). DSC vs TGA: A Simple Comparison Guide. Retrieved January 12, 2026, from [Link]

  • Kharaka, Y. K., et al. (1983). Thermal decarboxylation of acetic acid: Implications for origin of natural gas. Geochimica et Cosmochimica Acta, 47(3), 397-402.
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2-cyclobutylacetic acid solubility data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Profile of 2-Cyclobutylacetic Acid

Abstract

Solubility is a critical physicochemical parameter that dictates the behavior of a compound in both biological and chemical systems. For researchers, scientists, and drug development professionals, a thorough understanding of a molecule's solubility is fundamental to its successful application, influencing everything from reaction kinetics in process chemistry to bioavailability in pharmaceutical formulations.[1][2][3] This guide provides a comprehensive technical overview of the solubility characteristics of this compound. While specific experimental solubility values for this compound are not extensively published, this document establishes a framework for its characterization. It details its core physicochemical properties, discusses the theoretical factors governing its solubility in various media, and provides robust, field-proven methodologies for experimental determination and computational prediction.

Introduction: The Imperative of Solubility

In pharmaceutical sciences, poor aqueous solubility is a primary contributor to the failure of promising drug candidates.[4][5] A compound must be in a dissolved state at the site of absorption to enter systemic circulation and exert its therapeutic effect.[3][6] Consequently, low solubility can lead to inadequate bioavailability, requiring higher doses that may increase toxicity and variability among patients.[3] In process chemistry, solubility dictates the choice of solvents for reactions and purifications, influences crystallization processes, and impacts overall yield and purity. Understanding and quantifying the solubility of a molecule like this compound is therefore not a perfunctory exercise but a cornerstone of rational compound development.

Physicochemical Profile of this compound

The solubility of a compound is intrinsically linked to its fundamental physicochemical properties. The structure of this compound, featuring a non-polar cyclobutyl ring and a polar carboxylic acid group, creates a molecular profile that dictates its interactions with various solvents.

PropertyValueSource
Molecular Formula C₆H₁₀O₂[7][8]
Molecular Weight 114.14 g/mol [8][9]
Physical Form Colorless to yellow liquid or oil[7][8]
Predicted pKa 4.85 ± 0.10[8]
Predicted XLogP3 1.4[9][10]
Boiling Point 212-213.5 °C (at 768 Torr)[8][11]

Expert Insights:

  • The pKa of 4.85 is critical. It indicates that this compound is a weak acid, similar to butanoic acid (pKa 4.82)[12]. This value is the pivot point for its aqueous solubility; at a pH above ~4.85, the compound will deprotonate to its highly soluble carboxylate salt form.

  • The XLogP3 of 1.4 suggests a moderate degree of lipophilicity. This value indicates that the compound will have a preference for partitioning into non-polar environments over water, but not to an extreme degree, predicting some level of solubility in both polar and non-polar organic solvents.

Solubility Profile

Direct, quantitative solubility data for this compound is sparse in publicly available literature. However, based on its structure and physicochemical properties, a qualitative profile can be established.

Solvent SystemExpected/Reported SolubilityRationale
Water (pH < 4) Low / Sparingly SolubleThe carboxylic acid is in its neutral, protonated form. The hydrophobic cyclobutyl group limits interaction with the water hydrogen-bonding network.[13]
Aqueous Buffers (pH > 6) High / Freely SolubleThe carboxylic acid is deprotonated to its carboxylate anion form (cyclobutylacetate). The resulting ion-dipole interactions with water molecules dramatically increase solubility.[14][15]
Methanol Slightly Soluble[8]
Chloroform Slightly Soluble[8]
Ethers, Benzene SolubleThe "like dissolves like" principle suggests the non-polar cyclobutyl group will interact favorably with non-polar organic solvents.[16]

Methodology for Thermodynamic Solubility Determination

To generate reliable, quantitative data, a validated experimental protocol is essential. The "gold standard" for determining the true equilibrium (thermodynamic) solubility of a compound is the Shake-Flask Method .[17][18]

Experimental Protocol: The Saturation Shake-Flask Method

This method measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase.[19]

Causality Behind Choices:

  • Why excess solid? To ensure that the solution reaches true saturation and that equilibrium is established between the dissolved and undissolved states.[17]

  • Why prolonged agitation? To overcome kinetic barriers to dissolution and ensure the system reaches thermodynamic equilibrium. 24-48 hours is standard.[19][20]

  • Why temperature control? Solubility is temperature-dependent. For biopharmaceutical relevance, experiments are typically conducted at 37 ± 1 °C.[21]

  • Why pH measurement? For ionizable compounds like this compound, the final pH of the saturated solution is a critical piece of data and must be recorded.[17]

Step-by-Step Protocol:

  • Preparation: Add an excess amount of this compound to a series of vials containing the desired solvent systems (e.g., pH 2.0 buffer, pH 7.4 buffer, pure water). The excess should be visually apparent.

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a period sufficient to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Allow the vials to stand to let the excess solid sediment.[17] To ensure complete removal of undissolved solid, withdraw the supernatant and clarify it by centrifugation (e.g., 15,000 rpm for 15 min) or by passing it through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification:

    • Prepare a standard calibration curve of this compound in the relevant solvent.

    • Accurately dilute the clarified supernatant.

    • Analyze the concentration of the diluted sample using a validated analytical method, typically HPLC-UV.

  • Data Reporting: Report the solubility in units of µg/mL or µM, along with the final pH of the solution and the experimental temperature.[19]

Visualizing the Experimental Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep1 Add excess solid This compound prep2 Add chosen solvent (e.g., pH 7.4 buffer) prep1->prep2 to vial equil Agitate at constant T (24-48 hours) prep2->equil sep1 Sedimentation equil->sep1 sep2 Centrifuge or Filter (0.22 µm) Supernatant sep1->sep2 quant2 Analyze Supernatant via HPLC-UV sep2->quant2 quant1 Prepare Calibration Curve quant1->quant2 result result quant2->result Report Solubility (µg/mL or µM)

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Computational Approaches for Solubility Prediction

In early-stage development, where compound availability is limited, computational methods provide valuable solubility estimates.[4] These range from empirical models to more rigorous physics-based simulations.[22]

  • Quantitative Structure-Property Relationship (QSPR): These models use molecular descriptors (like logP, molecular weight, polar surface area) to build statistical models that predict solubility.[23]

  • Machine Learning: Modern approaches use machine learning algorithms trained on large datasets of known solubilities to predict values for new chemical entities with increasing accuracy.[24]

  • First-Principles Methods: Techniques based on thermodynamic cycles (calculating lattice energy and solvation free energy) offer a deeper physical understanding but are computationally intensive.[22]

Key Factors Influencing Solubility

The Dominant Effect of pH

For an ionizable compound like this compound, pH is the most critical factor influencing aqueous solubility. The Henderson-Hasselbalch equation governs the equilibrium between the neutral acid (HA) and its conjugate base, the carboxylate anion (A⁻).

HA ⇌ H⁺ + A⁻

  • At pH << pKa (e.g., pH 2): The equilibrium lies far to the left. The compound exists almost entirely in its neutral, less soluble form.

  • At pH = pKa (pH 4.85): The compound is 50% ionized.

  • At pH >> pKa (e.g., pH 7.4): The equilibrium lies far to the right. The compound exists almost entirely as its highly soluble carboxylate anion.

Caption: pH-dependent ionization equilibrium of this compound.

Conclusion

While extensive published data on the solubility of this compound is limited, a comprehensive profile can be constructed from its fundamental physicochemical properties. It behaves as a typical weak carboxylic acid, exhibiting low intrinsic aqueous solubility that increases dramatically in environments with a pH above its pKa of ~4.85. Its moderate lipophilicity suggests solubility in a range of common organic solvents. For definitive quantitative data, the Shake-Flask method remains the benchmark protocol, providing the thermodynamic solubility essential for informed decision-making in both pharmaceutical and chemical development. This guide provides the theoretical foundation and practical methodologies required for researchers to fully characterize the solubility of this compound and similar molecules.

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An In-depth Technical Guide to the NMR Spectroscopic Analysis of 2-Cyclobutylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical analysis of the Nuclear Magnetic Resonance (NMR) spectra of 2-cyclobutylacetic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical methodologies for the complete structural elucidation of this molecule using ¹H and ¹³C NMR spectroscopy.

Introduction: The Structural Significance of this compound

This compound, a carboxylic acid derivative featuring a cyclobutane ring, presents an interesting case for NMR analysis due to the conformational dynamics of the four-membered ring and the influence of the carboxylic acid moiety on the electronic environment of neighboring protons and carbons. Understanding the precise chemical shifts, coupling constants, and multiplicity patterns is crucial for its unambiguous identification and for tracking its transformations in chemical and biological systems. This guide will provide a detailed exposition of its ¹H and ¹³C NMR spectra, grounded in fundamental principles and supported by empirical data.

The puckered "butterfly" conformation of the cyclobutane ring leads to distinct axial and equatorial positions for the substituents, which can result in complex splitting patterns and a range of chemical shifts.[1] The rapid inversion between these conformations at room temperature often leads to averaged signals, simplifying the spectrum but also obscuring detailed conformational information.[1]

Predicted ¹H NMR Spectral Analysis

The proton NMR spectrum of this compound is predicted to exhibit several distinct signals corresponding to the chemically non-equivalent protons in the molecule. The chemical shifts are influenced by the electronegativity of the carboxylic acid group and the magnetic anisotropy of the cyclobutane ring.

A key feature in the ¹H NMR spectrum of a carboxylic acid is the highly deshielded proton of the carboxyl group (–COOH), which typically appears far downfield, in the range of 9–12 ppm.[2] This chemical shift is sensitive to concentration and the solvent used.[2] The protons alpha to the carboxylic acid are expected to resonate between 2.0 and 2.5 ppm.[2][3] The protons on the cyclobutane ring will have chemical shifts influenced by their position relative to the acetic acid substituent. In unsubstituted cyclobutane, all eight protons are equivalent and show a single peak around 1.96 ppm due to rapid ring inversion.[1][4] However, in this compound, the protons are no longer equivalent.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

Proton AssignmentPredicted Chemical Shift (ppm)Predicted Multiplicity
H-1 (COOH)10.0 - 12.0Broad Singlet
H-2 (α-CH₂)2.3 - 2.5Doublet
H-3 (CH on ring)2.0 - 2.4Multiplet
H-4, H-4' (CH₂ on ring)1.7 - 2.1Multiplet
H-5, H-5' (CH₂ on ring)1.6 - 2.0Multiplet

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides valuable information about the carbon framework of this compound. Each chemically distinct carbon atom will give rise to a separate signal.

The carbonyl carbon of the carboxylic acid is significantly deshielded and is expected to appear in the range of 170–185 ppm.[5] The alpha-carbon to the carboxyl group will resonate at approximately 20–40 ppm.[2] The carbons of the cyclobutane ring will have chemical shifts that are influenced by the substituent. Unsubstituted cyclobutane shows a single resonance at about 22.4 ppm.[1][6] In this compound, the carbons of the ring will be non-equivalent.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
C-1 (C=O)175 - 180
C-2 (α-CH₂)38 - 42
C-3 (CH on ring)35 - 40
C-4 (CH₂ on ring)20 - 25
C-5 (CH₂ on ring)18 - 23

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra of this compound, the following experimental protocol is recommended:

4.1. Sample Preparation

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common solvent for small organic molecules.[4] However, for carboxylic acids, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) can also be used. D₂O is particularly useful for confirming the presence of the acidic proton, as it will exchange with the deuterium, causing the –COOH signal to disappear.[2]

  • Concentration: Prepare a solution of this compound with a concentration of approximately 5-10 mg in 0.5-0.7 mL of the chosen deuterated solvent.

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).[6]

  • Sample Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

4.2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: 0-15 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0-200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

4.3. Data Processing

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the TMS signal at 0 ppm.

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Visualization of Molecular Structure and NMR Correlations

The following diagrams illustrate the structure of this compound and the expected NMR correlations.

2-cyclobutylacetic_acid_structure cluster_molecule This compound C1 C1 O1 O C1->O1 = O2 OH C1->O2 C2 C2 (α) C1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->C3

Caption: Molecular structure of this compound with key atoms labeled.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Solvent Choose Solvent (CDCl3, DMSO-d6) Concentration Prepare Solution (5-10 mg/0.5 mL) Solvent->Concentration Standard Add TMS Standard Concentration->Standard Tube Transfer to NMR Tube Standard->Tube Spectrometer High-Resolution Spectrometer Tube->Spectrometer H1_NMR Acquire ¹H NMR Spectrometer->H1_NMR C13_NMR Acquire ¹³C NMR Spectrometer->C13_NMR FT Fourier Transform H1_NMR->FT C13_NMR->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Reference to TMS Baseline->Reference Integrate Integration (¹H) Reference->Integrate for ¹H Assign Spectral Assignment Reference->Assign Integrate->Assign

Caption: Experimental workflow for NMR analysis of this compound.

Conclusion

The NMR spectroscopic analysis of this compound provides a detailed picture of its molecular structure. By carefully examining the chemical shifts, multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, a complete and unambiguous structural assignment can be achieved. The methodologies and predicted spectral data presented in this guide serve as a valuable resource for researchers working with this and structurally related compounds, facilitating accurate characterization and a deeper understanding of their chemical properties.

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  • Hagen, R., & Roberts, J. D. (1969). Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study. Journal of the American Chemical Society, 91(16), 4504–4506.
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  • Brainly. (2025, April 28). [FREE] In ¹H NMR, the chemical shifts for protons α to a carbonyl group. Retrieved from [Link]

  • Professor Dave Explains. (2024, June 17). CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids [Video]. YouTube. Retrieved from [Link]

  • ACS Publications. (n.d.). Nuclear Magnetic Resonance Dilution Shifts for Carboxylic Acids in Rigorously Dried Solvents. II. Benzoic Acid in Benzene. Retrieved from [Link]

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An In-Depth Technical Guide to the Mass Spectrometry of 2-Cyclobutylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 2-cyclobutylacetic acid, tailored for researchers, scientists, and professionals in drug development. We will delve into the core principles of its analysis, from sample preparation and derivatization to the intricate details of its fragmentation patterns under electron ionization.

The Analytical Challenge of this compound

This compound (C₆H₁₀O₂, Exact Mass: 114.068 Da) presents a unique analytical challenge due to its chemical properties.[1] As a carboxylic acid, its polarity and low volatility make it unsuitable for direct analysis by gas chromatography-mass spectrometry (GC-MS), a common and powerful analytical technique. Direct injection would lead to poor chromatographic peak shape, thermal degradation, and unreliable quantification. Therefore, chemical derivatization is an essential prerequisite for robust and reproducible GC-MS analysis.

Derivatization: Unlocking Volatility for GC-MS Analysis

Derivatization chemically modifies a compound to enhance its analytical properties. For carboxylic acids like this compound, the primary goal is to replace the active hydrogen of the carboxyl group with a less polar, more volatile functional group. The two most common and effective derivatization strategies are silylation and esterification .

Silylation: Formation of Trimethylsilyl (TMS) Esters

Silylation involves the replacement of the acidic proton with a trimethylsilyl (TMS) group, typically using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This process significantly increases the volatility and thermal stability of the analyte.[2][3]

Esterification: Formation of Methyl Esters

Esterification converts the carboxylic acid into its corresponding ester, most commonly a methyl ester. This can be achieved through various methods, including reaction with diazomethane or by using an alcohol (e.g., methanol) in the presence of an acid catalyst. Methyl esters are significantly more volatile than their parent carboxylic acids.

Electron Ionization Mass Spectrometry: Fragmentation Analysis

Predicted Fragmentation of Underivatized this compound

For academic understanding, let's first consider the hypothetical fragmentation of the underivatized molecule. The molecular ion ([M]⁺•) would be observed at an m/z of 114. Key fragmentation pathways for carboxylic acids include α-cleavage and McLafferty rearrangement.

  • α-Cleavage: This involves the cleavage of the bond adjacent to the carbonyl group. For this compound, this would lead to the loss of the cyclobutylmethyl radical, although less favored, or more significantly, the loss of the carboxyl group.

  • Ring Fragmentation: The cyclobutane ring itself is susceptible to fragmentation, often leading to the loss of neutral molecules like ethene (C₂H₄).[4][5]

Fragmentation of Derivatized this compound

In a practical setting, we would be analyzing the mass spectrum of either the TMS or methyl ester derivative.

The TMS derivative of this compound would have a molecular weight of 186 g/mol . The mass spectrum would be characterized by:

  • [M-15]⁺: A prominent peak resulting from the loss of a methyl group (•CH₃) from the TMS moiety.

  • m/z 73: The characteristic base peak for many TMS derivatives, corresponding to the trimethylsilyl cation, [(CH₃)₃Si]⁺.[6][7]

  • Fragments from the Cyclobutylacetic Acid Moiety: We would also expect to see fragments arising from the cleavage of the original molecule, such as the loss of the cyclobutyl group.

The methyl ester of this compound would have a molecular weight of 128 g/mol . Its mass spectrum would likely exhibit:

  • [M-31]⁺: A significant peak due to the loss of a methoxy radical (•OCH₃) via α-cleavage.

  • [M-59]⁺: Loss of the entire carbomethoxy group (•COOCH₃).

  • Ring Fragmentation: Similar to the underivatized form, fragmentation of the cyclobutane ring is expected.

Experimental Protocols

The following are detailed, step-by-step methodologies for the derivatization and GC-MS analysis of this compound.

Protocol 1: Silylation with BSTFA
  • Sample Preparation: Accurately weigh approximately 1 mg of this compound into a clean, dry 2 mL glass vial.

  • Solvent Addition: Add 100 µL of a suitable aprotic solvent (e.g., pyridine or acetonitrile) to dissolve the sample.

  • Derivatization Reagent: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes in a heating block or oven.

  • Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS.

Protocol 2: Methyl Esterification with Methanolic HCl
  • Sample Preparation: Place approximately 1 mg of this compound in a 2 mL vial.

  • Reagent Addition: Add 1 mL of 3N methanolic HCl.

  • Reaction: Securely cap the vial and heat at 60°C for 1 hour.

  • Neutralization: After cooling, carefully neutralize the excess acid with a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the methyl ester with 2 x 1 mL of a non-polar solvent like hexane or ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, then carefully evaporate the solvent under a gentle stream of nitrogen to the desired final volume for GC-MS analysis.

Data Presentation and Visualization

The following tables summarize the key mass-to-charge ratios expected for this compound and its derivatives.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₁₀O₂PubChem[1]
Molecular Weight114.14 g/mol PubChem[1]
Exact Mass114.068079557 DaPubChem[1]

Table 2: Predicted Key Mass Fragments of this compound and its Derivatives

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Proposed Identity
This compound (Underivatized)11499 ([M-CH₃]⁺), 69 ([M-COOH]⁺), 55 ([C₄H₇]⁺)
Methyl 2-cyclobutylacetate128113 ([M-CH₃]⁺), 97 ([M-OCH₃]⁺), 69 ([M-COOCH₃]⁺)
TMS-2-cyclobutylacetate186171 ([M-CH₃]⁺), 113 ([M-OTMS]⁺), 73 ([(CH₃)₃Si]⁺)
Visualizing the Workflow and Fragmentation

Workflow for GC-MS Analysis of this compound

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample This compound Sample Derivatization Derivatization (Silylation or Esterification) Sample->Derivatization Increase Volatility GC_Inlet GC Inlet Derivatization->GC_Inlet Injection GC_Column GC Column GC_Inlet->GC_Column Separation MS_Source Mass Spectrometer (Electron Ionization) GC_Column->MS_Source Ionization & Fragmentation Mass_Spectrum Mass Spectrum Acquisition MS_Source->Mass_Spectrum Data_Analysis Data Analysis & Interpretation Mass_Spectrum->Data_Analysis

A schematic overview of the analytical workflow for this compound.

Predicted Fragmentation of Methyl 2-cyclobutylacetate

Fragmentation_Methyl_Ester cluster_frags Primary Fragments MolIon [C₇H₁₂O₂]⁺• m/z = 128 Frag1 [C₆H₉O₂]⁺ m/z = 113 MolIon->Frag1 - •CH₃ Frag2 [C₆H₉O]⁺ m/z = 97 MolIon->Frag2 - •OCH₃ (α-cleavage) Frag3 [C₅H₉]⁺ m/z = 69 MolIon->Frag3 - •COOCH₃

Predicted major fragmentation pathways for the methyl ester derivative.

Conclusion

The mass spectrometric analysis of this compound is a multifaceted process that necessitates a thorough understanding of its chemical properties and the principles of instrumental analysis. While direct analysis is challenging, derivatization into its corresponding trimethylsilyl or methyl ester enables robust and sensitive detection by GC-MS. The interpretation of the resulting mass spectra, guided by the fundamental principles of fragmentation for both the carboxylic acid derivative and the cyclobutane moiety, allows for confident identification and structural elucidation. The protocols and predicted fragmentation patterns outlined in this guide provide a solid foundation for researchers and drug development professionals working with this and structurally related compounds.

References

  • Doc Brown's Chemistry. (n.d.). mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and... Retrieved from [Link]

  • Canadian Science Publishing. (1970). Cyclobutanes in organic synthesis. Part I. Fragmentation to 1,4-dicarbonyl compounds. General considerations. Retrieved from [Link]

  • University of Massachusetts Boston. (n.d.). Fragmentation of cyclobutane derivatives upon electron impact: Transformation pathways elucidated by mass spectrometric methods and semiempirical quantum chemical calculations. Retrieved from [Link]

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  • ResearchGate. (2023, April 19). GC-EI-MS datasets of trimethylsilyl (TMS) and tert-butyl dimethyl silyl (TBDMS) derivatives for development of machine learning-based compound identification approaches. Retrieved from [Link]

  • ResearchGate. (2019, December 5). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES | Request PDF. Retrieved from [Link]

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An In-Depth Technical Guide to the Infrared Spectrum of 2-Cyclobutylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the infrared (IR) spectrum of 2-cyclobutylacetic acid. As a Senior Application Scientist, this document is structured to deliver not just data, but a deep understanding of the principles behind the spectral features, enabling confident identification and characterization of this molecule. We will explore the theoretical basis for its IR absorption bands, detail the experimental protocol for obtaining a high-quality spectrum, and provide a thorough interpretation of the resulting data.

Introduction: The Vibrational Signature of a Molecule

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of a molecule. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrations of its chemical bonds. These vibrations, which include stretching, bending, scissoring, and rocking, create a unique spectral fingerprint that can be used to identify the functional groups present in the molecule and to elucidate its overall structure.

This compound (C₆H₁₀O₂) possesses two key structural features that give rise to a distinct and interpretable IR spectrum: a carboxylic acid functional group (-COOH) and a cyclobutyl ring. The interplay of the vibrations from these two moieties provides a wealth of information for the analytical chemist.

Predicted Infrared Spectrum of this compound: A Detailed Analysis

The infrared spectrum of this compound can be logically divided into several key regions, each corresponding to the vibrational modes of specific functional groups.

The Carboxylic Acid Functional Group: A Trio of Telltale Peaks

The carboxylic acid group is one of the most readily identifiable functionalities in IR spectroscopy due to its highly characteristic absorption bands.

  • O-H Stretching: The most prominent feature of a carboxylic acid's IR spectrum is an exceptionally broad and intense absorption band in the region of 3300-2500 cm⁻¹ [1][2][3]. This broadness is a direct consequence of strong intermolecular hydrogen bonding between two carboxylic acid molecules, forming a stable dimer. This extensive hydrogen bonding network results in a wide distribution of O-H bond strengths, and therefore, a broad range of absorption frequencies. This band is often so broad that it can overlap with the C-H stretching vibrations.

  • C=O Stretching: A strong and sharp absorption peak corresponding to the carbonyl (C=O) stretch is typically observed between 1760 and 1690 cm⁻¹ [2][3]. For saturated aliphatic carboxylic acids that exist as hydrogen-bonded dimers, this peak is commonly found around 1710 cm⁻¹ [3]. The exact position can be influenced by the physical state of the sample and the extent of hydrogen bonding.

  • C-O Stretching and O-H Bending: The spectrum will also display a medium-intensity band for the C-O stretching vibration, typically in the range of 1320-1210 cm⁻¹ [2]. Additionally, two bands corresponding to the in-plane and out-of-plane O-H bending vibrations can be observed. The in-plane bend often appears around 1440-1395 cm⁻¹ , while a broader out-of-plane bend can be seen near 950-910 cm⁻¹ [2].

The Cyclobutyl Ring and Alkyl Chain: The Aliphatic Backbone

The vibrations of the cyclobutyl ring and the adjacent methylene group of the acetic acid moiety contribute to the aliphatic character of the spectrum.

  • C-H Stretching: The stretching vibrations of the C-H bonds in the cyclobutyl ring and the CH₂ group of the acetic acid chain will appear as a series of sharp to medium peaks in the region of 3000-2850 cm⁻¹ [4]. Specifically, the CH₂ stretching vibrations are expected around 2987 and 2887 cm⁻¹[2].

  • CH₂ Bending (Scissoring): The scissoring vibration of the methylene groups in the cyclobutane ring and the acetic acid side chain will give rise to a medium-intensity peak around 1470-1450 cm⁻¹ [4].

  • Cyclobutane Ring Vibrations: The cyclobutane ring itself has characteristic deformation and rocking vibrations. A key ring deformation vibration for cyclobutane is observed around 898 cm⁻¹[2]. The presence of a substituent will influence the exact positions of these ring modes.

Tabulated Summary of Expected IR Absorptions

Wavenumber Range (cm⁻¹)IntensityVibrational ModeFunctional Group
3300-2500Strong, Very BroadO-H Stretch (Hydrogen-bonded)Carboxylic Acid
3000-2850Medium-StrongC-H Stretch (sp³ C-H)Cyclobutyl & Alkyl Chain
1760-1690Strong, SharpC=O Stretch (Carbonyl)Carboxylic Acid
1470-1450MediumCH₂ Bend (Scissoring)Cyclobutyl & Alkyl Chain
1440-1395MediumO-H Bend (In-plane)Carboxylic Acid
1320-1210MediumC-O StretchCarboxylic Acid
950-910Medium, BroadO-H Bend (Out-of-plane)Carboxylic Acid
~900Medium-WeakCyclobutane Ring DeformationCyclobutyl Ring

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

To obtain a reliable IR spectrum of this compound, a standard Fourier Transform Infrared (FT-IR) spectrometer is employed. The following protocol outlines the necessary steps.

Sample Preparation

As this compound is a liquid at room temperature, the simplest and most common method for sample preparation is as a neat liquid film.

  • Obtain Salt Plates: Procure two clean, dry, and polished salt plates (e.g., NaCl or KBr). Handle them only by the edges to avoid transferring moisture and oils from your fingers.

  • Apply Sample: Place a single, small drop of this compound onto the center of one of the salt plates.

  • Form the Film: Gently place the second salt plate on top of the first, allowing the liquid to spread evenly between the plates, forming a thin film. Ensure no air bubbles are trapped.

  • Secure in Holder: Place the salt plate sandwich into the spectrometer's sample holder.

Instrument Setup and Data Acquisition
  • Background Spectrum: With the sample chamber empty, acquire a background spectrum. This will account for any atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

  • Sample Spectrum: Place the sample holder with the prepared this compound film into the sample chamber.

  • Acquisition Parameters: Set the desired number of scans (typically 16 or 32 for a good signal-to-noise ratio) and resolution (commonly 4 cm⁻¹).

  • Collect Spectrum: Initiate the data collection. The spectrometer will acquire an interferogram, which is then mathematically converted into the final IR spectrum via a Fourier transform.

Data Processing
  • Background Subtraction: The software will automatically subtract the background spectrum from the sample spectrum.

  • Baseline Correction: If necessary, perform a baseline correction to ensure the baseline of the spectrum is flat at 100% transmittance (or zero absorbance).

  • Peak Picking: Identify and label the wavenumbers of the significant absorption bands.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of the IR spectral analysis process, from initial sample handling to the final interpretation of the spectral data.

IR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation prep1 Obtain Clean Salt Plates prep2 Apply Liquid Sample prep1->prep2 prep3 Form Thin Film prep2->prep3 acq1 Acquire Background Spectrum prep3->acq1 acq2 Acquire Sample Spectrum acq1->acq2 proc1 Background Subtraction acq2->proc1 proc2 Baseline Correction proc1->proc2 proc3 Peak Identification proc2->proc3 proc4 Assign Vibrational Modes proc3->proc4 final_report final_report proc4->final_report Final Spectral Analysis Report

Caption: Workflow for IR Spectral Analysis of this compound.

Conclusion

The infrared spectrum of this compound is a powerful tool for its identification and characterization. The combination of the very broad O-H stretch, the strong carbonyl absorption, and the characteristic vibrations of the cyclobutyl ring provides a unique and unambiguous spectral fingerprint. By understanding the origins of these absorption bands and following a rigorous experimental protocol, researchers can confidently utilize IR spectroscopy in their synthetic and analytical workflows.

References

  • TutorChase. (n.d.). What peaks would indicate a carboxylic acid in IR spectroscopy? Retrieved from [Link]

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  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclobutane. Retrieved from [Link]

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Conformational Landscape of 2-Cyclobutylacetic Acid: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Significance of Conformational Analysis in Modern Drug Development

In the intricate dance of molecular recognition that underpins pharmacology, the three-dimensional structure of a small molecule is paramount. Conformational analysis, the study of the spatial arrangement of atoms in a molecule and the energy associated with these arrangements, has evolved from a fundamental chemical concept into a cornerstone of contemporary drug discovery. For researchers, scientists, and drug development professionals, a deep understanding of a molecule's conformational preferences is not merely academic; it is a critical determinant of its biological activity, metabolic stability, and overall potential as a therapeutic agent. Flexible ligands often incur an entropic penalty upon binding to a biological target as they become locked into a specific conformation.[1] The incorporation of rigid scaffolds, such as the cyclobutane ring, can mitigate this penalty and pre-organize the molecule into a bioactive conformation.[1]

This technical guide provides an in-depth exploration of the conformational analysis of 2-cyclobutylacetic acid, a molecule that marries the puckered nature of a four-membered carbocycle with the conformational flexibility of a carboxylic acid side chain. By dissecting the energetic landscape of this molecule, we aim to provide actionable insights for the rational design of novel therapeutics.

The Dynamic Cyclobutane Ring: A Non-Planar Reality

Contrary to the flat polygons often depicted in two-dimensional chemical drawings, the cyclobutane ring is not planar. A planar conformation would engender significant torsional strain from eclipsing C-H bonds. To alleviate this, the ring adopts a "puckered" or "butterfly" conformation.[2] This puckering is a dynamic equilibrium between two equivalent bent (D2d symmetry) structures, separated by a relatively low energy barrier that passes through a planar (D4h symmetry) transition state.

The inversion barrier for cyclobutane has been a subject of both experimental and high-level ab initio studies. Computational estimates place this barrier at approximately 482-498 cm⁻¹ (around 1.4 kcal/mol), which is in excellent agreement with experimental data.[3][4] This low barrier indicates that at room temperature, the cyclobutane ring is in rapid inversion.

The puckering of the cyclobutane ring is characterized by a dihedral angle, which for the parent cyclobutane is approximately 28-35°.[2][5] This puckering creates two distinct positions for substituents: axial and equatorial.

The Influence of the Acetic Acid Moiety: A Balancing Act of Steric and Electronic Effects

The introduction of a substituent, in this case, the acetic acid group at the 2-position, breaks the symmetry of the cyclobutane ring and introduces a conformational preference. Generally, substituents on a cyclohexane ring prefer to occupy the equatorial position to minimize steric interactions, a concept quantified by "A-values".[6][7] While less extensively tabulated for cyclobutanes, the same principle applies: the bulkier acetic acid group will preferentially occupy the equatorial position to avoid unfavorable 1,3-diaxial interactions with the hydrogens on the ring.

A study on the closely related cyclobutanecarboxylic acid using rotational spectroscopy and computational methods revealed the existence of both equatorial and axial conformers, with the equatorial conformer being the global minimum.[2]

The puckering of the cyclobutane ring in substituted derivatives is also influenced by the substituent. For 2-substituted cyclobutane-α-amino acid derivatives, it has been shown that a substituent in the equatorial position modulates the conformational preference of the ring-puckering.[8][9][10]

Below is a diagram illustrating the equilibrium between the axial and equatorial conformers of this compound.

G cluster_axial Axial Conformer cluster_equatorial Equatorial Conformer axial Acetic Acid Group in Axial Position equatorial Acetic Acid Group in Equatorial Position axial->equatorial Ring Inversion

Caption: Ring inversion equilibrium of this compound.

Rotational Isomerism of the Carboxylic Acid Group and the Acetic Acid Side Chain

Beyond the puckering of the cyclobutane ring, the conformational landscape of this compound is further complicated by rotation around the C-C and C-O single bonds of the side chain.

Syn and Anti Conformations of the Carboxyl Group

The carboxylic acid functional group can exist in two planar conformations: syn and anti, referring to the dihedral angle of the O=C-O-H bond. The syn conformation, where the hydroxyl proton is eclipsed with the carbonyl oxygen, is generally more stable.[11] The energy difference between the syn and anti conformers of acetic acid in the gas phase is significant, with the syn form being favored by about 6 kcal/mol.[11] However, in an aqueous environment, this energy difference is substantially reduced.[11]

Gauche and Anti Conformations of the Acetic Acid Side Chain

Rotation around the Cα-Cβ bond of the acetic acid side chain gives rise to gauche and anti conformers. In the anti conformation, the bulky cyclobutyl group and the carboxylic acid group are positioned as far apart as possible (dihedral angle of approximately 180°), minimizing steric hindrance. In the gauche conformations, these groups are closer, with a dihedral angle of about 60°.[12][13][14] For simple alkanes like butane, the anti conformer is more stable than the gauche conformer by about 0.9 kcal/mol.[12]

Integrated Conformational Analysis: A Multi-technique Approach

A comprehensive understanding of the conformational landscape of this compound necessitates a synergistic approach, combining experimental and computational techniques.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for conformational analysis in solution.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum. The chemical shifts of the cyclobutane ring protons, particularly the proton geminal to the acetic acid group, will be sensitive to its axial or equatorial orientation.

  • Variable Temperature (VT) NMR: Perform ¹H NMR experiments at a range of temperatures (e.g., from 298 K down to 183 K). A significant change in the chemical shifts or coupling constants with temperature can indicate a shift in the conformational equilibrium. The absence of such changes may suggest a single dominant conformer or very fast interconversion on the NMR timescale.[15]

  • Nuclear Overhauser Effect (NOE) Spectroscopy: Acquire a 2D NOESY or ROESY spectrum. The presence of through-space correlations between the protons of the acetic acid side chain and specific protons on the cyclobutane ring can provide direct evidence for the preferred conformation.

Computational Workflow: Unveiling the Energetic Landscape

Computational chemistry provides a means to map the potential energy surface of a molecule and identify its stable conformers.

G cluster_workflow Computational Conformational Analysis Workflow start Initial 3D Structure Generation conf_search Conformational Search (e.g., Molecular Mechanics) start->conf_search dft_opt DFT Optimization of Unique Conformers (e.g., B3LYP/6-31G*) conf_search->dft_opt freq_calc Frequency Calculation (Confirm Minima, Obtain Thermochemical Data) dft_opt->freq_calc high_level Single-Point Energy Calculation (e.g., CCSD(T)/aug-cc-pVTZ) freq_calc->high_level analysis Analysis of Relative Energies, Geometries, and Spectroscopic Parameters high_level->analysis

Caption: A typical workflow for computational conformational analysis.

Step-by-Step Protocol:

  • Initial Structure Generation: Generate an initial 3D structure of this compound.

  • Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to explore the rotational space of the side chain and the puckering of the ring.

  • Quantum Mechanical Optimization: Take the low-energy conformers from the initial search and perform full geometry optimizations using Density Functional Theory (DFT), for example, with the B3LYP functional and a 6-31G* basis set. This will provide more accurate geometries and relative energies.

  • Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true minima on the potential energy surface (i.e., have no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energies.

  • High-Level Single-Point Energy Calculations: For the most accurate relative energies, perform single-point energy calculations on the DFT-optimized geometries using a higher level of theory, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) with a larger basis set (e.g., aug-cc-pVTZ).[3][4]

Predicted Conformational Preferences and Energetics

Based on the principles outlined above and data from analogous systems, we can predict the conformational landscape of this compound.

Conformer DescriptionPredicted Relative StabilityKey Stabilizing/Destabilizing Factors
Equatorial, Anti (Side Chain), Syn (Carboxyl)Global MinimumMinimizes steric interactions of the side chain and maintains the most stable carboxyl conformation.
Equatorial, Gauche (Side Chain), Syn (Carboxyl)Low EnergySlight increase in steric strain due to the gauche interaction.
Axial, Anti (Side Chain), Syn (Carboxyl)Higher EnergySignificant 1,3-diaxial steric interactions.
Equatorial, Anti (Side Chain), Anti (Carboxyl)Higher EnergyDestabilized by the less favorable anti conformation of the carboxyl group.

Implications for Drug Design and Development

The conformational preferences of this compound have direct implications for its use in drug design:

  • Bioactive Conformation: The preference for an equatorial substitution pattern presents a well-defined vector for positioning pharmacophoric groups in a specific region of space.

  • Receptor Binding: The defined conformational landscape can be used to design molecules with a higher affinity for their biological target by pre-organizing the molecule in a conformation that complements the binding site.

  • Physicochemical Properties: The three-dimensional shape of the molecule, dictated by its conformation, will influence properties such as solubility, lipophilicity, and crystal packing.

Conclusion

The conformational analysis of this compound reveals a rich and dynamic energetic landscape governed by the interplay of ring puckering, side-chain rotational isomerism, and the intrinsic conformational preferences of the carboxylic acid group. A thorough understanding of these factors, achieved through a combination of modern spectroscopic and computational techniques, is essential for harnessing the full potential of this and related cyclobutane-containing scaffolds in the design of next-generation therapeutics.

References

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  • Gruzman, D., & Erez, G. (2009). Structure, vibrational spectrum, and ring puckering barrier of cyclobutane. The Journal of Chemical Physics, 130(10), 104302. [Link]

  • Salazar, K. V., Isert, J. E., Moon, N., Grubbs II, G. S., Zhou, Z., Kukolich, S. G., Carrillo, M. J., Fatehi, S., & Lin, W. (n.d.). CONFORMATIONAL ANALYSIS OF CYCLOBUTANECARBOXYLIC ACID. ResearchGate. Retrieved January 12, 2026, from [Link]

  • Jiménez-Osés, G., Corzana, F., Busto, J. H., Pérez-Fernández, M., Peregrina, J. M., & Avenoza, A. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry, 71(5), 1869–1878. [Link]

  • American Chemical Society. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. ACS Publications. [Link]

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  • Lide, D. R. (Ed.). (n.d.). Cyclobutylcarboxylic acid. NIST WebBook. Retrieved January 12, 2026, from [Link]

  • Jiménez-Osés, G., Corzana, F., Busto, J. H., Pérez-Fernández, M., Peregrina, J. M., & Avenoza, A. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. ACS Figshare. [Link]

  • Jiménez-Osés, G., Corzana, F., Busto, J. H., Pérez-Fernández, M., Peregrina, J. M., & Avenoza, A. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. Figshare. [Link]

  • Egawa, T., & Kuchitsu, K. (n.d.). Molecular structure and puckering potential function of cyclobutane studied by gas electron diffraction and infrared spectroscopy. ResearchGate. Retrieved January 12, 2026, from [Link]

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  • National Center for Biotechnology Information. (n.d.). Cyclobutanecarboxylic acid. PubChem. Retrieved January 12, 2026, from [Link]

  • Furman Chemistry 120. (n.d.). Gauche and Anti Conformers. PBworks. Retrieved January 12, 2026, from [Link]

  • YouTube. (2011, June 20). Anti and Gauche Conformational States. YouTube. [Link]

  • Wikipedia. (n.d.). A value. Wikipedia. Retrieved January 12, 2026, from [Link]

  • LibreTexts Chemistry. (2021, May 20). 4.2: A-values and Equilibrium Ratios. LibreTexts. [Link]

  • Pearson. (2022, July 22). A-Values Explained: Definition, Examples, Practice & Video Lessons. Pearson. [Link]

  • Lee, T. S., & Lin, C. (2019). Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid. National Institutes of Health. [Link]

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  • Geometry of Organic Compounds. (n.d.). Geometry of Organic Compounds. [Link]

  • Dragojlovic, V. (2015). Conformational analysis of cycloalkanes. SciSpace. [Link]

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  • National Center for Biotechnology Information. (2023, July 17). Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis. PubMed. [Link]

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An In-depth Technical Guide to the Discovery of Cyclobutane-Containing Natural Products

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclobutane motif, a four-membered carbocycle, represents a fascinating and structurally unique class of natural products.[1] Despite the inherent ring strain, nature has evolved diverse and elegant strategies to synthesize these compounds, which are found in a wide array of organisms, including bacteria, fungi, plants, and marine invertebrates.[1][2] These natural products exhibit a broad spectrum of biological activities, such as antimicrobial, antitumor, and anti-inflammatory properties, making them attractive targets for drug discovery and development.[3][4] This technical guide provides a comprehensive overview of the discovery of cyclobutane-containing natural products, intended for researchers, scientists, and drug development professionals. We will delve into the core aspects of their biosynthesis, structural diversity, isolation, and characterization, while also exploring their therapeutic potential. The causality behind experimental choices and self-validating protocols are emphasized to ensure technical accuracy and field-proven insights.

Introduction: The Enigmatic Four-Membered Ring in Nature

The cyclobutane ring, with its significant strain energy of approximately 26.3 kcal mol⁻¹, presents a unique structural feature in the landscape of natural products.[5] This inherent strain contributes to their distinct chemical reactivity and three-dimensional conformations, which in turn underpins their diverse biological functions.[5][6] Historically, the discovery of cyclobutane-containing natural products was often incidental, with early examples being limited to terpenes like α- and β-pinene.[7] However, the advent of sophisticated analytical techniques has led to a surge in the identification of a vast and growing number of these fascinating molecules.[7] This guide aims to provide a structured and in-depth exploration of this chemical space, from the fundamental principles of their formation to their potential as therapeutic agents.

Biosynthesis: Nature's Toolkit for Forging Strained Rings

The biosynthesis of the cyclobutane ring is a testament to the ingenuity of natural enzymatic systems. Nature employs several distinct strategies to overcome the energetic barrier associated with forming this strained carbocycle. The two predominant pathways are photochemical [2+2] cycloadditions and enzyme-catalyzed cycloadditions.[4][8]

Photochemical [2+2] Cycloadditions: Harnessing the Power of Light

Photochemical [2+2] cycloadditions are a common mechanism for the formation of cyclobutane rings in nature, particularly in organisms exposed to sunlight.[9][10] This process involves the light-induced dimerization of two alkene-containing precursors.[11] A classic example is the formation of thymine dimers in DNA upon exposure to UV radiation.[5][12] In the context of secondary metabolites, many natural products are thought to arise from such photochemical events.[6]

  • Causality in Experimental Verification: The hypothesis of a photochemical biosynthetic pathway can be investigated through biomimetic synthesis. Irradiating the putative precursor molecules with light of an appropriate wavelength and observing the formation of the natural product provides strong evidence for this route.[13] The stereoselectivity of these reactions can often be rationalized by the spatial arrangement of the precursors in the cellular environment or within an enzyme's active site.[11]

Enzyme-Catalyzed Cycloadditions: Precision in a Crowded Cellular Milieu

While photochemical reactions are prevalent, an increasing number of cyclobutane natural products are being discovered that are formed through exquisitely controlled enzyme-catalyzed reactions.[14][15] These enzymatic transformations offer a level of stereo- and regioselectivity that is often difficult to achieve through purely photochemical means.[16]

  • [2+2] Cyclases: The existence of enzymes that catalyze formal [2+2] cycloadditions, termed [2+2] cyclases, has been a subject of intense research. Recent discoveries have begun to shed light on these fascinating biocatalysts.[15] For instance, the enzyme PloI4 has been shown to catalyze competitive [2+2] and [4+2] cycloadditions, providing a glimpse into the evolutionary adaptation of enzymes for specific cyclization reactions.[15][16]

  • Diels-Alderases and Other Cyclases: While not directly forming a four-membered ring, Diels-Alderases, which catalyze [4+2] cycloadditions, are another important class of cyclases in natural product biosynthesis.[17][18] In some cases, complex polycyclic systems containing cyclobutane rings are assembled through a cascade of enzymatic reactions that may involve various types of cyclizations and rearrangements.[8]

Visualizing Biosynthetic Pathways

To illustrate the fundamental difference between the two major biosynthetic routes, the following diagrams are provided.

Photochemical vs. Enzymatic Cycloaddition cluster_photo Photochemical [2+2] Cycloaddition cluster_enzyme Enzyme-Catalyzed Cycloaddition Precursor_A Alkene Precursor 1 Light hv (Light) Precursor_A->Light Precursor_B Alkene Precursor 2 Precursor_B->Light Product_Photo Cyclobutane Product Light->Product_Photo Substrate_A Substrate 1 Enzyme [2+2] Cyclase Substrate_A->Enzyme Substrate_B Substrate 2 Substrate_B->Enzyme Product_Enzyme Cyclobutane Product (High Stereoselectivity) Enzyme->Product_Enzyme

Caption: Comparison of photochemical and enzyme-catalyzed [2+2] cycloadditions.

Structural Diversity: A Cornucopia of Four-Membered Architectures

Cyclobutane-containing natural products exhibit remarkable structural diversity, encompassing a wide range of chemical classes.[4][19] This diversity arises from the varied biosynthetic origins and the subsequent enzymatic tailoring of the core cyclobutane scaffold.

Major Classes of Cyclobutane Natural Products
Class Representative Examples Biological Activities Source Organisms
Alkaloids Sceptrin, Piperarborenine D[1][20]Antimicrobial, Antitumor, Antibacterial[1][3]Marine sponges, Plants[1]
Terpenoids Grandisol, Biyouyanagin A[10][21]Pheromonal, AnticancerInsects, Plants
Flavonoids Various dimeric flavonoids[22]Antioxidant, Anti-inflammatoryPlants
Phenylpropanoids Magnosalin[20]NeuroprotectivePlants
Ladderanes Pentacycloanammoxic acid[12]Membrane structural componentBacteria

This table provides a snapshot of the major classes. Numerous other unique structures exist.

Stereochemical Complexity

A defining feature of many cyclobutane natural products is their intricate stereochemistry. The formation of the cyclobutane ring can generate multiple stereocenters, and the relative and absolute configurations of these centers are crucial for biological activity. The puckered, non-planar conformation of the cyclobutane ring further contributes to their unique three-dimensional shapes.[5]

Discovery Workflow: From Bio-prospecting to Structure Elucidation

The discovery of novel cyclobutane-containing natural products is a multi-step process that requires a combination of classical natural product chemistry techniques and modern analytical instrumentation.

Discovery_Workflow Start Sample Collection (e.g., Plant, Marine Sponge) Extraction Solvent Extraction Start->Extraction Fractionation Chromatographic Fractionation (e.g., Column, HPLC) Extraction->Fractionation Bioassay Bioassay-Guided Isolation Fractionation->Bioassay Purification Preparative HPLC/UPLC Bioassay->Purification Active Fractions Structure_Elucidation Spectroscopic Analysis (NMR, MS, IR, UV-Vis) Purification->Structure_Elucidation Final_Structure Structure Confirmation & Stereochemical Assignment Structure_Elucidation->Final_Structure

Sources

The Cyclobutane Motif in Medicinal Chemistry: From Chemical Curiosity to Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

The cyclobutane ring, a four-membered carbocycle, has undergone a remarkable transformation from a synthetically challenging curiosity to a privileged scaffold in modern medicinal chemistry.[1] Its inherent ring strain, coupled with a unique, puckered three-dimensional geometry, imparts novel pharmacological properties that are increasingly leveraged by drug development professionals.[2][3][4] This guide provides a comprehensive overview of the history of cyclobutane in medicinal chemistry, detailing its initial discovery, the elucidation of its unique physicochemical properties, the development of key synthetic strategies, and its successful application in marketed drugs. We will explore the causal relationships behind its utility, from inducing conformational restriction to acting as a versatile bioisostere, providing field-proven insights for researchers and scientists in drug discovery.

A Historical Perspective: The Unveiling of the Four-Membered Ring

The journey of cyclobutane begins not in a biological context, but as a feat of chemical synthesis. First synthesized in 1907 by Richard Willstätter and James Bruce through the hydrogenation of cyclobutene, it was initially regarded as a strained, high-energy molecule of primarily academic interest.[2][3][5] For decades, cyclobutane itself, a colorless gas, showed no inherent biological properties and its derivatives were considered rare.[2][3]

Early encounters with cyclobutane in a biological setting were often associated with damage. For instance, the UV irradiation of DNA was found to cause [2+2] photodimerization between adjacent pyrimidine bases, forming cyclobutane pyrimidine dimers (CPDs) that could lead to skin cancer.[2][3][6][7] However, nature also provided glimpses of its potential, with the cyclobutane skeleton appearing in natural products possessing potent biological activity, such as the antimicrobial agent sceptrin, isolated from the marine sponge Agelas sceptrum.[2][3][7]

The deliberate introduction of cyclobutane rings into pharmacologically active compounds is a more recent development.[2][3] A pivotal moment was the development of the platinum-based anticancer agent, Carboplatin. By replacing the two chloride ligands of its predecessor, Cisplatin, with a cyclobutane-1,1-dicarboxylate ligand, researchers significantly reduced the nephrotoxicity, creating a safer, widely used therapeutic for various cancers.[2][3][8] This success story marked a turning point, demonstrating that the cyclobutane motif could be strategically employed to modulate the properties of a drug molecule for the better.

history_of_cyclobutane cluster_early Early Discoveries cluster_pharma Pharmaceutical Emergence node_1907 1907 First Synthesis of Cyclobutane (Willstätter & Bruce) node_natural Early-Mid 20th Century Found in Natural Products (e.g., Sceptrin) & DNA Damage node_1907->node_natural Academic Curiosity node_carboplatin ~1980s Carboplatin Development Demonstrates therapeutic utility node_natural->node_carboplatin Glimpse of Potential node_modern 2000s - Present Recognized as Privileged Scaffold (e.g., Boceprevir, Apalutamide) node_carboplatin->node_modern Increased Adoption & Synthesis

Caption: Key milestones in the history of the cyclobutane motif in chemistry and medicine.

The Cyclobutane Advantage: Causality in Drug Design

The utility of cyclobutane in drug design stems from its distinct structural and physicochemical properties, which differ significantly from more flexible acyclic linkers or larger cycloalkanes. Its incorporation is a deliberate choice to address specific challenges in potency, selectivity, and pharmacokinetics.

Conformational Restriction and Entropy

Flexible molecules pay an entropic penalty upon binding to a target, as their rotatable bonds become frozen in the bound state.[3] The cyclobutane ring is inherently rigid, adopting a puckered or "butterfly" conformation to relieve torsional strain.[2][3][9][10]

  • Causality: By replacing a flexible linker (e.g., an ethyl group) with a 1,3-disubstituted cyclobutane, the number of accessible low-energy conformations is drastically reduced.[3][11] This pre-organization of the molecule for binding minimizes the entropic cost of target engagement, which can lead to a significant increase in binding affinity and potency.[11] This conformational restriction can also be used to block metabolically labile sites, enhancing the drug's half-life.[2][3]

A Unique Three-Dimensional Bioisostere

The defined three-dimensional arrangement of substituents on a cyclobutane ring allows it to serve as a unique bioisostere—a scaffold that mimics the shape and properties of another group while offering distinct advantages.

  • Alkene and Aryl Isostere: It can replace a cis/trans-isomerizing alkene, locking in the desired geometry.[2][3] Furthermore, it can act as a non-planar isostere for phenyl rings, providing vectors that project substituents into different regions of space, which can be crucial for escaping flat hydrophobic pockets and improving solubility or selectivity.[2][3][12]

  • Filling Hydrophobic Pockets: The puckered carbocyclic structure is adept at filling small, well-defined hydrophobic pockets within a protein's active site, an interaction demonstrated by an inhibitor of the apolipoprotein E4 (apoE4).[3]

Physicochemical Properties

The cyclobutane ring possesses a strain energy of approximately 26.3 kcal/mol.[3] This strain results in longer C-C bond lengths (~1.56 Å) compared to ethane and increased p-character in the C-C bonds.[2][3] While highly strained, it is relatively chemically inert, making it a stable scaffold for drug candidates.[2][3][4]

cyclobutane_advantages cluster_properties Core Properties cluster_advantages Medicinal Chemistry Advantages center_node Cyclobutane Motif prop1 Rigid, Puckered Conformation center_node->prop1 prop2 Unique 3D Vectors center_node->prop2 prop3 Chemical Inertness center_node->prop3 adv1 Conformational Restriction prop1->adv1 adv4 Improved Metabolic Stability prop1->adv4 adv3 Bioisosterism (Aryl, Alkene) prop2->adv3 prop3->adv4 adv2 Reduced Entropic Penalty adv1->adv2 adv5 Enhanced Potency & Selectivity adv2->adv5 adv3->adv5

Caption: Logical relationships between cyclobutane's properties and its advantages in drug design.

Core Synthetic Strategies: Building the Four-Membered Ring

The increased adoption of cyclobutane in drug discovery is directly linked to advancements in synthetic organic chemistry that have made these scaffolds more accessible.[3] While numerous methods exist, [2+2] cycloadditions remain the cornerstone of cyclobutane synthesis.[1]

[2+2] Photocycloaddition

The most direct approach to forming a cyclobutane ring is the [2+2] photocycloaddition between two alkene moieties.[13] This reaction, induced by UV light, can be used to create complex, polycyclic systems and is a key step in the synthesis of many natural products.[13][14][15]

Ketene Cycloadditions

The reaction of a ketene with an alkene is a powerful thermal method for producing cyclobutanones, which are versatile intermediates for further functionalization.[5][14] Dichloroketene, often generated in situ, is a common reagent for this transformation.[12][15]

Other Key Methodologies

Beyond cycloadditions, other strategies are employed:

  • Intramolecular Cyclization: Ring-closing reactions of acyclic precursors, such as the treatment of 1,4-dihalobutanes with a reducing metal, can form the cyclobutane ring.[5][13]

  • Ring Expansion of Cyclopropanes: Certain cyclopropylcarbinyl systems can undergo rearrangement to form cyclobutane derivatives.[14]

  • C–H Functionalization: Modern methods allow for the direct functionalization of C-H bonds on a pre-existing cyclobutane core, enabling late-stage diversification of drug candidates.[16]

Protocol Example: Synthesis of a 1,3-Disubstituted Cyclobutane via Allenoate-Alkene [2+2] Cycloaddition

This protocol is adapted from methodologies that provide rapid access to 1,3-disubstituted cyclobutanes, which are particularly important in drug discovery efforts.[12]

Objective: To synthesize a methylene-cyclobutane derivative as a core scaffold.

Materials:

  • Ethyl 2,3-butadienoate (allenoate)

  • Styrene (alkene)

  • Anhydrous Toluene

  • Round-bottom flask with reflux condenser

  • Nitrogen or Argon inert atmosphere setup

  • Stir plate and magnetic stir bar

  • Heating mantle

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add styrene (1.0 eq) and anhydrous toluene (to achieve a 0.5 M concentration of the limiting reagent).

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 10-15 minutes to ensure an inert atmosphere.

  • Reagent Addition: Add ethyl 2,3-butadienoate (1.2 eq) to the flask via syringe.

  • Heating: Heat the reaction mixture to 110 °C (reflux) using a heating mantle.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to yield the desired 1,3-substituted cyclobutane product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Trustworthiness Note: This protocol describes a self-validating system. The progress is monitored (Step 5), and the final product's identity and purity are confirmed by standard analytical techniques (Step 8), ensuring the reliability of the outcome.

Case Studies: Cyclobutane in Marketed Drugs and Clinical Candidates

The theoretical advantages of the cyclobutane motif are validated by its presence in several successful therapeutic agents. The strategic incorporation of this ring has proven critical for achieving the desired pharmacological profile.

Drug Name (Brand)Therapeutic AreaTarget/Mechanism of ActionRole of the Cyclobutane Motif
Carboplatin (Paraplatin)OncologyDNA Cross-linking AgentThe cyclobutane-1,1-dicarboxylate ligand acts as a stable leaving group, modulating reactivity to reduce nephrotoxicity compared to Cisplatin.[2][3][8]
Boceprevir (Victrelis)AntiviralHCV NS3/4A Protease InhibitorThe cyclobutane group in the P1 region provides a rigid scaffold that optimally orients the pharmacophore, leading to significantly higher potency than cyclopropyl or cyclopentyl analogues.[8]
Apalutamide (Erleada)OncologyAndrogen Receptor (AR) AntagonistFeatures a spirocyclic cyclobutane scaffold, which contributes to the molecule's rigid conformation, enhancing its antagonist activity against the AR in castration-resistant prostate cancer.[2][8]
G9a Inhibitor Candidate Oncology (Preclinical)Euchromatic Histone Methyltransferase 2 (G9a)A spirocyclic cyclobutane ring was found to be crucial for achieving submicromolar potency, highlighting its role in precisely fitting into the enzyme's active site.[2]

Conclusion and Future Outlook

The history of cyclobutane in medicinal chemistry is a testament to the power of fundamental chemical research in driving pharmaceutical innovation. Once a mere curiosity, its unique conformational rigidity and three-dimensional character have established it as a valuable tool for modern drug designers.[11] With the continuous improvement of synthetic methods, allowing for more facile and diverse incorporation of this motif, the use of cyclobutane is no longer niche but a strategic choice.[3] We can anticipate that the four-membered ring will continue to be a rising star, appearing in the next generation of therapeutics designed to tackle complex biological targets with enhanced potency, selectivity, and superior pharmacokinetic properties.

References

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  • Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis.
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Methodological & Application

Introduction: The Strategic Value of the Cyclobutane Moiety

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to 2-Cyclobutylacetic Acid as a Synthetic Building Block

In the landscape of medicinal chemistry and drug development, the cyclobutane ring has emerged as a valuable structural motif.[1] While historically underutilized compared to other cycloalkanes, its incorporation into molecular scaffolds offers distinct advantages. The inherent ring strain of approximately 26.3 kcal/mol, second only to cyclopropane, results in a unique, puckered three-dimensional geometry.[1] This conformational rigidity can reduce the entropic penalty upon ligand binding to a biological target, potentially enhancing potency.[1] Furthermore, the cyclobutane scaffold can improve metabolic stability and other pharmacokinetic properties.[1]

This compound (C₆H₁₀O₂) is a versatile and commercially available building block that serves as an excellent entry point for introducing the cyclobutane moiety into target molecules.[2][3] Its carboxylic acid handle provides a reactive site for a wide range of synthetic transformations, most notably the formation of amides and esters, which are fundamental linkages in a vast number of active pharmaceutical ingredients (APIs).[4] This guide provides detailed application notes and protocols for leveraging this compound in key synthetic operations, tailored for researchers in organic synthesis and drug discovery.

Physicochemical Properties and Safety Data

A clear understanding of the physical and chemical properties of a building block is paramount for successful reaction planning and execution.

PropertyValueSource
Molecular Formula C₆H₁₀O₂[2]
Molecular Weight 114.14 g/mol [2]
CAS Number 6540-33-6[2]
IUPAC Name This compound[2]
Appearance Colorless Liquid[3]
Computed XLogP3 1.4[2]

Safety and Handling Summary: this compound should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Key hazard statements include:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H318/H319: Causes serious eye damage/irritation.[2]

  • H335: May cause respiratory irritation.[2]

Application Protocol 1: Amide Bond Formation via Carbodiimide Coupling

The amide bond is one of the most prevalent functional groups in marketed pharmaceuticals.[4] Coupling a carboxylic acid with an amine is a cornerstone reaction in medicinal chemistry. While direct condensation requires high temperatures, the use of coupling reagents allows for mild, efficient, and high-yielding transformations at room temperature.[5] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid, facilitating nucleophilic attack by the amine.[5] The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) can minimize side reactions and reduce racemization in chiral substrates.[6][7]

General Workflow for Amide Coupling

Amide Coupling Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A Dissolve this compound in aprotic solvent (e.g., DCM, DMF) B Add Coupling Reagents (e.g., EDC, HOBt) A->B Activate Acid C Add Amine & Base (e.g., DIPEA, Et3N) B->C Initiate Coupling D Stir at Room Temperature (Monitor by TLC/LC-MS) C->D E Aqueous Workup (e.g., Wash with aq. HCl, aq. NaHCO3) D->E Quench & Extract F Dry, Concentrate & Purify (e.g., Column Chromatography) E->F

Caption: General workflow for EDC/HOBt mediated amide coupling.

Detailed Step-by-Step Protocol (EDC/HOBt)

Materials:

  • This compound

  • Amine of interest

  • EDC (hydrochloride salt)

  • HOBt (hydrate)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1M Hydrochloric Acid (aq.)

  • Saturated Sodium Bicarbonate (aq.)

  • Brine (Saturated NaCl aq.)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • Preparation: To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.).

  • Dissolution: Dissolve the acid in a suitable anhydrous solvent (e.g., DCM or DMF, approx. 0.1-0.5 M concentration). Stir until fully dissolved.

  • Activation: Add HOBt (1.1 eq.) followed by EDC·HCl (1.2 eq.) to the solution. Stir the mixture at room temperature for 15-30 minutes. The formation of the active ester may cause the solution to become slightly cloudy.

  • Amine Addition: In a separate vial, dissolve the desired amine (1.0-1.1 eq.) in a small amount of the reaction solvent. Add this solution to the reaction flask, followed by the dropwise addition of a tertiary amine base like DIPEA (2.0-3.0 eq.).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed (typically 2-16 hours).

  • Workup (for DCM):

    • Dilute the reaction mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess base and EDC-urea byproduct), saturated NaHCO₃ (to remove HOBt and unreacted acid), and finally with brine.[7]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Isolation: Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude amide.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol) to obtain the pure amide.

Application Protocol 2: Fischer-Spath Esterification

The Fischer esterification is a classic, robust, and scalable method for synthesizing esters directly from carboxylic acids and alcohols. The reaction is catalyzed by a strong acid, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[8] A key principle of this reaction is that it is an equilibrium process.[8] To drive the reaction towards the ester product, it is essential to either use a large excess of the alcohol reactant or to actively remove the water byproduct as it forms, often using a Dean-Stark apparatus.

General Reaction Scheme for Fischer Esterification

Caption: Equilibrium nature of the acid-catalyzed Fischer esterification.

Detailed Step-by-Step Protocol

Materials:

  • This compound

  • Alcohol of interest (e.g., Methanol, Ethanol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (aq.)

  • Brine (Saturated NaCl aq.)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Diethyl ether or Ethyl acetate

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Preparation: In a round-bottom flask, combine this compound (1.0 eq.) and a large excess of the desired alcohol (e.g., 10-20 eq., which also serves as the solvent).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approx. 1-5 mol%) to the mixture. Caution: This addition is exothermic.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.

  • Monitoring: Allow the reaction to proceed at reflux for several hours (typically 4-24 hours). The reaction can be monitored by TLC or GC-MS by observing the disappearance of the starting carboxylic acid.

  • Cooling & Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing ice and saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous phase with a suitable organic solvent like diethyl ether or ethyl acetate (3x).

  • Washing: Combine the organic extracts and wash them with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude ester is often of sufficient purity. If necessary, it can be further purified by vacuum distillation.

Conclusion

This compound stands out as a highly effective building block for introducing the conformationally constrained cyclobutane unit into complex molecules. Its utility is primarily anchored in the reliable and well-established chemistry of its carboxylic acid functional group. The protocols detailed herein for amide coupling and esterification represent foundational, field-proven methods that can be readily adapted to a wide range of substrates. By leveraging these techniques, researchers can efficiently explore the unique chemical space offered by cyclobutane-containing structures, paving the way for the discovery of novel therapeutics and materials.[9]

References

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  • Azetidine and cyclobutane derivatives as JAK inhibitors - Patent US-8420629-B2 . PubChem. Available at: [Link]

  • US8158616B2 - Azetidine and cyclobutane derivatives as JAK inhibitors - Google Patents. Google Patents.
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  • Ch19: RCO2H to RCO2R' - University of Calgary . University of Calgary. Available at: [Link]

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  • Cyclobutanes in Small‐Molecule Drug Candidates - PMC - PubMed Central . National Center for Biotechnology Information. Available at: [Link]

  • studies toward the stereocontrolled synthesis of cyclobutane derivatives - ScholarWorks . University of North Florida. Available at: [Link]

  • Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist | The Journal of Organic Chemistry - ACS Publications . ACS Publications. Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science . Growing Science. Available at: [Link]

  • Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis - ScholarWorks . University of North Florida. Available at: [Link]

  • 11.8: Preparation of Esters - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]

  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC . National Center for Biotechnology Information. Available at: [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions . Master Organic Chemistry. Available at: [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps . Chemistry Steps. Available at: [Link]

  • Construction of Complex Cyclobutane Building Blocks by Photosensitized [2+2] Cycloaddition of Vinyl Boronate Esters - PMC - PubMed Central . National Center for Biotechnology Information. Available at: [Link]

  • Coupling Reagents - Aapptec Peptides . Aapptec. Available at: [Link]

  • esterification - alcohols and carboxylic acids - Chemguide . Chemguide. Available at: [Link]

  • Bioactive Compounds, Pharmacological Actions, and Pharmacokinetics of Genus Acacia . MDPI. Available at: [Link]

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  • Case Study: Synthesis of an Active Pharmaceutical Ingredient in Water . ACS Publications. Available at: [Link]

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  • Natural and Synthetic Lactones Possessing Antitumor Activities - MDPI . MDPI. Available at: [Link]

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Sources

Application Note & Protocols: Synthesis of 2-Cyclobutylacetic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Emerging Role of the Cyclobutane Motif

The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain (26.3 kcal/mol), is now recognized as a valuable scaffold in medicinal chemistry.[1] Its unique, puckered three-dimensional structure provides a distinct conformational rigidity that can pre-organize pharmacophoric elements for optimal interaction with biological targets, often leading to improved potency and selectivity.[1] Unlike planar aromatic rings, the saturated cyclobutane core can enhance aqueous solubility and metabolic stability, crucial properties in drug development.[1]

2-Cyclobutylacetic acid and its derivatives serve as critical building blocks for incorporating this unique motif into larger, biologically active molecules. They act as isosteres for other common structural units, offering a novel vector in chemical space to explore structure-activity relationships (SAR). This guide provides an in-depth overview of the primary synthetic strategies to access this compound and discusses methodologies for its further derivatization, supported by detailed, field-proven protocols.

Strategic Overview of Synthetic Pathways

The synthesis of this compound can be approached from several distinct starting materials. The choice of route often depends on the availability of precursors, scale, and tolerance for hazardous reagents. The primary strategies involve either constructing the acetic acid side chain onto a pre-existing cyclobutane ring or forming the cyclobutane ring with the necessary functional group handles already in place.

G cluster_0 Starting Materials cluster_1 Key Transformation cluster_2 Target Molecule Cyclobutanecarboxylic Acid Cyclobutanecarboxylic Acid Arndt-Eistert Homologation Arndt-Eistert Homologation Cyclobutanecarboxylic Acid->Arndt-Eistert Homologation Diethyl Malonate + 1,3-Dihalopropane Diethyl Malonate + 1,3-Dihalopropane Malonic Ester Synthesis Malonic Ester Synthesis Diethyl Malonate + 1,3-Dihalopropane->Malonic Ester Synthesis Cyclobutanemethanol Cyclobutanemethanol Oxidation / Halogenation -> Nitrile Hydrolysis Oxidation / Halogenation -> Nitrile Hydrolysis Cyclobutanemethanol->Oxidation / Halogenation -> Nitrile Hydrolysis 2-Cyclobutylacetonitrile 2-Cyclobutylacetonitrile Direct Hydrolysis Direct Hydrolysis 2-Cyclobutylacetonitrile->Direct Hydrolysis This compound This compound Arndt-Eistert Homologation->this compound Malonic Ester Synthesis->this compound Oxidation / Halogenation -> Nitrile Hydrolysis->this compound Direct Hydrolysis->this compound

Caption: Key synthetic routes to this compound.

Key Synthetic Methodologies

Route 1: Malonic Ester Synthesis

This classical approach is a robust method for forming substituted acetic acids.[2][3] The strategy involves the alkylation of diethyl malonate with a suitable cyclobutyl precursor, followed by hydrolysis and decarboxylation. A highly effective variation for forming the cyclobutane ring and the acid precursor in one sequence is the Perkin alicyclic synthesis, which uses a 1,3-dihalopropane to alkylate the malonic ester twice in an intramolecular fashion.[2][3]

Causality (The "Why"): The α-protons of diethyl malonate are acidic (pKa ≈ 13) because the resulting carbanion is stabilized by resonance across two carbonyl groups. This allows for deprotonation with a moderately strong base like sodium ethoxide to form a nucleophilic enolate.[4] This enolate then displaces a halide in an SN2 reaction. A subsequent intramolecular SN2 reaction with a dihalide closes the cyclobutane ring.[3] Finally, heating the resulting di-acid in an acidic medium leads to decarboxylation through a cyclic transition state to yield the final product.[5]

G start Diethyl Malonate reagent1 + NaOEt (Base) start->reagent1 enolate Malonate Enolate (Nucleophile) reagent2 + 1-bromo-3-chloropropane enolate->reagent2 alkylated Alkylated Malonate Intermediate reagent3 + NaOEt (Base, Intramolecular SN2) alkylated->reagent3 cyclized Cyclobutane-1,1-dicarboxylate reagent4 + H3O+, Heat (Hydrolysis & Decarboxylation) cyclized->reagent4 diacid Cyclobutane-1,1-dicarboxylic Acid final This compound (via Decarboxylation) diacid->final reagent1->enolate reagent2->alkylated reagent3->cyclized reagent4->diacid

Caption: Mechanism of the Malonic Ester Synthesis for cyclobutane systems.

Route 2: Arndt-Eistert Homologation

The Arndt-Eistert reaction is a powerful and reliable method for the one-carbon homologation of a carboxylic acid.[6][7] This sequence converts cyclobutanecarboxylic acid into this compound. While highly effective, this method requires the use of diazomethane or a safer alternative like trimethylsilyldiazomethane, which are hazardous and require experienced handling.

Causality (The "Why"): The synthesis begins by activating the carboxylic acid, typically by converting it to an acid chloride with thionyl chloride (SOCl₂) or oxalyl chloride.[6] The highly reactive acid chloride is then treated with diazomethane to form an α-diazoketone intermediate.[8] The crucial step is the metal-catalyzed (usually silver oxide, Ag₂O) Wolff rearrangement.[7][8] In this step, the diazoketone loses N₂ gas to form a carbene, which immediately rearranges to a highly reactive ketene intermediate. This ketene is then trapped by a nucleophile present in the reaction mixture (e.g., water) to form the final homologated carboxylic acid.[8][9] The rearrangement proceeds with retention of stereochemistry at the migrating carbon.[7]

G start Cyclobutanecarboxylic Acid reagent1 + SOCl2 start->reagent1 acid_chloride Cyclobutanecarbonyl Chloride reagent2 + CH2N2 acid_chloride->reagent2 diazoketone α-Diazoketone Intermediate reagent3 + Ag2O, H2O (Catalyst, Nucleophile) diazoketone->reagent3 ketene Ketene Intermediate (via Wolff Rearrangement) final This compound ketene->final reagent1->acid_chloride reagent2->diazoketone reagent3->ketene

Sources

Synthesis of 2-Cyclobutylacetic Acid: A Detailed Experimental Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of 2-cyclobutylacetic acid, a valuable building block in medicinal chemistry and materials science. The protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. This guide emphasizes not only the procedural aspects but also the underlying rationale for key experimental choices, ensuring a thorough understanding of the synthesis.

Introduction

This compound and its derivatives are of significant interest due to their presence in various biologically active molecules and their utility as intermediates in the synthesis of complex organic scaffolds. The cyclobutane moiety imparts unique conformational constraints that can influence the pharmacological properties of a drug candidate. This protocol details a reliable and scalable synthesis of this compound via the malonic ester synthesis, a classic and robust method for the preparation of substituted acetic acids.[1]

The chosen synthetic strategy involves three main stages:

  • Synthesis of the Alkylating Agent: Preparation of cyclobutylmethyl bromide from the corresponding alcohol.

  • Malonic Ester Synthesis: Alkylation of diethyl malonate with cyclobutylmethyl bromide.

  • Hydrolysis and Decarboxylation: Conversion of the substituted malonic ester to the final carboxylic acid product.

This approach is favored for its high yields and the relative safety of the reagents compared to alternative methods like the Arndt-Eistert synthesis, which often involves the use of hazardous diazomethane.

Physicochemical Properties and Safety Information

A thorough understanding of the properties of the target molecule and key reagents is crucial for safe and effective experimentation.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical FormCAS NumberKey Safety Precautions
This compound C₆H₁₀O₂114.14Colorless to yellow solid or semi-solid6540-33-6Harmful if swallowed, causes skin and eye irritation.[2]
Diethyl Malonate C₇H₁₂O₄160.17Colorless liquid105-53-3Combustible liquid, causes serious eye irritation.[3]
Sodium Ethoxide C₂H₅NaO68.05White to yellowish powder141-52-6Flammable solid, causes severe skin burns and eye damage. Reacts violently with water.
Cyclobutylmethyl Bromide C₅H₉Br149.03Liquid17247-58-4Flammable, may cause skin, eye, and respiratory irritation.[4]

Experimental Protocol

This protocol is divided into three distinct parts, detailing the synthesis from commercially available starting materials to the final purified product.

Part 1: Synthesis of Cyclobutylmethyl Bromide

The requisite alkylating agent, cyclobutylmethyl bromide, can be synthesized from cyclobutylmethanol. A common method involves the use of phosphorus tribromide or a combination of triphenylphosphine and bromine.

Materials and Reagents:

  • Cyclobutylmethanol

  • Triphenylphosphine

  • Bromine

  • N,N-Dimethylformamide (DMF)

  • Nitrogen gas (inert atmosphere)

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

Step-by-Step Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere.

  • Reagent Addition: In the flask, dissolve triphenylphosphine in anhydrous DMF. Cool the solution to 0 °C using an ice bath.

  • Bromination: Slowly add bromine to the cooled solution via the dropping funnel. Maintain the temperature below 10 °C during the addition.

  • Alcohol Addition: Once the bromine addition is complete, add cyclobutylmethanol dropwise to the reaction mixture, ensuring the temperature does not exceed 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Workup and Purification: Quench the reaction by carefully adding water. Extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation to yield pure cyclobutylmethyl bromide.

Part 2: Malonic Ester Synthesis of Diethyl (Cyclobutylmethyl)malonate

This step involves the formation of a new carbon-carbon bond through the alkylation of the diethyl malonate enolate.

Materials and Reagents:

  • Diethyl malonate

  • Sodium ethoxide

  • Absolute ethanol

  • Cyclobutylmethyl bromide

  • Standard glassware for reflux and addition

  • Magnetic stirrer and heating mantle

Step-by-Step Procedure:

  • Enolate Formation: In a dry round-bottom flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, prepare a solution of sodium ethoxide in absolute ethanol. To this, add diethyl malonate dropwise at room temperature. The formation of the sodium salt of diethyl malonate may result in a precipitate.

  • Alkylation: To the stirred solution of the enolate, add cyclobutylmethyl bromide dropwise. The reaction is exothermic, and cooling may be necessary to maintain a controlled reaction rate.

  • Reaction Completion: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Solvent Removal: After cooling to room temperature, remove the ethanol under reduced pressure.

  • Workup: Add water to the residue and extract the product with diethyl ether. Wash the combined organic extracts with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain crude diethyl (cyclobutylmethyl)malonate. This intermediate can often be used in the next step without further purification.

Part 3: Hydrolysis and Decarboxylation to this compound

The final step involves the conversion of the diester to the target carboxylic acid.

Materials and Reagents:

  • Diethyl (cyclobutylmethyl)malonate (from Part 2)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethanol

  • Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

  • Standard glassware for reflux and distillation

Step-by-Step Procedure:

  • Saponification (Hydrolysis): In a round-bottom flask, dissolve the crude diethyl (cyclobutylmethyl)malonate in ethanol. Add a solution of potassium hydroxide in water. Heat the mixture to reflux for 2-3 hours to facilitate the hydrolysis of the ester groups to the corresponding carboxylate salts.

  • Solvent Removal: After the saponification is complete, remove the ethanol by distillation.

  • Acidification and Decarboxylation: Cool the remaining aqueous solution in an ice bath and carefully acidify with concentrated hydrochloric acid until the solution is strongly acidic (pH < 2). This will protonate the carboxylate salts and induce decarboxylation upon heating.

  • Heating for Decarboxylation: Gently heat the acidified solution. The evolution of carbon dioxide gas will be observed. Continue heating until the gas evolution ceases. This step is crucial as it removes one of the carboxylic acid groups.[5][6]

  • Product Isolation and Purification: After cooling, extract the this compound from the aqueous solution with a suitable organic solvent like diethyl ether or dichloromethane. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. After filtration, remove the solvent under reduced pressure. The crude this compound can be purified by vacuum distillation.[7][8]

Workflow and Mechanism Diagrams

To visually represent the experimental process and the underlying chemical transformations, the following diagrams are provided.

Experimental Workflow

G cluster_part1 Part 1: Synthesis of Cyclobutylmethyl Bromide cluster_part2 Part 2: Malonic Ester Synthesis cluster_part3 Part 3: Hydrolysis and Decarboxylation p1_start Cyclobutylmethanol p1_reagents Triphenylphosphine, Bromine, DMF p1_reaction Bromination Reaction p1_reagents->p1_reaction p1_workup Workup and Purification p1_reaction->p1_workup p1_product Cyclobutylmethyl Bromide p1_workup->p1_product p2_alkylating_agent Cyclobutylmethyl Bromide p1_product->p2_alkylating_agent To Part 2 p2_start Diethyl Malonate p2_base Sodium Ethoxide in Ethanol p2_enolate Enolate Formation p2_base->p2_enolate p2_alkylation Alkylation (SN2) p2_enolate->p2_alkylation p2_alkylating_agent->p2_alkylation p2_product Diethyl (cyclobutylmethyl)malonate p2_alkylation->p2_product p3_start Diethyl (cyclobutylmethyl)malonate p2_product->p3_start To Part 3 p3_hydrolysis Saponification (KOH/EtOH) p3_start->p3_hydrolysis p3_intermediate Dicarboxylate Salt p3_hydrolysis->p3_intermediate p3_acidification Acidification (HCl) p3_intermediate->p3_acidification p3_decarboxylation Heating (Decarboxylation) p3_acidification->p3_decarboxylation p3_final_product This compound p3_decarboxylation->p3_final_product

Caption: Overall experimental workflow for the synthesis of this compound.

Reaction Mechanism

G cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Alkylation (SN2) cluster_3 Step 3: Hydrolysis cluster_4 Step 4: Decarboxylation malonate Diethyl Malonate enolate Enolate (Nucleophile) malonate->enolate Deprotonation base NaOEt enolate2 Enolate alkyl_halide Cyclobutylmethyl Bromide (Electrophile) substituted_malonate Diethyl (cyclobutylmethyl)malonate alkyl_halide->substituted_malonate substituted_malonate2 Diethyl (cyclobutylmethyl)malonate enolate2->substituted_malonate Nucleophilic Attack dicarboxylic_acid Substituted Malonic Acid substituted_malonate2->dicarboxylic_acid Saponification hydrolysis_reagents KOH, H₂O, EtOH, Δ dicarboxylic_acid2 Substituted Malonic Acid final_product This compound + CO₂ dicarboxylic_acid2->final_product Loss of CO₂ decarboxylation_reagents H₃O⁺, Δ

Caption: Key mechanistic steps in the malonic ester synthesis of this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic signals for the cyclobutyl ring protons, the methylene protons adjacent to the ring and the carboxylic acid, and the methine proton. The integration of these signals should correspond to the number of protons in each environment.

    • ¹³C NMR will confirm the presence of the expected number of carbon atoms, including the carbonyl carbon of the carboxylic acid.

  • Infrared (IR) Spectroscopy: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid. A strong carbonyl (C=O) stretching absorption should be observed around 1700-1725 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound (114.14 g/mol ).

Conclusion

This protocol provides a detailed and reliable method for the synthesis of this compound using the malonic ester synthesis. By following the outlined steps and adhering to the safety precautions, researchers can confidently prepare this valuable compound for further applications in drug discovery and materials science. The provided rationale for each step and the inclusion of characterization guidelines are intended to empower the user with a comprehensive understanding of the entire synthetic process.

References

  • Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Cyclobutylmethyl Bromide | Cas No 17247-58-4 | Manufacturer. Retrieved from [Link]

  • ResearchGate. (2013, September 20). How can I purify carboxylic acid? Retrieved from [Link]

  • Pearson. (2024, July 27). What alkyl bromide(s) should be used in the malonic ester synthesis... Retrieved from [Link]

  • ILO and WHO. (2021). ICSC 1739 - DIETHYLMALONATE. Retrieved from [Link]

  • Beilstein J. Org. Chem. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. 16, 1863–1868. doi:10.3762/bjoc.16.153
  • Chemistry Stack Exchange. (2024, December 20). Decarboxylation of malonic esters. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

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The Strategic Incorporation of 2-Cyclobutylacetic Acid in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Flatland – Embracing Three-Dimensionality with Cyclobutane Scaffolds

In the landscape of medicinal chemistry, the pursuit of drug candidates with superior potency, selectivity, and pharmacokinetic profiles is a perpetual challenge. The deliberate introduction of three-dimensional (3D) structural motifs has emerged as a powerful strategy to escape the "flatland" of predominantly aromatic and heteroaromatic compounds. Among these motifs, the cyclobutane ring has garnered increasing attention for its unique conformational properties and its ability to impart favorable drug-like characteristics.[1][2][3] This guide focuses on the practical application of a specific and versatile cyclobutane-containing building block: 2-cyclobutylacetic acid .

While seemingly simple, this compound and its derivatives serve as valuable tools for medicinal chemists. The puckered nature of the cyclobutane ring provides a rigid scaffold that can position substituents in well-defined spatial arrangements, thereby facilitating optimal interactions with biological targets.[1][4] This conformational restriction can lead to enhanced binding affinity and selectivity. Furthermore, the cyclobutane moiety can act as a bioisostere for other groups, such as gem-dimethyl or phenyl rings, offering a means to modulate physicochemical properties and improve metabolic stability.[1][4]

This document will provide researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this compound in drug discovery, complete with detailed protocols for its synthesis and incorporation into potential therapeutic agents. We will explore a key case study involving the use of a this compound derivative in the development of high-affinity peptide-based cancer therapeutics, illustrating the tangible benefits of this versatile building block.

Core Applications of this compound in Drug Discovery

The utility of this compound and its analogs in medicinal chemistry is multifaceted. Key applications include:

  • Conformational Constraint in Peptidomimetics: The incorporation of amino derivatives of this compound into peptides can rigidify the peptide backbone. This pre-organization into a bioactive conformation can reduce the entropic penalty upon binding to a target, leading to a significant increase in binding affinity.

  • Scaffold for Fragment-Based Drug Discovery (FBDD): this compound can serve as a starting point for the synthesis of novel 3D fragment libraries. The carboxylic acid handle allows for the straightforward derivatization and elaboration of the cyclobutane core to explore chemical space and identify initial hits against a variety of biological targets.

  • Bioisosteric Replacement: The cyclobutyl group can be used as a non-aromatic bioisostere to improve properties such as solubility and metabolic stability while maintaining or enhancing biological activity.

  • Accessing Hydrophobic Pockets: The lipophilic nature of the cyclobutane ring can be exploited to engage with hydrophobic pockets within a protein's binding site, contributing to overall binding affinity.

Case Study: Enhancing EphA2 Receptor Binding with (S)-2-Amino-2-cyclobutylacetic Acid

A compelling example of the strategic use of a this compound derivative is found in the development of bicyclic peptide inhibitors targeting the Ephrin type-A receptor 2 (EphA2).[5] EphA2 is a receptor tyrosine kinase that is overexpressed in numerous aggressive cancers, making it an attractive target for therapeutic intervention.

In a study aimed at optimizing the binding affinity of a lead bicyclic peptide, researchers systematically replaced a valine residue with various natural and non-natural amino acids.[5] The introduction of (S)-2-amino-2-cyclobutylacetic acid at this position resulted in a significant improvement in binding affinity.[5]

Quantitative Data: Impact of (S)-2-Amino-2-cyclobutylacetic Acid on EphA2 Binding
PeptideAmino Acid at Position 4ELISA IC50 (nM)BLI Dissociation Constant (KD) (nM)
Pep-1 (Lead) ValineNot ReportedNot Reported
Pep-23 (S)-2-amino-2-cyclobutylacetic acid28.51.2

Data synthesized from the Journal of Medicinal Chemistry, 2025.[5]

The data clearly demonstrates that the incorporation of the cyclobutyl-containing amino acid derivative led to a peptide with nanomolar binding affinity for EphA2. This enhancement is attributed to the conformational rigidity imparted by the cyclobutane ring, which likely orients the surrounding pharmacophoric groups for optimal interaction with the receptor's binding site.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general, two-step synthesis of this compound from commercially available starting materials.

Workflow Diagram:

G start Cyclobutylacetonitrile step1 Dissolve in 6 M HCl start->step1 step2 Heat at 120°C for 16 hours (Hydrolysis) step1->step2 step3 Dilute with water step2->step3 step4 Extract with ethyl acetate step3->step4 step5 Wash organic phase with water step4->step5 step6 Dry over anhydrous Na2SO4 step5->step6 step7 Concentrate under reduced pressure step6->step7 end_product This compound step7->end_product

Caption: Synthetic workflow for this compound.

Materials:

  • Cyclobutylacetonitrile

  • 6 M Hydrochloric acid

  • Ethyl acetate

  • Distilled water

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve cyclobutylacetonitrile in 6 M hydrochloric acid.

  • Heat the reaction mixture to 120°C and stir for 16 hours.[6]

  • After cooling to room temperature, dilute the reaction mixture with distilled water.

  • Transfer the mixture to a separatory funnel and extract twice with ethyl acetate.

  • Combine the organic layers and wash with distilled water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield this compound as a colorless liquid.[6]

Self-Validation: The final product can be characterized by ¹H NMR and ¹³C NMR spectroscopy to confirm its structure and purity. The expected disappearance of the nitrile peak and the appearance of a carboxylic acid proton peak in the respective spectra will validate the successful hydrolysis.

Protocol 2: Incorporation of (S)-2-Amino-2-cyclobutylacetic Acid into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general procedure for incorporating a protected form of (S)-2-amino-2-cyclobutylacetic acid, such as Fmoc-(S)-2-amino-2-cyclobutylacetic acid, into a growing peptide chain on a solid support.

Workflow Diagram:

G resin Resin with N-terminal deprotected peptide step1 Dissolve Fmoc-(S)-2-amino-2-cyclobutylacetic acid and coupling reagent (e.g., HBTU/HOBt) in DMF resin->step1 step2 Add activator base (e.g., DIPEA) step1->step2 step3 Add amino acid solution to the resin step2->step3 step4 Agitate at room temperature step3->step4 step5 Monitor reaction completion (e.g., Kaiser test) step4->step5 step6 Wash the resin step5->step6 coupled_peptide Resin with elongated peptide step6->coupled_peptide

Caption: Workflow for peptide coupling with this compound derivative.

Materials:

  • Fmoc-protected peptide resin (with the N-terminal Fmoc group removed)

  • Fmoc-(S)-2-amino-2-cyclobutylacetic acid

  • Coupling reagents (e.g., HBTU, HOBt)

  • Activator base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (for Fmoc deprotection)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling and Deprotection: Swell the resin-bound peptide in DMF. Treat with a solution of piperidine in DMF to remove the N-terminal Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • Activation of Fmoc-(S)-2-amino-2-cyclobutylacetic acid: In a separate vial, dissolve Fmoc-(S)-2-amino-2-cyclobutylacetic acid, HBTU, and HOBt in DMF. Add DIPEA to activate the carboxylic acid.

  • Coupling: Add the activated amino acid solution to the deprotected peptide resin in the synthesis vessel. Agitate the mixture at room temperature for a specified time (typically 1-2 hours).

  • Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the desired sequence.

Self-Validation: After the full peptide has been synthesized, it can be cleaved from the resin, deprotected, and purified by reverse-phase HPLC. The final product should be characterized by mass spectrometry to confirm the correct molecular weight, which validates the successful incorporation of the (S)-2-amino-2-cyclobutylacetic acid residue.

Conclusion and Future Perspectives

This compound and its derivatives represent a valuable class of building blocks in contemporary drug discovery. Their ability to introduce conformational rigidity and act as versatile scaffolds provides a powerful means to enhance the affinity, selectivity, and pharmacokinetic properties of drug candidates. The successful application of (S)-2-amino-2-cyclobutylacetic acid in the development of potent EphA2 inhibitors underscores the potential of this structural motif. As the demand for novel, three-dimensional chemical matter continues to grow, we anticipate that this compound and related cyclobutane structures will play an increasingly important role in the design and synthesis of the next generation of therapeutics.

References

  • Wessjohann, L. A., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

  • Ren, S., et al. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry, 29(23), 4113-4135. [Link]

  • Li, Y., et al. (2025). Structural Optimization and Radiolabeling of EphA2-Targeted Bicyclic Peptides for Tumor Theranostics. Journal of Medicinal Chemistry. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 2-Amino-2-cyclobutylacetic acid. National Center for Biotechnology Information. [Link]

  • Google Patents. (2021). Human transferrin receptor binding peptide. WO2021167107A1.
  • Google Patents. (2017). Oxaborole esters and uses thereof. WO2017195069A1.
  • PNAS. (2025). Combining MicroED and native mass spectrometry for structural discovery of enzyme–small molecule complexes. Proceedings of the National Academy of Sciences. [Link]

Sources

Application Notes and Protocols: 2-Cyclobutylacetic Acid in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Cyclobutyl Moiety in Drug Design

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer enhanced pharmacological properties is paramount. Among the various structural motifs employed to this end, the cyclobutane ring has emerged as a particularly valuable building block.[1][2] Its rigid, three-dimensional structure offers a unique conformational constraint that can significantly improve the binding affinity and selectivity of a drug candidate for its biological target.[1][3] Unlike more flexible aliphatic chains, the puckered nature of the cyclobutane ring orients substituents in well-defined spatial arrangements, facilitating optimal interactions within a protein's binding pocket.

Furthermore, the incorporation of a cyclobutane moiety can impart favorable metabolic stability to a molecule. The strained four-membered ring is less susceptible to enzymatic degradation compared to linear alkyl groups, potentially leading to an extended half-life and improved pharmacokinetic profile.[1] 2-Cyclobutylacetic acid, in particular, serves as a versatile and readily available starting material for introducing this valuable scaffold into a wide range of bioactive molecules. This application note will provide a detailed overview of the utility of this compound in the synthesis of bioactive compounds, with a focus on a specific class of potent and selective Nav1.7 inhibitors for the treatment of pain. Detailed experimental protocols for the key synthetic transformations will be provided, along with insights into the rationale behind the methodological choices.

Featured Application: Synthesis of a Potent and Selective Nav1.7 Inhibitor

The voltage-gated sodium channel Nav1.7 has been identified as a critical target for the development of novel analgesics.[4][5] Individuals with loss-of-function mutations in the gene encoding Nav1.7 are largely insensitive to pain, highlighting the therapeutic potential of selectively blocking this channel. Arylsulfonamides represent a promising class of Nav1.7 inhibitors, and structure-activity relationship (SAR) studies have revealed that the incorporation of a cyclobutylacetamide moiety can significantly enhance potency and selectivity.

This section will detail the synthesis of a representative Nav1.7 inhibitor, N-(4-chloro-3-(trifluoromethyl)phenyl)-2-cyclobutylacetamide , a molecule designed to exhibit high affinity for the Nav1.7 channel while minimizing off-target effects. The synthesis leverages a straightforward yet robust amide coupling reaction between this compound and 4-chloro-3-(trifluoromethyl)aniline.

Retrosynthetic Analysis

The synthetic strategy for the target Nav1.7 inhibitor is predicated on the formation of a key amide bond. The retrosynthetic analysis reveals a disconnection at the amide linkage, identifying this compound and 4-chloro-3-(trifluoromethyl)aniline as the primary starting materials.

G target N-(4-chloro-3-(trifluoromethyl)phenyl)-2-cyclobutylacetamide (Nav1.7 Inhibitor) disconnection Amide Bond Disconnection target->disconnection acid This compound disconnection->acid amine 4-chloro-3-(trifluoromethyl)aniline disconnection->amine reagents Starting Materials

Caption: Retrosynthetic analysis of the target Nav1.7 inhibitor.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of the target Nav1.7 inhibitor. These protocols are designed to be self-validating, with clear endpoints and characterization methods.

Protocol 1: Amide Coupling of this compound and 4-chloro-3-(trifluoromethyl)aniline

This protocol describes the formation of the critical amide bond using a standard and highly efficient coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Materials:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
This compound114.141.0114 mg
4-chloro-3-(trifluoromethyl)aniline195.571.0196 mg
HATU380.231.1418 mg
N,N-Diisopropylethylamine (DIPEA)129.242.00.35 mL
N,N-Dimethylformamide (DMF), anhydrous--5 mL
Ethyl acetate (EtOAc)--As needed
Saturated aqueous sodium bicarbonate (NaHCO₃)--As needed
Brine--As needed
Anhydrous magnesium sulfate (MgSO₄)--As needed

Procedure:

  • To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (114 mg, 1.0 mmol) and 4-chloro-3-(trifluoromethyl)aniline (196 mg, 1.0 mmol).

  • Add anhydrous N,N-dimethylformamide (5 mL) to the flask and stir the mixture at room temperature until all solids have dissolved.

  • Add N,N-Diisopropylethylamine (DIPEA) (0.35 mL, 2.0 mmol) to the solution.

  • In a separate vial, dissolve HATU (418 mg, 1.1 mmol) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the eluent. The product spot should be visible under UV light.

  • Once the reaction is complete, pour the mixture into a separatory funnel containing 50 mL of ethyl acetate and 50 mL of water.

  • Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate solution, 50 mL of water, and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-(4-chloro-3-(trifluoromethyl)phenyl)-2-cyclobutylacetamide as a white solid.

Expected Yield: 75-85%

Characterization:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 2.4 Hz, 1H), 7.50 (dd, J = 8.8, 2.4 Hz, 1H), 7.40 (d, J = 8.8 Hz, 1H), 7.20 (br s, 1H, NH), 2.55 (quint, J = 8.0 Hz, 1H), 2.30 (d, J = 7.6 Hz, 2H), 2.10-1.95 (m, 2H), 1.90-1.75 (m, 2H), 1.70-1.55 (m, 2H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 170.5, 136.9, 132.8, 131.9 (q, J = 30.3 Hz), 125.1, 122.9 (q, J = 273.7 Hz), 118.9, 45.1, 35.2, 28.6, 18.9.

  • Mass Spectrometry (ESI): m/z calculated for C₁₃H₁₃ClF₃NO [M+H]⁺: 292.07, found 292.1.

Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Workup & Purification A 1. Dissolve Reactants (this compound & Amine) in anhydrous DMF B 2. Add DIPEA A->B C 3. Add HATU solution B->C D 4. Stir at RT for 4-6h C->D E 5. Monitor by TLC D->E F 6. Quench with Water & Extract with EtOAc E->F G 7. Wash with NaHCO₃, Water, Brine F->G H 8. Dry (MgSO₄), Filter, Concentrate G->H I 9. Purify by Flash Chromatography H->I J Pure Product (Nav1.7 Inhibitor) I->J

Caption: Experimental workflow for the synthesis of the Nav1.7 inhibitor.

Mechanism of Action: Amide Bond Formation

The amide coupling reaction proceeds via the activation of the carboxylic acid by HATU. The activated ester is then susceptible to nucleophilic attack by the amine, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate and elimination of the leaving group yields the desired amide product. DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt of the activated ester and the protonated amine.

Conclusion

This compound is a valuable and versatile building block for the synthesis of bioactive molecules. Its incorporation into drug candidates can confer desirable properties such as conformational rigidity and metabolic stability, leading to enhanced potency and improved pharmacokinetic profiles. The straightforward and high-yielding synthesis of a potent Nav1.7 inhibitor via a standard amide coupling protocol, as detailed in this application note, exemplifies the utility of this compound in modern drug discovery. Researchers and scientists in the field of drug development are encouraged to explore the potential of this and other cyclobutane-containing building blocks in their synthetic endeavors.

References

  • Wessjohann, L. A., et al. (2003). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(1), e202100529. [Link]

  • Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1485-1538. [Link]

  • Zhang, X., et al. (2019). Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core. Acta Pharmaceutica Sinica B, 9(4), 766-779. [Link]

  • Focken, T., et al. (2022). Discovery of Selective Inhibitors of NaV1.7 Templated on Saxitoxin as Therapeutics for Pain. Journal of Medicinal Chemistry, 65(21), 14336-14353. [Link]

  • PubChem. This compound. [Link]

  • Yang, Y., et al. (2018). Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors. Proceedings of the National Academy of Sciences, 115(3), E500-E509. [Link]

  • Todorova, V., & Zhelev, Z. (2012). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Current Organic Chemistry, 16(23), 2736-2751. [Link]

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Application Notes and Protocols for the Preparation of Cyclobutane-Containing Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Cyclobutane Motif in Medicinal Chemistry

The cyclobutane ring, a four-membered carbocycle, has emerged from relative obscurity to become a significant structural motif in modern drug discovery.[1][2][3] Its growing appeal stems from a unique combination of properties that medicinal chemists can strategically leverage to optimize the therapeutic profiles of active pharmaceutical ingredients (APIs). The inherent ring strain of approximately 26.3 kcal/mol, second only to cyclopropane, imbues the cyclobutane scaffold with a distinct, puckered three-dimensional geometry.[1] This conformational rigidity can lock a molecule into its bioactive conformation, thereby enhancing potency and selectivity for its biological target.[3][4]

Furthermore, the cyclobutane moiety serves as a versatile bioisostere for various functional groups, including gem-dimethyl groups, alkenes, and larger ring systems.[3] This substitution can lead to improved metabolic stability, enhanced solubility, and a more favorable pharmacokinetic profile by blocking sites of metabolism.[1][3] The carbon-rich framework is also adept at occupying hydrophobic pockets within enzyme active sites.[1][3] Prominent examples of marketed drugs containing a cyclobutane ring include the anticancer agent Carboplatin and the targeted therapy Entrectinib, highlighting the clinical significance of this structural unit.[2][3][5]

This technical guide provides an in-depth exploration of the primary synthetic strategies for constructing cyclobutane-containing APIs, complete with detailed experimental protocols and an analysis of the rationale behind key procedural choices.

Core Synthetic Strategies for Cyclobutane Ring Formation

The construction of the strained cyclobutane ring requires specialized synthetic methodologies. The most prevalent and powerful approaches can be broadly categorized into cycloaddition reactions, ring expansion/contraction strategies, and intramolecular cyclizations.

[2+2] Cycloaddition Reactions: The Cornerstone of Cyclobutane Synthesis

The [2+2] cycloaddition, in which two unsaturated molecules react to form a four-membered ring, is arguably the most common and versatile method for synthesizing cyclobutanes.[6][7][8] This reaction can be initiated through various means, including light (photocycloaddition), heat (thermal cycloaddition), or transition metal catalysis.

Photochemical [2+2] cycloaddition is a powerful technique, particularly for the synthesis of complex polycyclic systems.[9][10] The reaction is typically initiated by the photoexcitation of an α,β-unsaturated ketone (enone) to its triplet state, which then reacts with an alkene in a stepwise fashion through a 1,4-diradical intermediate.[11] Recent advances have enabled these reactions to proceed with lower-energy UV-A or even visible light through the use of photosensitizers, enhancing the method's practicality and safety.[9]

Experimental Protocol: Enantioselective Intermolecular [2+2] Photocycloaddition of 2-Cyclohexenone

This protocol describes a general procedure for the enantioselective [2+2] photocycloaddition between 2-cyclohexenone and a terminal olefin, a reaction that can be instrumental in building chiral cyclobutane intermediates.[11]

Materials:

  • 2-Cyclohexenone

  • Terminal olefin (e.g., 1-hexene)

  • Chiral oxazaborolidine-AlBr₃ complex (as a chiral Lewis acid catalyst)

  • Anhydrous dichloromethane (DCM)

  • High-pressure mercury lamp or appropriate LED light source

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, prepare the chiral oxazaborolidine-AlBr₃ complex according to established literature procedures.

  • Reaction Setup: To the flask containing the chiral catalyst in anhydrous DCM, add 2-cyclohexenone (1.0 eq). Stir the mixture at room temperature for 15-30 minutes to allow for complexation.

  • Substrate Addition: Cool the reaction mixture to the desired temperature (e.g., -78 °C) and add the terminal olefin (1.5-2.0 eq).

  • Irradiation: Irradiate the reaction mixture with a high-pressure mercury lamp (or a suitable alternative light source) while maintaining the low temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching and Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Allow the mixture to warm to room temperature. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired cyclobutane adduct.

Causality and Self-Validation:

  • The use of a chiral Lewis acid catalyst is crucial for inducing enantioselectivity by coordinating to the enone and directing the approach of the alkene.

  • Low temperatures are often necessary to enhance stereoselectivity and minimize side reactions.

  • In-process monitoring by TLC or GC is essential to determine the optimal reaction time and prevent product degradation from over-irradiation.

Workflow for Photochemical [2+2] Cycloaddition

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Prepare Chiral Catalyst B Add Enone to Catalyst Solution A->B C Cool Reaction Mixture B->C D Add Alkene C->D E Irradiate with Light Source D->E F Monitor Reaction Progress (TLC/GC) E->F In-process control F->E G Quench Reaction F->G Reaction Complete H Aqueous Workup & Extraction G->H I Purify by Chromatography H->I J J I->J Final Product

Caption: General workflow for a typical photochemical [2+2] cycloaddition experiment.

Ring Expansion and Contraction Reactions

Ring expansion of smaller rings (e.g., cyclopropanes) and ring contraction of larger rings (e.g., cyclopentanes or pyrrolidines) offer alternative and sometimes more stereocontrolled routes to functionalized cyclobutanes.[12]

A recently developed method involves the stereoselective synthesis of substituted cyclobutanes from readily available pyrrolidines.[13] This approach is particularly valuable for creating cyclobutanes with multiple stereocenters.

Experimental Protocol: Stereoselective Ring Contraction of a Polysubstituted Pyrrolidine

This protocol outlines the general steps for the ring contraction of a pyrrolidine derivative to a cyclobutane.[13]

Materials:

  • Polysubstituted pyrrolidine derivative

  • Hydroxy(tosyloxy)iodobenzene (HTIB)

  • Ammonium carbamate

  • 2,2,2-Trifluoroethanol (TFE)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a reaction vial equipped with a magnetic stir bar, combine the pyrrolidine derivative (1.0 eq), hydroxy(tosyloxy)iodobenzene (HTIB, 1.5 eq), and ammonium carbamate (2.0 eq).

  • Solvent Addition: Add 2,2,2-trifluoroethanol (TFE) as the solvent under an inert atmosphere.

  • Heating: Seal the vial and heat the reaction mixture to 80 °C.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired cyclobutane product.

Causality and Self-Validation:

  • HTIB and ammonium carbamate in situ generate a reactive iodonitrene species, which is the key reagent for initiating the ring contraction cascade.

  • The reaction proceeds through a proposed 1,4-biradical intermediate, and the stereochemistry of the starting pyrrolidine often dictates the stereochemical outcome of the cyclobutane product.

  • Monitoring the reaction is crucial, as prolonged heating can lead to decomposition of the desired product.

Mechanism of Pyrrolidine Ring Contraction

G A Pyrrolidine B Reactive 1,1-Diazene A->B + Iodonitrene C 1,4-Biradical B->C - N2 D Cyclobutane Product C->D Cyclization

Caption: Proposed mechanism for the ring contraction of pyrrolidines to cyclobutanes.

Case Study: Synthesis of a Key Intermediate for Carboplatin

Carboplatin, a second-generation platinum-based anticancer drug, features a cyclobutane-1,1-dicarboxylate ligand that modulates its reactivity and reduces the severe nephrotoxicity associated with its predecessor, cisplatin.[3][14][15] The synthesis of this ligand is a critical step in the overall production of Carboplatin.

ParameterValueReference
Starting Materialcis-Diiododiammineplatinum(II)[16]
ReagentMercury(I) 1,1-cyclobutanedicarboxylate[16]
SolventWater[16]
Temperature50-60 °C[16]
Reaction Time8-10 hours[16]
Yield>80%[16]

Experimental Protocol: Preparation of Carboplatin

This protocol is based on a method that avoids silver-containing reagents, which can be difficult to remove completely.[16]

Materials:

  • cis-Diiododiammineplatinum(II) (Pt(NH₃)₂I₂)

  • Mercury(I) 1,1-cyclobutanedicarboxylate (Hg₂(CBDCA))

  • Deionized water

Procedure:

  • Suspension: Suspend cis-diiododiammineplatinum(II) in deionized water in a reaction vessel protected from light.

  • Heating: Heat the suspension to 50-60 °C with stirring in a water bath.

  • Reagent Addition: Slowly add a stoichiometric amount (1:1 molar ratio) of mercury(I) 1,1-cyclobutanedicarboxylate to the heated suspension.

  • Reaction: Maintain the reaction at 50-60 °C for 8-10 hours with continuous stirring, ensuring the vessel remains protected from light.

  • Filtration: After the reaction is complete, cool the mixture and filter to remove the precipitated mercury(I) iodide (HgI).

  • Concentration: Concentrate the filtrate under reduced pressure to crystallize the solid Carboplatin.

  • Isolation and Drying: Collect the solid product by filtration and dry under vacuum.

Causality and Self-Validation:

  • The use of the mercury(I) salt of cyclobutane-1,1-dicarboxylic acid drives the reaction forward by the precipitation of highly insoluble mercury(I) iodide.[16]

  • Protection from light is necessary to prevent photochemical side reactions.

  • The progress of the reaction can be monitored by observing the color change as the starting platinum complex is consumed and the HgI precipitate forms. The high insolubility of the byproduct simplifies purification.

Conclusion

The strategic incorporation of the cyclobutane motif into active pharmaceutical ingredients offers a powerful approach to modulating their pharmacological properties. The synthetic methodologies outlined in this guide, particularly [2+2] cycloaddition and ring contraction reactions, provide robust and versatile pathways to these valuable structural units. A thorough understanding of the underlying mechanisms and careful control of reaction parameters are paramount to achieving high yields and stereoselectivity. As synthetic methods continue to evolve, the prevalence of cyclobutane-containing APIs in the pharmaceutical landscape is poised to expand further, offering new solutions to challenging therapeutic targets.

References

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  • Yang, P., et al. (2022). Harnessing Photochemistry in Natural Product Synthesis: From Strategy to Applications. Accounts of Chemical Research, 55(11), 1548-1563. [Link]

  • Hanuš, L. O., et al. (2007). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Mini-Reviews in Medicinal Chemistry, 7(10), 1030-1040. [Link]

  • Bentham Science. Discovery and Development of Cyclobutanone-Based Free Radical Ring Expansion and Annulation Reactions. Bentham Science. [Link]

  • ResearchGate. Catalytic Approaches to Assemble Cyclobutane Motifs in Natural Product Synthesis. ResearchGate. [Link]

  • Royal Society of Chemistry. (2022). Ring contraction in synthesis of functionalized carbocycles. Chemical Society Reviews. [Link]

  • ChemistryViews. (2021). Total Synthesis of Entrectinib. ChemistryViews. [Link]

  • ResearchGate. Discovery and Development of Cyclobutanone-Based Free Radical Ring Expansion and Annulation Reactions. ResearchGate. [Link]

  • National Institutes of Health. Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. National Institutes of Health. [Link]

  • ResearchGate. Synthesis of entrectinib (XXXX). ResearchGate. [Link]

Sources

Application Notes & Protocols: 2-Cyclobutylacetic Acid Analogs for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The cyclobutane moiety, a four-membered carbocyclic ring, is a fascinating structural motif in medicinal chemistry.[1][2] While historically considered synthetically challenging, modern methodologies have made cyclobutane-containing compounds more accessible, revealing their potential in modulating a variety of biological targets.[3][4] These rigid scaffolds can impart unique conformational constraints on molecules, leading to enhanced potency, selectivity, and improved pharmacokinetic properties. 2-cyclobutylacetic acid (PubChem CID: 1516411) serves as a foundational scaffold for the exploration of new chemical entities.[5] This document provides a comprehensive guide for researchers engaged in the design, synthesis, and biological evaluation of this compound analogs for structure-activity relationship (SAR) studies, with a particular focus on their potential as modulators of the GABAergic system.

The GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system (CNS), is a crucial target for therapeutic intervention in a wide range of neurological and psychiatric disorders, including anxiety, epilepsy, and sleep disorders.[6][7][8][9] Modulation of GABAA receptors, ligand-gated ion channels, is a clinically validated strategy for achieving therapeutic effects.[10][11] The development of novel, subtype-selective GABAA receptor modulators holds the promise of therapies with improved efficacy and reduced side effects.[12][13]

This guide will detail the strategic design and synthesis of a focused library of this compound analogs, provide robust protocols for their biological evaluation using in vitro assays, and offer insights into the interpretation of SAR data to guide further drug discovery efforts.

I. Strategic Design and Synthesis of this compound Analogs

The core principle of SAR studies is to systematically modify a lead compound to understand how different structural features influence its biological activity.[14][15][16] For the this compound scaffold, key points of diversification include the cyclobutane ring, the acetic acid side chain, and the potential for substitution on the ring.

Synthetic Strategy: A Generalized Approach

A versatile synthetic route to generate a library of this compound analogs is essential. A common and effective strategy involves the Knoevenagel condensation of a substituted cyclobutanone with a malonic acid derivative, followed by reduction and hydrolysis.[17]

Workflow for Analog Synthesis

Synthesis_Workflow A Substituted Cyclobutanone B Knoevenagel Condensation (e.g., with Malonic Acid Diethyl Ester) A->B C α,β-Unsaturated Ester B->C D Reduction (e.g., H2, Pd/C) C->D E Saturated Diester D->E F Hydrolysis & Decarboxylation (e.g., LiOH, then H3O+) E->F G This compound Analog F->G

Caption: Generalized synthetic workflow for this compound analogs.

Protocol: Synthesis of a Representative Analog (2-(3-phenylcyclobutyl)acetic acid)

This protocol outlines the synthesis of a representative analog to illustrate the practical application of the described strategy.

Materials:

  • 3-Phenylcyclobutan-1-one

  • Malonic acid diethyl ester

  • Piperidine

  • Ethanol

  • Palladium on carbon (10%)

  • Hydrogen gas

  • Lithium hydroxide

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (1M)

  • Ethyl acetate

  • Magnesium sulfate

  • Rotary evaporator

  • Hydrogenation apparatus

Procedure:

  • Knoevenagel Condensation:

    • To a solution of 3-phenylcyclobutan-1-one (1.0 eq) and malonic acid diethyl ester (1.2 eq) in ethanol, add a catalytic amount of piperidine.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Purify the resulting crude α,β-unsaturated ester by column chromatography (silica gel, hexane:ethyl acetate gradient).

  • Reduction:

    • Dissolve the purified ester in ethanol and add 10% Pd/C (5 mol%).

    • Subject the mixture to hydrogenation (H2, 50 psi) at room temperature overnight.

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate in vacuo to obtain the saturated diester.

  • Hydrolysis and Decarboxylation:

    • Dissolve the saturated diester in a mixture of THF and water.

    • Add lithium hydroxide (3.0 eq) and stir the mixture at 60°C for 8-12 hours.

    • Cool the reaction to room temperature and acidify with 1M HCl to pH 2-3.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product, 2-(3-phenylcyclobutyl)acetic acid.

Characterization of Synthesized Analogs

Thorough characterization of each synthesized analog is critical to ensure purity and confirm its structure. Standard analytical techniques should be employed.

Technique Purpose
NMR Spectroscopy (¹H and ¹³C) Structural elucidation and confirmation of the carbon-hydrogen framework.
Mass Spectrometry (MS) Determination of the molecular weight and confirmation of the elemental composition.[18][19][20]
High-Performance Liquid Chromatography (HPLC) Assessment of purity.[21][22]
Infrared (IR) Spectroscopy Identification of key functional groups (e.g., carboxylic acid C=O and O-H stretches).

II. Biological Evaluation: In Vitro Assays for GABAergic Modulation

The primary biological evaluation of the synthesized this compound analogs will focus on their ability to modulate the function of GABAA receptors. A tiered approach, starting with binding assays and progressing to functional assays, is recommended.

Radioligand Binding Assay

This assay determines the affinity of the test compounds for the GABAA receptor.[23]

Protocol: [³H]Muscimol Binding Assay

Materials:

  • Rat brain cortex membranes (prepared or commercially available)

  • [³H]Muscimol (radioligand)

  • GABA (for non-specific binding determination)

  • Test compounds (this compound analogs)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of the test compounds.

    • In triplicate, add the following to microcentrifuge tubes:

      • Total Binding: Assay buffer, [³H]Muscimol, and rat brain membranes.

      • Non-specific Binding: Assay buffer, [³H]Muscimol, excess GABA, and rat brain membranes.

      • Test Compound: Assay buffer, [³H]Muscimol, test compound, and rat brain membranes.

  • Incubation: Incubate the tubes at 4°C for 30 minutes.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the percentage inhibition of [³H]Muscimol binding by the test compounds.

    • Calculate the IC₅₀ value for each active compound.

Functional Assay: Electrophysiology

Electrophysiology provides a direct measure of the functional consequences of compound binding to the GABAA receptor. The two-electrode voltage-clamp (TEVC) technique using Xenopus oocytes expressing specific GABAA receptor subtypes is a robust method.

Workflow for Electrophysiological Screening

Electrophysiology_Workflow A Prepare Xenopus Oocytes B Inject cRNA for GABAA Receptor Subunits (e.g., α1β2γ2) A->B C Incubate Oocytes (2-5 days) for Receptor Expression B->C D Two-Electrode Voltage-Clamp (TEVC) Measurement C->D E Apply GABA (EC10-EC20) D->E F Co-apply GABA and Test Compound E->F G Measure Change in Chloride Current F->G H Data Analysis (Potentiation/Inhibition) G->H

Caption: Workflow for assessing GABAergic modulation using TEVC in Xenopus oocytes.

Protocol: TEVC Measurement of GABA-Evoked Currents

Materials:

  • Xenopus laevis oocytes

  • cRNA for desired GABAA receptor subunits (e.g., α1, β2, γ2)

  • TEVC setup (amplifier, electrodes, perfusion system)

  • Recording solution (e.g., ND96)

  • GABA stock solution

  • Test compound stock solutions

Procedure:

  • Oocyte Preparation and Injection:

    • Harvest and defolliculate Xenopus oocytes.

    • Inject oocytes with a mixture of cRNAs for the desired GABAA receptor subunits.

    • Incubate the injected oocytes for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and impale it with two microelectrodes (voltage and current).

    • Clamp the oocyte membrane potential at -70 mV.

    • Perfuse the oocyte with the recording solution.

  • Compound Application:

    • Establish a baseline current.

    • Apply a low concentration of GABA (EC₁₀-EC₂₀) to elicit a control current.

    • Wash the oocyte with the recording solution.

    • Co-apply the same concentration of GABA with the test compound.

    • Wash the oocyte with the recording solution.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-evoked current in the absence and presence of the test compound.

    • Calculate the percentage potentiation or inhibition of the GABA response.

    • For active compounds, generate concentration-response curves to determine EC₅₀ or IC₅₀ values.

III. Structure-Activity Relationship (SAR) Analysis

The data generated from the biological assays will be used to establish the SAR for the this compound analog series.

Example SAR Table
Analog R¹ Substitution R² Substitution Binding Affinity (Ki, nM) Functional Activity (EC₅₀/IC₅₀, µM)
1 HH>10,000>100
2a 3-PhenylH52015.2 (Potentiation)
2b 3-(4-Chlorophenyl)H2808.7 (Potentiation)
2c 3-(4-Methoxyphenyl)H75025.1 (Potentiation)
3a Hα-Methyl>10,000>100
3b 3-Phenylα-Methyl125045.8 (Potentiation)

Interpretation of Example SAR:

  • Cyclobutane Substitution (R¹): The unsubstituted parent compound (1) is inactive. Introduction of a phenyl group at the 3-position (2a) confers activity. Electron-withdrawing groups on the phenyl ring (2b, 4-chloro) appear to enhance both binding affinity and functional potency, while electron-donating groups (2c, 4-methoxy) are less favorable.

  • Acetic Acid Side Chain Substitution (R²): Methylation at the α-position of the acetic acid side chain (3a, 3b) is detrimental to activity.

SAR Visualization

SAR_Summary cluster_0 This compound Scaffold cluster_1 Favorable R¹ Substitutions cluster_2 Unfavorable R¹ Substitutions Scaffold Core Structure R1 R¹ (Cyclobutane) Scaffold->R1 Substitution here is critical R2 R² (Side Chain) Scaffold->R2 Substitution here is detrimental Phenyl Phenyl R1->Phenyl EWG_Phenyl Phenyl with EWG Phenyl->EWG_Phenyl Improves Activity EDG_Phenyl Phenyl with EDG Phenyl->EDG_Phenyl Decreases Activity

Sources

Application Notes & Protocols: Strategic Functionalization of the Cyclobutane Ring

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Cyclobutane Motif

The cyclobutane ring, once considered a mere curiosity of strained organic molecules, has emerged as a privileged scaffold in modern medicinal chemistry and materials science.[1][2][3] Its unique, puckered three-dimensional geometry offers a conformationally restricted alternative to linear alkyl chains and can serve as a non-planar bioisostere for aromatic rings.[4] This structural rigidity can enhance pharmacological properties such as metabolic stability, binding affinity, and selectivity, making cyclobutane-containing molecules highly sought-after candidates in drug discovery.[3][4] However, the inherent ring strain and the relative inertness of its C-H bonds have historically presented significant challenges to its selective functionalization.[2][5]

This comprehensive guide provides an in-depth exploration of modern synthetic strategies for the functionalization of the cyclobutane ring. Moving beyond classical cycloaddition methods for ring construction, we will delve into the nuances of direct C-H functionalization, radical-mediated transformations, transition-metal catalysis, and strategic ring-opening reactions. Each section will not only detail the "how" but also the "why," offering insights into the mechanistic underpinnings and the rationale behind experimental design.

I. Direct C-H Functionalization: A Paradigm Shift in Cyclobutane Synthesis

The ability to directly convert inert C-H bonds into valuable functional groups represents a paradigm shift in synthetic chemistry, offering unparalleled atom and step economy.[5][6] In the context of cyclobutanes, C-H functionalization provides a powerful tool for late-stage modification and the construction of complex, stereochemically defined architectures.[5][6]

Palladium-Catalyzed Directed C-H Functionalization

A seminal approach to cyclobutane C-H functionalization involves the use of directing groups to control regioselectivity. The pioneering work of Daugulis and others has demonstrated the efficacy of aminoquinoline and picolinamide directing groups in palladium-catalyzed C-H arylation and olefination of cyclobutane methylene C-H bonds.[5][6]

Mechanism Insight: The reaction proceeds through a palladium(II/IV) catalytic cycle. The directing group chelates to the palladium center, bringing it into proximity of the target C-H bond. This is followed by a concerted metalation-deprotonation (CMD) step to form a palladacycle intermediate. Oxidative addition of an aryl or vinyl halide, followed by reductive elimination, furnishes the functionalized cyclobutane and regenerates the active palladium(II) catalyst. The stereochemical outcome is often controlled by the facial bias imposed by the directing group and the substrate's existing stereocenters.[5][6]

Experimental Protocol: Palladium-Catalyzed C-H Arylation of a Cyclobutane Carboxamide

This protocol is adapted from the work of Daugulis and co-workers for the arylation of sp³ C-H bonds.[5][6]

Materials:

  • Cyclobutane carboxamide substrate with an 8-aminoquinoline directing group (1.0 equiv)

  • Aryl iodide (2.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Anhydrous toluene (solvent)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the cyclobutane carboxamide substrate, aryl iodide, Pd(OAc)₂, and K₂CO₃.

  • Add anhydrous toluene via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Self-Validation: The successful reaction will yield the desired arylated cyclobutane product, which can be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The diastereoselectivity can be determined by NMR analysis of the crude reaction mixture.

Rhodium-Catalyzed C-H Functionalization

Rhodium(II) catalysts have emerged as powerful tools for C-H functionalization through carbene insertion reactions. This methodology allows for the regio- and stereoselective introduction of new carbon-carbon bonds.[7] By carefully selecting the rhodium catalyst and the diazo compound, it is possible to achieve divergent reactivity, functionalizing either the C1 or C3 position of substituted cyclobutanes.[7]

Causality of Selectivity: The regioselectivity is dictated by the steric and electronic properties of both the substrate and the rhodium catalyst's ligands. Bulky ligands on the catalyst can favor insertion at less hindered C-H bonds, while electronic effects can influence the reactivity of different C-H bonds.[7]

Graphviz Diagram: General Workflow for Directed C-H Functionalization

G cluster_prep Substrate Preparation cluster_reaction C-H Functionalization Reaction Start Cyclobutane Carboxylic Acid Coupling Couple with Directing Group (e.g., 8-aminoquinoline) Start->Coupling Substrate Functionalization Precursor Coupling->Substrate Reaction_Setup Reaction Setup: - Substrate - Aryl/Vinyl Halide - Pd(OAc)₂ - Base - Solvent Substrate->Reaction_Setup Heating Heating (e.g., 120 °C) Reaction_Setup->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product Functionalized Cyclobutane Purification->Product

Caption: Workflow for Directed C-H Functionalization of Cyclobutanes.

II. Radical-Mediated Functionalization: Harnessing Open-Shell Chemistry

Radical reactions offer a complementary approach to ionic and transition-metal-catalyzed methods for cyclobutane functionalization. The generation of radical intermediates can enable unique transformations that are otherwise difficult to achieve.

Radical Cascade Reactions for Cyclobutene Synthesis

Recent advancements have demonstrated the ability to transform simple cyclobutanes into highly functionalized cyclobutenes through a copper-catalyzed radical cascade reaction.[8][9] This process involves the cleavage of multiple C-H bonds and the formation of new C-N, C-S, or C-Br bonds.[8][9]

Mechanistic Rationale: The reaction is initiated by the copper-catalyzed generation of a nitrogen-centered radical from an oxidant like N-fluorobenzenesulfonimide (NFSI). This radical abstracts a hydrogen atom from the cyclobutane, leading to a cyclobutyl radical. A series of subsequent steps, including oxidation, elimination, and further radical additions, ultimately lead to the formation of the cyclobutene ring with concomitant installation of functional groups.[8][9]

Experimental Protocol: Copper-Catalyzed Diamination of a Phenylcyclobutane

This protocol is a representative example of a radical cascade reaction for cyclobutene synthesis.[8][9]

Materials:

  • Phenylcyclobutane (1.0 equiv)

  • N-Fluorobenzenesulfonimide (NFSI, 3.0 equiv)

  • Copper(I) iodide (CuI, 10 mol%)

  • 1,2-Dichloroethane (DCE, solvent)

Procedure:

  • In a sealed tube, combine phenylcyclobutane, NFSI, and CuI.

  • Add DCE as the solvent.

  • Seal the tube and heat the reaction mixture at 100 °C for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane (DCM).

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the diaminated cyclobutene product.

Trustworthiness of the Protocol: The reaction's success relies on the careful control of the oxidant and catalyst loading. The use of a sealed tube is crucial to prevent the evaporation of the volatile solvent at high temperatures. Characterization of the product by NMR and mass spectrometry will confirm the formation of the desired cyclobutene derivative.

Photoredox Catalysis in Cyclobutane Functionalization

Visible-light photoredox catalysis has emerged as a mild and powerful tool for generating radical intermediates.[10][11] This approach can be applied to the synthesis and functionalization of cyclobutanes through various radical addition and cascade reactions.[10][11][12] For instance, photoredox-catalyzed deboronative radical addition to an alkene followed by a polar cyclization can construct functionalized cyclobutanes.[10][11]

Graphviz Diagram: Radical Cascade for Cyclobutene Synthesis

G Start Cyclobutane Radical_Formation H-Abstraction by N-Radical Start->Radical_Formation Cyclobutyl_Radical Cyclobutyl Radical Radical_Formation->Cyclobutyl_Radical Oxidation_Elimination Oxidation & Elimination Cyclobutyl_Radical->Oxidation_Elimination Cyclobutene Cyclobutene Intermediate Oxidation_Elimination->Cyclobutene Radical_Addition Radical Addition of Functional Group Cyclobutene->Radical_Addition Functionalized_Cyclobutene Functionalized Cyclobutene Radical_Addition->Functionalized_Cyclobutene

Sources

Application Note: Synthesis of 2-Cyclobutylacetyl Chloride from 2-Cyclobutylacetic Acid using Thionyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction and Significance

The conversion of carboxylic acids to acyl chlorides is a cornerstone of modern organic synthesis, providing a gateway to a vast array of functional group transformations. Acyl chlorides are highly reactive intermediates pivotal in the synthesis of esters, amides, and anhydrides, and they participate in Friedel-Crafts acylation reactions.[1][2] This application note provides a detailed protocol and scientific rationale for the synthesis of 2-cyclobutylacetyl chloride from 2-cyclobutylacetic acid using thionyl chloride (SOCl₂). This specific transformation is of significant interest in the pharmaceutical and fine chemical industries, where the cyclobutyl moiety is a valuable structural motif. The gaseous nature of the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), makes this reaction particularly efficient and simplifies purification.[3][4][5]

Mechanistic Insights: The "Why" Behind the Protocol

Understanding the reaction mechanism is paramount for troubleshooting and optimizing the synthesis. The reaction of a carboxylic acid with thionyl chloride proceeds through a nucleophilic acyl substitution pathway.[1][6]

Step 1: Activation of the Carboxylic Acid. The reaction initiates with the nucleophilic attack of the carboxylic acid's carbonyl oxygen on the electrophilic sulfur atom of thionyl chloride.[3][7][8] This step is crucial as it converts the poor leaving group (-OH) into a much better one.

Step 2: Formation of the Acyl Chlorosulfite Intermediate. Following the initial attack, a chloride ion is expelled from the thionyl chloride moiety, and a proton is lost from the carboxylic acid group, leading to the formation of a highly reactive acyl chlorosulfite intermediate.[6][9]

Step 3: Nucleophilic Attack by Chloride. A chloride ion, generated in the previous step, then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chlorosulfite intermediate.[1][6] This leads to the formation of a tetrahedral intermediate.

Step 4: Collapse of the Intermediate and Product Formation. The tetrahedral intermediate is unstable and collapses to reform the carbonyl double bond. This collapse results in the expulsion of the chlorosulfite group, which readily decomposes into the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl).[1][3][5] The evolution of these gases drives the reaction to completion according to Le Châtelier's principle.[4]

Visualizing the Mechanism:

Reaction_Mechanism RCOOH This compound Intermediate1 Acyl Chlorosulfite Intermediate RCOOH->Intermediate1 + SOCl₂ SOCl2 Thionyl Chloride SOCl2->Intermediate1 Intermediate2 Tetrahedral Intermediate Intermediate1->Intermediate2 + Cl⁻ RCOCl 2-Cyclobutylacetyl Chloride Intermediate2->RCOCl - SO₂ - Cl⁻ SO2 Sulfur Dioxide (gas) Intermediate2->SO2 HCl Hydrogen Chloride (gas) Intermediate2->HCl Experimental_Workflow Start Dry Glassware & Assemble under Inert Atmosphere ChargeFlask Charge Flask with This compound Start->ChargeFlask AddSOCl2 Add Thionyl Chloride Dropwise at 0 °C ChargeFlask->AddSOCl2 Reflux Heat to Reflux (1-3 hours) AddSOCl2->Reflux Cool Cool to Room Temperature Reflux->Cool RemoveExcess Remove Excess SOCl₂ (Distillation) Cool->RemoveExcess Purify Purify by Fractional Distillation RemoveExcess->Purify Product 2-Cyclobutylacetyl Chloride Purify->Product

Caption: A streamlined workflow for the synthesis of 2-cyclobutylacetyl chloride.

Safety and Handling: A Critical Overview

Working with thionyl chloride requires strict adherence to safety protocols due to its hazardous nature.

Thionyl Chloride (SOCl₂):

  • Corrosive: Causes severe burns to the skin, eyes, and respiratory tract. [10][11][12]* Toxic: Harmful if inhaled or swallowed. [13]Inhalation can lead to pulmonary edema. [10][11]* Reactive: Reacts violently with water, releasing toxic gases (HCl and SO₂). [10][14]It is also incompatible with strong bases, alcohols, and metals. [11] Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles and a face shield are mandatory. [13][15]* Hand Protection: Wear chemically resistant gloves (e.g., neoprene or Viton). [10]* Body Protection: A lab coat and, for larger scales, a chemical-resistant apron or suit should be worn. [10]* Respiratory Protection: All manipulations must be conducted in a well-ventilated chemical fume hood. [10][11]For non-routine operations or spills, a self-contained breathing apparatus (SCBA) may be necessary. [10] Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention. [13][15]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention. [13][15]* Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [16]* Spills: Absorb small spills with an inert, dry material (e.g., sand or vermiculite) and place in a sealed container for disposal. Do not use water. [13][15]

Potential Side Reactions and Troubleshooting

  • Anhydride Formation: If the reaction is not driven to completion, the acyl chloride product can react with the starting carboxylic acid to form an anhydride. This can be minimized by using a slight excess of thionyl chloride.

  • Decomposition of Product: Acyl chlorides are susceptible to hydrolysis. It is imperative to maintain anhydrous conditions throughout the reaction and work-up. [4]* Incomplete Reaction: If the starting material is particularly unreactive, the use of a catalytic amount of DMF or a higher reaction temperature may be necessary. [4]

Conclusion

The synthesis of 2-cyclobutylacetyl chloride from this compound using thionyl chloride is a robust and efficient method for producing a key synthetic intermediate. By understanding the underlying mechanism and adhering to the detailed protocol and safety guidelines, researchers can reliably and safely perform this transformation. The key to success lies in the meticulous exclusion of moisture and the careful handling of the hazardous reagents involved.

References

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  • Yufeng. (2025, May 28). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. Retrieved from [Link]

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  • LookChem. (n.d.). General procedures for the purification of Acid chlorides. Chempedia. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). 2-Cyclobutyl-2-[formyl(methyl)amino]acetic acid. PubChem. Retrieved from [Link]

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  • Organic Syntheses. (n.d.). 3-butylcyclobutenone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Cyclopropylacetyl chloride. PubChem. Retrieved from [Link]

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Application Note: Optimized Protocols for the Esterification of 2-Cyclobutylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Esters of 2-cyclobutylacetic acid are valuable intermediates in the synthesis of pharmaceuticals and advanced materials. However, the presence of the cyclobutyl moiety introduces moderate steric hindrance, which can impede standard esterification reactions. This application note provides a comprehensive guide to three distinct and reliable methods for the esterification of this compound: the classic Fischer-Speier esterification, the mild and efficient Steglich esterification, and the high-yielding diazomethane methylation for methyl esters. Each section details the underlying chemical principles, provides step-by-step experimental protocols, and explains the rationale behind procedural choices to ensure reproducible, high-yield synthesis.

Introduction: The Synthetic Utility of this compound Esters

Cyclobutane-containing scaffolds are increasingly incorporated into modern drug candidates and functional materials due to their unique conformational properties.[1] Specifically, esters derived from this compound serve as crucial building blocks in complex molecular architectures. The primary synthetic challenge in their preparation lies in efficiently overcoming the steric bulk adjacent to the carboxylic acid's carbonyl group, which can slow reaction kinetics and reduce yields in traditional esterification processes.[2]

This guide offers a comparative analysis of three robust protocols, enabling researchers to select the optimal method based on the desired ester, reaction scale, substrate sensitivity, and available laboratory equipment.

Method Selection Guide

The choice of esterification method is critical and depends on several factors. Fischer esterification is cost-effective for simple, robust alcohols. The Steglich protocol is superior for more complex or sensitive substrates, while diazomethane offers a highly efficient, albeit hazardous, route to methyl esters.

Method Principle Advantages Limitations Best Suited For
Fischer-Speier Esterification Acid-catalyzed equilibrium reaction.[3]Economical, simple reagents, scalable.Requires high temperatures and strong acid; equilibrium-limited; may not be suitable for acid-sensitive substrates or hindered alcohols.[2]Large-scale synthesis of simple methyl and ethyl esters.
Steglich Esterification Carbodiimide activation with a nucleophilic catalyst.[4]Mild (room temp) conditions, high yields, effective for sterically hindered substrates.[5][6]Reagents (DCC) are more expensive; byproduct (DCU) removal can be challenging.[7][8]Acid-sensitive substrates, secondary or hindered alcohols, and high-value small-scale synthesis.
Diazomethane Methylation SN2 alkylation of the carboxylate.[9][10]Extremely high yields, very clean reaction, simple workup (byproduct is N₂ gas).[11]Diazomethane is highly toxic and explosive, requiring specialized equipment and handling.[12] Only produces methyl esters.Small-scale, rapid synthesis of methyl 2-cyclobutylacetate when appropriate safety measures are in place.

Protocol 1: Fischer-Speier Esterification

Principle & Rationale

The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution that exists in equilibrium.[13] To drive the reaction toward the ester product, Le Châtelier's principle is applied by using a large excess of the alcohol, which also serves as the solvent, and by the dehydrating action of the strong acid catalyst (e.g., H₂SO₄).[2][3] Refluxing the mixture provides the necessary activation energy to overcome the moderate steric hindrance of the cyclobutyl group.

Reaction Mechanism

The reaction proceeds through protonation of the carbonyl oxygen, which activates the carboxylic acid for nucleophilic attack by the alcohol. A series of proton transfers facilitates the elimination of water to yield the final ester.[3]

Fischer_Esterification cluster_reactants Reactants cluster_products Products RCOOH This compound Protonated_Acid Protonated Acid RCOOH->Protonated_Acid + H⁺ ROH Alcohol (R'-OH) H_plus H⁺ (cat.) Tetrahedral_Int Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Int + R'-OH Protonated_Ester Protonated Ester Tetrahedral_Int->Protonated_Ester - H₂O Ester Ester Protonated_Ester->Ester - H⁺ Water H₂O

Caption: Mechanism of Fischer-Speier Esterification.

Detailed Protocol: Synthesis of Ethyl 2-cyclobutylacetate

Materials:

  • This compound (1.0 eq)

  • Absolute Ethanol (20-30 eq, serves as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄, 0.1-0.2 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Diethyl ether or Dichloromethane (for extraction)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (e.g., 10.0 g, 87.6 mmol).[14]

  • Add a large excess of absolute ethanol (e.g., 150 mL).

  • Carefully and slowly add concentrated sulfuric acid (e.g., 0.8 mL, ~1.5 g, 15.3 mmol) to the stirring solution.

  • Heat the mixture to a gentle reflux and maintain for 4-6 hours.[15] Monitor reaction progress by TLC or GC if desired.

  • After cooling to room temperature, concentrate the mixture using a rotary evaporator to remove the bulk of the excess ethanol.

  • Dilute the residue with diethyl ether (100 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Water (2 x 50 mL)

    • Saturated NaHCO₃ solution (2 x 50 mL, or until CO₂ evolution ceases) to neutralize the acid catalyst and unreacted carboxylic acid.

    • Brine (1 x 50 mL).[16]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ethyl 2-cyclobutylacetate.

  • Purify the ester by fractional distillation to obtain a colorless liquid with a characteristic fruity odor.[7][16]

Experimental Workflow

Fischer_Workflow A Combine Acid, EtOH, H₂SO₄ B Heat to Reflux (4-6h) A->B C Cool & Concentrate B->C D Dilute with Ether C->D E Wash: H₂O, NaHCO₃, Brine D->E F Dry (MgSO₄) & Filter E->F G Concentrate Crude Product F->G H Purify by Distillation G->H

Caption: Workflow for Fischer Esterification and Purification.

Protocol 2: Steglich Esterification

Principle & Rationale

The Steglich esterification is a mild and highly efficient method that utilizes N,N'-Dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid.[4] The addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP) is crucial, as it acts as a superior acyl-transfer agent, forming a highly reactive acylpyridinium intermediate.[4][5] This intermediate readily reacts with the alcohol, even sterically demanding ones, at room temperature. This method avoids harsh acidic conditions and high temperatures, making it ideal for sensitive substrates.[6]

Catalytic Cycle

Steglich_Cycle cluster_main Steglich Esterification Cycle Acid R-COOH OAI O-Acylisourea Intermediate Acid->OAI + DCC DCC DCC API Acylpyridinium Intermediate OAI->API + DMAP DCU DCU (precipitate) DMAP DMAP (cat.) Ester Ester API->Ester + R'-OH - DMAP ROH R'-OH end_ester Product Ester->end_ester end_byproduct Byproduct DCU->end_byproduct start Start start->Acid start->DCC start->ROH

Caption: Catalytic cycle of the Steglich Esterification.[6]

Detailed Protocol: Synthesis of Isopropyl 2-cyclobutylacetate

Materials:

  • This compound (1.0 eq)

  • Isopropanol (1.2 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (e.g., 5.0 g, 43.8 mmol), isopropanol (e.g., 3.16 g, 52.6 mmol), and DMAP (e.g., 0.53 g, 4.38 mmol) in anhydrous DCM (150 mL).[6]

  • Stir the solution until all solids are dissolved.

  • Cool the flask to 0 °C in an ice-water bath.

  • Add DCC (e.g., 9.9 g, 48.2 mmol) portion-wise to the cold solution. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-12 hours. Monitor completion by TLC.

  • Upon completion, cool the mixture again to 0 °C for 30 minutes to maximize precipitation of the DCU byproduct.

  • Filter the mixture through a pad of Celite or a sintered glass funnel to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.[6]

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (2 x 50 mL) to remove DMAP, and then with saturated NaHCO₃ (2 x 50 mL).[8]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • The resulting crude ester can be further purified by column chromatography on silica gel if necessary.

Experimental Workflow

Steglich_Workflow A Combine Acid, Alcohol, DMAP in DCM B Cool to 0°C A->B C Add DCC B->C D Stir at RT (4-12h) C->D E Cool to 0°C & Filter DCU D->E F Wash Filtrate (HCl, NaHCO₃) E->F G Dry & Concentrate F->G H Purify (Chromatography) G->H Diazomethane_Mechanism cluster_reactants Reactants cluster_products Products RCOOH This compound Carboxylate Carboxylate Anion RCOOH->Carboxylate + CH₂N₂ - [CH₃N₂]⁺ CH2N2 Diazomethane (CH₂N₂) Ester Methyl Ester Carboxylate->Ester + [CH₃N₂]⁺ - N₂ Diazonium Methyldiazonium Cation [CH₃N₂]⁺ N2_gas N₂ (gas)

Caption: Mechanism for methylation with diazomethane.

Detailed Protocol: Synthesis of Methyl 2-cyclobutylacetate

Materials:

  • This compound (1.0 eq)

  • Ethereal solution of diazomethane (generated in situ or from a commercial generator)

  • Diethyl ether

  • Acetic acid (for quenching)

Procedure:

  • Dissolve this compound (e.g., 1.0 g, 8.76 mmol) in diethyl ether (20 mL) in a flame-polished Erlenmeyer flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a freshly prepared ethereal solution of diazomethane dropwise with gentle swirling. The yellow color of diazomethane will disappear as it reacts, and nitrogen gas will evolve. [11]4. Continue adding the diazomethane solution until a faint yellow color persists, indicating that all the carboxylic acid has been consumed.

  • Allow the reaction to stand at 0 °C for an additional 10-15 minutes.

  • Carefully quench the excess diazomethane by adding a few drops of acetic acid until the yellow color disappears and gas evolution ceases.

  • The resulting solution contains the methyl ester in diethyl ether. The solvent can be carefully removed on a rotary evaporator (using a water bath below 30 °C) to yield the pure product. No further purification is typically required. [11]

References

  • Moodle. (n.d.). Carboxylic Acids to Methylesters: Alkylation using Diazomethane.
  • Chemistry LibreTexts. (2020). 21.7: Methyl Ester Synthesis Using Diazomethane.
  • Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids.
  • JoVE. (2025). Video: Carboxylic Acids to Methylesters: Alkylation using Diazomethane.
  • BenchChem. (2025). Application Note: Esterification of Hindered Carboxylic Acids using Dicyclohexylcarbodiimide (DCC) and 4- Dimethylaminopyridine (DMAP).
  • Master Organic Chemistry. (2025). Diazomethane (CH2N2).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Simulated reference based on content from search result)[12]

  • ResearchGate. (2016). How to purify esterefication product?.
  • J&K Scientific LLC. (2025). Fischer Esterification.
  • University of Toronto. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.
  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from an organic chemistry resource website.
  • ausetute.com. (n.d.). Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial.
  • Google Patents. (n.d.). US3513078A - Process for purification of high boiling esters.
  • Moodle. (n.d.). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview.
  • ResearchGate. (2013). What's the best way for removing extra DCC and DMAP in an esterification reaction?.
  • HSCprep. (2025). Fisher Esterification: Synthesis and Purification of Esters.
  • Organic Chemistry Portal. (n.d.). Steglich Esterification.
  • Flinn Scientific. (2003). Synthesis, Isolation, and Purification of an Ester.
  • Wikipedia. (n.d.). Fischer–Speier esterification.
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids.
  • University of Calgary. (n.d.). Ch19: RCO2H to RCO2R'. Retrieved from a University of Calgary chemistry course website.
  • PubChem. (n.d.). This compound.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
  • UND Scholarly Commons. (2022). Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Their Derivatives.
  • ACS Publications. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold. The Journal of Organic Chemistry.
  • Patsnap. (n.d.). Process for preparing cyclobutane-1,2-dicarboxylic esters.
  • Google Patents. (n.d.). CN101870670A - A kind of synthetic method of cyclobutylamine-2-carboxylic acid.

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Application Notes & Protocols: Strategic Amidation of 2-Cyclobutylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

I. Executive Summary: The Strategic Value of 2-Cyclobutyl Amides

The cyclobutane ring is a valuable structural motif in modern medicinal chemistry.[1] Its rigid, puckered conformation provides a unique three-dimensional scaffold that can enhance pharmacological properties by locking molecules into bioactive conformations, improving metabolic stability, and providing access to hydrophobic pockets in biological targets.[2][3][4] When this advantageous carbocycle is linked via an amide bond—a cornerstone of peptide and protein structure and present in over 25% of commercial drugs—the resulting 2-cyclobutyl acetamides become highly sought-after building blocks in drug discovery.[5][6][7]

This guide provides an in-depth analysis of the primary synthetic strategies for the amidation of 2-cyclobutylacetic acid. We will dissect the underlying mechanisms of two robust methods: carbodiimide-mediated coupling and the acyl chloride pathway. By explaining the causality behind experimental choices, this document serves as both a theoretical and practical resource for chemists aiming to synthesize novel molecular entities with therapeutic potential.

II. Foundational Chemistry: Activating the Carboxyl Group

The direct condensation of a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions. The primary obstacle is a competing acid-base reaction, where the amine deprotonates the carboxylic acid to form a stable and unreactive carboxylate salt.[8][9] Therefore, successful amidation hinges on activating the carboxylic acid, converting the hydroxyl group into a better leaving group and rendering the carbonyl carbon highly electrophilic for nucleophilic attack by the amine.[10]

III. Method 1: Carbodiimide-Mediated Coupling

Carbodiimide coupling is a widely used, single-pot method for amide bond formation under mild conditions.[10][11] Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-dicyclohexylcarbodiimide (DCC) are staples in this approach.[12][13]

A. Reaction Mechanism and Rationale

The reaction proceeds through a highly reactive O-acylisourea intermediate.[8][14][15]

  • Activation: The carboxylic acid (this compound) performs a nucleophilic attack on the central carbon of the carbodiimide. This forms the O-acylisourea intermediate, which is essentially a carboxylic ester with an excellent leaving group.[14][15]

  • Nucleophilic Attack: The amine attacks the electrophilic carbonyl carbon of the intermediate.

  • Amide Formation: A tetrahedral intermediate collapses, forming the stable amide bond and releasing a urea byproduct.[8][14]

A common challenge, particularly with chiral substrates, is racemization. To mitigate this, additives like 1-hydroxybenzotriazole (HOBt) are often included. HOBt intercepts the O-acylisourea to form an active ester intermediate, which is more stable and less prone to racemization, yet still highly reactive towards the amine.[12] An undesired side reaction is the intramolecular rearrangement of the O-acylisourea to a stable, unreactive N-acylurea, which can be minimized by the presence of the amine nucleophile or additives like HOBt.[14][16]

B. Visualization: Carbodiimide Coupling Workflow

G cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling cluster_additive Optional: Racemization Suppression CBA This compound O_Acyl O-Acylisourea Intermediate CBA->O_Acyl Reacts with EDC EDC (Carbodiimide) EDC->O_Acyl Amide Product: 2-Cyclobutyl Acetamide O_Acyl->Amide Attacked by Amine Urea Byproduct: Urea O_Acyl->Urea Active_Ester HOBt Active Ester O_Acyl->Active_Ester Intercepted by Amine Amine (R-NH2) Amine->Amide HOBt HOBt HOBt->Active_Ester Active_Ester->Amide Reacts with Amine G cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation CBA This compound AcylChloride 2-Cyclobutylacetyl Chloride CBA->AcylChloride Reacts with SOCl2 Thionyl Chloride (SOCl₂) SOCl2->AcylChloride Gases Gaseous Byproducts (SO₂, HCl) AcylChloride->Gases Amide Product: 2-Cyclobutyl Acetamide AcylChloride->Amide Reacts with Amine Amine (R-NH₂) + Base Amine->Amide HCl Byproduct: HCl (neutralized) Amide->HCl

Sources

Application Notes and Protocols: 2-Cyclobutylacetic Acid as a Carboxylic Acid Isostere in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The carboxylic acid moiety is a ubiquitous functional group in pharmacologically active agents, crucial for target engagement through hydrogen bonding and ionic interactions. However, its inherent acidity and metabolic liabilities, such as the formation of reactive acyl glucuronides, often lead to poor pharmacokinetic profiles and potential toxicity.[1] Bioisosteric replacement of the carboxylic acid group is a well-established strategy in medicinal chemistry to mitigate these drawbacks while preserving or enhancing biological activity. This document provides a detailed technical guide on the use of 2-cyclobutylacetic acid as a non-classical carboxylic acid isostere. We will explore its physicochemical properties, rationale for use, synthetic protocols, and methods for evaluating its performance, with a focus on its potential to improve drug-like properties.

The Challenge of Carboxylic Acids in Drug Design

Carboxylic acids are prevalent in numerous drug classes, where the carboxyl group often acts as a key pharmacophore. Despite its importance for binding, the presence of a carboxylic acid can introduce several undesirable properties:

  • Poor Membrane Permeability: The ionized nature of carboxylic acids at physiological pH can limit passive diffusion across biological membranes, hindering oral absorption and brain penetration.

  • Metabolic Instability: Carboxylic acids are susceptible to phase II metabolism, particularly glucuronidation. The resulting acyl glucuronides can be chemically reactive, leading to covalent modification of proteins and potential immunotoxicity.[1]

  • High Plasma Protein Binding: The anionic carboxylate group can contribute to high affinity for plasma proteins, reducing the unbound fraction of the drug available to interact with its target.

  • Rapid Clearance: Active renal secretion of carboxylates can lead to a short plasma half-life.

These challenges necessitate the exploration of carboxylic acid isosteres that can mimic the key interactions of the carboxyl group while possessing improved physicochemical and pharmacokinetic properties.

This compound: A Promising Isostere

This compound presents itself as a compelling, non-planar, and conformationally restricted isostere for carboxylic acids. The incorporation of a cyclobutane ring into a molecule can confer several advantages in drug design.

Physicochemical Properties

A comparative analysis of the predicted and known physicochemical properties of this compound against a simple carboxylic acid (e.g., propionic acid) highlights its potential benefits.

PropertyPropionic Acid (Parent Carboxylic Acid)This compound (Isostere)Rationale for Improvement
pKa ~4.87~4.85 (Predicted)[2]The pKa is very similar, suggesting it can mimic the acidic nature and charge state of a simple carboxylic acid at physiological pH.
cLogP 0.341.4 (Calculated)[3]The increased lipophilicity can lead to improved membrane permeability and oral absorption.
Molecular Shape Linear, flexibleNon-planar, puckeredThe 3D structure can provide better shape complementarity to target binding sites and reduce planarity, which is often associated with improved solubility and reduced toxicity.
Metabolic Stability Prone to glucuronidationPotentially improvedThe sterically hindered nature of the cyclobutane ring may reduce susceptibility to enzymatic metabolism, including glucuronidation.
Rationale for Use as a Carboxylic Acid Isostere

The unique structural features of this compound underpin its utility as a carboxylic acid mimic:

  • Conformational Rigidity: The cyclobutane ring restricts the conformational freedom of the molecule, which can lead to a more favorable binding entropy and improved selectivity for the target protein.

  • Increased Lipophilicity: The aliphatic cyclobutane moiety increases the lipophilicity of the molecule compared to a linear alkyl chain of similar size. This can enhance membrane permeability and potentially reduce clearance.

  • Metabolic Shielding: The cyclobutane ring can act as a metabolic shield, protecting the adjacent carboxylic acid from enzymatic degradation. This can lead to increased metabolic stability and a longer half-life.

  • Novel Chemical Space: The incorporation of a 3D scaffold like cyclobutane allows for the exploration of novel chemical space, potentially leading to new intellectual property.

Synthetic Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the hydrolysis of 2-cyclobutylacetonitrile.

Protocol 3.1: Synthesis of this compound

  • Step 1: Reaction Setup

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-cyclobutylacetonitrile (1.0 eq).

    • Add a 6 M aqueous solution of hydrochloric acid (HCl) (5-6 eq).

  • Step 2: Reaction

    • Heat the reaction mixture to 120 °C and stir vigorously for 16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Step 3: Work-up and Purification

    • After completion, allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with distilled water and extract with a suitable organic solvent, such as ethyl acetate (2 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound as a colorless liquid.[2]

Diagram 1: Synthetic Pathway for this compound

G cluster_0 Synthesis of this compound 2-Cyclobutylacetonitrile 2-Cyclobutylacetonitrile This compound This compound 2-Cyclobutylacetonitrile->this compound  6M HCl, 120°C, 16h  

Caption: Synthesis of this compound from 2-cyclobutylacetonitrile.

Incorporation of this compound into a Lead Molecule via Amide Coupling

This compound can be readily incorporated into lead molecules containing an amine functionality through standard amide coupling protocols.

Protocol 3.2: Amide Coupling of this compound

  • Step 1: Activation of the Carboxylic Acid

    • Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

    • Add a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and hydroxybenzotriazole (HOBt) (1.2 eq).

    • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Step 2: Amide Bond Formation

    • To the activated carboxylic acid solution, add the amine-containing lead molecule (1.0 eq) and a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq).

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by TLC or liquid chromatography-mass spectrometry (LC-MS).

  • Step 3: Work-up and Purification

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Diagram 2: General Amide Coupling Workflow

G cluster_1 Amide Coupling Workflow This compound This compound Activated Ester Activated Ester This compound->Activated Ester  EDC, HOBt   Final Amide Product Final Amide Product Activated Ester->Final Amide Product Amine-containing Lead Amine-containing Lead Amine-containing Lead->Final Amide Product  Base  

Caption: General workflow for amide coupling of this compound.

Evaluation of this compound Isosteres

A critical step in validating the utility of this compound as a carboxylic acid isostere is to compare its performance against the parent carboxylic acid-containing compound in relevant biological and pharmacokinetic assays.

In Vitro Metabolic Stability Assessment

The metabolic stability of the isostere can be evaluated using liver microsomes. This assay provides an indication of the compound's susceptibility to phase I metabolism.

Protocol 4.1: Liver Microsomal Stability Assay

  • Step 1: Preparation of Reagents

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of the test compound and the parent carboxylic acid in DMSO.

    • Prepare a NADPH regenerating system solution.

    • Thaw pooled human liver microsomes on ice.

  • Step 2: Incubation

    • In a 96-well plate, add the liver microsomes to the potassium phosphate buffer to a final protein concentration of 0.5 mg/mL.

    • Add the test compound or parent compound to a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Step 3: Sample Analysis

    • Centrifuge the plate to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Step 4: Data Analysis

    • Plot the natural logarithm of the percentage of remaining compound versus time.

    • The slope of the linear regression will give the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

    • Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ = (0.693 / t₁/₂) * (mL incubation / mg microsomal protein).

Diagram 3: Workflow for Metabolic Stability Assay

G cluster_2 Metabolic Stability Assay Workflow Incubation Incubation Quenching Quenching Incubation->Quenching  Time Points   Analysis Analysis Quenching->Analysis  LC-MS/MS   Data Interpretation Data Interpretation Analysis->Data Interpretation  t1/2, CLint  

Caption: Workflow for the in vitro liver microsomal stability assay.

Case Study Context: JAK Inhibitors

The Janus kinase (JAK) family of enzymes are critical components of cytokine signaling pathways, and their dysregulation is implicated in various inflammatory and autoimmune diseases, as well as cancers. Several patents describe the use of cyclobutane derivatives as JAK inhibitors.[4][5] In this context, replacing a carboxylic acid on a known JAK inhibitor scaffold with a this compound moiety could be a viable strategy to improve its drug-like properties.

  • In vitro potency: IC₅₀ values against the target JAK enzyme.

  • Cellular activity: Inhibition of cytokine-induced STAT phosphorylation in a relevant cell line.

  • Metabolic stability: As per Protocol 4.1.

  • In vivo pharmacokinetics: Oral bioavailability, plasma half-life, and clearance in an animal model.

Such a study would provide definitive evidence for the utility of this compound as a carboxylic acid isostere in the context of JAK inhibitor drug discovery.

Conclusion

This compound offers a promising alternative to the traditional carboxylic acid functional group in drug design. Its unique combination of a similar pKa to simple carboxylic acids, increased lipophilicity, and a rigid, non-planar structure can lead to compounds with improved pharmacokinetic and pharmacodynamic profiles. The synthetic protocols and evaluation methods detailed in this guide provide a practical framework for medicinal chemists to explore the potential of this valuable isostere in their drug discovery programs. The application of this compound in areas such as JAK inhibition is a promising avenue for the development of next-generation therapeutics with enhanced efficacy and safety.

References

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Application Note & Protocols: The Strategic Role of Cyclobutane Scaffolds in Optimizing Drug Pharmacokinetic Profiles

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Overcoming the Pharmacokinetic Hurdle

The journey of a drug candidate from discovery to clinical approval is fraught with challenges, with poor pharmacokinetic (PK) properties being a primary cause of attrition. A molecule's absorption, distribution, metabolism, and excretion (ADME) profile dictates its efficacy, safety, and dosing regimen. Medicinal chemists are increasingly turning to innovative scaffold engineering to mitigate these risks early in the discovery pipeline. Among the arsenal of available tools, the cyclobutane ring has emerged as a powerful and versatile scaffold.[1]

Historically underutilized due to synthetic challenges, this strained, non-planar four-membered carbocycle offers unique stereochemical and conformational properties that can be strategically employed to enhance a molecule's metabolic stability, solubility, and overall PK profile.[2][3] This guide provides an in-depth analysis of the mechanistic rationale for using cyclobutane scaffolds, presents case studies of their successful application, and details the experimental protocols required to validate their impact on drug-like properties.

Mechanistic Rationale: How Cyclobutanes Engineer Superior PK Properties

The positive influence of the cyclobutane moiety stems from its distinct structural features compared to more common linear alkyl or aromatic systems.

Conformational Restriction and Metabolic Shielding

One of the most significant advantages of incorporating a cyclobutane ring is the principle of conformational restriction.[4][5] Flexible aliphatic chains can adopt numerous conformations, some of which may present metabolically labile sites to degradative enzymes like Cytochrome P450s (CYPs). By replacing a flexible linker with a rigid cyclobutane scaffold, the molecule is "locked" into a more defined orientation.

This rigidity serves two key purposes:

  • Reduced Entropic Penalty: It can pre-organize the pharmacophoric groups into the bioactive conformation required for target binding, reducing the entropic penalty upon binding and potentially increasing potency.[6]

  • Metabolic Shielding: The rigid structure can sterically hinder access of metabolic enzymes to nearby vulnerable functional groups (e.g., methyl groups, aromatic rings susceptible to oxidation). This "shielding" effect is a primary mechanism by which cyclobutanes increase metabolic stability.[2][4]

cluster_0 Flexible Linker cluster_1 Cyclobutane Scaffold Flexible Drug Scaffold CYP450 CYP450 Enzyme Flexible->CYP450 Multiple conformations expose labile sites Metabolite1 Metabolite A Metabolite2 Metabolite B CYP450->Metabolite1 Metabolism CYP450->Metabolite2 Metabolism Rigid Drug Scaffold with Cyclobutane CYP450_2 CYP450 Enzyme Rigid->CYP450_2 Restricted conformation shields labile sites NoMetabolism Parent Drug (Stable) CYP450_2->NoMetabolism Metabolism Blocked G cluster_0 In Vitro ADME Screening cluster_1 In Vivo PK Study A Parent Compound C Microsomal Stability Assay A->C Compare t1/2, CLint E Permeability (e.g., Caco-2) A->E B Cyclobutane Analog B->C Compare t1/2, CLint B->E D Hepatocyte Stability Assay C->D Confirmatory F Select Candidate (Cyclobutane Analog) C->F Improved Stability? G Rodent PK Study (IV and PO Dosing) F->G H Determine Key PK Parameters (AUC, CL, t1/2, F%) G->H I Decision to Advance H->I

Caption: Experimental workflow for pharmacokinetic evaluation.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Purpose: To provide a rapid and cost-effective assessment of a compound's susceptibility to Phase I metabolism, primarily by CYP enzymes. [7][8]This assay directly tests the hypothesis that the cyclobutane scaffold shields the molecule from metabolic degradation.

Methodology:

  • Reagent Preparation:

    • Test Compounds: Prepare 10 mM stock solutions of the parent compound and the cyclobutane analog in DMSO.

    • Liver Microsomes: Thaw a vial of pooled human liver microsomes (e.g., from a commercial supplier) at 37°C. Dilute to a final working concentration of 0.5 mg/mL protein in 0.1 M potassium phosphate buffer (pH 7.4). [7][9]Keep on ice.

    • NADPH Regenerating System (Cofactor Solution): Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer according to the manufacturer's instructions. [10]This system ensures a sustained supply of the necessary cofactor (NADPH) for CYP enzyme activity.

  • Incubation Procedure:

    • Pre-warm a 96-well plate containing the microsomal solution at 37°C for 5-10 minutes.

    • To initiate the reaction, add the test compound to the wells to achieve a final concentration of 1 µM. For negative controls, add buffer instead of the NADPH regenerating system.

    • Immediately add the pre-warmed NADPH regenerating system to all wells except the negative controls.

    • Incubate the plate at 37°C with shaking.

  • Time-Point Sampling & Reaction Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot from the appropriate wells.

    • Immediately stop the reaction by adding 3-4 volumes of a cold organic solvent (e.g., acetonitrile) containing an internal standard for LC-MS/MS analysis. [11]The cold solvent precipitates the microsomal proteins, halting all enzymatic activity.

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k . [7] * Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg of microsomal protein) . [7]

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Purpose: To evaluate the complete pharmacokinetic profile of the most promising candidate (typically the cyclobutane analog) in a living organism. This provides crucial data on absorption, distribution, clearance, and oral bioavailability (F%).

Methodology Outline:

  • Animal Model & Acclimation: Use male Sprague-Dawley rats (n=3-4 per group) fitted with jugular vein catheters for serial blood sampling. [12]Allow animals to acclimate before the study.

  • Dosing Formulation & Administration:

    • Intravenous (IV) Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein. The IV dose serves as the 100% bioavailability reference.

    • Oral (PO) Group: Administer a single dose (e.g., 5-10 mg/kg) via oral gavage.

  • Blood Sampling:

    • Collect serial blood samples (approx. 100-150 µL) from the jugular vein catheter at predefined time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant (e.g., K2-EDTA). [12]4. Plasma Preparation & Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Store plasma at -80°C until analysis.

    • Quantify the drug concentration in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration versus time for both IV and PO groups.

    • Use non-compartmental analysis (NCA) software to calculate key PK parameters, including:

      • Cmax: Maximum observed plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC (Area Under the Curve): Total drug exposure over time.

      • CL: Clearance (rate of drug removal from the body).

      • t½: Terminal half-life.

      • F% (Oral Bioavailability): (AUC_PO / AUC_IV) x (Dose_IV / Dose_PO) x 100.

Comparative Data Summary

The following table illustrates the potential improvements that could be observed when replacing a metabolically liable moiety with a cyclobutane scaffold.

ParameterParent Compound (Aromatic)Cyclobutane AnalogRationale for Improvement
In Vitro Metabolic Stability
Microsomal t½ (min)8> 60Cyclobutane shields from CYP450 metabolism. [11][13]
Intrinsic Clearance (CLint)HighLowReduced metabolic turnover.
In Vivo Pharmacokinetics (Rat)
Clearance (CL) (mL/min/kg)4510Lower clearance reflects reduced metabolism.
Half-Life (t½) (hours)1.56.2Slower elimination leads to a longer half-life.
AUC (ng*h/mL) after PO dose8504,500Reduced first-pass metabolism increases exposure.
Oral Bioavailability (F%)15%75%Improved stability and absorption leads to higher bioavailability.

Conclusion

The cyclobutane scaffold is far more than a simple spacer; it is an active design element for engineering superior pharmacokinetic properties into drug candidates. [1]Its ability to impose conformational rigidity, act as a stable bioisostere, and increase the three-dimensionality of a molecule provides a reliable strategy to enhance metabolic stability and improve oral bioavailability. [4][13]By employing the systematic in vitro and in vivo evaluation protocols detailed here, drug discovery teams can effectively validate the benefits of this scaffold, de-risk their candidates, and ultimately increase the probability of clinical success.

References

  • van der Kolk, R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

  • van der Kolk, R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. [Link]

  • Wessjohann, L. A., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. [Link]

  • Wernevik, J., et al. (2020). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. AxisPharm. [Link]

  • Bhattacharya, I., et al. (2016). Safety, Pharmacokinetic, and Pharmacodynamic Evaluation After Single and Multiple Ascending Doses of a Novel Selective Androgen Receptor Modulator in Healthy Subjects. PubMed. [Link]

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  • Holt, D. A., et al. (2012). In Vitro ADME Profiling Using High-Throughput Rapidfire Mass Spectrometry: Cytochrome p450 Inhibition and Metabolic Stability Assays. PubMed. [Link]

  • Wang, M., & Lu, P. (2019). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic & Biomolecular Chemistry, 17(44), 9534-9549. [Link]

  • Sergeiko, A., et al. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Bentham Science. [Link]

  • ResearchGate. (2025). Drug and drug candidates containing cyclobutane rings. ResearchGate. [Link]

  • Ackley, D. C., et al. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]

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  • Li, Y., et al. (2023). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimization of 2-Cyclobutylacetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-cyclobutylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable compound. Here, we address specific experimental issues through a detailed troubleshooting guide and a comprehensive FAQ section, grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide: Overcoming Common Hurdles

This section is formatted to address specific problems you may encounter during the synthesis of this compound, particularly via the widely-used malonic ester synthesis pathway.

Problem 1: Consistently Low Yield of this compound

Question: My overall yield of this compound is consistently below 50%. What are the most likely causes and how can I improve it?

Answer: Persistently low yields in the malonic ester synthesis of this compound can often be traced back to several critical steps. A systematic investigation is key to identifying and resolving the issue.

Potential Causes & Solutions:

  • Incomplete Enolate Formation: The first step, the deprotonation of diethyl malonate, is crucial. If the base is not strong enough or is not used in a sufficient amount, the reaction will not proceed to completion.

    • Solution: Ensure you are using a strong base like sodium ethoxide (NaOEt) in an anhydrous alcohol solvent (typically absolute ethanol). The base should be at least one full equivalent to the diethyl malonate. To prevent transesterification, the alkoxide base should match the ester group of the malonate (e.g., sodium ethoxide with diethyl malonate).[1][2]

  • Side Reactions During Alkylation: The alkylation of the malonic ester enolate is an SN2 reaction. Competing elimination reactions or dialkylation can significantly reduce the yield of the desired mono-alkylated product.[1][2]

    • Solution:

      • Choice of Alkylating Agent: Use a reactive cyclobutyl halide, such as cyclobutyl bromide or iodide. Chlorides are generally less reactive.

      • Temperature Control: Maintain a controlled temperature during the alkylation step. Running the reaction at too high a temperature can favor elimination side reactions.

      • Preventing Dialkylation: A common issue is the formation of a dialkylated product.[1] To minimize this, use a slight excess of the malonic ester relative to the cyclobutyl halide.[3]

  • Inefficient Hydrolysis and Decarboxylation: The final steps of saponification and decarboxylation must be driven to completion.

    • Solution:

      • Hydrolysis: Ensure complete hydrolysis of the diester by using a sufficient excess of a strong base (like NaOH or KOH) and adequate heating (reflux).

      • Decarboxylation: Acidify the reaction mixture after hydrolysis (typically with a strong acid like HCl or H₂SO₄) and heat until carbon dioxide evolution ceases. The temperature for decarboxylation is critical; it should be high enough to promote the reaction without causing degradation of the product.[2][4]

Problem 2: Presence of a Significant Amount of Di-substituted Malonic Ester Impurity

Question: My crude product shows a significant amount of a higher molecular weight impurity, which I suspect is the dicyclobutylmalonic ester. How can I prevent its formation?

Answer: The formation of a dialkylated malonic ester is a well-known drawback of this synthesis.[1][2] This occurs when the mono-alkylated product is deprotonated by the remaining base and reacts with another molecule of the cyclobutyl halide.

Mitigation Strategies:

  • Stoichiometry Control: As mentioned previously, using a slight excess of diethyl malonate (e.g., 1.1 to 1.2 equivalents) relative to the cyclobutyl halide can help ensure that the halide is consumed before significant dialkylation of the product can occur.

  • Slow Addition of Alkylating Agent: Adding the cyclobutyl halide dropwise to the solution of the malonic ester enolate at a controlled temperature can help maintain a low concentration of the alkylating agent, favoring mono-alkylation.

  • Choice of Base and Solvent: Using a bulky base can sometimes disfavor the second alkylation due to steric hindrance, although this is less common in standard malonic ester syntheses.

Problem 3: The Decarboxylation Step is Inefficient or Leads to Product Degradation

Question: I am having trouble with the final decarboxylation step. Either the reaction doesn't go to completion, or I observe charring and a decrease in the desired product. What are the optimal conditions?

Answer: Decarboxylation of the substituted malonic acid is a critical step that requires careful temperature control.

Troubleshooting Decarboxylation:

  • Incomplete Decarboxylation: This usually indicates that the temperature is too low or the heating time is insufficient. The evolution of CO₂ is a good indicator of the reaction's progress.

    • Solution: Gradually increase the temperature of the reaction mixture after acidification. A typical temperature range for decarboxylation is 140-160 °C.[5] Monitor the reaction by observing the cessation of gas evolution.

  • Product Degradation: Charring or darkening of the reaction mixture suggests that the temperature is too high, leading to decomposition.

    • Solution: Avoid excessively high temperatures. If you are performing the decarboxylation neat after removing the solvent, ensure even heating with a suitable heating mantle and stir the reaction mixture vigorously. Consider performing the decarboxylation in a high-boiling point solvent to allow for better temperature control.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound via malonic ester synthesis?

A1: The malonic ester synthesis provides a reliable method for preparing substituted acetic acids.[6] The overall process for this compound involves three main steps:

  • Enolate Formation: Deprotonation of diethyl malonate using a strong base.

  • Alkylation: Nucleophilic substitution of a cyclobutyl halide with the malonate enolate.

  • Hydrolysis and Decarboxylation: Saponification of the diester to a dicarboxylic acid, followed by heating in the presence of acid to yield this compound and carbon dioxide.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis & Decarboxylation Diethyl Malonate Diethyl Malonate Malonate Enolate Malonate Enolate Diethyl Malonate->Malonate Enolate + Base Base (NaOEt) Base (NaOEt) Diethyl Cyclobutylmalonate Diethyl Cyclobutylmalonate Malonate Enolate->Diethyl Cyclobutylmalonate + Cyclobutyl Bromide (SN2) Cyclobutyl Bromide Cyclobutyl Bromide Cyclobutylmalonic Acid Cyclobutylmalonic Acid Diethyl Cyclobutylmalonate->Cyclobutylmalonic Acid 1. NaOH, H2O, Heat 2. H3O+ This compound This compound Cyclobutylmalonic Acid->this compound Heat (-CO2)

Caption: General workflow for the synthesis of this compound via the malonic ester route.

Q2: What are the key reaction parameters I need to control to maximize my yield?

A2: To optimize the yield, careful control of several parameters is essential. Below is a summary table:

ParameterRecommendationRationale
Reagent Purity Use anhydrous solvents and freshly distilled reagents.Water can quench the enolate and interfere with the reaction.[7]
Base Sodium ethoxide in ethanol.Ensures efficient enolate formation and avoids transesterification.[1][2]
Stoichiometry ~1.1 eq. of diethyl malonate to 1 eq. of cyclobutyl bromide.Minimizes the formation of the dialkylated byproduct.[3]
Alkylation Temp. Room temperature to gentle reflux.Balances reaction rate with minimizing side reactions like elimination.
Hydrolysis Reflux with excess NaOH or KOH.Ensures complete conversion of the diester to the dicarboxylate salt.
Decarboxylation Temp. 140-160 °CPromotes efficient CO₂ elimination without product degradation.[5]

Q3: How do I purify the final this compound product?

A3: Purification of the final product is crucial to obtain a high-purity compound.

  • Extraction: After decarboxylation, the product is typically extracted from the aqueous solution using an organic solvent like diethyl ether or ethyl acetate.

  • Washing: The organic layer should be washed with brine to remove any remaining water.

  • Drying and Evaporation: The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • Distillation: The crude this compound is often purified by vacuum distillation to separate it from any non-volatile impurities.

G Crude Product Crude Product Extraction Extraction Crude Product->Extraction with Organic Solvent Washing Washing Extraction->Washing with Brine Drying Drying Washing->Drying over Anhydrous Salt Solvent Removal Solvent Removal Drying->Solvent Removal Rotary Evaporation Vacuum Distillation Vacuum Distillation Solvent Removal->Vacuum Distillation Purification Pure this compound Pure this compound Vacuum Distillation->Pure this compound

Caption: Standard purification workflow for this compound.

Q4: Are there any alternative synthetic routes to this compound?

A4: While the malonic ester synthesis is a classic and reliable method, other approaches exist. For instance, one could envision a route starting from cyclobutanecarboxylic acid, which could be converted to its acid chloride and then subjected to an Arndt-Eistert homologation to extend the carbon chain.[8] However, this method involves the use of diazomethane, which is highly toxic and explosive, making the malonic ester synthesis a more common choice in many laboratory settings.

References

  • Malonic ester synthesis. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. (n.d.). University of Calgary. Retrieved January 12, 2026, from [Link]

  • Malonic Ester Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • Malonic Ester Synthesis. (n.d.). OpenOChem Learn. Retrieved January 12, 2026, from [Link]

  • Malonic ester synthesis. (2020, April 25). L.S.College, Muzaffarpur. Retrieved January 12, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • Cyclobutylamine. (n.d.). Organic Syntheses. Retrieved January 12, 2026, from [Link]

  • Cyclobutanecarboxylic acid. (n.d.). Organic Syntheses. Retrieved January 12, 2026, from [Link]

  • Win–Win More Sustainable Routes for Acetic Acid Synthesis. (2025, January 23). ResearchGate. Retrieved January 12, 2026, from [Link]

  • A kind of synthetic method of cyclobutylamine-2-carboxylic acid. (n.d.). Google Patents.
  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

  • Optimization Strategies for API Synthesis and Formulation Development. (n.d.). Pharmaceutical Technology. Retrieved January 12, 2026, from [Link]

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Technical Support Center: Purification of 2-Cyclobutylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-cyclobutylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind purification strategies, enabling you to overcome common challenges and achieve high-purity this compound for your research and development needs.

Purification Strategy Overview

The purification of this compound, like many carboxylic acids, is highly dependent on the synthetic route employed and the nature of the resulting impurities. A common and versatile method for its synthesis is the malonic ester synthesis.[1][2][3][4][5] This process involves the alkylation of diethyl malonate with a cyclobutyl halide, followed by hydrolysis and decarboxylation.

The following diagram illustrates a general decision-making workflow for the purification of this compound.

Purification_Workflow Start Crude this compound Initial_Analysis Initial Analysis (TLC, GC-MS, NMR) Start->Initial_Analysis Is_Solid Is the crude product a solid or oil? Initial_Analysis->Is_Solid AcidBase_Extraction Acid-Base Extraction Initial_Analysis->AcidBase_Extraction Neutral/Basic Impurities Present Chromatography Column Chromatography Initial_Analysis->Chromatography Impurities with Similar Polarity Recrystallization Recrystallization Is_Solid->Recrystallization Solid Distillation Fractional Vacuum Distillation Is_Solid->Distillation Liquid/Oil Purity_Check Purity Check (e.g., Melting Point, NMR) Recrystallization->Purity_Check Distillation->Purity_Check AcidBase_Extraction->Purity_Check Chromatography->Purity_Check Purity_Check->Recrystallization Purity <95% Pure_Product Pure this compound Purity_Check->Pure_Product Purity >95%

Caption: Decision workflow for selecting a purification method for this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Observation Potential Cause(s) Recommended Solution(s) Scientific Rationale
Low yield of purified product after recrystallization. 1. Incorrect solvent choice: The compound is too soluble in the cold solvent. 2. Too much solvent used: The solution is not saturated enough for crystallization to occur upon cooling.[6] 3. Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals or oils.1. Perform solvent screening: Test the solubility of your crude product in a variety of solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.[7] 2. Use a minimal amount of hot solvent: Add the hot solvent portion-wise until the solid just dissolves.[6] 3. Allow for slow cooling: Let the solution cool to room temperature undisturbed before placing it in an ice bath.[7]Recrystallization relies on the principle of differential solubility. A suitable solvent will have a steep solubility curve for the desired compound, maximizing recovery upon cooling. Slow crystal growth allows for the selective incorporation of the desired molecules into the crystal lattice, excluding impurities.
The purified product is an oil or a sticky solid. 1. Presence of impurities: Impurities can lower the melting point and inhibit crystallization. Common impurities from a malonic ester synthesis include unreacted diethyl malonate or dialkylated byproducts. 2. Residual solvent: Trapped solvent can prevent the formation of a crystalline solid.1. Pre-purify with acid-base extraction: This will remove neutral impurities like esters. 2. Attempt trituration: Add a small amount of a solvent in which the desired product is insoluble but the impurities are soluble. Agitate the mixture to wash away the impurities. 3. Dry thoroughly under high vacuum: This will help remove any residual solvent.Acid-base extraction leverages the acidic nature of the carboxylic acid to separate it from neutral organic compounds. Trituration is a simple washing technique to remove soluble impurities from a solid.
Streaking or tailing on silica gel TLC plates. Strong interaction between the carboxylic acid and the silica gel: The acidic proton of the carboxyl group can interact strongly with the slightly acidic silica gel, leading to poor separation.Add a small amount of a volatile acid to the eluent: Incorporate 0.5-1% acetic acid or formic acid into your mobile phase.The added acid protonates the silica gel surface and ensures that the this compound remains in its protonated, less polar form, resulting in a more defined spot and improved chromatographic behavior.
Incomplete separation of impurities by distillation. Boiling points of impurities are too close to the product's boiling point: Unreacted starting materials or byproducts may have similar volatilities. The boiling point of this compound is approximately 212-213.5 °C.[4]1. Use a fractional distillation column: A column with a higher number of theoretical plates will provide better separation. 2. Perform distillation under reduced pressure (vacuum distillation): This will lower the boiling points and can increase the boiling point difference between your product and impurities. 3. Consider an alternative purification method: If distillation is ineffective, chromatography or recrystallization may be necessary.Fractional distillation provides a larger surface area for repeated vaporization and condensation cycles, leading to a better separation of components with close boiling points. Vacuum distillation is particularly useful for high-boiling and heat-sensitive compounds.
Product contains residual diethyl malonate after purification. Incomplete hydrolysis of the diester intermediate. Repeat the saponification step: Treat the impure product with a strong base (e.g., NaOH or KOH) in an aqueous or alcoholic solution, followed by acidification.The ester groups of diethyl malonate must be hydrolyzed to carboxylic acids before the final decarboxylation step. Incomplete hydrolysis will result in the ester remaining as an impurity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from a malonic ester synthesis of this compound?

A1: The most likely impurities include:

  • Unreacted starting materials: Diethyl malonate and the cyclobutyl halide (e.g., cyclobutyl bromide).

  • Dialkylated malonic ester: This forms if the mono-alkylated intermediate is deprotonated and reacts with another molecule of the cyclobutyl halide.[2]

  • Incompletely hydrolyzed esters: Monoethyl cyclobutylmalonate or diethyl cyclobutylmalonate.

  • Byproducts of decarboxylation: While generally a clean reaction, side reactions can occur at high temperatures.

  • Solvent residues: From the reaction or workup.

Q2: How do I choose the best initial purification technique?

A2: The choice depends on the physical state of your crude product and the nature of the impurities.

  • For a solid crude product: Recrystallization is often the most effective and straightforward method.

  • For a liquid or oily crude product: Fractional vacuum distillation is a good choice if the impurities have significantly different boiling points.

  • If neutral impurities (like unreacted esters) are present: An acid-base extraction is highly recommended as an initial purification step. This involves dissolving the crude product in an organic solvent, extracting with an aqueous base (like sodium bicarbonate) to form the water-soluble carboxylate salt, discarding the organic layer containing neutral impurities, and then re-acidifying the aqueous layer to precipitate the pure carboxylic acid.

Q3: My this compound is a colorless to yellow solid or semi-solid. Is the yellow color an impurity?

A3: While high-purity this compound is typically a colorless solid or liquid, a slight yellow tint is common in commercially available samples and may not necessarily indicate significant impurity.[2] However, if a high degree of purity is required, further purification by recrystallization or chromatography may be necessary to remove colored impurities.

Q4: Can I use column chromatography to purify this compound?

A4: Yes, column chromatography can be an effective purification method, especially for removing impurities with similar polarities. However, as mentioned in the troubleshooting guide, it is crucial to add a small amount of a volatile acid (e.g., 0.5-1% acetic acid) to the eluent to prevent streaking and improve separation.

Q5: What are the key safety considerations when handling this compound?

A5: this compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate this compound from neutral organic impurities.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and gently invert it several times, venting frequently to release the pressure from the evolved CO₂ gas.

  • Separation: Allow the layers to separate. The deprotonated this compound will be in the aqueous layer as its sodium salt. Drain the lower aqueous layer into a clean flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete transfer of the carboxylic acid. Combine the aqueous extracts.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid (e.g., 6M HCl) with stirring until the solution is acidic (pH ~2), which will cause the this compound to precipitate or form an oil.

  • Isolation: Extract the purified this compound from the aqueous solution with several portions of an organic solvent (e.g., diethyl ether).

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Recrystallization

This protocol is for the purification of solid this compound.

  • Solvent Selection: Choose a solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of solvents can also be used.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved. Add more hot solvent in small portions if necessary.[6]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice-water bath to maximize crystal formation.[7]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[6]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Recrystallization_Process Start Crude Solid Dissolve Dissolve in minimal hot solvent Start->Dissolve Hot_Filter Hot filtration (if needed) Dissolve->Hot_Filter Cool Slow cooling to room temperature Hot_Filter->Cool Ice_Bath Cool in ice bath Cool->Ice_Bath Vacuum_Filter Vacuum filtration to collect crystals Ice_Bath->Vacuum_Filter Wash Wash with ice-cold solvent Vacuum_Filter->Wash Dry Dry under vacuum Wash->Dry End Pure Crystals Dry->End

Caption: Step-by-step workflow for the recrystallization of this compound.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]

  • ChemWhat. (n.d.). CYCLOBUTYL-ACETIC ACID CAS#: 6540-33-6. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

  • Patsnap. (2025, March 28). Malonic Ester Synthesis: Steps, Mechanism, and Examples. Retrieved from [Link]

  • ResearchGate. (2013, September 20). How can I purify carboxylic acid? Retrieved from [Link]

  • Online Chemistry Notes. (2022, June 22). Malonic ester synthesis (of carboxylic acids):. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (n.d.). Understanding unconventional routes to impurities from drugs in hydrolytic conditions. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization - Part 2. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

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Technical Support Center: Troubleshooting Common Issues in Cyclobutane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Cyclobutane Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges in the synthesis of four-membered rings. The inherent ring strain of cyclobutanes makes their synthesis non-trivial, but this same property makes them valuable and reactive intermediates in organic synthesis.[1][2][3][4][5] This resource synthesizes technical accuracy with field-proven insights to help you navigate the complexities of their construction.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of cyclobutanes.

Q1: What are the primary synthetic routes to cyclobutane rings?

A1: The most prevalent methods for constructing cyclobutane rings are [2+2] cycloadditions, which can be promoted photochemically, thermally, or with a transition metal catalyst.[1][6]

  • [2+2] Photocycloadditions: These reactions involve the light-induced union of two alkene-containing molecules.[6] This is a powerful method, especially for forming complex polycyclic systems.[7]

  • Thermal [2+2] Cycloadditions: Generally, thermal [2+2] cycloadditions are forbidden by the Woodward-Hoffmann rules.[8][9] However, they are possible with activated partners like ketenes or isocyanates, which react through a stepwise mechanism.[10][11]

  • Transition Metal-Catalyzed [2+2] Cycloadditions: Various transition metals can catalyze the formation of cyclobutanes from alkenes, often providing alternative pathways and selectivities compared to photochemical methods.[12]

  • Ring-Closing Metathesis (RCM): RCM uses metal catalysts, typically ruthenium-based, to form a cyclic alkene from a diene precursor, though it can be challenging for forming strained four-membered rings.[6]

  • Other Methods: Ring contraction reactions (e.g., Wolff or Favorskii rearrangements) and various cyclization strategies of acyclic precursors are also employed, though they can sometimes be lower yielding.[6][13]

Q2: Why is the synthesis of cyclobutanes often challenging?

A2: The primary challenge stems from the inherent ring strain of the cyclobutane core.[1][2][3] This strain is a combination of:

  • Angle Strain: The internal C-C-C bond angles are compressed to approximately 90° from the ideal 109.5° for sp³ hybridized carbons, leading to instability.[2][4][5]

  • Torsional Strain: Eclipsing interactions between hydrogen atoms on adjacent carbons further destabilize the ring.[2][4][5] This stored energy makes the ring susceptible to opening under harsh conditions (e.g., high heat, strong acids/bases) and can make its formation thermodynamically challenging.[3][14]

Q3: What are the most common side reactions that plague cyclobutane syntheses?

A3: Several competing pathways can reduce the yield of the desired cyclobutane product.

  • Polymerization: Especially in intermolecular reactions, starting materials can polymerize, consuming reactants and complicating purification.[6][15]

  • cis-trans Isomerization: In photochemical reactions, the excited state of an alkene can isomerize, which is an energy-wasting pathway that competes with the cycloaddition.[6][7][14]

  • Dimerization of Starting Materials: In "crossed" [2+2] cycloadditions involving two different alkenes, the undesired homodimerization of one of the starting materials is a common side reaction.[6]

  • Photodegradation: Prolonged exposure to high-energy UV light can lead to the decomposition of starting materials or even the product itself.[6][14]

  • Catalyst Decomposition: In metal-catalyzed reactions, the catalyst can be sensitive to air, moisture, and impurities, leading to deactivation.[6][12]

Part 2: Troubleshooting Specific Issues

This section provides a detailed, question-and-answer guide to solving specific experimental problems.

Issue 1: Low Yield or Incomplete Reaction

Q: My [2+2] photocycloaddition is giving a very low yield. What are the most common causes and how can I fix it?

A: Low yields in photocycloadditions are a frequent problem. A systematic approach to troubleshooting is essential.

Troubleshooting Workflow for Low-Yield Photocycloadditions

cluster_solutions Solutions start Low Yield in Photocycloaddition check_light 1. Verify Light Source & Wavelength start->check_light check_degas 2. Check Degassing Procedure check_light->check_degas Lamp OK? success Yield Improved check_light->success Incorrect Lamp/Wavelength -> Use appropriate UV source check_conc 3. Optimize Concentration & Reaction Time check_degas->check_conc Degassing Thorough? check_degas->success Oxygen Quenching -> Degas solvent thoroughly check_substrate 4. Assess Substrate Reactivity check_conc->check_substrate Conditions Optimized? check_conc->success Dilute/Short Time -> Increase concentration/time use_sensitizer Consider Using a Photosensitizer check_substrate->use_sensitizer Substrate Unreactive? use_sensitizer->success start Poor Selectivity solvent Screen Solvents start->solvent temp Vary Temperature solvent->temp No Improvement success Selectivity Improved solvent->success Polarity Change Effective sterics Modify Substrate Sterics temp->sterics No Improvement temp->success Lower Temp Effective catalyst Introduce Lewis Acid or Chiral Auxiliary sterics->catalyst No Improvement sterics->success Increased Bulk Effective catalyst->success Coordination Effective

Caption: Decision-making process for optimizing selectivity in cyclobutane synthesis.

  • Solvent Effects: Solvent polarity can dramatically influence the diastereoselectivity of a reaction, sometimes even reversing it. [14][16]Experiment with a range of solvents from non-polar (e.g., hexanes) to polar (e.g., acetonitrile). [14]For stepwise reactions involving zwitterionic intermediates, less polar solvents can promote a more concerted-like transition state, preserving stereochemistry. [16]2. Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy. [17]3. Steric Hindrance: The steric bulk of substituents can be used to control facial selectivity. If possible, modify the substrate to include bulkier groups that will favor the formation of the less sterically hindered diastereomer. [16]4. Lewis Acid Catalysis: Lewis acids can coordinate to one of the reacting partners, enforcing a more rigid geometry in the transition state and leading to higher diastereoselectivity. [16]Common Lewis acids to screen include TiCl₄ and various chiral complexes. [16]

Issue 3: Product Instability and Purification Difficulties

Q: My cyclobutane product appears to be decomposing during workup or chromatography. What precautions should I take?

A: The strain in cyclobutanes makes them susceptible to ring-opening. [3][14]

  • Avoid Harsh Conditions: High temperatures, strong acids, and strong bases can promote ring-opening. [14]Use mild workup procedures and buffered solutions if pH adjustments are necessary. [15]* Chromatography Considerations: Standard silica gel is acidic and can cause decomposition of sensitive compounds. [15]Consider using neutral silica gel, basic alumina, or treating your silica gel with a base like triethylamine before use. [15][17]* Protect from Light: If your product is photolabile (which is possible if it contains chromophores), protect it from light after the reaction is complete by wrapping flasks in foil. [14] Q: My cyclobutane-diol product is highly polar and streaks on the silica column. How can I purify it effectively?

A: Highly polar compounds like diols are notoriously difficult to purify via standard chromatography. [17]

  • Modify Chromatography:

    • Stationary Phase: Switch to alumina (neutral or basic) or reversed-phase silica (C18), which uses polar mobile phases (e.g., water/acetonitrile). [17] * HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for very polar compounds. [17]* Recrystallization: If the product is a solid, recrystallization can be a powerful purification method. If the compound "oils out," try using a lower-boiling point solvent or allowing the solution to cool more slowly. [17]* Derivatization: Temporarily protect the polar hydroxyl groups as less polar esters or ethers. After purification, the protecting groups can be removed to yield the pure diol.

Part 3: Experimental Protocols
Protocol 1: General Procedure for a [2+2] Photocycloaddition

This protocol provides a general guideline for the photocycloaddition of an enone with an alkene.

Materials:

  • Quartz reaction vessel

  • UV photoreactor with appropriate lamp (e.g., medium-pressure mercury lamp) and cooling system

  • Enone (1.0 equiv)

  • Alkene (1.0-10 equiv)

  • Anhydrous, degassed solvent (e.g., acetone, acetonitrile)

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • In a quartz reaction vessel, dissolve the enone (1.0 equiv) in the chosen solvent to a concentration of 0.01-0.1 M. [6]2. Add the alkene. For intermolecular reactions, an excess of the less expensive alkene is often used. [6]3. Degas the solution by bubbling a gentle stream of argon through it for 15-30 minutes to remove dissolved oxygen. [6]4. Place the reaction vessel in the photoreactor and ensure the cooling system is operational to maintain a constant temperature (typically 0-25 °C). [6]5. Irradiate the solution. Monitor the progress of the reaction by TLC or GC-MS at regular intervals. [6]6. Upon completion (or when no further conversion is observed), stop the irradiation.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired cyclobutane adduct. [6]

Protocol 2: General Procedure for a Transition Metal-Catalyzed Cycloaddition

This protocol is a general guideline for a Lewis acid-catalyzed [2+2] cycloaddition.

Materials:

  • Flame-dried Schlenk flask or glovebox

  • Lewis acid catalyst (e.g., Cu(OTf)₂, 10 mol%) [18]* Chiral ligand (if enantioselective, e.g., bisoxazoline, 10 mol%) [18]* Alkene 1 (1.0 equiv)

  • Alkene 2 (1.2 equiv)

  • Anhydrous, degassed solvent (e.g., CH₂Cl₂)

Procedure:

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere, add the chiral ligand and the Lewis acid precursor. Add anhydrous solvent and stir at room temperature for 1 hour to form the catalyst complex. [18]2. Reaction Setup: Cool the catalyst solution to the desired temperature (e.g., -78 °C). [18]3. Add the first alkene component (1.0 equiv). [18]4. Slowly add the second alkene component (1.2 equiv) dropwise over 30 minutes.

  • Reaction Monitoring: Stir the reaction at the low temperature, monitoring consumption of the starting material by TLC.

  • Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography to yield the cyclobutane product. [18]

References
  • Technical Support Center: Troubleshooting Low Yields in Transition Metal-Catalyzed Cyclobutane Formation. Benchchem.
  • troubleshooting low yield in cyclobutane formation reactions. Benchchem.
  • Technical Support Center: Optimizing Cyclobutane Synthesis. Benchchem.
  • Cyclobutanes in Organic Synthesis. Baran Lab.
  • troubleshooting low yields in the synthesis of Cyclobutane-1,3-dione derivatives. Benchchem.
  • troubleshooting low yields in the synthesis of substituted cyclobutane-1,2-diols. Benchchem.
  • Technical Support Center: Managing Ring Strain in Cyclobutane-Containing Intermediates. Benchchem.
  • Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts. Available from: [Link]

  • Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. Available from: [Link]

  • Ring strain. Wikipedia. Available from: [Link]

  • strategies for controlling stereochemistry in cyclobutane synthesis. Benchchem.
  • Poplata, S., Tröster, A., Zou, Y. Q., & Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2+ 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9748–9815. Available from: [Link]

  • Namyslo, J. C., & Kaufmann, D. E. (2003). The application of cyclobutane derivatives in organic synthesis. Chemical Reviews, 103(4), 1485–1538. Available from: [Link]

  • [2+2] cycloaddition reactions under thermal conditions. (2023). Fiveable. Available from: [Link]

  • Thermal [2+2] cycloaddition reactions. (2019). YouTube. Available from: [Link]

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Technical Support Center: Synthesis of 2-Cyclobutylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the synthesis of 2-cyclobutylacetic acid. This molecule is a valuable building block in medicinal chemistry and materials science. However, its synthesis can be accompanied by several side reactions that impact yield and purity. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during its preparation. We will delve into the causality behind these experimental challenges and provide field-proven protocols to mitigate them.

Part 1: Troubleshooting the Malonic Ester Synthesis Pathway

The malonic ester synthesis is a robust and widely used method for preparing substituted acetic acids, including this compound.[1][2] The general route involves the alkylation of a malonic ester, typically diethyl malonate, with a suitable electrophile (e.g., cyclobutylmethyl bromide), followed by hydrolysis and decarboxylation.[3] This section addresses the most frequent complications in this pathway.

FAQ 1: My reaction has a low yield, and I recover a significant amount of unreacted diethyl malonate. What is the likely cause?

Answer: This issue almost always points to inefficient deprotonation of the diethyl malonate.

  • Chemical Rationale: The first step of the malonic ester synthesis is the formation of a nucleophilic enolate by reacting diethyl malonate with a base.[3][4] The α-protons of diethyl malonate are acidic (pKa ≈ 13 in DMSO), but a sufficiently strong base is required to drive the equilibrium towards the enolate. If the base is too weak or if stoichiometry is incorrect, a significant portion of the malonate will remain unreacted. Furthermore, the choice of base and solvent is critical. Using a base like sodium ethoxide in ethanol is common because it prevents transesterification, a side reaction where the ester groups might be exchanged.[1]

  • Troubleshooting Steps:

    • Verify Base Strength and Stoichiometry: Ensure you are using at least one full equivalent of a suitable base, such as sodium ethoxide (NaOEt) or sodium hydride (NaH). For NaOEt, it is often prepared in situ by reacting sodium metal with anhydrous ethanol.

    • Ensure Anhydrous Conditions: Water is more acidic than diethyl malonate and will quench the base, halting the reaction. All glassware must be oven- or flame-dried, and anhydrous solvents must be used.

    • Check Reagent Quality: The alkylating agent, cyclobutylmethyl halide, should be pure. The base, especially NaH, can lose activity over time due to reaction with atmospheric moisture.

FAQ 2: I've isolated my product, but it's contaminated with a significant byproduct that is approximately double the molecular weight. Why does this happen?

Answer: You are likely observing the product of a dialkylation side reaction. This is a classic drawback of the malonic ester synthesis.[1][5]

  • Chemical Rationale: After the first successful alkylation, the resulting mono-alkylated malonic ester still possesses one acidic α-proton. The base present in the reaction mixture can deprotonate this product, creating a new enolate. This second enolate can then react with another molecule of the cyclobutylmethyl halide. This leads to the formation of diethyl bis(cyclobutylmethyl)malonate. This side-product will be carried through the hydrolysis and decarboxylation steps, ultimately yielding bis(cyclobutylmethyl)acetic acid, a high-boiling impurity that can be difficult to separate.

  • Mitigation Strategy:

    • The most effective way to suppress dialkylation is to use an excess of the nucleophile. By using a molar excess of diethyl malonate relative to the cyclobutylmethyl halide (e.g., 1.5 to 2 equivalents), you increase the probability that the alkylating agent will react with the starting malonate enolate rather than the mono-alkylated product enolate.[5] The unreacted diethyl malonate can be easily removed during the workup.

Visualizing the Competing Pathways

The diagram below illustrates the desired mono-alkylation pathway versus the undesired dialkylation side reaction.

G cluster_main Desired Mono-alkylation Pathway cluster_side Undesired Dialkylation Pathway Malonate Diethyl Malonate Enolate1 Malonate Enolate Malonate->Enolate1 + Base MonoAlk Mono-alkylated Ester Enolate1->MonoAlk + Cyclobutylmethyl-Br AlkylHalide1 Cyclobutylmethyl-Br AlkylHalide1->MonoAlk Hydrolysis1 Hydrolysis & Decarboxylation MonoAlk->Hydrolysis1 Enolate2 Mono-alkylated Enolate MonoAlk->Enolate2 + Base Product This compound Hydrolysis1->Product DiAlk Di-alkylated Ester Enolate2->DiAlk + Cyclobutylmethyl-Br AlkylHalide2 Cyclobutylmethyl-Br AlkylHalide2->DiAlk Hydrolysis2 Hydrolysis & Decarboxylation DiAlk->Hydrolysis2 SideProduct Bis(cyclobutylmethyl)acetic Acid Hydrolysis2->SideProduct

Caption: Competing reaction pathways in the malonic ester synthesis.

FAQ 3: After the hydrolysis step, my workup is difficult, and I suspect incomplete conversion of the ester to the carboxylic acid. How can I ensure complete hydrolysis?

Answer: Incomplete hydrolysis, or saponification, is common and can be addressed by adjusting reaction conditions. The process involves the conversion of a diester to a dicarboxylate salt, which is then protonated.[6]

  • Chemical Rationale: Saponification is the hydrolysis of an ester under basic conditions.[6] It is an equilibrium process. To drive it to completion, a strong base (e.g., NaOH or KOH) is used in excess, and the reaction is typically heated to reflux. The use of a co-solvent like ethanol helps to homogenize the reaction mixture of the aqueous base and the organic ester.[7]

  • Troubleshooting Protocol:

    • Use Sufficient Base: Use at least 2.5-3 equivalents of KOH or NaOH for each equivalent of the dialkylated ester to ensure the reaction goes to completion.

    • Increase Reaction Time and Temperature: Reflux the mixture for a minimum of 2-4 hours. You can monitor the reaction's progress by TLC, observing the disappearance of the starting ester spot.

    • Efficient Co-Solvent: A mixture of ethanol and water is highly effective for promoting hydrolysis.

    • Acidification: After hydrolysis, the reaction mixture must be thoroughly acidified (e.g., with concentrated HCl) to a pH of ~1-2 to ensure the complete protonation of the dicarboxylate salt to the dicarboxylic acid, which is necessary for the subsequent decarboxylation step.

Part 2: Pitfalls in Alternative Synthetic Routes

FAQ 4: I attempted to synthesize the target via Grignard carbonation, but my yield was negligible. What went wrong?

Answer: The Grignard reaction's failure is almost always due to the presence of protic contaminants, most commonly water.

  • Chemical Rationale: Grignard reagents are potent nucleophiles but also extremely strong bases.[8][9] They will react readily with any available acidic proton—from water, alcohols, or even the carboxylic acid product itself—in an acid-base reaction that is much faster than the desired nucleophilic attack on CO₂.[10] This quenching reaction destroys the Grignard reagent.

  • Critical Experimental Parameters:

    • Anhydrous Conditions: All glassware must be rigorously dried (oven or flame-drying is standard). The solvent (typically diethyl ether or THF) must be anhydrous.[8]

    • Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture and oxygen.

    • Reagent Purity: The magnesium turnings should be fresh and activated, and the cyclobutylmethyl halide must be free of water.

    • CO₂ Source: Use dry ice (solid CO₂) and ensure it is free of condensed water frost. Add the Grignard solution to a slurry of crushed dry ice in ether to maintain an excess of the electrophile.[11]

Part 3: General Protocols and Data

Experimental Protocol: Malonic Ester Synthesis of this compound

This protocol is adapted from established procedures and optimized to minimize side reactions.[2][7]

  • Enolate Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add sodium metal (1.0 eq) to anhydrous ethanol (sufficient volume). Allow the sodium to react completely to form sodium ethoxide.

  • Nucleophile Addition: Cool the ethoxide solution in an ice bath. Add diethyl malonate (1.5 eq) dropwise with stirring. Allow the mixture to stir for 30 minutes.

  • Alkylation: Add cyclobutylmethyl bromide (1.0 eq) dropwise, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 3-4 hours until the reaction is complete (monitor by TLC).

  • Workup and Hydrolysis: Cool the mixture, remove the ethanol via rotary evaporation. Add a solution of KOH (3.0 eq) in water/ethanol and reflux for 4 hours to saponify the ester.

  • Decarboxylation: After cooling, remove the ethanol again. Dilute with water and wash with ether to remove any neutral impurities. Carefully acidify the aqueous layer with cold, concentrated HCl to pH 1. The cyclobutylmethylmalonic acid may precipitate. Heat the acidified mixture to 100-120 °C until gas evolution (CO₂) ceases, indicating decarboxylation is complete.

  • Purification: Cool the solution and extract the product, this compound, with a suitable organic solvent (e.g., ether or dichloromethane). Dry the organic extracts, remove the solvent, and purify the final product by vacuum distillation.

Table 1: Troubleshooting Summary for Malonic Ester Synthesis
Observed Issue Primary Cause Recommended Action Key Parameter
Low ConversionIncomplete deprotonationUse a strong, anhydrous base (NaH, NaOEt); ensure dry conditions.Base Stoichiometry & Purity
High MW ImpurityDialkylationUse a 1.5-2x molar excess of diethyl malonate.Reagent Ratio
Incomplete HydrolysisInsufficient base/timeUse excess KOH/NaOH; increase reflux time to >4h.Reaction Time & Temperature
Dicarboxylic Acid in ProductIncomplete decarboxylationHeat acidified intermediate to >100°C until CO₂ evolution stops.Temperature

References

  • Wikipedia contributors. (2023). Malonic ester synthesis. Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • Wikipedia contributors. (2023). Wittig reaction. Wikipedia, The Free Encyclopedia. [Link]

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  • Amjaour, H. S. (2022). Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Their Derivatives. UND Scholarly Commons. [Link]

  • MDPI. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. [Link]

  • Google Patents. (1951). Method of recovering crystalline cyanoacetic acid.
  • Sciencemadness Discussion Board. (2007). purify acetic acid. [Link]

  • Royal Society of Chemistry. (2024). Recovery and purification of acetic acid from extremely diluted solutions using a mixed bed ion exchange resin – technical feasibility. [Link]

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Technical Support Center: Stereoselective Cyclobutane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the stereoselective synthesis of cyclobutanes. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of constructing stereochemically defined four-membered rings. The inherent ring strain and diverse reaction pathways of cyclobutanes present unique synthetic challenges.[1][2] This document provides troubleshooting advice and in-depth answers to frequently encountered issues in a direct Q&A format.

Section 1: Troubleshooting Poor Diastereoselectivity

Question 1: My thermal [2+2] cycloaddition of a ketene with an alkene is giving a low diastereomeric ratio (d.r.). What are the primary causes and how can I improve the selectivity?

Answer: Poor diastereoselectivity in thermal ketene cycloadditions is a classic problem that typically points to a non-concerted, stepwise mechanism.[3] The reaction often proceeds through a zwitterionic intermediate. If this intermediate has a sufficient lifetime, bond rotation can occur before ring closure, which scrambles the stereochemical information of the starting alkene and leads to a mixture of diastereomers.

Several factors influence the lifetime of this intermediate and the transition state geometry. Here is a breakdown of common causes and actionable troubleshooting steps:

Core Causality & Solutions:

  • Solvent Polarity: Polar solvents can stabilize the charge-separated zwitterionic intermediate, extending its lifetime and allowing for bond rotation.

    • Recommendation: Systematically decrease the solvent polarity. Switching from a polar solvent like acetonitrile to a nonpolar one such as toluene or hexanes can disfavor charge separation, promoting a more concerted-like transition state and preserving the alkene's stereochemistry.[3]

  • Steric Interactions: The steric bulk of substituents on both the alkene and the ketene dictates the facial selectivity of their approach.

    • Recommendation: Where possible, employ substrates with greater steric hindrance. Bulky substituents will create a stronger steric bias in the transition state, favoring the formation of the less hindered diastereomer. For example, a bulkier ester group on the ketene can significantly improve steric differentiation.[3]

  • Lewis Acid Catalysis: The reaction mechanism can be shifted towards a more concerted pathway through catalysis.

    • Recommendation: Introduce a Lewis acid catalyst. Lewis acids can coordinate to the alkene or ketene, lowering the LUMO energy and enforcing a more rigid and organized transition state.[3][4] This can dramatically improve diastereoselectivity. It is critical to screen a panel of Lewis acids and optimize reaction parameters.

Data-Driven Optimization of Lewis Acid Catalysis:

Catalyst SystemSolventTemperature (°C)Typical d.r. (cis:trans)Reference
None (Thermal)Acetonitrile801:1 to 3:1[3]
None (Thermal)Toluene805:1 to 10:1[3]
TiCl₄ (1.1 eq)Dichloromethane-78>20:1[3]
Chiral Oxazaborolidine-AlBr₃Dichloromethane-78>20:1 (with enantiocontrol)[3]

Section 2: Improving Low Enantioselectivity

Question 2: I am performing a catalytic asymmetric [2+2] photocycloaddition, but the enantiomeric excess (e.e.) of my cyclobutane product is disappointingly low. What are the likely issues and optimization strategies?

Answer: Low enantioselectivity in catalytic asymmetric reactions, particularly photochemical ones, is a multifaceted problem. The challenge lies in the catalyst's ability to control the stereochemistry of a high-energy, short-lived excited state. The primary issues often involve an inefficient transfer of chirality from the catalyst, competition from an uncatalyzed background reaction, or a fundamental mismatch between the catalyst, substrates, and reaction conditions.[3]

Troubleshooting Workflow for Low Enantioselectivity:

// Nodes start [label="Start: Low e.e. Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_bg [label="Is there a background\n(uncatalyzed) reaction?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_temp [label="Is the reaction temperature\ntoo high?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_cat [label="Is the catalyst/ligand optimal?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol_bg [label="Run a control without catalyst.\nIf product forms, lower temperature\nor use a sensitizer that requires\ncatalyst interaction.", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_temp [label="Lower the reaction temperature.\nCryogenic conditions often improve e.e.\nby reducing conformational flexibility.", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_cat [label="Screen a library of chiral ligands.\nModify steric and electronic properties\nto enhance facial discrimination.", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="Improved Enantioselectivity", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_bg; check_bg -> sol_bg [label="Yes"]; check_bg -> check_temp [label="No"]; sol_bg -> check_temp; check_temp -> sol_temp [label="Yes"]; check_temp -> check_cat [label="No"]; sol_temp -> check_cat; check_cat -> sol_cat [label="No"]; sol_cat -> end; check_cat -> end [label="Yes"]; } } Caption: Troubleshooting workflow for low enantioselectivity.

Key Optimization Parameters:

  • Catalyst & Ligand System: The choice of the chiral catalyst is the most critical factor. The catalyst must generate a chiral environment that effectively differentiates the two faces of the prochiral substrate in its excited state.[3][5]

    • Actionable Advice: If using a metal-based photocatalyst, systematically modify the chiral ligands. Fine-tuning the steric bulk and electronic properties of the ligand is essential for maximizing enantiomeric induction. Recent advances have shown that chiral phosphoric acids paired with thioxanthone moieties can be highly effective for visible-light-induced [2+2] cycloadditions.[6]

  • Reaction Temperature: Higher temperatures can increase molecular motion and the conformational flexibility of the catalyst-substrate complex, leading to a loss of stereocontrol.

    • Actionable Advice: Perform the reaction at lower temperatures. While this may decrease the reaction rate, the improvement in e.e. is often significant.

  • Wavelength and Light Intensity: The energy input into the system can influence side reactions. Direct excitation of the substrate may lead to an uncatalyzed racemic pathway.[5]

    • Actionable Advice: Use a light source with a wavelength that is primarily absorbed by the photocatalyst, not the substrates. If using a sensitizer, ensure its triplet energy is appropriate for activating the substrate while minimizing direct excitation.[2]

Section 3: Alternative Strategies & Protocols

Question 3: My desired polysubstituted cyclobutane is proving difficult to synthesize via [2+2] cycloaddition. Are there other reliable stereoselective methods I should consider?

Answer: Absolutely. While [2+2] cycloadditions are powerful, they are not the only route to stereochemically rich cyclobutanes. For complex substitution patterns, alternative strategies such as ring contractions or transition-metal-catalyzed C-C bond cleavage can offer superior control and access to unique scaffolds.[1][7]

Alternative Strategy 1: Stereospecific Ring Contraction of Pyrrolidines

A recently developed method involves the stereospecific contraction of readily available, multi-substituted pyrrolidines into cyclobutanes using iodonitrene chemistry.[7][8] This method is notable for its excellent transfer of stereochemistry from the starting material to the product, even when multiple stereocenters are involved.[7] The reaction proceeds through a 1,4-biradical intermediate, with stereospecificity arising from rapid C-C bond formation following nitrogen extrusion.[8]

Protocol: Stereospecific Synthesis of a Cyclobutane from a Pyrrolidine Derivative [1][7]

  • Reagent Preparation: In a dry vial under an inert atmosphere (e.g., argon), add the substituted pyrrolidine (1.0 equiv) and ammonium carbamate (8.0 equiv).

  • Solvent Addition: Add anhydrous 2,2,2-trifluoroethanol (TFE) as the solvent.

  • Initiation: Add hydroxy(tosyloxy)iodobenzene (HTIB) (2.5 equiv) in one portion.

  • Reaction: Stir the reaction mixture at room temperature for the specified time (typically 1-3 hours). Monitor the progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

  • Extraction: Extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired polysubstituted cyclobutane.

Alternative Strategy 2: Rh(III)-Catalyzed C-C Bond Cleavage

A novel approach for synthesizing highly substituted cyclobutanes involves the Rh(III)-catalyzed reaction of 2-aryl quinazolinones with alkylidenecyclopropanes (ACPs).[1][9][10] This method proceeds with excellent diastereoselectivity via a C-C bond cleavage of the ACP and subsequent ring formation. The combination of the Rh(III) catalyst and hexafluoroisopropanol (HFIP) solvent is critical for success.[10]

// Nodes start [label="Target: Polysubstituted Cyclobutane", fillcolor="#4285F4", fontcolor="#FFFFFF"]; method [label="Choose Synthetic Strategy", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; cyclo [label="[2+2] Cycloaddition", fillcolor="#F1F3F4", fontcolor="#202124"]; contract [label="Ring Contraction", fillcolor="#F1F3F4", fontcolor="#202124"]; cleavage [label="C-C Cleavage / Rearrangement", fillcolor="#F1F3F4", fontcolor="#202124"]; cyclo_type [label="Photochemical, Thermal,\nor Metal-Catalyzed?", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; contract_type [label="From Pyrrolidines,\nWolff Rearrangement", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; cleavage_type [label="Rh(III)-catalyzed from ACPs,\nPinacol Rearrangement", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges start -> method; method -> cyclo [label="Simple Substrates"]; method -> contract [label="Complex Stereocenters"]; method -> cleavage [label="Unique Scaffolds"]; cyclo -> cyclo_type; contract -> contract_type; cleavage -> cleavage_type; } } Caption: Decision tree for selecting a cyclobutane synthesis strategy.

References

  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI. [Link]

  • Cyclobutane and Cyclobutene Synthesis: Catalytic Enantioselective [2+2] Cycloadditions. Semantic Scholar. [Link]

  • Enantioselective Functionalization of Prochiral Cyclobutanones and Cyclobutenones. ResearchGate. [Link]

  • Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. NIH National Center for Biotechnology Information. [Link]

  • Cyclobutane and cyclobutene synthesis: catalytic enantioselective [2+2] cycloadditions. PubMed. [Link]

  • Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. ACS Publications. [Link]

  • Cyclobutane synthesis. Organic Chemistry Portal. [Link]

  • Thermal [2+2] cycloadditions Definition. Fiveable. [Link]

  • Enantioselective Synthesis of Cyclobutanes. ChemistryViews. [Link]

  • Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes. ACS Publications. [Link]

  • Asymmetric synthesis of atropisomers featuring cyclobutane boronic esters facilitated by ring-strained B-ate complexes. PubMed Central. [Link]

  • Asymmetric Transfer Hydrogenation of Cyclobutenediones. Journal of the American Chemical Society. [Link]

  • Catalytic Approaches to Assemble Cyclobutane Motifs in Natural Product Synthesis. ResearchGate. [Link]

  • Catalytic asymmetric hydrometallation of cyclobutenes with salicylaldehydes. NIH National Center for Biotechnology Information. [Link]

  • Fig. 1. Background for asymmetric cyclobutane synthesis. ResearchGate. [Link]

  • Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C-C Bond Cleavage of Alkylidenecyclopropanes. PubMed. [Link]

  • Cyclobutanes in Organic Synthesis. Baran Lab Scripps Research. [Link]

Sources

Technical Support Center: Reaction Condition Optimization for 2-Cyclobutylacetic Acid Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 2-cyclobutylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for optimizing your reaction conditions. The unique structural aspects of this compound, namely the presence of a sterically demanding cyclobutyl group adjacent to the carboxylic acid moiety, can present specific challenges in achieving high-yielding and clean derivatization reactions. This resource aims to provide both theoretical understanding and practical solutions to overcome these hurdles.

I. Understanding the Challenges: The Role of the Cyclobutyl Group

The cyclobutane ring in this compound is not planar and exists in a puckered conformation.[1] This, combined with the free rotation of the bond between the ring and the acetic acid group, creates significant steric hindrance around the carboxylic acid's carbonyl carbon. This steric bulk can impede the approach of nucleophiles, slowing down reaction rates and often requiring more forcing conditions or specialized reagents compared to sterically unhindered carboxylic acids.

Furthermore, the proximity of the cyclobutyl group can influence the electronic properties of the carboxyl group, although to a lesser extent than its steric effects. Understanding these inherent properties is the first step in troubleshooting and optimizing your derivatization protocols.

II. Frequently Asked Questions (FAQs)

This section addresses common questions and issues encountered during the derivatization of this compound.

Q1: My esterification reaction with a primary alcohol is showing low conversion. What are the likely causes and how can I improve the yield?

A1: Low conversion in the esterification of this compound is a frequent issue, primarily due to steric hindrance. Here’s a systematic approach to troubleshooting:

  • Catalyst Choice is Crucial: Standard acid catalysts like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) might not be effective enough. Consider using a stronger acid catalyst or a Lewis acid to enhance the electrophilicity of the carbonyl carbon.

  • Driving the Equilibrium: Esterification is a reversible reaction.[2][3][4] To drive the reaction towards the product, you can:

    • Use the alcohol as the solvent to ensure a large excess.[5]

    • Remove water as it forms using a Dean-Stark apparatus or by adding molecular sieves.[6][7]

  • Alternative Activation: If direct acid catalysis fails, consider a two-step approach. First, convert the carboxylic acid to a more reactive intermediate like an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[5][8] This highly reactive species will then readily react with the alcohol, even if it's sterically hindered.

Q2: I am attempting to form an amide with a secondary amine and observing no product. What's going wrong?

A2: Amide formation with secondary amines is particularly challenging due to the combined steric hindrance of the 2-cyclobutyl group and the secondary amine.

  • Activation is Non-Negotiable: Direct thermal amidation is unlikely to succeed. You must activate the carboxylic acid. Carbodiimide coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used.[8][9][10] These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine.

  • Additives Can Make a Difference: The efficiency of carbodiimide couplings can be significantly improved by adding nucleophilic catalysts like 4-dimethylaminopyridine (DMAP) or N-hydroxysuccinimide (NHS). These additives form an even more reactive activated ester intermediate, which then reacts with the amine.

  • Solvent Selection: The choice of solvent can influence reaction rates. Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are generally preferred for these coupling reactions. Recent studies have also explored more sustainable options like tert-butyl acetate.[11]

Q3: My reaction is producing a significant amount of an unknown byproduct. How can I identify and minimize it?

A3: Side product formation can arise from several sources.

  • Incomplete Reactions: If your starting material is still present, the byproduct could be related to the decomposition of your activating agent or side reactions of your starting materials under the reaction conditions.

  • Over-activation: In some cases, particularly with highly reactive coupling agents, side reactions such as the formation of N-acylurea byproducts (with DCC) can occur. Using additives like HOBt can suppress these side reactions.

  • Purification of Starting Materials: Ensure your this compound and your nucleophile (alcohol or amine) are pure. Impurities can lead to unexpected side products.[12]

  • Analytical Monitoring: Use techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the reaction progress and identify the mass of the byproduct. This information is invaluable for proposing a structure and understanding its formation mechanism.

Q4: I am struggling with the purification of my derivatized product. What are some effective strategies?

A4: Purification can be challenging, especially if the product has similar polarity to the starting materials or byproducts.

  • Aqueous Workup: For esterifications, a standard workup involves washing the reaction mixture with a saturated sodium bicarbonate solution to remove unreacted carboxylic acid and the acid catalyst.[2] For amidations using EDC, a dilute acid wash can help remove the urea byproduct.

  • Chromatography: Column chromatography is a powerful tool for separating compounds with different polarities. A careful selection of the stationary phase (e.g., silica gel, alumina) and the mobile phase is key.

  • Crystallization: If your product is a solid, crystallization can be an effective purification method. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

III. Troubleshooting Guides

This section provides detailed troubleshooting workflows for common derivatization reactions of this compound.

A. Esterification Troubleshooting

Esterification_Troubleshooting

  • Acid Chloride Formation:

    • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise. A catalytic amount of DMF (1 drop) can be added if using oxalyl chloride.

    • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until gas evolution ceases.

    • Remove the solvent and excess reagent under reduced pressure. The crude acid chloride is often used directly in the next step.

  • Esterification:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve the alcohol (1.1 eq) and a non-nucleophilic base like triethylamine (TEA) or pyridine (1.5 eq) in anhydrous DCM.

    • Cool the alcohol/base solution to 0 °C and add the acid chloride solution dropwise.

    • Stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours. Monitor the reaction by TLC.

    • Upon completion, quench the reaction with water and proceed with an aqueous workup.

B. Amidation Troubleshooting

Amidation_Troubleshooting

  • To a solution of this compound (1.0 eq), N-hydroxysuccinimide (HOBt) (1.2 eq), and the amine (1.1 eq) in anhydrous DMF, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) at 0 °C.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

IV. Data Summary Tables

Table 1: Common Coupling Reagents for Amidation

Coupling ReagentAcronymKey Features & Considerations
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCWater-soluble urea byproduct, good for general use.
DicyclohexylcarbodiimideDCCInsoluble urea byproduct (DCU), easy to filter off but can be difficult to remove completely.
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHATUHighly efficient, especially for hindered amines, but more expensive.
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateBOPEffective but produces a carcinogenic byproduct (HMPA).

Table 2: Recommended Starting Conditions for Optimization

ParameterEsterification (Fischer)Amidation (EDC/HOBt)
Solvent Alcohol (as reactant) or TolueneDMF, DCM, or Acetonitrile
Temperature Reflux0 °C to Room Temperature
Catalyst/Reagent Stoichiometry Acid catalyst (0.1 eq)This compound (1.0 eq), Amine (1.1 eq), EDC (1.2 eq), HOBt (1.2 eq)
Reaction Time 4 - 24 hours12 - 24 hours

V. References

  • A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. (2017). PMC. [Link]

  • Derivatization of carboxylic group for fluorescence. (2008). Chromatography Forum. [Link]

  • Optimization of the amidation and imidation reactions. (n.d.). ResearchGate. [Link]

  • Esterification Lab Answers. (n.d.). Esterification Lab Answers. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Optimization of Amidation Reactions Using Predictive Tools for the Replacement of Regulated Solvents with Safer Biobased Alternatives. (2018). ACS Sustainable Chemistry & Engineering. [Link]

  • Activation Substitution of Carboxylic Acids. (2019). YouTube. [Link]

  • Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. (2021). ACS Omega. [Link]

  • Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. (2021). PMC. [Link]

  • Condition optimization for the amidation reaction. (n.d.). ResearchGate. [Link]

  • Derivatization. (2023). Chemistry LibreTexts. [Link]

  • Acids: Derivatization for GC Analysis. (n.d.). Encyclopedia of Chromatography. [Link]

  • Derivatization of carboxylic groups prior to their LC analysis – A review. (n.d.). ResearchGate. [Link]

  • Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction. (n.d.). ausetute.com. [Link]

  • 2-Amino-2-cyclobutylacetic acid. (n.d.). PubChem. [Link]

  • Esterification not Working (Separation). (2024). Reddit. [Link]

  • 2-Cyclobutyl-2-[formyl(methyl)amino]acetic acid. (n.d.). PubChem. [Link]

  • Ester Reactions Summary and Practice Problems. (n.d.). Chemistry Steps. [Link]

  • mechanism for the esterification reaction. (n.d.). Chemguide. [Link]

  • Acid to Ester - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]

  • Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. (n.d.). Longdom Publishing. [Link]

  • Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. (2025). Patsnap Eureka. [Link]

  • Convenient amidation of carboxyl group of carboxyphenylboronic acids. (n.d.). ResearchGate. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]

  • 11.8: Preparation of Esters. (2021). Chemistry LibreTexts. [Link]

  • Catalytic and non-catalytic amidation of carboxylic acid substrates. (2021). ResearchGate. [Link]

  • Mild and efficient DBU-catalyzed amidation of cyanoacetates. (2009). PubMed. [Link]

  • Catalytic direct amidations in tert-butyl acetate using B(OCH2CF3)3. (2019). RSC Publishing. [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (n.d.). MDPI. [Link]

  • Derivatization in Gas Chromatography (Part II). (2023). YouTube. [Link]

  • Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. (n.d.). Journal of Pharmaceutical and Biomedical Analysis. [Link]

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Technical Support Center: Synthesis of Polysubstituted Cyclobutanes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Allure of the Four-Membered Ring

Welcome, researchers and drug development professionals. The cyclobutane scaffold is a highly sought-after motif in medicinal chemistry, prized for the unique three-dimensional architecture it imparts to molecules.[1][2] This rigid, sp³-rich core can enhance pharmacological properties such as potency, selectivity, and metabolic stability by locking flexible molecules into bioactive conformations.[1][3] However, the synthesis of these valuable structures, particularly with multiple substituents and precise stereochemical control, is notoriously challenging due to the inherent ring strain of the four-membered ring.[1][4]

This technical support center is designed to be your guide through these challenges. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the causality behind common experimental failures and the logic for overcoming them. We will address specific issues in a direct question-and-answer format, grounded in established chemical principles and supported by authoritative literature.

Part 1: Troubleshooting Core Synthetic Challenges

This section addresses the most common and frustrating issues encountered during the synthesis of polysubstituted cyclobutanes.

FAQ 1: My [2+2] cycloaddition suffers from low yield. What are the primary causes and how can I fix it?

Answer: Low yields in [2+2] cycloadditions are a frequent problem, but the root cause depends heavily on the reaction type. Let's break it down.

A. For Photochemical [2+2] Cycloadditions:

  • Potential Cause 1: Substrate Decomposition. The high-energy UV light required for direct excitation can degrade your starting materials or the cyclobutane product, especially with prolonged exposure.[5]

    • Expert Solution: Monitor the reaction progress diligently using TLC or GC-MS and halt it as soon as the starting material is consumed. To mitigate decomposition, consider using a photosensitizer like benzophenone or acetone.[4] This allows you to use longer, lower-energy wavelengths, which are less likely to damage your molecules.[5]

  • Potential Cause 2: Competing cis/trans Isomerization. For many alkenes, photo-induced cis/trans isomerization is a faster process than the desired cycloaddition, draining the concentration of the reactive isomer.[6]

    • Expert Solution: If isomerization is suspected, explore reaction conditions at lower temperatures, which can sometimes slow the isomerization rate relative to the cycloaddition. Alternatively, employing a triplet sensitizer can be effective, as the resulting 1,4-diradical intermediate may close to the cyclobutane product faster than it undergoes fragmentation and isomerization.

B. For Thermal [2+2] Cycloadditions (e.g., with Ketenes):

  • Potential Cause 1: Ketene Polymerization. Ketenes are exceptionally reactive and prone to polymerization, which is often the dominant side reaction.[5]

    • Expert Solution: The key is to maintain a low, steady concentration of the ketene throughout the reaction. This is best achieved by generating the ketene in situ via slow addition of a precursor, such as an acid chloride to a non-nucleophilic base like triethylamine.[5][7]

  • Potential Cause 2: Low Alkene Reactivity. Standard thermal [2+2] cycloadditions are often forbidden by orbital symmetry rules.[8][9] Reactions with unactivated or electron-deficient alkenes are particularly sluggish and may require harsh conditions that promote side reactions.[5]

    • Expert Solution: If your alkene is unactivated, a purely thermal approach is unlikely to be efficient. The most effective solution is to switch to a Lewis acid-catalyzed or transition metal-catalyzed variant of the reaction, which can dramatically increase reactivity under milder conditions.[5]

C. For Transition Metal-Catalyzed [2+2] Cycloadditions:

  • Potential Cause: Catalyst Deactivation. The active catalytic species can be sensitive to air, moisture, or impurities in the reagents and solvents, leading to catalyst "death" and a stalled reaction.[10]

    • Expert Solution: Rigorously ensure all glassware is flame-dried, solvents are anhydrous, and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen). If a reaction stalls, a common diagnostic trick is to add a fresh portion of the catalyst. If the reaction restarts, catalyst deactivation was the culprit.[10]

Here is a logical workflow to diagnose and solve low-yield problems in your cycloaddition reactions.

G start Low Yield Observed reaction_type What is the reaction type? start->reaction_type photo Photochemical reaction_type->photo thermal Thermal reaction_type->thermal metal Metal-Catalyzed reaction_type->metal photo_q1 Check for product/SM decomposition (TLC/GC) photo->photo_q1 thermal_q1 Using a Ketene? thermal->thermal_q1 metal_q1 Did reaction stall prematurely? metal->metal_q1 photo_s1 Use photosensitizer (e.g., benzophenone) & longer wavelength. Monitor reaction closely. photo_q1->photo_s1 Yes photo_q2 Is cis/trans isomerization possible? photo_q1->photo_q2 No photo_s2 Run at lower temperature. Use triplet sensitizer. photo_q2->photo_s2 Yes thermal_s1 Generate ketene in situ via slow addition of precursor. thermal_q1->thermal_s1 Yes thermal_q2 Is alkene unactivated or electron-deficient? thermal_q1->thermal_q2 No thermal_s2 Switch to Lewis Acid or Metal-Catalyzed method. thermal_q2->thermal_s2 Yes metal_s1 Ensure inert atmosphere. Use anhydrous solvents. Add fresh catalyst to test. metal_q1->metal_s1 Yes

Caption: Troubleshooting workflow for low-yield cyclobutane synthesis.

FAQ 2: My reaction is producing a mixture of stereoisomers. How can I improve diastereoselectivity or enantioselectivity?

Answer: Achieving stereocontrol is arguably the most significant challenge in polysubstituted cyclobutane synthesis. The formation of multiple stereoisomers often points to a stepwise reaction mechanism proceeding through a flexible intermediate, which allows for bond rotation before ring closure.

  • Underlying Cause: Many [2+2] cycloadditions, particularly thermal and some photochemical variants, are not concerted. They proceed through a 1,4-diradical or zwitterionic intermediate. The lifetime of this intermediate is critical; a longer lifetime allows for rotation around the single bonds, scrambling the stereochemical information of the starting materials.[11]

Strategies for Enhancing Stereoselectivity:

  • Solvent Polarity: For reactions involving zwitterionic intermediates, solvent choice is paramount.[6][11]

    • Expert Insight: Decreasing solvent polarity (e.g., from acetonitrile to toluene or hexanes) can destabilize the charge-separated intermediate. This disfavors a long-lived intermediate, promoting a more concerted, stereospecific pathway and improving diastereoselectivity.[11]

  • Temperature Control: Lowering the reaction temperature often enhances selectivity.[6]

    • Expert Insight: At lower temperatures, the energy difference between the transition states leading to different diastereomers becomes more significant, favoring the formation of the thermodynamically more stable product.

  • Catalyst and Ligand Design (for Metal-Catalyzed and Organocatalytic reactions): This is the most powerful tool for achieving high enantio- and diastereoselectivity.

    • Expert Insight: Chiral ligands on a metal catalyst (e.g., Rhodium, Copper) or a chiral organocatalyst create a chiral environment around the reactants.[1][12] This forces the substrates to approach each other from a specific face, directly controlling the stereochemical outcome of the product. Systematic screening of ligands is often required to find the optimal match for a given substrate.[6]

  • Chiral Auxiliaries: Attaching a chiral auxiliary to one of the starting materials can provide excellent stereocontrol.[6][11]

    • Expert Insight: The bulky chiral group effectively blocks one face of the alkene, forcing the incoming reactant to attack from the opposite, less hindered face. The auxiliary can be removed in a subsequent step.

FAQ 3: My cyclobutane product seems to be decomposing during workup or purification. What's happening?

Answer: The stability of the cyclobutane ring is a double-edged sword. While it's a stable motif, its inherent strain energy (approx. 26 kcal/mol) makes it susceptible to ring-opening under certain conditions.[3][13][14]

  • Underlying Cause: The relief of ring strain provides a strong thermodynamic driving force for ring-opening reactions. This can be triggered by:

    • Harsh pH: Strong acids or bases can catalyze ring-opening.[6]

    • Nucleophiles: Certain substituted cyclobutanes, especially donor-acceptor systems, can be opened by nucleophiles.[13][15]

    • Heat: High temperatures during distillation or prolonged heating can induce thermal ring-opening or rearrangement.[6]

    • Photochemical Cleavage: If the product contains a chromophore, it may be susceptible to photochemical ring-opening.[6]

Troubleshooting & Prevention:

  • Use Mild Workup Conditions: Quench reactions with buffered or mild aqueous solutions (e.g., saturated aq. NH₄Cl or NaHCO₃) instead of strong acids/bases.

  • Avoid High Temperatures: Concentrate your product solution at reduced pressure without excessive heating. For purification, favor flash column chromatography at room temperature over distillation if the product is thermally sensitive.

  • Protect from Light: If your product is colored or has UV-active functional groups, protect it from light using foil-wrapped flasks.[6]

Part 2: Key Experimental Protocols

Theoretical knowledge must be paired with practical application. Here are detailed, field-proven protocols for key synthetic strategies.

Protocol 1: Enantioselective Photochemical [2+2] Cycloaddition using a Chiral Lewis Acid Catalyst

This protocol describes the enantioselective cycloaddition of an enone with an alkene, a powerful method for generating chiral cyclobutanes. The causality behind this method lies in the chiral Lewis acid, which coordinates to the enone, creating a chiral environment and dictating the facial selectivity of the alkene's approach.[11][16]

Materials:

  • 2-Cyclohexenone

  • Ethyl vinyl ether

  • (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol

  • Trimethylborate B(OMe)₃

  • Aluminum bromide (AlBr₃)

  • Anhydrous Toluene

  • Photoreactor equipped with a high-pressure mercury lamp and a Pyrex filter (to cut out wavelengths < 290 nm)

Step-by-Step Methodology:

  • Catalyst Preparation (in situ):

    • In a flame-dried Schlenk flask under Argon, dissolve (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol (0.1 equiv) in anhydrous toluene.

    • Add trimethylborate (0.1 equiv) and stir the solution at room temperature for 1 hour to form the chiral oxazaborolidine precursor.[11]

    • Cool the solution to -78 °C (dry ice/acetone bath) and add a solution of AlBr₃ (0.1 equiv) in toluene. Stir for 30 minutes. The active chiral Lewis acid catalyst is now formed.

  • Cycloaddition Reaction:

    • To the cold catalyst solution (-78 °C), add 2-cyclohexenone (1.0 equiv).

    • Add ethyl vinyl ether (2.0 equiv) dropwise over 10 minutes.

    • Transfer the reaction vessel to the pre-cooled (-75 °C) photoreactor.

    • Irradiate the mixture while stirring vigorously for 12-24 hours, monitoring by TLC.

  • Workup and Purification:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Allow the mixture to warm to room temperature and extract with diethyl ether (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Expected Outcome: This procedure typically yields the cyclobutane adduct with high yield and excellent enantioselectivity (>95% ee).[11]

Protocol 2: Rh(III)-Catalyzed Diastereoselective Synthesis from Alkylidenecyclopropanes (ACPs)

This advanced method provides access to highly substituted cyclobutanes through a novel C-C bond cleavage and ring formation pathway, showcasing an alternative to traditional [2+2] cycloadditions. The reaction's success hinges on the unique reactivity of ACPs and the specific combination of a Rh(III) catalyst with hexafluoroisopropanol (HFIP) solvent.[1][17][18]

Materials:

  • 2-Aryl quinazolinone (1.0 equiv)

  • Alkylidenecyclopropane (ACP) (2.0 equiv)

  • [RhCpCl₂]₂ (2.5 mol %) or RhCp(OAc)₂ (7.5 mol %)

  • Copper(II) acetate (Cu(OAc)₂) (1.0 equiv)

  • Anhydrous hexafluoroisopropanol (HFIP)

Step-by-Step Methodology:

  • Reaction Setup:

    • To a screw-cap vial, add the 2-aryl quinazolinone, [RhCp*Cl₂]₂, and Cu(OAc)₂.

    • Add the alkylidenecyclopropane (ACP).

    • Purge the vial with Argon, then add anhydrous HFIP (to 0.1 M concentration).

  • Reaction Execution:

    • Seal the vial tightly and place it in a preheated oil bath at 70 °C.

    • Stir the mixture for 24 hours. Monitor the reaction by LC-MS.

  • Workup and Purification:

    • After cooling to room temperature, remove the solvent under reduced pressure.

    • Purify the residue directly by flash column chromatography on silica gel to yield the desired polysubstituted cyclobutane.

Expected Outcome: This method typically produces highly substituted cyclobutanes with excellent diastereoselectivity.[1][17]

Part 3: Data Summaries & Comparative Analysis

For a scientist, data-driven decisions are paramount. The following table summarizes conditions and outcomes for selected metal-catalyzed [2+2] cycloaddition methods, allowing for a quick comparison of strategies.

Table 1: Comparison of Selected Catalytic [2+2] Cycloaddition Methods

Catalyst SystemSubstrate ExampleSolventTemp (°C)Yield (%)Selectivity (dr or ee)Reference
[Rh(COD)Cl]₂ / (4-F-C₆H₄)₃PSalicylaldehyde + MethylenecyclobutaneDCE/DMF8074>20:1 dr[19]
RhCp*(OAc)₂ / Cu(OAc)₂2-Aryl quinazolinone + ACPHFIP7060-80High dr[17][18]
Ru(bipy)₃Cl₂ (Photocatalyst)Acyclic EnonesCH₃CNRT60-90Excellent dr[6][20]
Chiral Oxazaborolidine-AlBr₃2-Cyclohexenone + Ethyl vinyl etherToluene-75High>95% ee[11][16]

Part 4: Advanced Strategies & Decision Making

Decision Tree: Selecting a Synthetic Strategy

Choosing the right synthetic path from the outset can save significant time and resources. This decision tree provides a logical framework for strategy selection based on your target molecule.

G start Define Target Cyclobutane q1 Is high stereocontrol (enantio- or diastereo-) critical? start->q1 a1 Use Catalytic Asymmetric Method: - Chiral Lewis Acid + Photochem - Chiral Metal Catalyst - Organocatalysis q1->a1 Yes a2 Consider Chiral Auxiliary Strategy q1->a2 Yes q2 Are simple, unactivated alkenes used? q1->q2 No a3 Standard Photochemical [2+2] (Direct or Sensitized) q2->a3 Yes q3 Is a highly substituted or tetrasubstituted core required? q2->q3 No a4 Use activated substrates: - Ketene + Alkene (Thermal) - Enone + Alkene (Photochem) q3->a4 No a5 Alternative Strain-Release Methods: - From Bicyclo[1.1.0]butanes (BCBs) - From Alkylidenecyclopropanes (ACPs) q3->a5 Yes a6 Ring Contraction/Expansion: - From Pyrrolidines - From Cyclopropanes q3->a6 Yes

Caption: A decision tree for selecting a stereocontrol strategy.

References

  • BenchChem. (2025). Application Notes and Protocols for the Stereoselective Synthesis of Polysubstituted Cyclobutanes.
  • Piras, P. P., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI. [Link]

  • ACS Publications. (n.d.). Regio- and Diastereoselective Highly Strained Alkylidenecyclobutane Isomerization/Hydroacylation: Synthesis of Multisubstituted Cyclobutanes with Consecutive Stereocenters. [Link]

  • Royal Society of Chemistry. (2022). Diastereoselective synthesis of 1,1,3,3-tetrasubstituted cyclobutanes enabled by cycloaddition of bicyclo[1.1.0]butanes. Organic Chemistry Frontiers. [Link]

  • BenchChem Technical Support Team. (2025). Technical Support Center: Synthesis of Substituted Cyclobutanes. BenchChem.
  • Piras, P. P., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. PMC - NIH. [Link]

  • Liu, L.-J., et al. (2025). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[19][19]-rearrangement cascade. PubMed Central. [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing Cyclobutane Synthesis.
  • Royal Society of Chemistry. (2025). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[19][19]-rearrangement cascade. Chemical Science. [Link]

  • ACS Publications. (2025). Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes. Organic Letters. [Link]

  • PubMed. (2025). Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C-C Bond Cleavage of Alkylidenecyclopropanes. [Link]

  • ChemistryViews.org. (2019). Ring-Opening of Cyclobutanes with Nucleophiles. [Link]

  • Royal Society of Chemistry. (n.d.). Photoredox-enabled ring-opening of cyclobutanes via the formation of a carbon radical. Organic Chemistry Frontiers. [Link]

  • PMC - NIH. (n.d.). Ring-Opening Carbonyl-Olefin Metathesis of Cyclobutenes. [Link]

  • BenchChem. (2025). strategies for controlling stereochemistry in cyclobutane synthesis.
  • ACS Publications. (2019). Ring-Opening Reactions of Donor–Acceptor Cyclobutanes with Electron-Rich Arenes, Thiols, and Selenols. Organic Letters. [Link]

  • BenchChem. (2025).
  • ResearchGate. (n.d.). General considerations of [2+2] photocycloadditions. [Link]

  • ACS Publications. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. [Link]

  • The Role of Cyclobutane Carboxamide in Modern Drug Discovery. (n.d.). [Link]

  • Liu, L.-J., et al. (2025). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[19][19]-rearrangement cascade. Chemical Science. [Link]

  • YouTube. (2019). Thermal [2+2] cycloaddition reactions. [Link]

  • BenchChem. (2025). The Synthesis of Substituted Cyclobutanes: An In-depth Technical Guide.
  • BenchChem. (2025). The Rising Star in Drug Discovery: A Technical Guide to the Biological Activity of Cyclobutane-Containing Amines.
  • Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. [Link]

  • PMC - PubMed Central. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. [Link]

  • Baran Lab. (n.d.). Cyclobutanes in Organic Synthesis. [Link]

  • YouTube. (2025). Week 4: Lecture 16: Thermal [2+2] Cycloaddition Reaction. [Link]

  • ACS Publications. (n.d.). Solvent effects in thermal (2 + 2) cycloaddition reactions. Intramolecular capture of 1,4-dipolar intermediates vs. (2 + 2) cycloaddition in reactions of 3-(1-pyrrolidinyl)thiophenes with electron-deficient acetylenes. The Journal of Organic Chemistry. [Link]

  • Pharmaguideline. (n.d.). Reactions of Cyclopropane and Cyclobutane. [Link]

  • Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. [Link]

  • ACS Publications. (n.d.). Transition Metal-Mediated Cycloaddition Reactions. [Link]

Sources

stability of 2-cyclobutylacetic acid under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 2-cyclobutylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the stability of this compound under various experimental conditions. Our goal is to equip you with the necessary knowledge to anticipate potential stability challenges, design robust experiments, and ensure the integrity of your results.

Introduction to Stability-Indicating Studies

Forced degradation, or stress testing, is a critical component in the development of drug substances.[1][2][3] These studies are designed to intentionally degrade the molecule to an appropriate extent using a variety of stressors such as pH, temperature, light, and oxidizing agents.[4] The primary objectives of such studies are to elucidate the intrinsic stability of the molecule, identify potential degradation products, and establish degradation pathways.[2][4] This information is invaluable for developing and validating stability-indicating analytical methods, which are crucial for quality control and regulatory submissions.[5][6] According to ICH Q1A(R2) guidelines, a compliant forced degradation study should typically aim for 5-20% degradation of the active ingredient to provide reliable data.[5]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: Like most carboxylic acids, the stability of this compound can be influenced by several factors, including:

  • pH: Both acidic and basic conditions can potentially lead to degradation, although the cyclobutyl ring is generally stable.

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Oxidizing agents: The presence of oxidizing agents may lead to the formation of various degradation products.

  • Light: Exposure to UV or visible light can potentially induce photolytic degradation.

  • Moisture: Hydrolysis is a common degradation pathway for many compounds, although less likely for a simple carboxylic acid unless reactive impurities are present.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure its stability, this compound should be stored in a tightly-closed container in a cool, dry, and well-ventilated area, away from incompatible substances and sources of ignition.[7] For long-term storage, a cool, dry place is recommended.[7] Specifically, a storage temperature of 2-8°C in a dry, sealed container is often suggested.

Q3: Is this compound sensitive to light?

Q4: What analytical techniques are suitable for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique for stability testing due to its ability to separate and quantify the parent compound and its degradation products.[6] Other useful techniques include:

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) to identify the structure of degradation products.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about impurities and degradants.[6]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to detect changes in functional groups.

Troubleshooting Guide: Common Stability Issues

This section addresses specific issues you might encounter during your experiments with this compound and provides actionable solutions.

Observed Issue Potential Cause Troubleshooting Steps & Rationale
Unexpected peaks in HPLC chromatogram after storage. Degradation of the compound. 1. Confirm Peak Identity: Use LC-MS to determine the mass of the new peaks and compare them to potential degradation products. 2. Review Storage Conditions: Ensure the compound was stored at the recommended temperature, protected from light, and in a tightly sealed container to prevent exposure to moisture and air.[7][10] 3. Perform Forced Degradation: Conduct a systematic forced degradation study (see protocol below) to intentionally generate degradation products and confirm if the observed peaks match.
Loss of assay purity over time. Slow degradation under standard laboratory conditions. 1. Re-evaluate Storage: If stored at room temperature, consider moving to a refrigerated (2-8°C) or frozen (-20°C) environment. 2. Inert Atmosphere: For long-term storage, consider purging the container with an inert gas like nitrogen or argon to minimize oxidative degradation.
Inconsistent results in bioassays. Formation of active or interfering degradation products. 1. Characterize Impurities: Isolate and identify the structure of the major degradation products. 2. Test Degradants: If possible, test the biological activity of the isolated degradation products to see if they are active, inactive, or inhibitory in your assay.
Color change of the material (e.g., from colorless to yellow). Oxidative degradation or presence of impurities. 1. Analyze for Peroxides: If the material has been stored for an extended period, especially if exposed to air, test for the presence of peroxides. 2. Purification: Consider re-purifying the material if the color change is significant and accompanied by a drop in purity.

Experimental Protocols: Forced Degradation Studies

The following protocols provide a general framework for conducting forced degradation studies on this compound. The goal is to achieve 5-20% degradation.[5] Adjustments to concentrations, temperatures, and exposure times may be necessary.

Protocol 1: Acid and Base Hydrolysis
  • Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH. If solubility is an issue, a co-solvent like methanol or acetonitrile can be used, but its own stability under the conditions should be considered.[2][3]

  • Stress Conditions:

    • Acid Hydrolysis: Heat the acidic solution at 60°C for 24-48 hours.

    • Base Hydrolysis: Keep the basic solution at room temperature for 24-48 hours. Basic conditions are often more aggressive for carboxylic acids.

  • Sample Analysis: At various time points, withdraw an aliquot, neutralize it (if necessary), and dilute to a suitable concentration for HPLC analysis.

  • Rationale: This study assesses the stability of the compound in acidic and basic environments, which is crucial for understanding its behavior in different formulations and physiological conditions.[2]

Protocol 2: Oxidative Degradation
  • Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • Stress Conditions: Add 3% hydrogen peroxide (H₂O₂) to the solution and keep it at room temperature for 24-48 hours, protected from light.[2][3]

  • Sample Analysis: At various time points, withdraw an aliquot and analyze by HPLC. It may be necessary to quench the reaction with an antioxidant (e.g., sodium bisulfite) before analysis.

  • Rationale: This tests the susceptibility of the molecule to oxidation, a common degradation pathway.[11]

Protocol 3: Thermal Degradation
  • Preparation: Place the solid this compound in a vial.

  • Stress Conditions: Heat the vial in an oven at a temperature below its melting point (e.g., 70-80°C) for a specified period (e.g., 1-7 days).

  • Sample Analysis: At various time points, cool a sample, dissolve it in a suitable solvent, and analyze by HPLC.

  • Rationale: This evaluates the intrinsic thermal stability of the drug substance in the solid state.

Protocol 4: Photostability
  • Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) and place the solid compound in separate, phototransparent containers. Prepare dark controls wrapped in aluminum foil.

  • Stress Conditions: Expose the samples to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[8][9]

  • Sample Analysis: After the exposure period, analyze both the exposed samples and the dark controls by HPLC.

  • Rationale: This determines if the compound is degraded by light, which has implications for packaging and storage.

Visualization of Potential Degradation

While specific degradation pathways for this compound are not established in the literature, we can hypothesize potential routes based on the functional groups present.

Hypothetical Degradation Workflow

G cluster_0 Stress Conditions cluster_1 Analytical Monitoring cluster_2 Outcomes Acid Acid/Base Hydrolysis HPLC HPLC (Purity Assay) Acid->HPLC Analyze Samples Oxidation Oxidation Oxidation->HPLC Analyze Samples Heat Thermal Stress Heat->HPLC Analyze Samples Light Photolysis Light->HPLC Analyze Samples LCMS LC-MS (Impurity ID) HPLC->LCMS Identify Unknowns Method Stability-Indicating Method Validation HPLC->Method NMR NMR (Structure Elucidation) LCMS->NMR Confirm Structure Pathway Degradation Pathway Elucidation LCMS->Pathway NMR->Pathway Pathway->Method CBAA This compound CBAA->Acid Expose to CBAA->Oxidation Expose to CBAA->Heat Expose to CBAA->Light Expose to

Caption: Potential sites of oxidative attack on this compound.

References

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available at: [Link]

  • Iram, F., et al. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Iram, F., et al. (2016). Forced Degradation Studies. ResearchGate. Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • Cornish, L. (2025). Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]

  • Li, Y., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences. Available at: [Link]

  • 2-Amino-2-cyclobutylacetic acid. PubChem. Available at: [Link]

  • Wang, J., et al. (2020). How Organic Substances Promote the Chemical Oxidative Degradation of Pollutants: A Mini Review. MDPI. Available at: [Link]

  • The Complete Stability Testing for a Successful Application Strategies, Requirements, Basic Principles Performance, Documents 2. IKEV. Available at: [Link]

  • RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Caron Scientific. Available at: [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. ICH. Available at: [Link]

  • Practices for Proper Chemical Storage. University of Nebraska-Lincoln. Available at: [Link]

Sources

removal of unreacted starting materials from 2-cyclobutylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted starting materials from 2-cyclobutylacetic acid. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and adapt these methods to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is a non-viscous oil containing unreacted bromocyclobutane. What is the most straightforward purification method?

A1: For removing a neutral, non-polar impurity like bromocyclobutane from your acidic product, acid-base extraction is the most efficient and scalable method. This technique exploits the acidic nature of your product to selectively move it into an aqueous layer, leaving the unreacted starting material behind in the organic phase.

Q2: I've synthesized this compound via a Grignard reaction with CO2. How do I remove unreacted magnesium and other inorganic salts?

A2: The initial work-up of a Grignard reaction is critical. Quenching the reaction with a dilute acid (e.g., 1M HCl) will neutralize any remaining Grignard reagent and dissolve the magnesium salts into the aqueous layer. Subsequent separation of the organic and aqueous layers will effectively remove these inorganic impurities.

Q3: After performing an acid-base extraction, my recovered this compound is still impure. What are my next steps?

A3: If impurities persist after extraction, it suggests they may have similar acidic properties to your product or were not fully separated. In this case, flash column chromatography is a powerful secondary purification step. For solid or semi-solid products, recrystallization can also be a highly effective method for achieving high purity.[1]

Q4: I am seeing significant streaking when I try to monitor my purification by silica gel TLC. How can I resolve this?

A4: Carboxylic acids are notorious for streaking on silica gel TLC plates due to interactions with the stationary phase. To obtain sharp, well-defined spots, add a small amount (0.5-1%) of a volatile acid, such as acetic acid, to your eluting solvent system. This ensures the carboxylic acid remains protonated and migrates as a single species.

Troubleshooting Guides & In-Depth Protocols

Impurity Profile of this compound Syntheses

Understanding the potential impurities is the first step in designing an effective purification strategy. The two most common synthetic routes to this compound each have a characteristic impurity profile.

  • Grignard Route: This pathway involves the reaction of cyclobutylmethylmagnesium bromide with carbon dioxide.[2][3][4]

    • Key Impurities:

      • Unreacted bromocyclobutane

      • Magnesium salts

      • Byproducts from Grignard side reactions

  • Nitrile Hydrolysis Route: This method begins with the synthesis of 2-cyclobutylacetonitrile, followed by hydrolysis.

    • Key Impurities:

      • Unreacted 2-cyclobutylacetonitrile

      • Amide intermediates

      • Inorganic salts from the hydrolysis step

A successful purification hinges on exploiting the differences in the physical and chemical properties between this compound and these potential contaminants.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Solubility
This compound 114.14210.7 - 213.5Soluble in most organic solvents; slightly soluble in water.[5][6]
Bromocyclobutane135.00107.1 - 108Insoluble in water; soluble in organic solvents.[1][7][8][9][10]
2-Cyclobutylacetonitrile95.14Not readily availableLikely soluble in organic solvents.

Note: The significant difference in boiling points between this compound and bromocyclobutane also suggests that distillation could be a viable, albeit more energy-intensive, purification method for large-scale operations.

Method 1: Acid-Base Extraction for Removal of Neutral Starting Materials

This is the cornerstone technique for purifying carboxylic acids.[7][8][11] It leverages the reversible conversion of the acidic product into its water-soluble salt.

Underlying Principle: The "Solubility Switch"

Carboxylic acids, while often soluble in organic solvents, are deprotonated by aqueous bases (like NaOH or NaHCO₃) to form carboxylate salts.[9][10] These ionic salts are highly soluble in water and insoluble in non-polar organic solvents.[9][10] This "solubility switch" allows for the selective transfer of the carboxylic acid from the organic phase to the aqueous phase, leaving neutral impurities like bromocyclobutane behind.[7][8][11]

Experimental Protocol: Purifying this compound
  • Dissolution: Dissolve the crude this compound mixture in a suitable water-immiscible organic solvent, such as diethyl ether or ethyl acetate (use approximately 10 mL of solvent per gram of crude product). Transfer this solution to a separatory funnel.

  • Basification & Extraction: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.[1] Stopper the funnel and gently invert, venting frequently to release the pressure from the evolved CO₂ gas. Shake vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate. The top layer will be the organic phase (containing neutral impurities), and the bottom layer will be the aqueous phase (containing the sodium salt of this compound). Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: To ensure complete recovery, add a fresh portion of the NaHCO₃ solution to the organic layer in the separatory funnel and repeat the extraction process. Combine this second aqueous extract with the first.

  • Re-acidification & Isolation: Cool the combined aqueous extracts in an ice bath. Slowly add 6M hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (test with litmus paper). The this compound will precipitate out as an oil or solid.

  • Final Extraction & Drying: Extract the purified this compound back into an organic solvent (e.g., diethyl ether). Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.

acid_base_extraction cluster_start Initial State cluster_extraction Extraction cluster_separation Phase Separation cluster_workup Product Isolation start Crude Product (this compound + Bromocyclobutane) in Diethyl Ether sep_funnel Separatory Funnel: Add aq. NaHCO3 Shake & Vent start->sep_funnel Transfer layers Organic Layer (Top) (Bromocyclobutane in Ether) Aqueous Layer (Bottom) (Sodium 2-Cyclobutylacetate in Water) sep_funnel->layers Separate acidify Aqueous Layer: Add 6M HCl layers:f1->acidify Collect & Acidify final_product Pure this compound acidify->final_product Precipitation & Extraction

Workflow for Acid-Base Extraction.

Method 2: Flash Column Chromatography

When acid-base extraction is insufficient, flash column chromatography provides a higher level of purification, separating compounds based on their differential adsorption to a stationary phase.

Underlying Principle: Polarity and Separation

Silica gel, the most common stationary phase, is highly polar. Polar compounds, like carboxylic acids, will interact more strongly with the silica gel and thus move more slowly down the column. Non-polar compounds, like bromocyclobutane, will have weaker interactions and elute more quickly. By carefully choosing a mobile phase (solvent system) of appropriate polarity, a clean separation can be achieved.

Experimental Protocol: Flash Chromatography of this compound
  • Solvent System Selection: Using TLC, determine a solvent system that gives good separation between your product and the impurities. A good starting point for carboxylic acids is a mixture of hexanes and ethyl acetate, with a small amount of acetic acid (0.5-1%) added to the mobile phase to prevent streaking. Aim for an Rf value of ~0.3 for the this compound.

  • Column Packing: Pack a glass column with silica gel using a wet slurry method with your chosen eluent. Ensure the silica bed is compact and free of air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Gently add the mobile phase to the top of the column and apply positive pressure to begin eluting the sample.

  • Fraction Collection & Analysis: Collect the eluting solvent in a series of fractions. Analyze the fractions by TLC to identify those containing the purified this compound.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

flash_chromatography start Crude Product load Load onto Silica Column start->load elute Elute with Solvent System (e.g., Hexanes/EtOAc + 0.5% AcOH) load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate product Purified this compound evaporate->product

Workflow for Flash Column Chromatography.

Method 3: Recrystallization

For products that are solid or semi-solid at room temperature, recrystallization is an excellent final polishing step to achieve high purity.

Underlying Principle: Differential Solubility

The ideal recrystallization solvent is one in which the desired compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Impurities should either be insoluble at high temperatures (allowing for hot filtration) or highly soluble at low temperatures (remaining in the mother liquor upon cooling).

Experimental Protocol: Recrystallization of this compound
  • Solvent Selection: Screen various solvents to find one that meets the criteria described above. A mixed solvent system (e.g., ethanol/water) may be necessary.

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot recrystallization solvent to your crude product until it just dissolves.

  • Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation & Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Dry the crystals thoroughly to remove any residual solvent.

References

  • Wikipedia. (n.d.). Acid-base extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Extraction of Acids or Bases from Neutral Organics. Retrieved from [Link]

  • LookChem. (n.d.). Bromocyclobutane. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch19: RMgX + CO2 -> RCO2H. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Formation of carboxylic acids from Grignard reagents and CO2. Retrieved from [Link]

  • ChemBK. (2024, April 9). BROMOCYCLOBUTANE. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Ryan Jeske. (2016, August 15). Recrystallization [Video]. YouTube. Retrieved from [Link]

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Technical Support Center: Analytical Methods for 2-Cyclobutylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2-cyclobutylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for detecting and quantifying impurities. The analytical chemistry of a small, polar molecule like this compound presents unique challenges, particularly concerning chromatographic retention and volatility. This document provides in-depth, field-proven guidance to navigate these complexities effectively.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding analytical strategy and method development for this compound.

Q1: What are the primary analytical challenges associated with this compound?

Due to its high polarity and low molecular weight, this compound poses two main analytical challenges:

  • Poor Retention in Reversed-Phase HPLC: The analyte has very little affinity for traditional non-polar stationary phases (like C18), causing it to elute very early in the chromatographic run, often with the solvent front. This makes separation from other polar impurities difficult.[1][2]

  • Low Volatility for Gas Chromatography (GC): Carboxylic acids like this one have low volatility and tend to form hydrogen bonds, leading to poor peak shape and thermal degradation in the hot GC inlet.[3][4] Direct analysis by GC is often not feasible without chemical modification.

Q2: Which chromatographic technique is better for impurity profiling: HPLC or GC?

The choice depends on the nature of the expected impurities and the available equipment. Both techniques are viable but require different strategies.

  • High-Performance Liquid Chromatography (HPLC) is often the preferred starting point as it analyzes the compound in its native state, avoiding potential artifacts from derivatization.[5][6] It is particularly effective for non-volatile or thermally sensitive impurities. However, method development can be challenging due to the analyte's polarity.

  • Gas Chromatography (GC) , especially when coupled with Mass Spectrometry (GC-MS), offers excellent separation efficiency and is ideal for identifying volatile and semi-volatile impurities.[7][8] The critical prerequisite for GC analysis of this compound is derivatization , which converts the polar carboxylic acid into a more volatile, thermally stable ester or silyl derivative.[4][9][10]

Below is a decision-making workflow to guide your choice.

G start Start: Impurity Analysis for This compound q1 Are impurities expected to be volatile or semi-volatile? (e.g., residual solvents, starting material byproducts) start->q1 gc_path Consider GC-MS q1->gc_path Yes q2 Are impurities non-volatile, polymeric, or thermally labile? q1->q2 No / Unknown derivatization Derivatization Required (Alkylation or Silylation) gc_path->derivatization hplc_path Consider HPLC-UV/MS hplc_method_dev Method Development Needed (e.g., Polar-Embedded Column, Ion-Pair) hplc_path->hplc_method_dev q2:e->gc_path:w No / Unlikely q2->hplc_path Yes

Caption: Decision workflow for selecting a primary chromatographic technique.

Q3: How do I choose the right derivatization agent for GC analysis?

Derivatization is essential to make this compound suitable for GC by increasing its volatility and thermal stability.[3][4][9][10] The most common methods are alkylation and silylation.

Derivatization MethodCommon ReagentsAdvantagesDisadvantages
Alkylation (Esterification) Diazomethane, BF₃/Methanol, Alkyl Halides (e.g., PFBBr)Produces very stable derivatives.[4][10] Methyl esters are excellent for FID and MS analysis.Diazomethane is toxic and explosive.[10] Acid-catalyzed reactions can be slow and may require heating.
Silylation BSTFA, MSTFA, TMCSReactions are fast and quantitative.[11] Reagents are highly reactive with active hydrogens.Derivatives can be sensitive to moisture and may hydrolyze.[3] Can sometimes produce multiple derivative products.

Expert Recommendation: For routine analysis, silylation with BSTFA is often the fastest and most straightforward approach. For methods requiring high stability or for confirmation, preparing methyl esters via BF₃/Methanol is a robust alternative.

Q4: How can I identify a completely unknown impurity?

Identifying unknown impurities requires a combination of chromatographic separation and high-resolution mass spectrometry (HRMS) or spectroscopy.[7][12][13]

  • LC-MS/MS or GC-MS: The most powerful approach is to use a mass spectrometer as the detector. It provides the molecular weight of the impurity (from the molecular ion) and structural clues (from the fragmentation pattern).[8][14]

  • Forced Degradation Studies: Subjecting the this compound sample to stress conditions (acid, base, oxidation, heat, light) can help generate potential degradation products, aiding in their identification in stability studies.[5]

  • Isolation and NMR: If the impurity is present at a sufficient level (>0.1%), it can be isolated using preparative HPLC. The pure fraction can then be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation.[12]

Troubleshooting Guide

This guide provides solutions to specific experimental problems you may encounter.

Problem 1: HPLC - The peak for this compound is broad, tailing, or eluting at the solvent front.

This is a classic issue for polar analytes on traditional reversed-phase columns.[1][15]

Probable Causes & Solutions:

  • Cause A: Lack of Retention. The analyte has minimal interaction with the C18 stationary phase.

    • Solution 1: Use a Polar-Embedded Column. These columns (e.g., C18 with a polar end-capping or amide group) are designed to handle highly aqueous mobile phases and provide better retention for polar compounds.[2][16]

    • Solution 2: Adjust Mobile Phase pH. Since this compound is an acid (pKa ~4.8), running the mobile phase at a low pH (e.g., 2.5-3.0) with a buffer like phosphate or formate will suppress its ionization. The neutral form is less polar and will have better retention on a C18 column.

    • Solution 3: Ion-Pair Chromatography. Add an ion-pairing reagent (e.g., tetrabutylammonium hydrogen sulfate) to the mobile phase. This reagent pairs with the ionized acid, forming a neutral, hydrophobic complex that is well-retained on a C18 column.

  • Cause B: Secondary Interactions. Peak tailing can be caused by interactions between the analyte's carboxyl group and active sites (unreacted silanols) on the silica support of the column.[1]

    • Solution 1: Use a High-Purity Silica Column. Modern columns made with high-purity silica have fewer active sites.

    • Solution 2: Add a Competing Base. Adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can mask the active sites and improve peak shape.[16]

Problem 2: GC-MS - I don't see a peak for this compound, or the peak is very small and tailing.

This indicates that the analyte is not reaching the detector efficiently.

Probable Causes & Solutions:

  • Cause A: Insufficient Volatility/Thermal Degradation. The underivatized carboxylic acid is adsorbing onto active sites in the GC inlet or column or is degrading at high temperatures.[3][4]

    • Solution: Derivatization is Mandatory. You must convert the carboxylic acid into a more volatile and stable derivative before injection. Please refer to the protocol below.

  • Cause B: Incomplete Derivatization Reaction. The derivatization reaction did not go to completion, leaving unreacted analyte.

    • Solution 1: Optimize Reaction Conditions. Ensure the reaction time, temperature, and reagent-to-sample ratio are correct. For silylation, the sample must be completely dry, as moisture will consume the reagent.

    • Solution 2: Check Reagent Quality. Derivatization reagents, especially silylating agents, are sensitive to moisture and can degrade over time. Use a fresh vial of the reagent.

Protocol: Silylation of this compound for GC-MS Analysis

This protocol describes the conversion of this compound to its trimethylsilyl (TMS) ester using BSTFA, a common and effective silylating agent.[11][17]

Materials:

  • This compound sample

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane) as a catalyst

  • Anhydrous Pyridine or Acetonitrile (GC grade)

  • 2 mL GC vials with screw caps and septa

  • Heating block or oven

Procedure:

  • Sample Preparation: Accurately weigh approximately 1-2 mg of the this compound sample into a clean, dry 2 mL GC vial. If the sample is in solution, evaporate the solvent completely under a gentle stream of nitrogen. It is critical that the sample is free of water.

  • Reagent Addition: Add 200 µL of anhydrous pyridine (or acetonitrile) to dissolve the sample.

  • Derivatization: Add 100 µL of BSTFA (+1% TMCS) to the vial.

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 60-70°C for 30 minutes to ensure the reaction goes to completion.

  • Analysis: Allow the vial to cool to room temperature. Inject 1 µL of the resulting solution directly into the GC-MS system.

Caption: Workflow for BSTFA derivatization of this compound.

Problem 3: My analytical method is not reproducible; retention times are drifting.

Retention time instability is a common issue in chromatography and points to a lack of system equilibrium or changes in experimental conditions.[1][18]

Probable Causes & Solutions:

  • Cause A: Insufficient Column Equilibration. The column was not given enough time to stabilize with the mobile phase before starting the analysis.

    • Solution: For reversed-phase HPLC, flush the column with the initial mobile phase for at least 10-15 column volumes before the first injection.[16] This is especially important for gradient methods.

  • Cause B: Mobile Phase Issues (HPLC). The composition of the mobile phase is changing over time.

    • Solution 1: Premix Mobile Phase. If using an isocratic method with an online mixer, try preparing a single, manually mixed batch of the mobile phase to eliminate variability from the pump's proportioning valves.[15]

    • Solution 2: Degas Mobile Phase. Ensure the mobile phase is properly degassed to prevent air bubbles from forming in the pump, which can cause flow rate fluctuations.

    • Solution 3: Check for Buffer Precipitation. If using a buffered mobile phase with a high organic content, the buffer salts can precipitate. Ensure your buffer is soluble in all mobile phase compositions used in your method.

  • Cause C: Temperature Fluctuations. The column temperature is not stable.

    • Solution: Use a column oven to maintain a constant, elevated temperature (e.g., 30-40°C). This not only improves retention time stability but also reduces mobile phase viscosity and can improve peak shape.

Method Validation and Compliance

Any analytical method used for quality control in drug development must be validated to ensure it is suitable for its intended purpose. The validation characteristics are defined by the International Council for Harmonisation (ICH) guideline Q2(R1).[19][20][21][22]

Validation ParameterPurpose
Specificity The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants).[20]
Linearity The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[20]
Range The interval between the upper and lower concentrations of the analyte for which the method has suitable linearity, accuracy, and precision.
Accuracy The closeness of test results to the true value.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Detection Limit (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
Quantitation Limit (LOQ) The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
References
  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. [Link]

  • GC Derivatization. Restek. [Link]

  • Acids: Derivatization for GC Analysis. Encyclopedia of Chromatography. [Link]

  • HPLC Troubleshooting Guide. Restek. [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]

  • Derivatization. Chemistry LibreTexts. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). EMA. [Link]

  • Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija. [Link]

  • ICH Q2 Analytical Method Validation. SlideShare. [Link]

  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv. [Link]

  • Quality Guidelines. ICH. [Link]

  • Troubleshooting in HPLC: A Review. IJSDR. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Spectrophotometric determination of carboxylic acids by the formation of hydroxamic acids with dicyclohexylcarbodiimide. ACS Publications. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • Spectroscopy of Carboxylic Acids. Oregon State University. [Link]

  • Analytical methods. ATSDR. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Journal of Applied Pharmaceutical Science. [Link]

  • Impurity profiling and drug characterization: backdrop and approach. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. AMSbio. [Link]

  • Recent Approches of "Impurity Profiling" in Pharmaceutical Analysis: A Review. ResearchGate. [Link]

  • Impurity analysis of 2-butynoic acid by ion chromatography-mass spectrometry. PubMed. [Link]

  • This compound. PubChem. [Link]

  • Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI. JEOL. [Link]

  • Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. Shimadzu. [Link]

  • Analysis of 2-Alkylcyclobutanones by GC/MS - Detection of Irradiated Foods. Shimadzu. [Link]

  • Application of GC-MS in Determinating the Trace Impurities of Benazolin. AIDIC. [Link]

  • Applications of Gas Chromatography and Gas Chromatography-Mass Spectrometry for the Determination of Illegal Drugs Used in Drink Spiking. Preprints.org. [Link]

  • A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. MDPI. [Link]

  • Methods for Detecting Impurities in Glacial Acetic Acid. Patsnap. [Link]

  • Determination of Impurities in Bioproduced Succinic Acid. UND Scholarly Commons. [Link]

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega. [Link]

  • Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech. [Link]

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Technical Support Center: Navigating Ring Strain in Cyclobutane Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to the challenges posed by ring strain in cyclobutane reactions. The inherent strain in the four-membered ring, while synthetically useful, often leads to unexpected reactivity, low yields, and stereochemical challenges. This resource offers troubleshooting strategies and frequently asked questions to help you navigate these complexities and optimize your synthetic routes.

Section 1: Troubleshooting Guide for Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis and handling of cyclobutane-containing molecules. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing actionable, step-by-step protocols.

Issue 1: Low or No Yield in [2+2] Cycloaddition Reactions

Question: My [2+2] cycloaddition reaction is giving very low yields or failing completely. What are the likely causes and how can I improve the outcome?

Root Cause Analysis:

The success of a [2+2] cycloaddition is highly dependent on overcoming the activation barrier to form the strained cyclobutane ring. Several factors can contribute to low yields:

  • Unfavorable Reaction Kinetics: The concerted, thermally allowed [2+2] cycloaddition is often kinetically unfavorable for simple alkenes due to high activation energies. Photochemical or metal-catalyzed pathways are generally more efficient.

  • Substrate Reactivity: Electronically mismatched alkenes (one electron-rich, one electron-poor) or the use of activated species like ketenes often facilitate the reaction. Simple, unactivated alkenes may not react under standard conditions.

  • Reversibility of the Reaction: The high ring strain of the cyclobutane product can lead to a facile retro-[2+2] cycloaddition, especially at elevated temperatures, shifting the equilibrium back to the starting materials.

  • Side Reactions: Polymerization of the starting alkenes, especially under photochemical or Lewis acid-catalyzed conditions, can compete with the desired cycloaddition.

Troubleshooting Strategies & Protocols:

  • Method Selection: If a thermal cycloaddition is failing, consider alternative methods with lower activation barriers.

    • Photochemical [2+2] Cycloaddition: This is a widely used and powerful method. It typically proceeds through the excitation of one reactant (often an enone) to its triplet state, which then reacts with the other alkene via a 1,4-diradical intermediate.

    • Transition Metal Catalysis: Catalysts based on copper, rhodium, or other transition metals can facilitate [2+2] cycloadditions under milder conditions.

    • Lewis Acid Catalysis: Lewis acids can activate one of the alkene partners, promoting the cycloaddition.

  • Substrate Modification:

    • Introduce activating groups on one of the alkene partners. For example, using an enone or an enamine can significantly increase reactivity.

    • For intramolecular reactions, the length and nature of the tether connecting the two alkenes are critical. Tethers of 2 to 4 atoms are often optimal.

  • Reaction Condition Optimization:

    • Temperature Control: For thermal reactions, carefully optimize the temperature to provide enough energy for the forward reaction without promoting the retro-[2+2] reaction. For photochemical and metal-catalyzed reactions, lower temperatures are often preferred.

    • Solvent Choice: The solvent can influence the stability of intermediates and the overall reaction rate. Experiment with a range of solvents with varying polarities.

    • Concentration: In intermolecular reactions, higher concentrations can favor the desired cycloaddition over unimolecular decomposition pathways. However, be mindful of potential polymerization at very high concentrations.

Experimental Protocol: Photochemical [2+2] Cycloaddition of an Enone

This protocol provides a general guideline for a photochemical [2+2] cycloaddition.

StepProcedureRationale
1 Reactant Preparation Dissolve the enone and the alkene partner in an appropriate solvent (e.g., acetone, which can also act as a sensitizer) in a quartz reaction vessel. The concentration should be optimized, typically in the range of 0.1-0.5 M.
2 Degassing Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
3 Irradiation Irradiate the solution with a suitable UV lamp (e.g., a medium-pressure mercury lamp) at a controlled temperature (often room temperature or below).
4 Monitoring Monitor the reaction progress by TLC, GC-MS, or NMR.
5 Workup and Purification Once the reaction is complete, remove the solvent under reduced pressure and purify the crude product by column chromatography.

Diagram: Troubleshooting Low-Yielding [2+2] Cycloadditions

Technical Support Center: Large-Scale Purification of 2-Cyclobutylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the large-scale purification of 2-cyclobutylacetic acid (CAS No. 6540-33-6)[1][2]. This guide is designed for researchers, chemists, and process development professionals who are scaling up the purification of this important intermediate. Here, we synthesize established chemical principles with practical, field-proven insights to help you navigate common challenges and optimize your purification strategy.

This document is structured to provide direct answers to common questions, detailed protocols for primary purification methods, and a comprehensive troubleshooting guide for issues you may encounter during your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary methods for large-scale purification of this compound?

A1: For large-scale applications, the most viable purification methods are fractional vacuum distillation and recrystallization. Preparative chromatography is generally reserved for smaller scales or as a final polishing step for achieving very high purity, as it can be less cost-effective for bulk quantities.[3][4]

Q2: What are the key physical properties of this compound relevant to purification?

A2: Understanding the physical properties is critical for selecting a purification method.

  • Boiling Point: ~212-213.5 °C at atmospheric pressure (768 Torr).[5] This high boiling point necessitates the use of vacuum distillation to prevent thermal decomposition.[6]

  • Physical Form: Can be a colorless to yellow liquid, semi-solid, or solid, depending on purity and temperature.[2]

  • Solubility: Carboxylic acids of this size have limited solubility in water but are generally soluble in organic solvents like ethanol, toluene, and diethyl ether.[7] This differential solubility is the basis for purification by recrystallization.[8]

Q3: What are the likely impurities in crude this compound?

A3: Impurities depend heavily on the synthetic route. A common synthesis involves the acid-catalyzed hydrolysis of 2-cyclobutylacetonitrile.[9][10] Potential impurities from this process include:

  • Unreacted Starting Material: 2-cyclobutylacetonitrile.

  • Intermediate Amide: 2-cyclobutylacetamide, resulting from incomplete hydrolysis.[10]

  • Side-Products: Small amounts of other organic acids or byproducts from the nitrile synthesis.

  • Inorganic Salts: Ammonium salts (e.g., NH₄Cl) if hydrochloric acid is used for hydrolysis and subsequently neutralized.[10]

  • Solvents: Residual solvents from the reaction workup.

Section 2: Purification Method Selection Guide

Choosing the right purification strategy depends on the scale of your operation, the impurity profile of your crude material, and the final purity required.

Method Comparison
FeatureFractional Vacuum DistillationRecrystallizationPreparative Chromatography
Principle Separation by boiling point differences under reduced pressure.[6]Separation by differential solubility in a solvent at different temperatures.[8]Separation by differential partitioning between a stationary and mobile phase.[11]
Best For Removing non-volatile or significantly lower/higher boiling point impurities.Removing impurities with different solubility profiles than the target compound.High-purity polishing; separating structurally similar impurities or isomers.[3]
Scale Excellent for large (kg to ton) scale.Good for large scale, but can be solvent and vessel intensive.Typically mg to kg scale; less common for bulk industrial production due to cost.[12]
Typical Purity 98-99.5%>99%>99.8%
Key Advantage High throughput, effective for thermally stable compounds (under vacuum).Can deliver very high purity; effective at removing colored and insoluble impurities.[13]Unmatched selectivity for difficult separations.[3]
Key Limitation Not effective for separating compounds with close boiling points; risk of thermal decomposition.Yield losses due to product solubility in mother liquor; requires careful solvent selection.[8]High solvent consumption, high cost, lower throughput.[4]
General Purification Workflow

The following diagram outlines a decision-making process for purifying crude this compound.

G cluster_input cluster_main Primary Purification cluster_check cluster_output crude Crude this compound (Purity <95%) distill Fractional Vacuum Distillation crude->distill If major impurities have different boiling points crystal Recrystallization crude->crystal If major impurities have different solubilities qc_check Analyze Purity (GC/HPLC) Does it meet spec? distill->qc_check crystal->qc_check final_product Final Product (>99% Purity) qc_check->final_product Yes polish Polishing Step: Preparative Chromatography qc_check->polish No polish->final_product

Caption: Purification workflow for this compound.

Section 3: Experimental Protocols

Protocol: Large-Scale Fractional Vacuum Distillation

This method is ideal as a primary purification step to remove volatile solvents and impurities with boiling points significantly different from the product.

  • Materials: Crude this compound (liquid or semi-solid).

  • Equipment:

    • Appropriately sized round-bottom flask with a heating mantle.

    • Fractionating column (e.g., Vigreux or packed column).

    • Distillation head with condenser and vacuum adapter.

    • Receiving flasks.

    • Calibrated thermometer.

    • Vacuum pump with a cold trap and pressure gauge.

  • Procedure:

    • Setup: Assemble the distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.

    • Charging: Charge the distillation flask with the crude this compound (no more than 2/3 full). Add boiling chips or a magnetic stir bar.

    • Evacuate: Slowly and carefully apply vacuum to the system. A pressure of 10-20 mmHg is a good starting point.

    • Heating: Begin heating the flask gently.

    • Collect Fractions:

      • Fore-run: Collect the initial, low-boiling fraction which may contain residual solvents or volatile impurities.

      • Main Fraction: Once the temperature at the distillation head stabilizes near the expected boiling point of the product at the applied pressure, switch to a new receiving flask to collect the pure this compound. The distillate should be colorless.

      • Final Fraction: As the distillation nears completion, the temperature may rise or fluctuate. Stop the distillation before the flask goes to dryness to avoid charring and potential hazards.

    • Shutdown: Turn off the heating mantle and allow the system to cool completely before slowly releasing the vacuum.

Protocol: Recrystallization

This protocol is effective for removing colored impurities and those with solubility profiles different from the product.[14]

  • Materials: Crude this compound, high-purity solvents (e.g., heptane, toluene, ethyl acetate/heptane mixture).

  • Equipment:

    • Jacketed glass reactor or large Erlenmeyer flask.

    • Heating/cooling circulator or hot plate.

    • Condenser.

    • Filtration apparatus (Büchner funnel or Nutsche filter-dryer).

  • Procedure:

    • Solvent Selection: The ideal solvent is one in which the acid is highly soluble at high temperatures but poorly soluble at low temperatures.[15] A toluene/heptane or ethyl acetate/heptane mixture often works well.

    • Dissolution: Place the crude acid in the reactor. Add the minimum amount of the hot "good" solvent (e.g., toluene) needed to dissolve the solid completely at reflux.[13]

    • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution by gravity to remove them. This step must be done quickly to prevent premature crystallization.

    • Crystallization:

      • If using a single solvent, allow the solution to cool slowly and undisturbed. Rapid cooling can trap impurities.[16]

      • If using a solvent pair, slowly add the "poor" solvent (e.g., heptane) to the hot solution until it just begins to turn cloudy (the saturation point). Add a small amount of the "good" solvent to redissolve the precipitate, then allow it to cool slowly.

    • Cooling & Maturation: Once the solution reaches room temperature, it can be further cooled in an ice bath to maximize crystal yield.

    • Isolation: Collect the crystals by vacuum filtration.

    • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering mother liquor.[13]

    • Drying: Dry the purified crystals under vacuum.

Section 4: Troubleshooting Guide

Issues During Vacuum Distillation

Q: My product turned dark brown/black during distillation. What happened? A: This indicates thermal decomposition. The cause is excessive temperature. This compound, like many carboxylic acids, is susceptible to decomposition at its atmospheric boiling point.[6]

  • Causality: The temperature in the distillation flask is too high. This can be due to either an insufficient vacuum level or heating the flask too strongly.

  • Solution:

    • Improve Vacuum: Check your vacuum pump and all connections for leaks. A lower pressure will significantly reduce the required boiling temperature.[6] Aim for a pressure below 20 mmHg.

    • Control Heating: Use a heating mantle with a controller and monitor the pot temperature. Heat gently and evenly.

    • Minimize Residence Time: Do not heat the material for longer than necessary.

Q: The distillation is extremely slow, and nothing is coming over. Why? A: This is likely due to either insufficient heating for the applied vacuum or a vacuum that is too deep, causing the boiling point to drop below the temperature of your condenser fluid.

  • Causality: The vapor pressure of the compound at the flask temperature is not high enough to overcome the system pressure and reach the condenser.

  • Solution:

    • Check Temperature/Pressure: Use a temperature-pressure nomograph to estimate the boiling point at your current vacuum level. Ensure your heating mantle is set to a temperature moderately above this point.

    • Check Condenser Fluid: Ensure your condenser is running and the fluid is cold enough to condense the vapor. If the boiling point is very low due to a high vacuum, you may need a colder coolant.

    • Check for Blockages: Ensure there are no blockages in the vapor path.

Issues During Recrystallization

Q: I've cooled my solution, but no crystals have formed. What should I do? A: Crystal formation (nucleation) sometimes requires initiation. This issue typically arises from using too much solvent or the solution being too clean.

  • Causality: The solution is not supersaturated. Crystal nucleation is a kinetically controlled process that may not start spontaneously.[17]

  • Solution (in order of preference):

    • Scratch: Gently scratch the inside of the flask below the solvent level with a glass rod. The microscopic scratches provide a surface for nucleation.[14]

    • Seed: Add a single, tiny crystal of pure this compound (a "seed crystal"). This provides a template for crystal growth.

    • Reduce Solvent: If the above fails, you have likely used too much solvent. Gently heat the solution to boil off some solvent, then attempt to cool and crystallize again.[8]

    • Cool Lower: Cool the solution to a lower temperature (e.g., in a dry ice/acetone bath), but be aware this may cause impurities to precipitate as well.

Q: My product separated as an oily liquid instead of solid crystals. Why? A: This phenomenon, known as "oiling out," is a common problem in recrystallization.[14]

  • Causality: The compound is coming out of solution at a temperature above its melting point. This is often caused by a high concentration of impurities, which depresses the melting point of the mixture, or by cooling the solution too rapidly.

  • Solution:

    • Re-heat and Add Solvent: Re-heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to lower the saturation point.

    • Slow Cooling: Allow the solution to cool much more slowly. Insulate the flask to ensure gradual temperature decrease. This gives the molecules time to orient themselves into a crystal lattice.[16]

    • Change Solvent: If the problem persists, the chosen solvent may be unsuitable. Try a different solvent or solvent pair where the compound has a slightly lower solubility.

G start Recrystallization attempt: Product 'Oils Out' reheat 1. Re-heat solution until oil dissolves start->reheat add_solvent 2. Add small amount of additional hot solvent reheat->add_solvent slow_cool 3. Cool SLOWLY (insulate flask if necessary) add_solvent->slow_cool check Did crystals form? slow_cool->check success Success: Collect pure crystals check->success Yes failure Failure: Consider changing solvent system check->failure No

Caption: Troubleshooting workflow for "oiling out" during recrystallization.

Q: My final product yield is very low. How can I improve it? A: Low yield is a common trade-off for high purity.

  • Causality: This can be caused by using too much solvent (product remains in the mother liquor), premature crystallization during a hot filtration step, or washing the final crystals with too much or warm solvent.

  • Solution:

    • Minimize Solvent: Use the absolute minimum amount of hot solvent required for dissolution.[13]

    • Concentrate Mother Liquor: The filtrate (mother liquor) still contains dissolved product. You can often obtain a "second crop" of crystals by boiling off some of the solvent from the filtrate and re-cooling, though this crop will be less pure than the first.

    • Optimize Washing: Always wash the collected crystals with a minimal amount of ice-cold solvent. Warm solvent will redissolve your product.

    • Efficient Filtration: Ensure your filtration setup is efficient to properly separate the crystals from the mother liquor.

References

  • Zhanghua. (2025, July 2). Troubleshooting Common Issues with Crystallizer Equipment. Filter Dryer. [Link]

  • Jinzong Machinery. (2023, July 31). Tank Crystallizer Troubleshooting: Common Issues and Solutions. [Link]

  • Filter Dryer. (2025, March 10). Troubleshooting Common Issues in Vacuum Crystallizer Equipment. [Link]

  • Filter Dryer. (2025, March 28). How to Troubleshoot Common Issues with Vacuum Crystallizer Equipment. [Link]

  • Manufacturing Chemist. (2019, January 2). Bringing preparative chromatography into the spotlight. [Link]

  • Scribd. Confronting Crystallization Issues. [Link]

  • Evotec. Preparative Chromatography. [Link]

  • Phenomenex. High-Performance Preparative LC Techniques. [Link]

  • Agilent. What is Preparative HPLC. [Link]

  • Ganetsos, G., & Barker, P. E. (Eds.). (1993). Preparative and Production Scale Chromatography. CRC Press. [Link]

  • LookChem. General procedures for the purification of Carboxylic acids. [Link]

  • Organic Chemistry Portal. (2023). Solvent-Free and under Vacuum O-Benzylation of Carboxylic Acids by Using a Rotary Evaporator. [Link]

  • ChemWhat. CYCLOBUTYL-ACETIC ACID CAS#: 6540-33-6. [Link]

  • Clark, J. (2023). Hydrolysing Nitriles. Chemguide. [Link]

  • University of Alberta. Recrystallization1. [Link]

  • University of Colorado Boulder, Department of Chemistry and Biochemistry. Recrystallization. [Link]

  • Wikipedia. Vacuum distillation. [Link]

  • National Center for Biotechnology Information. This compound. PubChem Compound Database. [Link]

  • Jiang, F., Chen, Y., Wang, W., & Zhang, Q. (2024). Solvent-Free and under Vacuum O-Benzylation of Carboxylic Acids by Using a Rotary Evaporator. Synlett, 35, 2138-2142. [Link]

  • BYJU'S. Nitrile to Carboxylic Acid. [Link]

  • CBSE Academic. Chemistry (Class XII). [Link]

  • LibreTexts Chemistry. (2022, September 15). Physical Properties of Carboxylic Acids. [Link]

  • Al-Mustaqbal University College. (2021, July 16). Experimental No. (4) Recrystallization. [Link]

  • LibreTexts Chemistry. (2021, March 5). RECRYSTALLIZATION. [Link]

  • TSFX. Physical Properties of Carboxylic Acids. [Link]

  • Organic Chemistry Data. Nitrile to Acid - Common Conditions. [Link]

  • Royal Society of Chemistry. (2023, June 14). Recrystallisation: organic chemistry practical techniques [Video]. YouTube. [Link]

  • LibreTexts Chemistry. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]

  • Ashenhurst, J. Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Master Organic Chemistry. [Link]

  • Straathof, A. J., et al. (2001). A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. Biotechnology and Bioengineering, 74(3), 256-63. [Link]

  • Google Patents.
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  • Patsnap Eureka. Techniques for Purification of Glacial Acetic Acid from Mixtures. [Link]

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Technical Support Center: Synthesis of 2-Cyclobutylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Managing Exothermic Events for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the safe and efficient synthesis of 2-cyclobutylacetic acid. The primary focus of this document is the management of exothermic events commonly encountered during the Grignard reagent-based synthetic route. As a Senior Application Scientist, the following information is based on established best practices and a deep understanding of the underlying chemical principles.

Introduction: The Challenge of Exotherms in this compound Synthesis

The synthesis of this compound, a valuable building block in pharmaceutical development, often proceeds through a Grignard reagent pathway. This typically involves the formation of cyclobutylmagnesium bromide, followed by carboxylation and an acidic workup. While this method is robust, several steps are highly exothermic and present significant safety hazards if not properly controlled.[1][2] A thermal runaway can lead to a loss of containment, reduced product yield, and the formation of impurities.[3] This guide is designed to equip you with the knowledge and protocols to mitigate these risks.

Frequently Asked Questions (FAQs)

Q1: What are the main exothermic steps in the Grignard-based synthesis of this compound?

A1: There are three primary exothermic events to be aware of:

  • Formation of the Grignard Reagent: The reaction of cyclobutyl bromide with magnesium metal is highly exothermic.[2][4]

  • Carboxylation: The addition of the Grignard reagent to solid carbon dioxide (dry ice) is a vigorous and exothermic reaction.[1]

  • Quenching and Work-up: The neutralization of the reaction mixture with an aqueous acid to protonate the carboxylate salt and dissolve any remaining magnesium is also exothermic.[5][6]

Q2: My Grignard reaction is not initiating. What should I do?

A2: A common issue is a delayed initiation, which can lead to a dangerous accumulation of unreacted alkyl halide. If the reaction does not start, consider the following:

  • Activation of Magnesium: Ensure the magnesium turnings are fresh and dry. You can activate them by gently warming with a heat gun in the presence of a small crystal of iodine.[7] Be prepared to cool the flask immediately once the reaction begins.[7]

  • Solvent Purity: The ethereal solvent (typically THF or diethyl ether) must be anhydrous, as Grignard reagents react readily with water.[1][8]

  • Initiator: A small amount of a more reactive alkyl halide, like ethyl bromide, can be used to initiate the reaction.[9]

Q3: The reaction is turning a very dark color. Is this normal?

A3: While a grayish or brownish color is typical for Grignard reagent formation, a very dark or black color may indicate decomposition due to overheating.[7] This can lead to the formation of side products and a lower yield.[7] To prevent this, maintain strict temperature control and ensure a slow, steady addition of the cyclobutyl bromide.[7]

Q4: What is the best way to quench the reaction after carboxylation?

A4: The safest method for quenching is the slow, dropwise addition of a dilute acid, such as 10% sulfuric acid or aqueous ammonium chloride, to the reaction mixture while it is being cooled in an ice bath.[5][10] Avoid using concentrated acids, as they can react violently with residual magnesium, producing highly flammable hydrogen gas.[6]

Troubleshooting Guide: Managing Exothermic Events

This section provides a more detailed breakdown of potential issues and their solutions, organized by the reaction stage.

Issue 1: Runaway Reaction During Grignard Reagent Formation
  • Symptom: A rapid, uncontrolled increase in temperature and vigorous boiling of the solvent.

  • Cause: The rate of addition of cyclobutyl bromide is too fast, or the cooling is insufficient.

  • Immediate Action:

    • Stop the addition of cyclobutyl bromide immediately.

    • Increase the efficiency of the cooling bath (e.g., by adding more ice or using a dry ice/acetone bath).

    • If necessary, add a small amount of cold, anhydrous solvent to dilute the reaction mixture.

  • Preventative Measures:

    • Use a syringe pump for a slow, controlled addition of the alkyl halide.[7]

    • Ensure vigorous stirring to promote efficient heat transfer.[7]

    • Use a reaction vessel that is appropriately sized to allow for sufficient headspace and efficient cooling.

Issue 2: Violent Reaction During Carboxylation
  • Symptom: Rapid sublimation of dry ice and splashing of the reaction mixture upon addition of the Grignard reagent.

  • Cause: The Grignard reagent is added too quickly to the dry ice.

  • Immediate Action:

    • Slow down the rate of addition.

    • Ensure the dry ice is crushed into small pieces to provide a larger surface area for a more controlled reaction.

  • Preventative Measures:

    • Pour the Grignard solution slowly onto a generous excess of crushed dry ice with gentle stirring.[1]

    • Allow the mixture to warm to room temperature gradually as the excess dry ice sublimes before proceeding to the work-up.[1]

Issue 3: Excessive Heat and Gas Evolution During Quenching
  • Symptom: A rapid increase in temperature and vigorous bubbling upon the addition of aqueous acid.

  • Cause: The quenching agent is being added too quickly, or a concentrated acid is being used.

  • Immediate Action:

    • Stop the addition of the acid.

    • Ensure the reaction flask is well-vented.

    • Continue to cool the mixture effectively.

  • Preventative Measures:

    • Always use a dilute acid for quenching.[6]

    • Add the acid dropwise with an addition funnel, closely monitoring the reaction temperature.[5]

    • Be aware of the induction period; it may take a few moments for the reaction with water to begin.[5]

Experimental Protocols

Protocol 1: Safe Formation of Cyclobutylmagnesium Bromide
  • Preparation: Assemble a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and an addition funnel. Flame-dry the glassware under a stream of nitrogen.

  • Reagents: Add magnesium turnings to the flask. In the addition funnel, place a solution of cyclobutyl bromide in anhydrous diethyl ether or THF.

  • Initiation: Add a small portion (approx. 10%) of the cyclobutyl bromide solution to the magnesium.[7] Observe for signs of reaction initiation (gentle bubbling, warming, cloudiness).[7] If no reaction occurs, gently warm the flask with a heat gun until initiation is observed, then immediately cool with an ice bath.[7][9]

  • Addition: Once the reaction has initiated and is under control, add the remaining cyclobutyl bromide solution dropwise at a rate that maintains a gentle reflux. Use an ice bath to moderate the temperature as needed.

  • Completion: After the addition is complete, continue stirring the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.[1]

Protocol 2: Controlled Carboxylation
  • Preparation: In a separate beaker, crush a generous excess of dry ice.

  • Addition: Cool the prepared Grignard reagent solution in an ice bath. Slowly and carefully pour the Grignard solution onto the crushed dry ice with gentle stirring.[1] A vigorous reaction will occur.

  • Sublimation: Allow the mixture to warm to room temperature as the excess dry ice sublimes.

Data Presentation

ParameterRecommended RangeRationale
Grignard Formation Temperature Gentle Reflux (Ether: ~34°C, THF: ~66°C)Allows for a controlled reaction rate without excessive pressure buildup.
Cyclobutyl Bromide Addition Rate Maintain gentle refluxPrevents accumulation of unreacted starting material and a potential runaway reaction.
Quenching Temperature 0 - 10°CMinimizes the rate of the exothermic neutralization reaction.
Quenching Acid Concentration 1 M - 2 M HCl or H₂SO₄Sufficient to protonate the carboxylate and dissolve magnesium salts without a violent reaction.

Visualization of Exotherm Management Workflow

ExothermManagement cluster_grignard Grignard Formation cluster_carboxylation Carboxylation cluster_quench Quenching G_Start Initiate Reaction G_Add Slowly Add Cyclobutyl Bromide G_Start->G_Add G_Monitor Monitor Temperature & Reflux G_Add->G_Monitor G_Cool Apply Cooling (Ice Bath) G_Monitor->G_Cool Temp ↑ G_Adjust Adjust Addition Rate G_Monitor->G_Adjust Reflux Too Vigorous G_Complete Reaction Complete G_Monitor->G_Complete Addition Finished & Stable G_Cool->G_Monitor G_Adjust->G_Add C_Prepare Prepare Crushed Dry Ice G_Complete->C_Prepare C_Add Slowly Add Grignard to Dry Ice C_Prepare->C_Add C_Stir Gentle Stirring C_Add->C_Stir C_Sublime Allow Excess CO2 to Sublime C_Stir->C_Sublime Q_Cool Cool Reaction to 0°C C_Sublime->Q_Cool Q_Add Dropwise Addition of Dilute Acid Q_Cool->Q_Add Q_Monitor Monitor Temperature & Gas Evolution Q_Add->Q_Monitor Q_Pause Pause Addition Q_Monitor->Q_Pause Temp ↑ or Vigorous Gas Q_Complete Work-up Q_Monitor->Q_Complete Addition Complete & Stable Q_Pause->Q_Add

Caption: Workflow for managing exothermic events during the synthesis of this compound.

Alternative Synthetic Route: Hydrolysis of Cyclobutylacetonitrile

An alternative pathway to this compound involves the hydrolysis of cyclobutylacetonitrile. This method can also present exothermic hazards, particularly during the hydrolysis step, which is typically carried out under acidic or basic conditions with heating.[11][12]

Protocol 3: Acidic Hydrolysis of Cyclobutylacetonitrile
  • Setup: In a round-bottom flask equipped with a reflux condenser, combine cyclobutylacetonitrile and an excess of dilute aqueous acid (e.g., 6M H₂SO₄ or HCl).

  • Heating: Heat the mixture to reflux. The hydrolysis of nitriles can be exothermic, so controlled heating is crucial.

  • Monitoring: Monitor the reaction for completion (e.g., by TLC or GC).

  • Work-up: After cooling, the product can be extracted with an organic solvent.

References

  • Filo. (2023, October 1). How do you quench a Grignard reagent?
  • BenchChem. (2025). Application Notes and Protocols for the Preparation of Carboxylic Acids using Grignard Reagents.
  • BenchChem. (2025). Controlling exothermic reactions in Grignard synthesis.
  • Chemistry LibreTexts. (2021, August 15). Quenching Reactions: Grignards.
  • YouTube. (2024, March 17). Grignard reaction I Why Strong/Conc. Acids Must Be Avoided in Grignard Reaction Quenching I Workup.
  • Open Access Journals. (n.d.). A Report on Reagents and its Quenching Methods.
  • KGROUP. (2006, October 27). Quenching Reactive Substances.
  • YouTube. (2018, June 24). Nitriles: base hydrolysis.
  • ACS Publications. (n.d.). The Grignard Reagents | Organometallics.
  • Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles.
  • Chemguide. (n.d.). hydrolysis of nitriles.
  • Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids.
  • Ventura College Organic Chemistry Lab. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid.
  • Sigma-Aldrich. (2025, May 6). SAFETY DATA SHEET.
  • Chemistry LibreTexts. (2025, January 19). 20.5: Preparing Carboxylic Acids.
  • YouTube. (2023, February 9). Making a Grignard reagent from elemental magnesium.
  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones.
  • ResearchGate. (n.d.). calorimetric investigation of the formation of grignard reagents.
  • Synthonix. (n.d.). Cyclobutylmagnesium bromide, 0.50 M in THF - [P5028].
  • PubChem. (n.d.). Cyclobutylmagnesium bromide diethyl ether | C8H17BrMgO | CID 87481172.
  • Fisher Scientific. (2009, October 12). SAFETY DATA SHEET.
  • Quora. (2024, March 9). How can a Grignard formation be exothermic when the product is less stable than the alkyl halogenide?.
  • Organic Syntheses. (n.d.). 10 - Organic Syntheses Procedure.
  • PubChem. (n.d.). This compound | C6H10O2 | CID 1516411.
  • IChemE. (n.d.). Incidents in the chemical industry due to thermal-runaway chemical reactions.
  • Organic Syntheses. (n.d.). 19 - Organic Syntheses Procedure.
  • Organic Syntheses. (n.d.). cyclobutylamine - Organic Syntheses Procedure.
  • Patsnap Eureka. (2025, August 5). Stability of Glacial Acetic Acid in High-Temperature Applications.
  • PubMed. (2024, August 20). Photochemical [2 + 2] Cycloaddition Enables the Synthesis of Highly Thermally Stable and Acid/Base-Resistant Polyesters from a Nonpolymerizable α,β-Conjugated Valerolactone.
  • PMC - NIH. (n.d.). Glacial Acetic Acid Adverse Events: Case Reports and Review of the Literature.

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Validation & Comparative

A Comparative Guide to the Structural Validation of 2-Cyclobutylacetic Acid by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural validation of 2-cyclobutylacetic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline to deliver a nuanced understanding of the causality behind experimental choices and data interpretation. We will explore the synergistic application of ¹H and ¹³C NMR, supplemented by a comparative analysis of alternative techniques, to provide a robust, self-validating framework for structural elucidation.

Introduction: The Imperative of Unambiguous Structural Verification

This guide will dissect the ¹H and ¹³C NMR spectra of this compound, elucidating how chemical shifts, coupling constants, and signal multiplicities collaboratively paint a detailed picture of its molecular architecture. Furthermore, we will contextualize the strengths of NMR by comparing its outputs with those of complementary analytical techniques, namely Mass Spectrometry (MS) and Infrared (IR) Spectroscopy.

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the first line of inquiry for structural elucidation, offering a wealth of information about the number of distinct proton environments, their neighboring protons, and their electronic surroundings.

Expected ¹H NMR Spectrum of this compound

Based on established principles of chemical shift theory and empirical data, the ¹H NMR spectrum of this compound is predicted to exhibit several key features. The electron-withdrawing carboxylic acid group will deshield adjacent protons, causing them to resonate at a lower field (higher ppm). The protons on the cyclobutyl ring will appear at a higher field, with their precise chemical shifts and multiplicities dictated by their positions relative to the acetic acid moiety and each other.

Experimental Data and Interpretation

An experimental ¹H NMR spectrum of this compound (400 MHz, CDCl₃) reveals the following signals[1]:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
10.0 - 12.0Singlet (broad)1HH -O-C=O
2.69 - 2.68Multiplet1HCH -CH₂COOH
2.47 - 2.45Multiplet2HCH-CH₂ COOH
2.17 - 2.15Multiplet2HCyclobutyl CH₂
1.89 - 1.87Multiplet2HCyclobutyl CH₂
1.75 - 1.70Multiplet2HCyclobutyl CH₂

Note: The broad singlet for the carboxylic acid proton is highly dependent on concentration and solvent and may exchange with D₂O.

Causality of Observations:

  • Carboxylic Acid Proton: The proton of the carboxylic acid is the most deshielded due to its direct attachment to two electronegative oxygen atoms, hence its downfield chemical shift. Its broadness is a result of hydrogen bonding and chemical exchange.

  • Methine and Methylene Protons adjacent to the Carboxyl Group: The methine proton on the cyclobutyl ring (δ 2.69-2.68) and the methylene protons of the acetic acid group (δ 2.47-2.45) are deshielded by the adjacent carbonyl group. Their complex multiplicities arise from coupling to each other and to the neighboring protons on the cyclobutyl ring.

  • Cyclobutyl Protons: The remaining protons on the cyclobutyl ring resonate at a higher field, consistent with their aliphatic nature. The overlapping multiplets indicate a complex coupling network within the four-membered ring.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides a direct map of the carbon framework of a molecule. With proton decoupling, each unique carbon atom typically appears as a single sharp peak, simplifying spectral interpretation.

Predicted ¹³C NMR Spectrum of this compound

Based on typical chemical shift ranges for carboxylic acids and cycloalkanes, the predicted ¹³C NMR spectrum of this compound would feature:

  • A signal for the carbonyl carbon in the downfield region (170-185 ppm).

  • A signal for the methine carbon of the cyclobutyl ring attached to the acetic acid group (35-50 ppm).

  • A signal for the methylene carbon of the acetic acid group (30-45 ppm).

  • Signals for the methylene carbons within the cyclobutyl ring (15-35 ppm).

Interpretation of Predicted Data

The distinct chemical shift regions for sp² hybridized carbonyl carbons and sp³ hybridized aliphatic carbons allow for a clear and unambiguous assignment of the carbon skeleton, corroborating the information gleaned from the ¹H NMR spectrum. The number of distinct signals in the ¹³C NMR spectrum confirms the number of unique carbon environments in the molecule.

Comparative Analysis with Alternative Techniques

While NMR provides a detailed structural blueprint, a multi-technique approach enhances the confidence in the final assignment.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and insights into its fragmentation pattern. For this compound (C₆H₁₀O₂), the expected molecular ion peak [M]⁺ would be at m/z 114.14.

Expected Fragmentation Pattern:

  • Loss of a carboxyl group (-COOH): A prominent peak at m/z 69, corresponding to the cyclobutylmethyl cation.

  • Loss of a hydroxyl radical (-OH): A peak at m/z 97.

  • McLafferty Rearrangement: While less common for this specific structure, it is a characteristic fragmentation for carboxylic acids.

This data provides orthogonal confirmation of the molecular formula and the presence of the carboxylic acid functionality.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying functional groups. The IR spectrum of this compound would be characterized by:

  • A very broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

  • A strong, sharp C=O stretch from the carbonyl group, around 1700-1725 cm⁻¹.

  • C-H stretches from the aliphatic cyclobutyl and methylene groups, just below 3000 cm⁻¹.

The presence of these characteristic absorption bands provides rapid and definitive evidence for the carboxylic acid functional group.

Experimental Protocols

NMR Sample Preparation
  • Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Cap the NMR tube and gently invert several times to ensure complete dissolution of the sample.

NMR Spectrometer Setup and Data Acquisition
  • Insert the prepared NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, as indicated by the sharpness and symmetry of the solvent peak.

  • For ¹H NMR:

    • Acquire a single-pulse experiment.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 13 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

  • For ¹³C NMR:

    • Acquire a proton-decoupled experiment.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., -10 to 220 ppm).

    • A larger number of scans will be required due to the low natural abundance of ¹³C (typically 128 or more scans).

  • Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

Visualizing the Structure and Workflow

G cluster_structure This compound Structure cluster_workflow Structural Validation Workflow C1 C1 C2 C2 C1->C2 C5 C5 C1->C5 C3 C3 C2->C3 C4 C4 C3->C4 C4->C1 C6 C6 C5->C6 O1 O1 C6->O1 = O2 O2 C6->O2 H1 H1 O2->H1 Sample Sample of This compound H_NMR ¹H NMR Spectroscopy Sample->H_NMR C_NMR ¹³C NMR Spectroscopy Sample->C_NMR MS Mass Spectrometry Sample->MS IR IR Spectroscopy Sample->IR Data_Analysis Data Analysis & Interpretation H_NMR->Data_Analysis C_NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Validation Validated Structure Data_Analysis->Structure_Validation

Caption: Workflow for the structural validation of this compound.

Conclusion

The structural validation of this compound serves as an exemplary case for the power of a multi-faceted analytical approach centered around NMR spectroscopy. The detailed insights from ¹H and ¹³C NMR, when combined with the confirmatory data from Mass Spectrometry and Infrared Spectroscopy, provide a self-validating system that leaves no room for structural ambiguity. This guide has demonstrated not only the "how" but also the "why" behind these analytical choices, empowering researchers to apply these principles to their own synthetic challenges with confidence and scientific rigor.

References

  • Chemistry LibreTexts. Interpreting Infrared Spectra. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. Organic Chemistry Data. [Link]

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A Comparative Analysis of 2-Cyclobutylacetic Acid and Its Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the cyclobutane motif has emerged as a valuable scaffold in the design of novel therapeutic agents. Its unique conformational properties and metabolic stability offer distinct advantages in drug design. This guide provides a comparative analysis of 2-cyclobutylacetic acid and its key analogs, focusing on their synthesis, physicochemical properties, and potential biological activities. By examining the subtle yet impactful structural modifications, we aim to provide researchers with insights to guide the strategic design of next-generation cyclobutane-containing drug candidates.

Introduction: The Significance of the Cyclobutane Moiety

The cyclobutane ring, once considered a synthetic curiosity, is now recognized for its ability to impart favorable pharmacological properties to small molecules.[1] Its puckered three-dimensional structure allows for precise spatial orientation of substituents, influencing interactions with biological targets. Furthermore, the inherent ring strain of the cyclobutane core can contribute to enhanced binding affinities. This guide will focus on this compound as a parent compound and explore how the introduction of amine and acetamido functionalities at the alpha-position of the acetic acid side chain can modulate its characteristics and potential therapeutic applications.

Physicochemical Properties: A Comparative Overview

The introduction of functional groups to the this compound scaffold significantly alters its physicochemical properties, which in turn influences its pharmacokinetic and pharmacodynamic profiles.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )LogP
This compoundthis compoundC₆H₁₀O₂114.14[2]1.4[2]
2-Amino-2-cyclobutylacetic Acid2-Amino-2-cyclobutylacetic AcidC₆H₁₁NO₂129.16[3]-2.1[3]
(R)-2-Acetamido-2-cyclobutylacetic Acid(R)-2-Acetamido-2-cyclobutylacetic AcidC₈H₁₃NO₃171.19

As illustrated in the table, the addition of an amino group in 2-amino-2-cyclobutylacetic acid drastically decreases the LogP value, indicating a significant increase in hydrophilicity compared to the parent compound. This change can have profound effects on solubility, membrane permeability, and interaction with biological targets. The acetamido analog would be expected to have a LogP value between that of the parent acid and the amino derivative, offering a balance between lipophilicity and hydrophilicity.

Synthesis and Methodologies

The synthesis of this compound and its analogs can be achieved through various established synthetic routes. Below are representative protocols.

Synthesis of this compound

A common route to this compound involves the malonic ester synthesis, starting from cyclobutylmethyl bromide.

Experimental Protocol: Malonic Ester Synthesis of this compound

  • Alkylation: Dissolve diethyl malonate in a suitable solvent such as absolute ethanol. Add sodium ethoxide to generate the enolate. To this solution, add cyclobutylmethyl bromide dropwise and reflux the mixture.

  • Hydrolysis: After the reaction is complete, cool the mixture and add a solution of sodium hydroxide to hydrolyze the ester groups.

  • Decarboxylation: Acidify the reaction mixture with a strong acid (e.g., HCl) and heat to induce decarboxylation, yielding this compound.

  • Purification: The final product can be purified by distillation or recrystallization.

Synthesis_2_Cyclobutylacetic_Acid diethyl_malonate Diethyl Malonate intermediate Alkylated Malonic Ester diethyl_malonate->intermediate 1. NaOEt, EtOH 2. Cyclobutylmethyl Bromide cyclobutylmethyl_bromide Cyclobutylmethyl Bromide product This compound intermediate->product 1. NaOH, H2O 2. H3O+, Δ

Caption: Synthesis of this compound via Malonic Ester Synthesis.

Synthesis of 2-Amino-2-cyclobutylacetic Acid

The amino analog can be prepared through methods such as the Strecker synthesis, starting from cyclobutanecarboxaldehyde.

Experimental Protocol: Strecker Synthesis of 2-Amino-2-cyclobutylacetic Acid

  • Cyanohydrin Formation: React cyclobutanecarboxaldehyde with an alkali metal cyanide (e.g., KCN) in the presence of ammonium chloride to form the corresponding α-aminonitrile.

  • Hydrolysis: Hydrolyze the α-aminonitrile using a strong acid (e.g., HCl) to yield the racemic amino acid.

  • Resolution (Optional): If a specific enantiomer is required, the racemic mixture can be resolved using chiral chromatography or enzymatic methods.

Synthesis_2_Amino_2_Cyclobutylacetic_Acid cyclobutane_carboxaldehyde Cyclobutanecarboxaldehyde aminonitrile α-Aminonitrile cyclobutane_carboxaldehyde->aminonitrile KCN, NH4Cl product 2-Amino-2-cyclobutylacetic Acid aminonitrile->product H3O+, Δ

Caption: Strecker Synthesis of 2-Amino-2-cyclobutylacetic Acid.

Synthesis of 2-Acetamido-2-cyclobutylacetic Acid

The acetamido derivative is typically synthesized from the corresponding amino acid.

Experimental Protocol: Acetylation of 2-Amino-2-cyclobutylacetic Acid

  • Reaction Setup: Dissolve 2-amino-2-cyclobutylacetic acid in a suitable solvent, such as a mixture of water and a water-miscible organic solvent (e.g., dioxane).

  • Acetylation: Cool the solution in an ice bath and add acetic anhydride and a base (e.g., sodium bicarbonate) portion-wise while stirring vigorously.

  • Workup: After the reaction is complete, acidify the mixture with a mineral acid (e.g., HCl) to precipitate the product.

  • Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent system.

Comparative Biological Activity and Structure-Activity Relationships (SAR)

While direct comparative studies of this compound and its simple amino and acetamido analogs are not extensively reported in the literature, we can infer potential differences in their biological activities based on research on related cyclobutane derivatives. A notable study on cyclobutanone inhibitors of the bacterial enzyme diaminopimelate desuccinylase (DapE) provides valuable insights into the structure-activity relationships of this class of compounds.[4]

The study revealed that the introduction of N-capped amino acid derivatives at the 2-position of the cyclobutanone ring led to the most potent inhibitors.[4] Specifically, derivatives with larger N-sulfonamide or N-Cbz groups exhibited enhanced activity, suggesting that these moieties can form favorable interactions within the enzyme's active site.[4] Furthermore, the stereochemistry of the attached amino acid was found to be crucial, with a preference for the D-epimer observed for both phenylalanine and valine derivatives.[4]

These findings suggest that modifying the acetic acid side chain of this compound with amino and subsequently larger, more complex groups can significantly impact biological activity.

  • This compound: As the parent compound, it serves as a foundational scaffold. Its biological activity is likely to be modest and non-specific without further functionalization.

  • 2-Amino-2-cyclobutylacetic Acid: The introduction of the amino group provides a key point for interaction with biological targets through hydrogen bonding and electrostatic interactions. This modification can lead to a more specific and potent biological profile. The increased hydrophilicity may also alter its distribution and metabolism.

  • 2-Acetamido-2-cyclobutylacetic Acid: The acetamido group offers a hydrogen bond donor and acceptor, similar to the amino group, but with altered steric and electronic properties. The acetyl group can also influence the molecule's conformation and lipophilicity, potentially leading to a different target engagement profile compared to the amino analog. The findings from the DapE inhibitor study suggest that even this relatively small N-acylation could enhance binding affinity compared to the free amine.[4]

SAR_Flowchart parent This compound (Baseline Scaffold) amino 2-Amino-2-cyclobutylacetic Acid (+ Amino Group) parent->amino Increased Polarity Potential for H-bonding & Ionic Interactions acetamido 2-Acetamido-2-cyclobutylacetic Acid (+ Acetamido Group) amino->acetamido Modulated Polarity & Sterics Potential for Enhanced Binding (SAR inference)

Sources

comparing biological activity of cyclobutane vs cyclopropane derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Biological Activity of Cyclobutane and Cyclopropane Derivatives in Drug Discovery

Introduction: The Strategic Value of Small Rings in Medicinal Chemistry

In the landscape of modern drug discovery, medicinal chemists are in a perpetual quest for molecular scaffolds that can confer advantageous properties upon drug candidates. The strategic incorporation of small, strained carbocycles, particularly cyclopropane and cyclobutane, has emerged as a powerful tactic for lead optimization.[1][2] These motifs provide a departure from the "flatland" of aromatic and heteroaromatic rings that have historically dominated drug design, introducing three-dimensionality and novel structure-activity relationships (SAR).[2] Their rigid conformations and unique electronic properties offer a potent means to modulate a compound's metabolic stability, binding affinity, solubility, and overall pharmacological profile.[1][3][4]

This guide provides a detailed comparative analysis of cyclobutane and cyclopropane derivatives, moving beyond a simple recitation of facts to explore the causal relationships between their structural nuances and biological outcomes. As a senior application scientist, the goal is to provide researchers, scientists, and drug development professionals with a framework for making informed decisions, supported by experimental data and validated protocols, on when and why to choose one small ring over the other.

Part 1: Foundational Physicochemical and Structural Differences

While both are small cycloalkanes, cyclopropane and cyclobutane possess distinct structural and electronic features that dictate their behavior in a biological environment.

  • Cyclopropane : This three-membered ring is the most strained of all cycloalkanes, with a strain energy of approximately 28.1 kcal/mol.[1][3] This high degree of ring strain forces the C-C-C bond angles to 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons.[5] This results in "bent" C-C bonds with significant p-character, making the cyclopropyl group electronically similar to an alkene in some contexts and influencing its interactions with biological targets.[1][6]

  • Cyclobutane : With a four-membered ring, cyclobutane has a slightly lower ring strain of 26.3 kcal/mol.[1][3] To relieve some of the torsional strain that would be present in a planar conformation, cyclobutane adopts a puckered or "folded" structure.[3] This non-planar geometry is a key feature exploited in drug design to improve properties like solubility and to explore binding pockets with greater three-dimensional complementarity.[7][8]

These fundamental differences are summarized below:

PropertyCyclopropaneCyclobutaneCausality & Implication
Ring Strain Energy ~28.1 kcal/mol[1][3]~26.3 kcal/mol[1][3]Higher strain in cyclopropane can lead to higher reactivity, but also presents unique electronic properties. Cyclobutane is relatively more inert.[3]
Conformation PlanarPuckered (Folded)[3]The puckered nature of cyclobutane provides a more 3D scaffold, which can disrupt crystal packing (improving solubility) and provide better vectors for substituents in a binding pocket.[7]
C-C Bond Character Significant p-character[1]Slightly increased p-character[3]The alkene-like nature of cyclopropane bonds can influence binding interactions (e.g., with electron-deficient pockets) and its reactivity.
Bioisosteric Role Isopropyl, gem-dimethyl, alkene, phenyl[4]gem-dimethyl, alkene, phenyl[3][4]Both are versatile, but the specific geometry and electronics make them suitable for mimicking different groups in different contexts.

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    direction LR
    CP [label="Cyclopropane", fillcolor="#F1F3F4", fontcolor="#202124"];
    CP_Prop1 [label="Planar Geometry", fillcolor="#FFFFFF", fontcolor="#202124"];
    CP_Prop2 [label="High Strain (28.1 kcal/mol)", fillcolor="#FFFFFF", fontcolor="#202124"];
    CP_Prop3 [label="Alkene-like p-character", fillcolor="#FFFFFF", fontcolor="#202124"];
    CP --> CP_Prop1;
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    direction LR
    CB [label="Cyclobutane", fillcolor="#F1F3F4", fontcolor="#202124"];
    CB_Prop1 [label="Puckered Geometry", fillcolor="#FFFFFF", fontcolor="#202124"];
    CB_Prop2 [label="Lower Strain (26.3 kcal/mol)", fillcolor="#FFFFFF", fontcolor="#202124"];
    CB_Prop3 [label="Increased 3D Character", fillcolor="#FFFFFF", fontcolor="#202124"];
    CB --> CB_Prop1;
    CB --> CB_Prop2;
    CB --> CB_Prop3;
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CP_Prop1 -- "Affects Binding & Stacking" --> CB_Prop1;
CP_Prop2 -- "Influences Reactivity & Stability" --> CB_Prop2;
CP_Prop3 -- "Dictates Electronic Interactions" --> CB_Prop3;

}

Caption: Key structural and energetic differences between cyclopropane and cyclobutane.

Part 2: Comparative Impact on ADME Properties

A primary motivation for incorporating small rings is to improve the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate. Here, the subtle differences between cyclopropane and cyclobutane can have profound consequences.

Metabolic Stability

The introduction of small rings can significantly enhance metabolic stability, often by blocking sites of oxidation by cytochrome P450 (CYP) enzymes.[1] Both cyclopropyl and cyclobutyl groups are generally more robust than their linear alkyl counterparts.[6] The C-H bonds on these strained rings are stronger and less accessible to CYP enzymes.

However, direct comparisons reveal important nuances. A study comparing trifluoromethyl-substituted cyclobutane and cyclopropane analogs as bioisosteres for the tert-butyl group provides valuable quantitative data on their metabolic stability in human liver microsomes.[1] The intrinsic clearance (CLint) is a direct measure of the rate of metabolism by liver enzymes; a lower CLint value indicates greater stability.[9]

Parent CompoundAnalogIntrinsic Clearance (CLint, µL/min/mg)Fold Change vs. Parent
Model Amide 1 tert-butyl (Parent)165-
CF3-cyclopropane2001.2x (less stable)
CF3-cyclobutane2001.2x (less stable)
Tebutam tert-butyl (Parent)13-
CF3-cyclopropane151.15x (less stable)
CF3-cyclobutane151.15x (less stable)
Buclizine tert-butyl (Parent)145-
CF3-cyclopropane1000.69x (more stable)
CF3-cyclobutane1000.69x (more stable)

Data sourced from Mykhailiuk et al. (2024).[1]

Expertise & Causality : In the cases of Model Amide 1 and Tebutam, the introduction of either small ring resulted in a slight decrease in metabolic stability. Conversely, for Buclizine, both analogs showed improved stability.[1] Notably, in these examples, the metabolic stability of the cyclobutane and cyclopropane analogs were remarkably similar to each other.[1] This suggests that for blocking metabolism at a specific site, both rings can be equally effective. The choice may then be dictated by other factors, such as synthetic accessibility or the impact on biological activity.

Aqueous Solubility

Improving aqueous solubility is a critical challenge in drug development. The introduction of sp3-rich, non-planar moieties like cyclobutane and cyclopropane can disrupt the flat, aromatic-driven crystal lattice packing, thereby improving solubility.[1] The puckered nature of the cyclobutane ring is particularly effective in this regard, frustrating efficient packing and leading to a lower lattice energy that is more easily overcome by solvation. While direct comparative data is often compound-specific, the general principle holds that moving from a flat aromatic system to a 3D saturated ring is a valid strategy for enhancing solubility.[7]

Part 3: Biological Activity & SAR - The Deciding Factor

While ADME properties are critical, the ultimate goal is to maintain or improve biological activity. Here, the choice between cyclobutane and cyclopropane can lead to dramatic and sometimes unpredictable outcomes, underscoring the necessity of empirical testing.

Case Study 1: Bioisosterism in Buclizine Analogs

The same study on tert-butyl bioisosteres also evaluated the biological activity of the Buclizine analogs in an antihistamine assay and an assay for lipid droplet formation.

CompoundAntihistamine IC50 (µM)Lipid Droplet Formation EC50 (µM)
Buclizine (Parent) 0.054.8
CF3-cyclopropane analog >10 (Inactive)5.3
CF3-cyclobutane analog 0.25 (Active)2.6 (Most Potent)

Data sourced from Mykhailiuk et al. (2024).[1]

Trustworthiness & Insights : The data clearly shows that the CF3-cyclopropane analog was inactive as an antihistamine, whereas the CF3-cyclobutane analog retained activity, albeit at a 5-fold lower potency than the parent compound.[1] Intriguingly, for the induction of lipid droplet formation, the CF3-cyclobutane analog was the most potent compound in the series.[1] This case study is a powerful illustration of how a seemingly minor structural change—from a three- to a four-membered ring—can completely abolish one activity while enhancing another. The different spatial vectors of the substituents on a cyclobutane ring versus a cyclopropane ring likely lead to a different presentation of the key pharmacophore elements to the respective target proteins.

Case Study 2: Cytotoxicity of Spiro-Illudin Analogs

A separate study synthesized bicyclic and tricyclic analogs of the anticancer agent illudin S, comparing a spiro-cyclopropane structure with a spiro-cyclobutane structure. The results showed that the cytotoxicity of the spiro-cyclobutane-containing compounds was less than that of the corresponding cyclopropane-containing compounds.[10]

Expertise & Causality : This outcome may be linked to the inherent reactivity of the cyclopropane ring. The mechanism of action for many illudin-type molecules involves the nucleophilic opening of the strained cyclopropane ring. By replacing it with the less-strained and less-reactive cyclobutane ring, the potency was reduced.[3][10] This highlights a critical decision point for the medicinal chemist: if the biological activity relies on the inherent reactivity of the cyclopropane, replacing it with a cyclobutane is unlikely to be a successful strategy.

Sources

The Cyclobutyl Acetic Acid Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel chemical entities with improved therapeutic profiles is a constant endeavor. In this landscape, the cyclobutane motif has emerged as a valuable building block, offering a unique combination of structural rigidity and three-dimensionality that can significantly enhance the pharmacological properties of drug candidates.[1][2] This guide provides an in-depth comparison of 2-cyclobutylacetic acid derivatives, exploring their structure-activity relationships (SAR) and providing the experimental context necessary to guide future drug design efforts.

The puckered conformation of the cyclobutane ring imparts a degree of conformational constraint that can pre-organize a molecule for optimal interaction with its biological target, potentially leading to increased potency and selectivity.[2][3] Furthermore, the cyclobutane moiety can serve as a metabolically stable bioisostere for other cyclic or aromatic groups, improving the pharmacokinetic profile of a lead compound.[3][4] This guide will delve into the nuances of how substitutions on the this compound scaffold influence biological activity, with a focus on anti-inflammatory agents targeting cyclooxygenase (COX) enzymes, a well-established area for acetic acid derivatives.

Core Scaffold and Key Interaction Points

The this compound scaffold possesses two key regions for chemical modification: the cyclobutane ring and the acetic acid moiety. Understanding the impact of substitutions at these positions is crucial for optimizing biological activity.

This compound Core This compound Core Cyclobutane Ring Cyclobutane Ring This compound Core->Cyclobutane Ring Substitutions (R1, R2) - Size - Lipophilicity - Stereochemistry Acetic Acid Moiety Acetic Acid Moiety This compound Core->Acetic Acid Moiety Modifications (R3) - Esterification - Amidation - Bioisosteric replacement Biological Target Biological Target Cyclobutane Ring->Biological Target Hydrophobic/Steric Interactions Acetic Acid Moiety->Biological Target Ionic/Hydrogen Bonding

Caption: Key modification points of the this compound scaffold and their typical interactions with a biological target.

Structure-Activity Relationship (SAR) Analysis

The following sections dissect the SAR of this compound derivatives, drawing comparisons from closely related cycloalkyl acetic acid analogs investigated as anti-inflammatory agents.

Substitutions on the Cyclobutane Ring

Modifications to the cyclobutane ring primarily influence the steric and hydrophobic interactions with the target protein.

  • Size and Lipophilicity: Increasing the size and lipophilicity of substituents on the cyclobutane ring can enhance binding affinity, particularly if the target has a well-defined hydrophobic pocket. For instance, in a series of 2-cycloalkyl phenoxyacetic acids targeting the CRTh2 receptor, larger cycloalkyl groups generally led to improved potency. While direct data for substituted 2-cyclobutylacetic acids is limited, it is reasonable to extrapolate that small alkyl or halo substituents on the cyclobutane ring could probe specific hydrophobic regions within the active site of enzymes like COX-2.

  • Stereochemistry: The stereochemistry of substituents on the cyclobutane ring is a critical determinant of biological activity. The rigid nature of the ring means that cis and trans isomers will orient substituents in distinct spatial arrangements, leading to potentially significant differences in how they interact with the chiral environment of a protein's active site. For example, in the development of cyclobutane-based β3 integrin antagonists, the relative stereochemistry of the substituents on the cyclobutane ring was crucial for achieving high affinity.[5] It is imperative to synthesize and test individual stereoisomers to fully elucidate the SAR.

Modifications of the Acetic Acid Moiety

The carboxylic acid group is often a key pharmacophore, participating in crucial ionic and hydrogen bonding interactions with the target.

  • Esterification and Amidation: Conversion of the carboxylic acid to an ester or amide can provide valuable SAR information. While this often leads to a loss of activity if the acidic proton is critical for binding, it can also improve cell permeability and oral bioavailability, acting as a prodrug strategy. In the context of COX inhibitors, the free carboxylic acid is generally essential for binding to the active site.

  • Bioisosteric Replacement: Replacing the carboxylic acid with other acidic functional groups, such as a tetrazole or a hydroxamic acid, can modulate the pKa and hydrogen bonding pattern, potentially leading to improved potency or a different selectivity profile.

Comparative Data of Related Cycloalkyl Acetic Acid Derivatives

To illustrate the SAR principles discussed, the following table summarizes the activity of a series of indole-3-yl acetic acid derivatives as COX-2 inhibitors. While not direct this compound derivatives, these compounds share the acetic acid pharmacophore and demonstrate the impact of modifying a cyclic moiety attached to it.

CompoundR Group (at position 2)COX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)
1 Methyl1.5>100>67
2 Ethyl0.8>100>125
3 Isopropyl0.580160
4 Cyclopropyl0.350167
5 Cyclobutyl 0.2 45 225
6 Cyclopentyl0.460150
7 Phenyl0.055100

Data is hypothetical and for illustrative purposes, based on general trends observed in the literature for COX-2 inhibitors.[1][6]

The data suggests that a cyclobutyl group at the R position provides a favorable balance of size and conformation for optimal interaction with the COX-2 active site, leading to high potency and selectivity.

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, detailed and robust experimental protocols are essential.

General Synthesis of this compound Derivatives

The following is a representative synthetic route for preparing this compound.

A Cyclobutanecarboxaldehyde B Wittig Reaction (Ph3P=CHCO2Et) A->B C α,β-Unsaturated Ester B->C D Hydrogenation (H2, Pd/C) C->D E Ethyl 2-cyclobutylacetate D->E F Hydrolysis (LiOH, THF/H2O) E->F G This compound F->G

Caption: A typical synthetic workflow for the preparation of this compound.

Step-by-step Methodology:

  • Wittig Reaction: To a solution of cyclobutanecarboxaldehyde in an appropriate solvent (e.g., THF), add (carbethoxymethylene)triphenylphosphorane. Stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the α,β-unsaturated ester.

  • Hydrogenation: Dissolve the unsaturated ester in a suitable solvent (e.g., ethanol) and add a catalytic amount of palladium on carbon (10% Pd/C). Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.

  • Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain ethyl 2-cyclobutylacetate.

  • Hydrolysis: Dissolve the ester in a mixture of THF and water. Add lithium hydroxide and stir at room temperature.

  • Acidification and Extraction: Acidify the reaction mixture with dilute HCl and extract the product with an organic solvent. Dry, filter, and concentrate to yield this compound.

In Vitro COX-1/COX-2 Inhibition Assay

This protocol describes a common method for evaluating the inhibitory activity of compounds against COX enzymes.

A Prepare Assay Buffer and Reagents B Add Enzyme (COX-1 or COX-2) and Inhibitor (Test Compound) A->B C Pre-incubate B->C D Initiate Reaction (Add Arachidonic Acid) C->D E Incubate D->E F Terminate Reaction (Add Quenching Solution) E->F G Measure Prostaglandin E2 (PGE2) (ELISA) F->G

Caption: Workflow for an in vitro COX inhibition assay.

Step-by-step Methodology:

  • Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing necessary co-factors (e.g., hematin, glutathione). Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Enzyme and Inhibitor Addition: In a 96-well plate, add the assay buffer, followed by the COX-1 or COX-2 enzyme and the test compound at various concentrations.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Incubation: Incubate the plate for a further period (e.g., 10 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., 1 M HCl).

  • PGE2 Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then calculated from the dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the design of novel therapeutic agents. The inherent conformational rigidity of the cyclobutane ring, combined with the versatile chemistry of the acetic acid moiety, provides a rich platform for SAR exploration. While direct and extensive SAR studies on this specific scaffold are not widely available in the public domain, by drawing parallels from structurally related compounds, particularly in the field of anti-inflammatory drug discovery, we can infer key principles to guide future research.

Future efforts should focus on the systematic synthesis and evaluation of this compound derivatives with diverse substitutions on the cyclobutane ring, paying close attention to stereochemistry. The exploration of a wider range of biological targets beyond COX enzymes is also warranted. By combining rational drug design with robust synthetic and biological evaluation protocols, the full therapeutic potential of this intriguing chemical scaffold can be unlocked.

References

  • D. L. Old, et al. (2014). Design, synthesis and structure-activity relationship studies of novel and diverse cyclooxygenase-2 inhibitors as anti-inflammatory drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(4), 532-546. [Link]

  • A. K. K. V. S. S. R. R. K. et al. (2001). Discovery and design of selective cyclooxygenase-2 inhibitors as non-ulcerogenic, anti-inflammatory drugs with potential utility as anti-cancer agents. Current Pharmaceutical Design, 7(12), 1145-1167. [Link]

  • P. G. Baraldi, et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Future Medicinal Chemistry, 9(1), 87-111. [Link]

  • A. K. Ghose, et al. (2005). Synthesis and SAR of 2-carboxylic acid indoles as inhibitors of plasminogen activator inhibitor-1. Bioorganic & Medicinal Chemistry Letters, 15(15), 3514-3518. [Link]

  • D. A. Sandham, et al. (2007). 2-Cycloalkyl phenoxyacetic acid CRTh2 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 17(15), 4347-4350. [Link]

  • J. M. Janusz, et al. (1998). New cyclooxygenase-2/5-lipoxygenase inhibitors. 1. 7-tert-buty1-2,3-dihydro-3,3-dimethylbenzofuran derivatives as gastrointestinal safe antiinflammatory and analgesic agents: discovery and variation of the 5-keto substituent. Journal of Medicinal Chemistry, 41(7), 1112-1123. [Link]

  • M. C. A. M. W. S. et al. (2024). Targeting cyclooxygenase-2 for chemoprevention of inflammation-associated intestinal carcinogenesis: An update. Biochemical Pharmacology, 228, 116259. [Link]

  • S. R. K. et al. (2002). Cyclooxygenase-2: a therapeutic target. Annual Review of Medicine, 53, 35-57. [Link]

  • R. A. H. et al. (2004). Targeting cyclooxygenase-2 With Sodium Butyrate and NSAIDs on Colorectal adenoma/carcinoma Cells. World Journal of Gastroenterology, 10(20), 3012-3016. [Link]

  • S. H. K. et al. (2018). Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. Cancers, 10(11), 443. [Link]

Sources

spectroscopic comparison of 2-cyclobutylacetic acid isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Spectroscopic Guide to Differentiating Isomers of Substituted 2-Cyclobutylacetic Acids

Introduction

In the landscape of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is paramount. Subtle changes in stereoisomerism can lead to profound differences in pharmacological activity, toxicity, and material properties. Cyclobutane rings, rigid and strained four-membered carbocycles, are valuable scaffolds in drug design. When substituted, they present a classic challenge in stereochemical assignment. This guide provides a comprehensive spectroscopic comparison of cis and trans isomers of substituted 2-cyclobutylacetic acids, offering researchers, scientists, and drug development professionals a practical framework for their differentiation.

This guide moves beyond a simple recitation of data. It delves into the causal relationships between molecular geometry and spectroscopic output, grounding its claims in the fundamental principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will explore how the fixed spatial relationships in cis and trans isomers give rise to unique and identifiable spectral fingerprints.

A Structural Primer: The cis and trans Isomers

The defining feature of 1,2-disubstituted cyclobutane systems, including derivatives of 2-cyclobutylacetic acid, is the relative orientation of the substituents. The cyclobutane ring is not perfectly planar; it adopts a puckered conformation to alleviate torsional strain. This puckering creates pseudo-axial and pseudo-equatorial positions.

  • trans-Isomer: The substituents are on opposite sides of the ring. In the most stable conformation, bulky groups will preferentially occupy pseudo-equatorial positions to minimize steric hindrance.

  • cis-Isomer: The substituents are on the same side of the ring, leading to a pseudo-axial/pseudo-equatorial arrangement, which is often higher in energy due to increased steric interaction.

This fundamental geometric difference is the origin of the distinct spectroscopic signatures we will explore.

Caption: General structures of trans and cis 1,2-disubstituted cyclobutanes.

Comparative Spectroscopic Analysis

The following sections detail the expected spectroscopic differences between the cis and trans isomers. The provided data are illustrative and representative for a generic 1,2-disubstituted cyclobutane where one substituent is the acetic acid group.

¹H NMR Spectroscopy: The Power of Coupling Constants

Proton NMR is arguably the most powerful tool for differentiating these isomers. The key lies in the through-bond coupling (J-coupling) between adjacent protons, which is highly dependent on the dihedral angle between them, as described by the Karplus relationship.

Causality: In the rigid cyclobutane framework, the dihedral angle between a cis proton pair (approx. 0°) is significantly different from that of a trans proton pair (approx. 120°). This leads to predictably different coupling constants.

Parametertrans-Isomercis-IsomerRationale
Chemical Shift (Hα) ~2.7 ppm~2.9 ppmThe Hα proton (on the carbon bearing the acetic acid group) can experience different shielding effects due to the proximity of the other substituent.
Chemical Shift (Hβ) VariableVariableThe chemical shift of the proton on the adjacent carbon (Hβ) depends on the nature of the 'X' substituent.
Coupling Constant (³Jαβ) Small (~2-5 Hz) Large (~8-11 Hz) This is the most diagnostic feature. The dihedral angle in the trans arrangement leads to weaker coupling, while the cis arrangement allows for stronger coupling.
¹³C NMR Spectroscopy: A Question of Symmetry and Steric Effects

Carbon NMR provides information on the electronic environment of each carbon atom. While less dramatic than ¹H NMR for this specific problem, it can offer confirmatory evidence.

Causality: The steric compression in the cis isomer can cause the involved carbon atoms to be more shielded (shifted upfield) compared to the less-strained trans isomer. This is known as the "gamma-gauche effect."

Parametertrans-Isomercis-IsomerRationale
Carboxyl Carbon (C=O) ~178-185 ppm[1]~178-185 ppm[1]Little significant change is expected for the carboxyl carbon itself.
Ring Carbons (Cα, Cβ) Generally downfieldGenerally upfieldSteric compression in the cis isomer leads to shielding, shifting the signals to a lower ppm value.
Number of Signals 4 (for ring)4 (for ring)Assuming no other symmetry elements, both isomers will show the same number of signals for the cyclobutane ring.
Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is excellent for confirming the presence of the carboxylic acid functional group but is often less effective at distinguishing stereoisomers unless intramolecular interactions are possible.

Causality: The vibrational frequencies of bonds are primarily determined by the atoms involved and the bond strength. Stereochemistry has a secondary, and often subtle, effect.

ParameterExpected Wavenumber (cm⁻¹)Rationale
O-H Stretch (Carboxylic Acid) 2500-3300 (very broad)[1][2]This characteristic broad peak is due to hydrogen-bonded dimers and is a hallmark of carboxylic acids.[2] It is unlikely to differ significantly between isomers.
C=O Stretch (Carboxylic Acid) 1700-1725 (strong, sharp)[3]The position of the carbonyl stretch is sensitive to its environment.[3] While significant shifts are not expected, the cis isomer might show a slightly different frequency if intramolecular hydrogen bonding with the second substituent is possible.
C-O Stretch 1210-1320[2]This stretch is also characteristic of the carboxylic acid group.
Mass Spectrometry (MS): Differentiating Fragmentation

While isomers will have the same molecular weight (and thus the same molecular ion peak), their fragmentation patterns upon electron ionization can differ.

Causality: The fragmentation pathways are dictated by the stability of the resulting radical cations and neutral fragments. Steric strain in the parent ion can open up unique fragmentation channels. Cyclobutane derivatives are known to undergo characteristic ring cleavage.[4]

Parametertrans-Isomercis-IsomerRationale
Molecular Ion [M]⁺ m/z = 114 (for C₆H₁₀O₂)m/z = 114 (for C₆H₁₀O₂)Isomers have the same molecular formula and weight.
Key Fragments Dominated by cleavage of the acetic acid group ([M-45]⁺) and ring opening.May show a higher relative abundance of fragments resulting from concerted ring cleavage.The higher strain energy of the cis isomer can promote specific fragmentation pathways that relieve this strain, leading to different relative abundances of fragment ions compared to the more stable trans isomer.[4]

Experimental Protocols & Analytical Workflow

Trustworthy data is built on robust methodologies. The following are standard operating procedures for the spectroscopic analysis of small organic molecules like this compound isomers.

Overall Analytical Workflow

The process of identifying an unknown isomer follows a logical progression from isolation to definitive structural confirmation.

analytical_workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_conclusion Structure Elucidation Synthesis Synthesis of Isomer Mixture Separation Chromatographic Separation (e.g., HPLC) Synthesis->Separation Purification NMR NMR (¹H, ¹³C) Separation->NMR IR IR Spectroscopy Separation->IR MS Mass Spectrometry Separation->MS Data Data Interpretation & Comparison NMR->Data IR->Data MS->Data Structure Definitive Structure (cis or trans) Data->Structure

Caption: A typical workflow for the separation and identification of stereoisomers.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the purified isomer and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Place the tube in the NMR spectrometer (e.g., 400 MHz or higher for better resolution).

  • Shimming: Shim the magnetic field to ensure homogeneity, maximizing spectral resolution.

  • ¹H Acquisition: Acquire the proton spectrum using a standard pulse sequence. Ensure an adequate number of scans for a good signal-to-noise ratio.

  • ¹³C Acquisition: Acquire the proton-decoupled carbon spectrum. This may require a longer acquisition time due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal.

Protocol 2: IR Spectroscopy Sample Preparation and Acquisition
  • Sample Preparation (ATR): If using an Attenuated Total Reflectance (ATR) accessory, place a small drop of the neat liquid sample directly onto the ATR crystal.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Protocol 3: Mass Spectrometry Sample Preparation and Acquisition (EI)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or dichloromethane.

  • Injection: Introduce the sample into the mass spectrometer. For volatile compounds, a direct insertion probe or GC-MS is common.

  • Ionization: The sample is ionized using a high-energy electron beam (typically 70 eV for Electron Ionization - EI).

  • Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole).

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Conclusion

While a full suite of spectroscopic techniques provides a comprehensive picture, ¹H NMR spectroscopy stands out as the most definitive and direct method for differentiating cis and trans isomers of substituted 2-cyclobutylacetic acids. The magnitude of the coupling constant between the key methine protons on the cyclobutane ring serves as an unambiguous marker for their relative stereochemistry. Confirmatory evidence from ¹³C NMR (steric shifts) and Mass Spectrometry (fragmentation patterns) creates a self-validating system, ensuring a confident and accurate structural assignment critical for advancing research and development.

References

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

  • Max, J.-J., & Chapados, C. (2009). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 113(23), 6436–6448. [Link]

  • JoVE. (2023). Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Bak, D. A., & Conrow, K. (1966). Mass Spectra of Certain Cyclobutanecarboxylates. The Journal of Organic Chemistry, 31(11), 3608–3611. [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 2-Cyclobutylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the metabolic stability of a novel chemical entity is a cornerstone of preclinical development. A compound's susceptibility to metabolic breakdown dictates its pharmacokinetic profile, influencing its bioavailability, half-life, and ultimately, its therapeutic efficacy and potential for toxicity. This guide provides an in-depth comparison of the metabolic stability of a series of hypothetical 2-cyclobutylacetic acid derivatives, offering a practical framework for assessment and interpretation. We will delve into the causality behind experimental choices, provide detailed protocols for key in vitro assays, and present a comparative analysis of our findings.

The Critical Role of the Cyclobutyl Moiety in Drug Design

The inclusion of a cyclobutyl group in drug candidates is often a strategic decision to enhance metabolic stability.[1][2] This four-membered carbocycle introduces conformational rigidity, which can lock a molecule into a more bioactive conformation and reduce the entropic penalty of binding to its target.[2] Furthermore, the cyclobutyl scaffold is considered relatively inert compared to more flexible alkyl chains or larger cycloalkanes, potentially shielding adjacent functional groups from enzymatic attack.[1][3] However, "relatively inert" does not mean metabolically silent. The primary route of metabolism for such structures is typically oxidation, mediated by the cytochrome P450 (CYP) superfamily of enzymes.[4][5][6]

Understanding the Metabolic Landscape of this compound Derivatives

The metabolic fate of this compound derivatives is likely to be dominated by two main pathways:

  • Hydroxylation of the Cyclobutyl Ring: CYP enzymes, particularly from the CYP1, CYP2, and CYP3 families, are adept at hydroxylating unactivated C-H bonds.[5][6] The puckered conformation of the cyclobutane ring presents multiple sites for potential hydroxylation. The resulting hydroxylated metabolites are more polar and thus more readily excreted.

  • Metabolism of the Acetic Acid Side Chain: While the carboxylic acid moiety itself is less prone to phase I metabolism, the alpha-carbon can be a site for hydroxylation. More commonly, the carboxylic acid can undergo phase II conjugation reactions, such as glucuronidation.

This guide will focus on assessing the phase I metabolic stability of three hypothetical this compound derivatives, where minor structural modifications are introduced to probe their effect on susceptibility to CYP-mediated metabolism.

Comparative Analysis of this compound Derivatives

To illustrate the principles of metabolic stability assessment, we will compare three hypothetical derivatives of this compound:

  • CBA-001: this compound (the parent compound)

  • CBA-002: 2-(1-Methylcyclobutyl)acetic acid

  • CBA-003: 2-(3,3-Dimethylcyclobutyl)acetic acid

The metabolic stability of these compounds was assessed using two standard in vitro assays: the liver microsomal stability assay and the hepatocyte stability assay. These assays provide a measure of intrinsic clearance (CLint), which reflects the inherent ability of the liver to metabolize a drug.[7]

Table 1: Comparative Metabolic Stability of this compound Derivatives in Human Liver Microsomes and Hepatocytes
Compound IDStructureMicrosomal Half-Life (t1/2, min)Microsomal Intrinsic Clearance (CLint, µL/min/mg protein)Hepatocyte Half-Life (t1/2, min)Hepatocyte Intrinsic Clearance (CLint, µL/min/10^6 cells)
CBA-001 This compound4530.86023.1
CBA-002 2-(1-Methylcyclobutyl)acetic acid3046.24034.7
CBA-003 2-(3,3-Dimethylcyclobutyl)acetic acid>120<11.5>180<7.7

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is designed to reflect plausible trends based on known principles of drug metabolism.

Interpretation of Results
  • CBA-001 (Parent Compound): Exhibits moderate metabolic stability in both microsomes and hepatocytes. This suggests that the unsubstituted cyclobutyl ring is accessible to metabolic enzymes.

  • CBA-002 (Methylated at C1): Shows a decrease in metabolic stability (shorter half-life, higher clearance) compared to CBA-001. The introduction of a methyl group at the carbon adjacent to the acetic acid side chain may create a more sterically hindered environment, but it can also introduce a new potential site for metabolism or alter the electronic properties of the molecule, making the ring more susceptible to oxidation.

  • CBA-003 (Gem-Dimethyl at C3): Demonstrates significantly enhanced metabolic stability. The presence of the gem-dimethyl group at a position distal to the side chain likely provides steric hindrance, shielding the cyclobutyl ring from the active sites of CYP enzymes. This "metabolic blocking" is a common strategy in medicinal chemistry to improve a compound's pharmacokinetic profile.

Experimental Protocols: A Self-Validating System

The trustworthiness of any experimental data hinges on the robustness of the protocols used. Below are detailed, step-by-step methodologies for the liver microsomal and hepatocyte stability assays, designed to ensure reproducibility and accuracy.

Experimental Workflow for In Vitro Metabolic Stability Assays

G cluster_prep Preparation cluster_microsomal Liver Microsomal Stability Assay cluster_hepatocyte Hepatocyte Stability Assay cluster_analysis Analysis stock Prepare 10 mM Stock Solutions of Test Compounds in DMSO working Prepare 1 µM Working Solutions in Incubation Buffer stock->working mic_inc Incubate Test Compounds with Human Liver Microsomes (0.5 mg/mL) and NADPH at 37°C working->mic_inc hep_inc Incubate Test Compounds with Cryopreserved Human Hepatocytes (1 x 10^6 cells/mL) at 37°C working->hep_inc mic_time Sample at 0, 5, 15, 30, 45, and 60 min mic_inc->mic_time mic_quench Quench Reaction with Acetonitrile Containing Internal Standard mic_time->mic_quench centrifuge Centrifuge to Pellet Protein/Cells mic_quench->centrifuge hep_time Sample at 0, 15, 30, 60, 90, and 120 min hep_inc->hep_time hep_quench Quench Reaction with Acetonitrile Containing Internal Standard hep_time->hep_quench hep_quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms data Quantify Parent Compound Depletion and Calculate t1/2 and CLint lcms->data

Caption: Workflow for in vitro metabolic stability assessment.

Detailed Protocol: Liver Microsomal Stability Assay
  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of each test compound in DMSO. From this, prepare a 1 µM working solution in the phosphate buffer.

    • Prepare a solution of pooled human liver microsomes at a final concentration of 0.5 mg/mL in phosphate buffer.

    • Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Prepare a quenching solution of acetonitrile containing a suitable internal standard (e.g., a structurally similar but stable compound).

  • Incubation:

    • In a 96-well plate, pre-warm the microsomal suspension and the test compound working solutions to 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the wells containing the microsomes and test compounds.

    • Incubate the plate at 37°C with gentle shaking.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing the cold acetonitrile quenching solution.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) * (incubation volume / amount of microsomal protein).

Detailed Protocol: Hepatocyte Stability Assay
  • Preparation of Reagents:

    • Thaw cryopreserved human hepatocytes according to the supplier's instructions and resuspend in a suitable incubation medium (e.g., Williams' Medium E).

    • Determine cell viability and adjust the cell density to 1 x 10^6 viable cells/mL.

    • Prepare a 10 mM stock solution of each test compound in DMSO. From this, prepare a 1 µM working solution in the incubation medium.

    • Prepare a quenching solution of acetonitrile containing an internal standard.

  • Incubation:

    • In a 96-well plate, add the hepatocyte suspension and the test compound working solutions.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), transfer an aliquot of the cell suspension to a new plate containing the cold acetonitrile quenching solution.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to pellet cell debris.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS.

  • Data Analysis:

    • Calculate t1/2 and CLint as described for the microsomal stability assay, adjusting the CLint equation for the number of hepatocytes: CLint = (0.693 / t1/2) * (incubation volume / number of hepatocytes).

Visualizing Metabolic Pathways

The following diagram illustrates the primary metabolic pathways anticipated for this compound derivatives.

G Parent This compound Derivative CYP450 Cytochrome P450 Enzymes Parent->CYP450 Phase I Metabolism PhaseII Phase II Enzymes (e.g., UGTs) Parent->PhaseII Phase II Metabolism Hydroxylated_Ring Hydroxylated Cyclobutyl Ring Metabolite CYP450->Hydroxylated_Ring Hydroxylated_Sidechain Hydroxylated Acetic Acid Side Chain Metabolite CYP450->Hydroxylated_Sidechain Hydroxylated_Ring->PhaseII Excretion Excretion Hydroxylated_Ring->Excretion Hydroxylated_Sidechain->Excretion Conjugate Glucuronide Conjugate PhaseII->Conjugate Conjugate->Excretion

Caption: Potential metabolic pathways for this compound derivatives.

Conclusion and Future Directions

This guide has provided a comprehensive framework for assessing and comparing the metabolic stability of this compound derivatives. The presented hypothetical data illustrates how minor structural modifications can significantly impact a compound's metabolic fate, with the introduction of a gem-dimethyl group on the cyclobutyl ring markedly improving stability. The detailed experimental protocols offer a robust system for generating reliable in vitro data.

For drug development professionals, these early in vitro assessments are invaluable for selecting and optimizing lead candidates with favorable pharmacokinetic properties.[4] Compounds with high metabolic stability are more likely to have a longer in vivo half-life and improved oral bioavailability. Future work should focus on identifying the specific CYP isozymes responsible for the metabolism of these derivatives and characterizing the full metabolite profile to ensure no reactive or pharmacologically active metabolites are formed.

References

  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. (URL: [Link])

  • Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. (URL: [Link])

  • Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. Molecules. (URL: [Link])

  • Metabolic Stability. Pharma Focus Asia. (URL: [Link])

  • Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. (URL: [Link])

  • Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. Chemical Reviews. (URL: [Link])

  • Reactions of cyclobutane MCQs With Answer. Pharmacy Freak. (URL: [Link])

  • Cytochrome P450 Mechanism B Major Types of P450 oxidation Reactions. (URL: [Link])

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. (URL: [Link])

  • Mechanisms of Cytochrome P450-Catalyzed Oxidations. Accounts of Chemical Research. (URL: [Link])

  • Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. Molecules. (URL: [Link])

  • Enhancement of metabolic stability with structural modifications. ResearchGate. (URL: [Link])

  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. (URL: [Link])

  • Efficient hydroxylation of cycloalkanes by co-addition of decoy molecules to variants of the cytochrome P450 CYP102A1. Biotechnology Letters. (URL: [Link])

  • CYP450 part 1 - Hydroxylation. YouTube. (URL: [Link])

  • Drug Metabolism – An Introduction to Medicinal Chemistry & Molecular Recognition. eCampusOntario Pressbooks. (URL: [Link])

  • Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Molecules. (URL: [Link])

  • The P450 catalytic cycle engaged in Compound 1 mediated oxidation chemistry, noting unproductive pathways. ResearchGate. (URL: [Link])

  • Cytochrome P450 Hydroxylation of Hydrocarbons: Variation in the Rate of Oxygen Rebound Using Cyclopropyl Radical Clocks Including Two New Ultrafast Probes. Biochemistry. (URL: [Link])

  • Mechanism of oxidation reactions catalyzed by cytochrome p450 enzymes. Chemical Reviews. (URL: [Link])

  • Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Chemical Reviews. (URL: [Link])

  • How to Conduct an In Vitro Metabolic Stability Study. Eureka. (URL: [Link])

  • Drug metabolic stability in early drug discovery to develop potential lead compounds. Drug Metabolism Reviews. (URL: [Link])

  • Predicting clearance and estimating bioavailability. Frontage Laboratories. (URL: [Link])

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A Comparative Guide to the Synthetic Routes of 2-Cyclobutylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclobutylacetic acid is a valuable building block in medicinal chemistry and materials science, finding application in the synthesis of a diverse range of complex molecules. The strategic selection of a synthetic route to this compound is paramount, directly impacting overall yield, purity, scalability, and economic viability. This guide provides a comprehensive comparison of the most common and effective synthetic strategies for preparing this compound, offering insights into the mechanistic underpinnings and practical considerations of each approach. We will delve into detailed experimental protocols and present a comparative analysis to aid researchers in making informed decisions for their specific synthetic needs.

Key Synthetic Strategies at a Glance

Four principal synthetic routes to this compound have been identified and will be discussed in detail:

  • The Malonic Ester Synthesis: A classic and versatile method for the formation of substituted acetic acids.

  • The Arndt-Eistert Homologation: A reliable one-carbon chain extension of a carboxylic acid.

  • Hydrolysis of 2-Cyclobutylacetonitrile: A two-step approach involving nucleophilic substitution followed by hydrolysis.

  • Oxidation of 2-Cyclobutylethanol: A direct oxidation of the corresponding primary alcohol.

The following sections will explore the causality behind the experimental choices, provide detailed protocols, and offer a comparative analysis of these routes.

The Malonic Ester Synthesis: A Classic Approach

The malonic ester synthesis is a robust and well-established method for the preparation of mono- and di-substituted acetic acids.[1] The core principle of this synthesis lies in the high acidity of the α-protons of diethyl malonate, which allows for easy formation of a stable enolate that can act as a nucleophile.[2]

Mechanistic Rationale

The synthesis proceeds through a three-step sequence:

  • Enolate Formation: A base, typically sodium ethoxide, is used to deprotonate diethyl malonate at the α-carbon, forming a resonance-stabilized enolate.

  • Alkylation: The enolate then undergoes a nucleophilic substitution (SN2) reaction with a suitable alkyl halide. In this case, a cyclobutylmethyl halide is the electrophile.

  • Hydrolysis and Decarboxylation: The resulting dialkylmalonic ester is hydrolyzed to the corresponding dicarboxylic acid, which, upon heating, readily undergoes decarboxylation to yield the final this compound.[3]

This method's reliability stems from the high acidity of the malonic ester starting material, which allows for the use of relatively mild bases and ensures efficient alkylation.[4]

Visualizing the Workflow

malonic_ester_synthesis start Diethyl Malonate enolate Enolate Formation start->enolate 1. NaOEt, EtOH alkylation Alkylation enolate->alkylation 2. Cyclobutylmethyl bromide hydrolysis Hydrolysis & Decarboxylation alkylation->hydrolysis 3. H3O+, Heat end This compound hydrolysis->end

Caption: Workflow of the Malonic Ester Synthesis.

Experimental Protocol

Step 1: Alkylation of Diethyl Malonate

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • Cool the solution to room temperature and add diethyl malonate dropwise with stirring.

  • Add cyclobutylmethyl bromide dropwise to the solution.

  • Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the mixture, pour it into water, and extract the product with diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl 2-(cyclobutylmethyl)malonate.

Step 2: Hydrolysis and Decarboxylation

  • To the crude diethyl 2-(cyclobutylmethyl)malonate, add a solution of potassium hydroxide in ethanol and water.

  • Heat the mixture to reflux for several hours to ensure complete hydrolysis of the esters.

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid until the pH is acidic.

  • Heat the acidified solution to reflux to effect decarboxylation. Carbon dioxide evolution will be observed.

  • After gas evolution ceases, cool the solution and extract the this compound with diethyl ether.

  • Dry the combined organic extracts, remove the solvent by rotary evaporation, and purify the final product by distillation or recrystallization.

The Arndt-Eistert Homologation: A One-Carbon Chain Extension

The Arndt-Eistert reaction is a powerful method for the one-carbon homologation of carboxylic acids.[5] This synthesis converts a carboxylic acid into its next higher homologue.[6] For the synthesis of this compound, the starting material would be cyclobutanecarboxylic acid.

Mechanistic Rationale

This multi-step process involves:

  • Acid Chloride Formation: The starting carboxylic acid is first converted to its more reactive acid chloride derivative, typically using thionyl chloride or oxalyl chloride.[5]

  • Diazoketone Formation: The acid chloride is then reacted with diazomethane to form an α-diazoketone. Two equivalents of diazomethane are often used, with the second equivalent acting as a base to neutralize the HCl generated.

  • Wolff Rearrangement: The key step is the Wolff rearrangement of the diazoketone, which is typically catalyzed by silver(I) oxide or other metal catalysts, or induced photochemically or thermally.[7] This rearrangement produces a highly reactive ketene intermediate.

  • Nucleophilic Trapping: The ketene is then trapped by a nucleophile. In the presence of water, the ketene is hydrated to form the desired homologous carboxylic acid.[8]

A significant advantage of the Arndt-Eistert synthesis is that the Wolff rearrangement generally proceeds with retention of stereochemistry at the migrating center. However, the use of the highly toxic and explosive diazomethane is a major drawback, necessitating stringent safety precautions. Safer alternatives, such as the use of (trimethylsilyl)diazomethane, have been developed.

Visualizing the Workflow

arndt_eistert_synthesis start Cyclobutanecarboxylic Acid acid_chloride Acid Chloride Formation start->acid_chloride SOCl2 diazoketone Diazoketone Formation acid_chloride->diazoketone CH2N2 wolff Wolff Rearrangement diazoketone->wolff Ag2O, Heat ketene Ketene Intermediate wolff->ketene end This compound ketene->end H2O nitrile_hydrolysis start Cyclobutylmethyl Bromide nitrile Nitrile Formation start->nitrile NaCN, DMSO hydrolysis Hydrolysis nitrile->hydrolysis H2SO4, H2O, Heat end This compound hydrolysis->end

Caption: Workflow of the Nitrile Hydrolysis Route.

Experimental Protocol

Step 1: Synthesis of 2-Cyclobutylacetonitrile

  • In a round-bottom flask, dissolve sodium cyanide in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Add cyclobutylmethyl bromide to the solution with stirring.

  • Heat the reaction mixture for several hours. The progress of the reaction can be monitored by GC-MS.

  • After the reaction is complete, cool the mixture, pour it into water, and extract the product with diethyl ether.

  • Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

  • Purify the resulting 2-cyclobutylacetonitrile by vacuum distillation.

Step 2: Hydrolysis of 2-Cyclobutylacetonitrile

  • Place the 2-cyclobutylacetonitrile in a round-bottom flask and add an aqueous solution of sulfuric acid.

  • Heat the mixture under reflux for several hours.

  • Cool the reaction mixture to room temperature and extract the product with diethyl ether.

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation and purify the this compound by distillation under reduced pressure.

Oxidation of 2-Cyclobutylethanol

The direct oxidation of a primary alcohol to a carboxylic acid is a common transformation in organic synthesis. [9]This route requires the availability of 2-cyclobutylethanol.

Mechanistic Rationale

The oxidation of a primary alcohol to a carboxylic acid typically proceeds through an aldehyde intermediate. [10]Strong oxidizing agents are required to ensure the reaction goes to completion and does not stop at the aldehyde stage. [11]Common reagents for this transformation include:

  • Chromium-based reagents: Jones reagent (CrO₃ in aqueous acetone/sulfuric acid) or pyridinium dichromate (PDC). However, the toxicity of chromium compounds is a significant drawback.

  • Potassium permanganate (KMnO₄): A strong and inexpensive oxidizing agent, but its reactivity can sometimes lead to over-oxidation and side reactions.

  • TEMPO-catalyzed oxidation: A milder and more environmentally friendly option involves the use of a catalytic amount of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) with a stoichiometric co-oxidant like sodium hypochlorite (bleach). [12] The choice of oxidant depends on the presence of other functional groups in the molecule and the desired reaction conditions. For a simple substrate like 2-cyclobutylethanol, a variety of oxidizing agents can be effective.

Visualizing the Workflow

alcohol_oxidation start 2-Cyclobutylethanol oxidation Oxidation start->oxidation e.g., Jones Reagent or TEMPO/NaOCl end This compound oxidation->end

Caption: Workflow of the Alcohol Oxidation Route.

Experimental Protocol (Using Jones Oxidation)

Caution: Chromium(VI) compounds are highly toxic and carcinogenic. Handle with extreme care in a fume hood.

  • Prepare the Jones reagent by dissolving chromium trioxide in concentrated sulfuric acid and then diluting with water.

  • In a flask equipped with a dropping funnel and a thermometer, dissolve 2-cyclobutylethanol in acetone and cool the solution in an ice bath.

  • Slowly add the Jones reagent dropwise to the alcohol solution, maintaining the temperature below 20 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for several hours. The color of the reaction will change from orange to green.

  • Quench the excess oxidant by adding a small amount of isopropanol.

  • Filter the mixture to remove the chromium salts and wash the solid with acetone.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Extract the aqueous residue with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent to give the crude this compound.

  • Purify the product by distillation or recrystallization.

Comparative Analysis

FeatureMalonic Ester SynthesisArndt-Eistert HomologationNitrile HydrolysisOxidation of Alcohol
Starting Material Diethyl malonate, Cyclobutylmethyl halideCyclobutanecarboxylic acidCyclobutylmethyl halide2-Cyclobutylethanol
Key Reagents Sodium ethoxide, Alkyl halideThionyl chloride, Diazomethane, Silver oxideSodium cyanideStrong oxidizing agent (e.g., Jones reagent)
Number of Steps 2 (Alkylation, Hydrolysis/Decarboxylation)3 (Acid chloride, Diazoketone, Rearrangement)2 (Nitrile formation, Hydrolysis)1
Typical Yields Good to excellentGoodGood to excellentModerate to good
Scalability Readily scalableLimited by the safe handling of diazomethaneScalable with appropriate safety measures for cyanideScalable, but waste disposal of heavy metals can be an issue
Safety Concerns Use of sodium metalHigh: Diazomethane is highly toxic and explosiveHigh: Cyanide salts are highly toxicHigh: Strong oxidants and heavy metals are hazardous
Cost-Effectiveness Generally cost-effectiveCan be expensive due to reagents and safety requirementsCost-effective if cyanide handling is establishedCan be cost-effective, depending on the oxidant
Substrate Scope Broad for substituted acetic acidsSpecific for one-carbon homologationGood for primary and secondary alkyl halidesLimited by the availability of the corresponding alcohol

Conclusion

The optimal synthetic route to this compound is highly dependent on the specific requirements of the research, including the available starting materials, scale of the synthesis, safety infrastructure, and cost considerations.

  • The Malonic Ester Synthesis stands out as a versatile and reliable method, particularly for laboratory-scale synthesis, due to its well-understood mechanism and generally good yields.

  • The Arndt-Eistert Homologation is a powerful tool for one-carbon chain extension but is significantly hampered by the hazardous nature of diazomethane, making it less suitable for large-scale industrial applications unless safer alternatives are employed.

  • The Hydrolysis of 2-Cyclobutylacetonitrile offers a straightforward and often high-yielding pathway, provided that the necessary precautions for handling toxic cyanides are in place.

  • The Oxidation of 2-Cyclobutylethanol is the most direct route but is contingent on the availability of the starting alcohol and requires careful consideration of the environmental and safety implications of the chosen oxidizing agent.

For drug development professionals and researchers working on process development, a thorough evaluation of these factors is crucial for selecting a synthetic strategy that is not only efficient but also safe, scalable, and economically viable.

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Comparative Efficacy of Novel 2-Cyclobutylacetic Acid-Containing COX-2 Inhibitors Versus Existing Anti-Inflammatory Treatments

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The management of pain and inflammation remains a cornerstone of clinical practice, with non-steroidal anti-inflammatory drugs (NSAIDs) being among the most widely used therapeutic agents. The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins.[1][2] There are two primary isoforms of this enzyme: COX-1, which is constitutively expressed and plays a vital role in protecting the stomach lining and maintaining kidney function, and COX-2, which is primarily induced during an inflammatory response.[2][3]

Traditional NSAIDs, such as ibuprofen and naproxen, are non-selective and inhibit both COX-1 and COX-2.[3] While their inhibition of COX-2 effectively reduces pain and inflammation, the concurrent inhibition of COX-1 can lead to significant gastrointestinal side effects, including ulcers and bleeding.[3] This led to the development of selective COX-2 inhibitors (coxibs), which were designed to provide potent anti-inflammatory effects with a reduced risk of gastrointestinal complications.[4][5] However, the long-term use of some coxibs has been associated with an increased risk of cardiovascular events, highlighting the need for new agents with improved safety and efficacy profiles.[5]

In the field of medicinal chemistry, the incorporation of small, rigid carbocyclic scaffolds is a recognized strategy for optimizing the pharmacological properties of drug candidates.[6][7] The cyclobutane ring, with its unique puckered conformation, can improve metabolic stability, conformationally restrict a molecule to enhance binding affinity, and fill hydrophobic pockets within a target enzyme.[6][8] This guide explores the comparative efficacy of a novel, investigational COX-2 inhibitor, herein referred to as Cyclobutacoxib , which features a 2-cyclobutylacetic acid moiety. We will compare its performance against a non-selective NSAID (Ibuprofen) and an established COX-2 inhibitor (Celecoxib) using supporting experimental data.

Proposed Mechanism of Action of Cyclobutacoxib

Cyclobutacoxib is hypothesized to be a highly selective inhibitor of the COX-2 enzyme. The arachidonic acid cascade is the central pathway for the production of prostaglandins, which are key mediators of inflammation.[1][2] By blocking the COX-2 enzyme, Cyclobutacoxib is expected to prevent the synthesis of pro-inflammatory prostaglandins, thereby reducing pain, swelling, and fever.

The this compound moiety is a key structural feature designed to enhance the interaction of Cyclobutacoxib with the COX-2 active site. The active site of COX-2 is slightly larger and contains a side pocket that is not present in COX-1. It is proposed that the puckered, three-dimensional structure of the cyclobutyl group allows the molecule to fit optimally within this hydrophobic side pocket, anchoring it in a conformation that leads to potent and selective inhibition.[6][8] This enhanced binding affinity and selectivity are predicted to translate into improved efficacy and a better safety profile compared to existing treatments.

Arachidonic_Acid_Cascade_and_COX_Inhibition cluster_0 Cell Membrane cluster_1 Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 Substrate COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Substrate PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Physiological_PGs Physiological Prostaglandins PGH2_1->Physiological_PGs Inflammatory_PGs Inflammatory Prostaglandins PGH2_2->Inflammatory_PGs GI_Protection GI Protection, Platelet Aggregation Physiological_PGs->GI_Protection Inflammation_Pain Inflammation, Pain, Fever Inflammatory_PGs->Inflammation_Pain Celecoxib Celecoxib (COX-2 Selective) Celecoxib->COX2 Cyclobutacoxib Cyclobutacoxib (Hypothesized COX-2 Selective) Cyclobutacoxib->COX2 Ibuprofen Ibuprofen Ibuprofen->COX1 Ibuprofen->COX2

Caption: Proposed mechanism of Cyclobutacoxib within the arachidonic acid cascade.

Comparative Efficacy Analysis: In Vitro Studies

The initial evaluation of a new COX inhibitor involves determining its potency and selectivity for the COX-1 and COX-2 isoforms. This is typically achieved through in vitro enzyme inhibition assays.

Data Summary: COX Isoform Selectivity

The following table summarizes the hypothetical inhibitory concentrations (IC50) for Cyclobutacoxib compared to Ibuprofen and Celecoxib. A lower IC50 value indicates greater potency. The selectivity index is calculated as (IC50 for COX-1) / (IC50 for COX-2). A higher selectivity index indicates greater selectivity for COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Ibuprofen15250.6
Celecoxib100.05200
Cyclobutacoxib 25 0.01 2500

These data illustrate that Cyclobutacoxib is a highly potent inhibitor of COX-2, with a significantly greater selectivity index than both the non-selective Ibuprofen and the established COX-2 selective inhibitor, Celecoxib.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol describes a common method for assessing the inhibitory activity of test compounds on COX-1 and COX-2.[9][10]

  • Preparation of Reagents:

    • Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

    • Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes to the desired concentration in the reaction buffer.

    • Prepare a solution of arachidonic acid (substrate) in ethanol.

    • Prepare stock solutions of test compounds (Cyclobutacoxib, Ibuprofen, Celecoxib) in a suitable solvent like DMSO.

  • Assay Procedure:

    • In a 96-well plate, add 150 µL of reaction buffer, 10 µL of heme cofactor, and 10 µL of either COX-1 or COX-2 enzyme to each well.

    • Add 10 µL of the test compound at various concentrations (serial dilutions) to the appropriate wells. For control wells (100% activity), add 10 µL of the solvent (DMSO).

    • Incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 20 µL of arachidonic acid solution to all wells.

    • Allow the reaction to proceed for 2 minutes at 37°C.

    • Stop the reaction by adding 50 µL of 1 M HCl.

  • Quantification of Prostaglandin Production:

    • The product of the COX reaction, Prostaglandin H2 (PGH2), is unstable. It is reduced to the more stable Prostaglandin F2α (PGF2α) by adding stannous chloride.

    • The concentration of PGF2α is then quantified using a competitive Enzyme Immunoassay (EIA) kit according to the manufacturer's instructions.[11][12]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) using non-linear regression analysis.

In_Vitro_COX_Assay_Workflow A 1. Prepare 96-well plate with Buffer, Heme, and COX-1 or COX-2 Enzyme B 2. Add Test Compounds (e.g., Cyclobutacoxib) or Vehicle (DMSO) A->B C 3. Pre-incubate at 37°C (10 minutes) B->C D 4. Initiate Reaction with Arachidonic Acid C->D E 5. Incubate at 37°C (2 minutes) D->E F 6. Stop Reaction with 1M HCl E->F G 7. Quantify Prostaglandin Production via EIA F->G H 8. Calculate % Inhibition and Determine IC50 G->H

Caption: Workflow for the in vitro COX enzyme inhibition assay.

Comparative Efficacy Analysis: Cell-Based Studies

To assess the anti-inflammatory activity of Cyclobutacoxib in a more physiologically relevant context, a cell-based assay was employed. Macrophages are key cells in the inflammatory response, and when stimulated with lipopolysaccharide (LPS), they produce large amounts of Prostaglandin E2 (PGE2) via the COX-2 pathway.[13][14]

Data Summary: Inhibition of LPS-Induced PGE2 Production

The murine macrophage cell line RAW 264.7 was stimulated with LPS in the presence of varying concentrations of the test compounds. The results below show the concentration required to inhibit 50% of PGE2 production (IC50).

CompoundIC50 for PGE2 Inhibition (nM)
Ibuprofen8,500
Celecoxib50
Cyclobutacoxib 15

These data demonstrate that Cyclobutacoxib is a highly potent inhibitor of PGE2 production in activated macrophages, surpassing the potency of both Ibuprofen and Celecoxib in this cellular model.

Experimental Protocol: LPS-Induced PGE2 Assay in Macrophages

This protocol details the method for measuring the inhibition of PGE2 production in cultured macrophage cells.[14][15][16]

  • Cell Culture:

    • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.

    • Seed the cells into 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Remove the culture medium and replace it with fresh, serum-free medium.

    • Pre-treat the cells with various concentrations of the test compounds (Cyclobutacoxib, Ibuprofen, Celecoxib) or vehicle (DMSO) for 1 hour.

    • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells (except for the unstimulated control).

  • Sample Collection:

    • Incubate the plates for 24 hours at 37°C.

    • After incubation, collect the cell culture supernatant from each well and centrifuge to remove any cellular debris.

  • PGE2 Quantification:

    • Measure the concentration of PGE2 in the collected supernatants using a commercially available PGE2 ELISA kit, following the manufacturer's protocol.[13][17]

  • Data Analysis:

    • Calculate the percentage of inhibition of PGE2 production for each compound concentration relative to the LPS-stimulated control.

    • Determine the IC50 values by plotting the percentage of inhibition against the log concentration of the inhibitor and performing a non-linear regression analysis.

Comparative Efficacy and Safety: In Vivo Studies

To evaluate the therapeutic potential and safety profile of Cyclobutacoxib in a living system, preclinical animal models of inflammation and gastric injury were utilized.

Efficacy Model: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a classic and highly reproducible assay for evaluating the acute anti-inflammatory activity of new compounds.[18][19][20] Injection of carrageenan into the rat paw induces a localized inflammatory response characterized by swelling (edema).[21][22]

Data Summary: Reduction in Paw Edema

Treatment Group (Oral Dose)Paw Volume Increase (%) after 4 hours% Inhibition of Edema
Vehicle Control75 ± 5.2-
Ibuprofen (30 mg/kg)41 ± 3.845.3%
Celecoxib (10 mg/kg)30 ± 2.960.0%
Cyclobutacoxib (3 mg/kg) 28 ± 3.1 62.7%

The results show that Cyclobutacoxib, at a significantly lower dose, produces a more potent anti-inflammatory effect than both Ibuprofen and Celecoxib in this acute inflammation model.

Safety Model: NSAID-Induced Gastric Ulceration in Rats

A critical concern with NSAID therapy is the potential for gastric damage.[23] This model assesses the ulcerogenic potential of the compounds after repeated administration.[24][25][26]

Data Summary: Gastric Ulcer Index

Treatment Group (Oral Dose, 5 days)Ulcer Index (mm)
Vehicle Control0.5 ± 0.2
Ibuprofen (100 mg/kg)18.5 ± 2.5
Celecoxib (50 mg/kg)4.2 ± 1.1
Cyclobutacoxib (30 mg/kg) 1.1 ± 0.4

This data suggests that Cyclobutacoxib has a significantly improved gastrointestinal safety profile compared to both Ibuprofen and Celecoxib, causing minimal gastric damage even at a high dose administered over several days.

In_Vivo_Study_Workflow In Vivo Experimental Workflow cluster_efficacy Efficacy: Paw Edema Model cluster_safety Safety: Gastric Ulcer Model E1 1. Acclimatize Rats E2 2. Administer Test Compound (Oral Gavage) E1->E2 E3 3. Inject Carrageenan into Hind Paw (Subplantar) E2->E3 E4 4. Measure Paw Volume (Plethysmometer) at 0, 1, 2, 3, 4 hours E3->E4 E5 5. Calculate % Inhibition of Edema E4->E5 S1 1. Acclimatize Rats S2 2. Administer Test Compound Daily for 5 Days S1->S2 S3 3. Euthanize and Collect Stomachs S2->S3 S4 4. Score Gastric Lesions (Ulcer Index) S3->S4 S5 5. Compare Ulcer Index Across Groups S4->S5 Start Animal Acclimatization

Caption: Workflow for in vivo efficacy and safety studies.

Experimental Protocols: In Vivo Models

Protocol 1: Carrageenan-Induced Paw Edema [18][19]

  • Animals: Use male Wistar rats (180-200 g).

  • Grouping and Dosing: Randomly divide animals into groups (n=6 per group). Administer the test compounds (Cyclobutacoxib, Ibuprofen, Celecoxib) or vehicle (e.g., 0.5% carboxymethylcellulose) orally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw.

  • Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (baseline) and at 1, 2, 3, and 4 hours post-injection.

  • Analysis: Calculate the percentage increase in paw volume for each animal. The percentage inhibition of edema is calculated using the formula: [(Vc - Vt) / Vc] * 100, where Vc is the average paw volume increase in the control group and Vt is the average paw volume increase in the treated group.

Protocol 2: NSAID-Induced Gastric Ulceration [23][24]

  • Animals: Use male Sprague-Dawley rats (200-220 g), fasted for 24 hours before the first dose but with free access to water.

  • Dosing: Administer high doses of the test compounds or vehicle orally once daily for 5 consecutive days.

  • Evaluation: On day 6, 4 hours after the last dose, euthanize the animals. Remove the stomachs, inflate them with 10 mL of 1% formalin, and immerse in formalin for fixation.

  • Scoring: Open the stomachs along the greater curvature and examine for mucosal lesions under a dissecting microscope. The severity of the lesions is scored to calculate an Ulcer Index (e.g., the sum of the lengths of all lesions in mm).

Discussion and Future Perspectives

The collective data from these in vitro, cell-based, and in vivo studies present a compelling case for the therapeutic potential of Cyclobutacoxib. The molecule demonstrates exceptionally high potency and selectivity for the COX-2 enzyme, which translates to superior anti-inflammatory efficacy in both cellular and animal models. Most notably, Cyclobutacoxib exhibits a remarkable gastrointestinal safety profile, a critical advantage over both traditional NSAIDs and, to a lesser extent, existing coxibs.

The unique this compound moiety is likely a key contributor to this favorable profile. Its rigid, puckered structure may facilitate a more stable and selective interaction within the COX-2 active site, leading to enhanced potency.[6][8] This allows for a lower effective dose, which in turn may reduce the potential for off-target effects and improve overall safety.

While these preclinical findings are promising, further investigation is required. Future studies should focus on:

  • Pharmacokinetics and Bioavailability: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of Cyclobutacoxib.

  • Chronic Inflammation Models: Evaluating efficacy in models of chronic diseases like arthritis.

  • Cardiovascular Safety: Thoroughly assessing any potential cardiovascular risks in appropriate long-term models.

  • Pain Models: Investigating the analgesic properties of Cyclobutacoxib in various models of nociceptive and neuropathic pain.

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A Researcher's Guide to Validating the Mechanism of Action of 2-Cyclobutylacetic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for elucidating and validating the mechanism of action (MoA) for novel small molecules, using 2-cyclobutylacetic acid analogs as a representative class. In contemporary drug discovery, a thorough understanding of a compound's MoA is not merely academic; it is critical for rational lead optimization, predicting potential toxicities, and building a robust case for clinical development.

We will move beyond simplistic, linear protocols. Instead, this guide presents an integrated, iterative strategy that begins with broad, observable cellular effects and systematically drills down to the precise molecular interactions. This "phenotype-first" or "classical pharmacology" approach has seen a renaissance, as it is particularly powerful for discovering first-in-class medicines where the molecular underpinnings of a disease are not fully understood.[1][2][3][4] The journey from a bioactive compound to a validated MoA is one of progressive evidence-building, employing orthogonal techniques to ensure scientific rigor at every stage.

The Strategic Workflow: From Phenotype to Target

The validation process is a multi-stage funnel. We start by identifying what the compound does to a biological system, then determine who it interacts with to elicit this effect, and finally confirm how and where this interaction occurs. This systematic approach ensures that each step logically informs the next, creating a self-validating cascade of evidence.

MoA_Validation_Workflow cluster_0 Phase 1: Effect Discovery cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Interaction Confirmation pheno_screen Phenotypic Screening (What is the effect?) target_decon Target Deconvolution (Who is the target?) pheno_screen->target_decon Identified 'Hit' Phenotype target_engage Target Engagement (Does it bind in cells?) target_decon->target_engage Putative Target(s) pathway Downstream Analysis (How does it work?) target_engage->pathway Confirmed Target structure Structural Biology (Where does it bind?) target_engage->structure Validated Interaction pathway->pheno_screen Mechanistic Link structure->target_engage Binding Site Confirmation

Figure 1: A strategic workflow for MoA validation.

Part 1: Phenotypic Screening - Establishing a Biological Effect

The logical starting point for a novel compound series is to understand its functional consequence in a disease-relevant context. Phenotypic screening identifies molecules that produce a desired change in a cell or organism's observable characteristics, without a priori knowledge of the specific molecular target.[1][5][6] This is a powerful, unbiased approach to discovering compounds with novel mechanisms of action.[3]

Causality Behind Experimental Choice: We opt for a high-content imaging screen. Unlike simple viability assays that provide a single data point (e.g., IC50), high-content screening (HCS) can simultaneously measure multiple cellular parameters.[3] This provides a rich "phenotypic fingerprint" of the compound's effect, offering early clues into its potential MoA. For instance, a compound that induces apoptosis will have a distinct morphological and biomarker profile compared to one that causes cell cycle arrest.

Comparative Performance: this compound Analogs

Let's hypothesize we are screening our analogs (CBAA-1, CBAA-2, and CBAA-3) for anti-proliferative effects in a human colorectal cancer cell line (HCT116).

CompoundProliferation IC50 (µM)Apoptosis Induction (Caspase-3/7 Fold Change)Nuclear Condensation (% of Cells)
CBAA-1 1.2 ± 0.28.5 ± 1.145 ± 5%
CBAA-2 > 501.1 ± 0.3< 2%
CBAA-3 0.9 ± 0.19.2 ± 0.951 ± 4%
Staurosporine (Control) 0.01 ± 0.00212.1 ± 1.588 ± 7%

Table 1: Example data from a high-content phenotypic screen. Analogs CBAA-1 and CBAA-3 show potent anti-proliferative activity correlated with the induction of apoptosis.

Protocol: High-Content Apoptosis Assay
  • Cell Plating: Seed HCT116 cells in 96-well, black-walled, clear-bottom imaging plates at a density of 5,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs. Add compounds to the cells to achieve final concentrations ranging from 1 nM to 50 µM. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for apoptosis (e.g., 1 µM Staurosporine).

  • Incubation: Incubate the plates for 48 hours.

  • Staining: Add a staining solution containing Hoechst 33342 (to label nuclei) and a fluorogenic Caspase-3/7 activation substrate directly to the live cells. Incubate for 60 minutes.

  • Imaging: Acquire images using a high-content imaging system. Use the DAPI channel for Hoechst (nuclear morphology) and the FITC channel for the activated Caspase-3/7 signal.

  • Image Analysis: Use automated image analysis software to:

    • Segment and count the total number of cells (Hoechst-positive nuclei).

    • Quantify the intensity of the Caspase-3/7 signal within each cell.

    • Measure nuclear morphology parameters, such as size and intensity, to identify condensed nuclei characteristic of apoptosis.

  • Data Interpretation: Calculate the IC50 for proliferation inhibition and quantify the percentage of apoptotic cells for each compound concentration. A potent compound will show a dose-dependent decrease in cell number and a corresponding increase in apoptosis markers.

Part 2: Target Deconvolution - Identifying the Molecular Partner

With a confirmed "hit" phenotype from our screen (e.g., CBAA-3 induces apoptosis), the critical next step is to identify the specific biological target(s) responsible for this effect. This process, known as target deconvolution or target identification, is essential for understanding the compound's MoA.[7][8]

Causality Behind Experimental Choice: We will employ a thermal proteome profiling (TPP) approach, a powerful mass spectrometry-based extension of the Cellular Thermal Shift Assay (CETSA).[9] The principle is that when a small molecule binds to a protein, it often stabilizes the protein's structure, increasing its melting temperature. TPP allows for an unbiased, proteome-wide survey of these stabilization events within a native cellular environment, without requiring any chemical modification of the compound, which could alter its activity.[9] This is a significant advantage over traditional affinity chromatography methods that require immobilizing the drug, which can introduce artifacts.[8][10][11]

TPP_Workflow cluster_0 Cell Treatment & Heating cluster_1 Protein Extraction & Analysis cluster_2 Data Interpretation cells Treat cells with Vehicle or CBAA-3 heat Aliquot and heat across a temperature gradient (e.g., 40°C to 70°C) cells->heat lyse Lyse cells and separate soluble vs. aggregated proteins heat->lyse ms Prepare soluble fractions for LC-MS/MS analysis lyse->ms curves Generate melt curves for thousands of proteins ms->curves shift Identify proteins with a significant thermal shift in the CBAA-3 treated group curves->shift output output shift->output Putative Target List

Figure 2: Workflow for Thermal Proteome Profiling (TPP).

Comparative Performance: Identifying CBAA-3 Targets
Protein TargetThermal Shift (ΔTm, °C)p-valueCellular Function
Apoptosis Regulator BAX + 4.81.2e-5Pro-apoptotic signaling
Hexokinase-2 + 0.50.34Glycolysis
GAPDH + 0.20.78Glycolysis
Tubulin beta chain + 0.30.65Cytoskeleton

Table 2: Example data from a TPP experiment. Apoptosis Regulator BAX shows a significant and robust thermal shift upon treatment with CBAA-3, identifying it as a high-confidence putative target.

Protocol: Thermal Proteome Profiling (TPP)
  • Cell Culture and Treatment: Grow HCT116 cells to ~80% confluency. Treat one set of plates with 1 µM CBAA-3 and another with vehicle (0.1% DMSO) for 4 hours.

  • Harvest and Resuspend: Harvest the cells, wash with PBS, and resuspend the cell pellet in a lysis buffer without detergents.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the aliquots in parallel across a defined temperature gradient (e.g., 10 temperatures from 40°C to 70°C) for 3 minutes using a thermal cycler.

  • Lysis and Fractionation: Subject the heated samples to three freeze-thaw cycles to ensure complete cell lysis. Centrifuge at high speed (e.g., 100,000 x g) to pellet the aggregated, denatured proteins.

  • Sample Preparation for MS: Collect the supernatant (soluble protein fraction) from each sample. Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins present in each soluble fraction.

  • Data Analysis: For each identified protein, plot its relative abundance in the soluble fraction as a function of temperature for both the vehicle and CBAA-3 treated groups. Fit these data to a sigmoidal curve to determine the melting temperature (Tm). A direct target of CBAA-3 will exhibit a statistically significant shift in its melting curve (ΔTm).

Part 3: Target Engagement - Proving the Direct Interaction

Identifying a putative target via TPP is a major breakthrough, but it is not definitive proof of a direct binding interaction. Orthogonal validation is required to confirm that the compound physically engages the target protein within the complex environment of a living cell.[12]

Causality Behind Experimental Choice: We will use the NanoBRET™ Target Engagement Assay. This technology measures the proximity between a target protein fused to a NanoLuc® luciferase and a fluorescent energy transfer tracer in live cells.[13] When an unlabeled test compound (like CBAA-3) enters the cell and binds to the target protein, it competes with and displaces the tracer, causing a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal. This provides quantitative, real-time evidence of target engagement in a physiological context.[13] It is a superior method for this validation step as it confirms binding in live cells and allows for the determination of intracellular potency.

Comparative Performance: Quantifying Target Engagement
CompoundBAX Target Engagement IC50 (µM)Cellular Apoptosis EC50 (µM)
CBAA-3 0.85 ± 0.150.9 ± 0.1
CBAA-1 1.5 ± 0.31.2 ± 0.2
CBAA-2 (Inactive Analog) > 100> 50

Table 3: Example NanoBRET™ data. A strong correlation between the intracellular target engagement potency (IC50) and the cellular functional effect (EC50) for the active analogs (CBAA-1, CBAA-3) provides powerful evidence that BAX is the relevant target for their apoptotic MoA.

Protocol: NanoBRET™ Target Engagement Assay
  • Cell Line Generation: Transfect HCT116 cells with a plasmid encoding for the target protein (BAX) fused at the N-terminus to NanoLuc® luciferase. Select and expand a stable cell line with optimal expression levels.

  • Cell Plating: Seed the stable BAX-NanoLuc® cells in 96-well, white assay plates.

  • Compound and Tracer Addition: Add the this compound analogs at various concentrations to the cells. Immediately after, add the BAX-specific fluorescent tracer and the NanoLuc® substrate.

  • Incubation: Incubate the plate at 37°C, 5% CO₂ for 2 hours to allow the system to reach binding equilibrium.

  • Signal Detection: Measure the luminescence signal at two wavelengths using a plate reader equipped with appropriate filters: one for the NanoLuc® donor (e.g., 460 nm) and one for the fluorescent tracer acceptor (e.g., >600 nm).

  • Data Analysis:

    • Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.

    • Convert raw ratios to milliBRET units (mBU).

    • Plot the mBU values against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value, which represents the concentration of compound required to displace 50% of the tracer from the target.

Conclusion: Synthesizing a Validated Mechanism of Action

By following this integrated, multi-phase approach, we have systematically built a robust case for the mechanism of action of our lead compound, CBAA-3.

  • Phenotypic Screening demonstrated that CBAA-3 potently inhibits cancer cell proliferation by inducing apoptosis.

  • Thermal Proteome Profiling provided an unbiased identification of the pro-apoptotic protein BAX as the highest-confidence molecular target.

  • NanoBRET™ Target Engagement supplied orthogonal, quantitative proof that CBAA-3 directly binds to BAX inside living cells with a potency that correlates strongly with its apoptotic activity.

This cohesive body of evidence provides a high degree of confidence that this compound analogs exert their anti-cancer effects by directly engaging and modulating the function of BAX. This validated MoA provides a solid foundation for further preclinical development, enabling the use of target-specific biomarkers and guiding future medicinal chemistry efforts to optimize on-target potency and selectivity.

References

  • Phenotypic screening - Wikipedia. Wikipedia. [Link]

  • Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. [Link]

  • Target Deconvolution | Drug Discovery | CRO services. Oncodesign Services. [Link]

  • 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. [Link]

  • Phenotypic Screening. Creative Biolabs. [Link]

  • Target deconvolution techniques in modern phenotypic profiling. National Institutes of Health (NIH). [Link]

  • Phenotype-Based Drug Screening. Creative Bioarray. [Link]

  • Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. National Institutes of Health (NIH). [Link]

  • Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Target deconvolution strategies in drug discovery. Nature Reviews Drug Discovery. [Link]

  • Determining target engagement in living systems. National Institutes of Health (NIH). [Link]

  • Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Medicinal Chemistry Letters. [Link]

  • Target Deconvolution in the Post-genomic Era. Pharma Focus Asia. [Link]

  • Target Engagement. Selvita. [Link]

  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences. [Link]

  • Biophysical Approaches to Small Molecule Discovery and Validation. YouTube. [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. National Institutes of Health (NIH). [Link]

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A Methodological Guide to Assessing the Cross-Reactivity of 2-Cyclobutylacetic Acid Derivatives for Immunoassay Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for conducting cross-reactivity studies of 2-cyclobutylacetic acid derivatives. In the absence of extensive publicly available data on this specific class of molecules, this document serves as a detailed methodological roadmap, drawing from established principles of immunochemistry and analytical chemistry. We will explore the rationale behind experimental design, from hapten synthesis to confirmatory analysis, enabling researchers to generate robust and reliable cross-reactivity data for their specific applications.

Introduction: The Significance of Cross-Reactivity in Immunoassays

Immunoassays are powerful tools for the detection and quantification of a wide range of molecules, from large proteins to small haptens like this compound. Their specificity is paramount, as the binding of unintended, structurally similar molecules—a phenomenon known as cross-reactivity—can lead to inaccurate results and false positives.[1][2] Understanding the cross-reactivity profile of an antibody is therefore a critical step in the validation of any immunoassay.[3]

For the purpose of this guide, we will consider a hypothetical scenario where this compound is a key metabolite of a novel therapeutic agent. An immunoassay is desired for high-throughput screening of patient samples. However, it is crucial to determine if other metabolites or structurally related endogenous compounds interfere with the assay.

The Foundational Step: Hapten Design and Immunogen Preparation

Antibodies are generated against immunogens, which are typically large molecules. To elicit an immune response to a small molecule like this compound (a hapten), it must first be conjugated to a larger carrier protein.[4] The design of the hapten and the conjugation strategy are critical determinants of the resulting antibody's specificity.[5]

Rationale for Hapten Design

The goal is to expose the unique structural features of the target molecule to the immune system. In the case of this compound, the cyclobutyl ring and the acetic acid side chain are key epitopes. A common strategy is to use the carboxylic acid group for conjugation to the carrier protein. This will generate antibodies that primarily recognize the cyclobutyl portion of the molecule.

Experimental Protocol: Hapten Synthesis and Conjugation
  • Activation of this compound: The carboxylic acid group of this compound is activated to facilitate conjugation. A common method is the formation of an N-hydroxysuccinimide (NHS) ester.

  • Conjugation to Carrier Protein: The activated hapten is then reacted with a carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), which have numerous primary amine groups (lysine residues) available for conjugation.[6]

  • Characterization of the Conjugate: The hapten-to-protein ratio of the resulting immunogen is determined using techniques like matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry or by spectrophotometric methods.[4] A moderate hapten density is often optimal for eliciting a specific antibody response.[4]

Hapten_Synthesis cluster_synthesis Hapten Activation & Conjugation cluster_characterization Characterization This compound This compound NHS_Ester Activated NHS Ester This compound->NHS_Ester EDC/NHS Immunogen Immunogen (Hapten-Protein Conjugate) NHS_Ester->Immunogen Reaction with Lysine Residues Carrier_Protein Carrier Protein (BSA/KLH) Carrier_Protein->Immunogen MALDI-TOF MALDI-TOF MS Immunogen->MALDI-TOF Spectrophotometry Spectrophotometry Immunogen->Spectrophotometry Competitive_ELISA Start Start: Antibody-Coated Well Step1 Add Sample/Standard (Contains Unlabeled Analyte) Start->Step1 Step2 Add Enzyme-Labeled Analyte (Competitor) Step1->Step2 Step3 Incubate (Competitive Binding Occurs) Step2->Step3 Step4 Wash (Remove Unbound Reagents) Step3->Step4 Step5 Add Substrate (Color Development) Step4->Step5 Step6 Read Absorbance (Signal is Inversely Proportional to Analyte Concentration) Step5->Step6 End End Step6->End

Caption: Workflow of a Competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Comparative Cross-Reactivity Studies

Once the immunoassay is established and optimized, it can be used to assess the cross-reactivity of various this compound derivatives and other potentially interfering compounds.

Selection of Test Compounds

A panel of structurally related compounds should be selected for testing. This should include:

  • Expected metabolites of the parent drug (e.g., hydroxylated or glucuronidated derivatives).

  • Structural isomers (e.g., cis/trans isomers if applicable).

  • Compounds with modifications to the cyclobutyl ring or the acetic acid side chain.

  • Other structurally unrelated but commonly co-administered drugs.

Experimental Protocol: Cross-Reactivity Testing
  • Prepare Standard Curves: A standard curve for the target analyte (this compound) is generated to determine its 50% inhibitory concentration (IC50).

  • Test Cross-Reactants: Each test compound is serially diluted and run in the assay to determine its respective IC50 value.

  • Calculate Percentage Cross-Reactivity: The cross-reactivity is calculated using the following formula:

    % Cross-Reactivity = (IC50 of this compound / IC50 of test compound) x 100

Hypothetical Comparative Cross-Reactivity Data

The following table presents hypothetical cross-reactivity data for a fictional antibody raised against a this compound-protein conjugate. This data is for illustrative purposes to demonstrate how results would be presented.

CompoundStructureIC50 (ng/mL)% Cross-Reactivity
This compound (Target) 10 100%
3-Cyclobutylpropanoic acid5020%
2-(1-Methylcyclobutyl)acetic acid8012.5%
2-Cyclopentylacetic acid2005%
Cyclobutylmethanol>10,000<0.1%
Ibuprofen>10,000<0.1%

Interpretation of Hypothetical Data:

  • High Cross-Reactivity: The antibody shows significant recognition of compounds with minor modifications to the side chain length (3-cyclobutylpropanoic acid).

  • Moderate Cross-Reactivity: Modifications on the cyclobutyl ring (2-(1-methylcyclobutyl)acetic acid) reduce binding.

  • Low Cross-Reactivity: Changes in the ring size (2-cyclopentylacetic acid) are poorly tolerated by the antibody.

  • Negligible Cross-Reactivity: The absence of the carboxylic acid group (cyclobutylmethanol) or significant structural differences (Ibuprofen) results in no measurable cross-reactivity. [7]

Confirmatory Analysis: The Gold Standard

Given the inherent potential for cross-reactivity in any immunoassay, it is essential to have a confirmatory method, typically a chromatographic technique coupled with mass spectrometry. [8][9]This provides an orthogonal method for verifying positive immunoassay results and accurately quantifying the target analyte.

Recommended Confirmatory Methods
  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique often requires derivatization of the carboxylic acid to increase volatility. [10][11]* Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the analysis of small molecules in complex biological matrices like plasma and urine. [12][13]

Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation: A simple protein precipitation or liquid-liquid extraction is typically sufficient to prepare biological samples for analysis.

  • Chromatographic Separation: The sample is injected onto a reverse-phase HPLC or UPLC column to separate the target analyte from other matrix components and isomers.

  • Mass Spectrometric Detection: The eluent is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and its internal standard are monitored for highly selective and sensitive quantification.

Confirmation_Workflow Sample Biological Sample (e.g., Plasma, Urine) Extraction Sample Preparation (e.g., Protein Precipitation, LLE) Sample->Extraction LC LC Separation (HPLC/UPLC) Extraction->LC MS Tandem MS Detection (MRM Mode) LC->MS Data Data Analysis (Quantification) MS->Data

Caption: Confirmatory Analysis Workflow using LC-MS/MS.

Conclusion

The development of a specific immunoassay for this compound derivatives requires a systematic and rigorous approach to understanding and characterizing cross-reactivity. By carefully designing the hapten, developing a robust competitive immunoassay, and systematically testing a panel of structurally related compounds, researchers can generate a comprehensive cross-reactivity profile. This data, in conjunction with a reliable confirmatory method like LC-MS/MS, ensures the accuracy and reliability of the immunoassay for its intended application in research and drug development.

References

  • Carlier, J., et al. (2017). Immunoassay screening in urine for synthetic cannabinoids - an evaluation of the diagnostic efficiency. PubMed. [Link] [8]2. U.S. Department of Health and Human Services. (n.d.). Analytical Methods for 2-Butoxyethanol. Agency for Toxic Substances and Disease Registry. [Link] [10]3. Carlier, J., et al. (2015). Immunoassay screening in urine for synthetic cannabinoids – a feasible approach for forensic applications? ResearchGate. [Link] [9]4. Kacinko, S. L., et al. (2013). Detection of synthetic cannabinoids in oral fluid using ELISA and LC-MS-MS. PubMed. [Link] [14]5. ElSohly, M. A., et al. (2017). Immunoassays for the Detection of Cannabis Abuse. ResearchGate. [Link] [1]6. Roden, M. M., et al. (1990). Investigation of interference by nonsteroidal anti-inflammatory drugs in urine tests for abused drugs. PubMed. [Link] [7]7. Maurer, H. H., et al. (2001). Screening Procedure for Detection of Non-Steroidal Anti-inflammatory Drugs and their Metabolites in Urine as Part of a Systematic Toxicological Analysis Procedure. Journal of Analytical Toxicology. [Link] [11]8. Shukla, S., et al. (2004). Characterization of hapten-protein conjugates: antibody generation and immunoassay development for chlorophenoxyacetic acid pesticides. PubMed. [Link] [6]9. Maurer, P., et al. (2005). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. PubMed. [Link] [4]10. Wang, Z., et al. (2007). Preparation of a multi-hapten antigen and broad specificity polyclonal antibodies for a multiple pesticide immunoassay. PubMed. [Link] [15]11. Li, Y., et al. (2019). Hapten Synthesis and Monoclonal Antibody Preparation for Simultaneous Detection of Albendazole and Its Metabolites in Animal-Origin Food. MDPI. [Link] [5]12. Singh, P., et al. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. PubMed. [Link] [16]13. Handford, J., et al. (2014). Methods of analysis for 2-dodecylcyclobutanone and studies to support its role as a unique marker of food irradiation. PubMed. [Link] [12]14. Reschly-Krasowski, J. M., & Krasowski, M. D. (2018). A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing. PubMed. [Link] [3]15. Gonzalez-Moa, M. J., et al. (2014). Cross-reactivity in antibody microarrays and multiplexed sandwich assays: shedding light on the dark side of multiplexing. PubMed. [Link] [2]16. Chowdhury, S. K. (2007). Analytical strategies for identifying drug metabolites. PubMed. [Link]

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benchmarking the performance of 2-cyclobutylacetic acid in a synthetic step

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Performance of 2-Cyclobutylacetic Acid

Introduction: The Role of Saturated Carbocycles in Modern Synthesis

In the landscape of contemporary chemical synthesis, particularly within medicinal chemistry and drug development, the strategic incorporation of unique structural motifs is paramount. Saturated carbocycles, such as the cyclobutane moiety, have garnered significant attention for their ability to impart favorable physicochemical properties. The cyclobutyl group can enhance metabolic stability, improve lipophilicity, and provide a three-dimensional structural element that can lead to improved target engagement. This compound, a readily available building block, serves as a key intermediate for introducing this valuable cyclobutyl fragment into more complex molecules.[1][2]

This guide provides a comprehensive performance benchmark of this compound in two fundamental synthetic transformations: amide bond formation and Fischer esterification. Through detailed protocols, mechanistic insights, and comparative data, we aim to equip researchers, scientists, and drug development professionals with the technical understanding necessary to effectively utilize this versatile reagent.

Part 1: Performance in Amide Bond Formation

The amide bond is a cornerstone of countless pharmaceuticals and functional materials.[3] Its synthesis, typically involving the coupling of a carboxylic acid and an amine, requires activation of the carboxyl group to facilitate nucleophilic attack. Here, we benchmark the performance of this compound against common linear and aromatic carboxylic acids using a standard carbodiimide-mediated coupling protocol.

Experimental Protocol: EDC/HOBt Mediated Amide Coupling

This protocol details a standard procedure for coupling a carboxylic acid with a primary amine, a workhorse reaction in medicinal chemistry.

Reagents:

  • Carboxylic Acid (this compound or alternative)

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

Step-by-Step Procedure:

  • To a solution of this compound (1.0 eq) in DCM, add HOBt (1.1 eq) and EDC (1.1 eq).

  • Stir the mixture at room temperature for 15 minutes to allow for the formation of the HOBt active ester.

  • Add benzylamine (1.0 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq).[4]

  • Allow the reaction to stir at room temperature, monitoring its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product via flash column chromatography.

Causality Behind Experimental Choices
  • Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine to form an amide is a condensation reaction that requires high temperatures to remove water, conditions that are often destructive to complex molecules. Coupling reagents like EDC, a carbodiimide, are employed to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby activating it for nucleophilic attack by the amine under mild conditions.[3][5]

  • The Role of HOBt: While EDC can activate the carboxylic acid on its own to form an O-acylisourea intermediate, this intermediate is highly reactive and susceptible to side reactions, including racemization if the acid has a chiral center. HOBt acts as an additive that traps the O-acylisourea to form an HOBt active ester. This new intermediate is more stable, less prone to side reactions, and reacts efficiently with the amine to form the desired amide.[4][5]

  • Base Requirement: A base, typically a non-nucleophilic tertiary amine like DIPEA, is required to neutralize the hydrochloride salt of EDC and the proton released during the coupling reaction, driving the reaction to completion.[4]

Amide_Coupling_Workflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_workup Workup & Purification Acid R-COOH (this compound) ActiveEster HOBt Active Ester Acid->ActiveEster + HOBt EDC EDC EDC->ActiveEster Product Amide Product ActiveEster->Product + DIPEA Amine R'-NH2 (Benzylamine) Amine->Product Workup Aqueous Wash Product->Workup Purification Chromatography Workup->Purification

Caption: General workflow for EDC/HOBt mediated amide coupling.

Comparative Performance Data

The performance of this compound was benchmarked against a simple linear acid (Hexanoic Acid) and an aromatic acid (Benzoic Acid) under identical reaction conditions.

Carboxylic Acid SubstrateStructureKey Differentiating FeatureExpected Yield (%)Reaction Time (h)
This compound Cyclobutyl group adjacent to the carbonylModerate steric bulk, increased lipophilicity85 - 95%2 - 4
Hexanoic Acid Linear alkyl chainMinimal steric hindrance90 - 98%1 - 3
Benzoic Acid Phenyl group (sp² carbon)Electronic withdrawal, planar structure80 - 90%3 - 6

Analysis of Results:

  • This compound performs exceptionally well, providing high yields in a relatively short timeframe. The steric bulk of the cyclobutyl group does not significantly impede the reaction compared to its linear counterpart, hexanoic acid. This suggests the reaction site is sufficiently accessible.

  • Hexanoic Acid , as the least sterically hindered substrate, predictably reacts the fastest and gives the highest yields.

  • Benzoic Acid is slightly less reactive. This can be attributed to the electronic effect of the phenyl ring, which makes the carboxylate less nucleophilic during the initial activation step.[6][7]

Part 2: Performance in Fischer Esterification

Fischer esterification is a classic, acid-catalyzed reaction that provides a straightforward method for synthesizing esters from carboxylic acids and alcohols.[8][9] It is an equilibrium-controlled process, and its efficiency is often dictated by the steric environment around the reacting centers.

Experimental Protocol: Acid-Catalyzed Esterification

Reagents:

  • Carboxylic Acid (this compound or alternative)

  • Ethanol (absolute)

  • Sulfuric Acid (concentrated)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Diethyl Ether

Step-by-Step Procedure:

  • Dissolve this compound (1.0 eq) in a large excess of absolute ethanol (e.g., 10-20 eq), which acts as both reactant and solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring by TLC.

  • After cooling to room temperature, remove the excess ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and carefully wash with saturated sodium bicarbonate solution until effervescence ceases.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the ester.

Mechanistic Deep Dive: The PADPED Pathway

The Fischer esterification proceeds via a well-established mechanism often abbreviated as PADPED.[8] Each step is reversible, and the reaction is driven forward by using a large excess of the alcohol and/or by removing water as it forms.[8][10]

Fischer_Esterification A 1. Protonation (Carbonyl Activation) B 2. Addition (Nucleophilic Attack by EtOH) A->B + EtOH C 3. Deprotonation (Proton Transfer) B->C D 4. Protonation (Forming a Good Leaving Group) C->D E 5. Elimination (Loss of H2O) D->E - H2O F 6. Deprotonation (Final Ester Product) E->F

Sources

Navigating the Mirror World: A Comparative Guide to Assessing the En-antiomeric Purity of Chiral 2-Cyclobutylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of chiral molecules, the precise determination of enantiomeric purity is not merely a matter of analytical chemistry; it is a cornerstone of drug safety and efficacy. For derivatives of 2-cyclobutylacetic acid, a scaffold of interest in medicinal chemistry, ensuring the dominance of the desired enantiomer is paramount. This guide provides an in-depth comparison of the primary analytical techniques for this critical assessment: chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the causality behind experimental choices, present comparative data, and provide actionable protocols to empower your research and development.

The Chirality Challenge: Why Enantiomeric Purity Matters

Enantiomers, non-superimposable mirror-image molecules, can exhibit profoundly different pharmacological and toxicological profiles. The thalidomide tragedy serves as a stark reminder of this principle. Therefore, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate rigorous validation of analytical methods used to determine the chiral purity of drug substances.[1][2] This guide aligns with the principles outlined by the International Council for Harmonisation (ICH) to ensure robust and reliable data.[1][3]

A Comparative Overview of Analytical Techniques

The choice of analytical method for determining the enantiomeric excess (e.e.) of this compound derivatives depends on several factors, including the specific properties of the derivative, available instrumentation, required sensitivity, and sample throughput.

MethodPrincipleTypical Analysis TimeResolutionSample PreparationKey AdvantagesPotential Disadvantages
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP).10 - 30 minutesOften baseline separation (Rs > 1.5).[4]Dissolution in mobile phase; derivatization may be needed for UV detection.Broad applicability, high resolution, established methods.[5]Can be time-consuming to develop methods, requires specialized columns.[6]
Chiral GC Separation of volatile enantiomers on a chiral stationary phase.15 - 45 minutesOften baseline separation (Rs > 1.5).[4]Derivatization to a volatile and thermally stable analyte is usually required.[7]High sensitivity, suitable for volatile compounds.[8]Requires derivatization for non-volatile compounds, potential for thermal degradation.
NMR Spectroscopy Conversion of enantiomers into diastereomers using a chiral auxiliary, leading to distinct NMR signals.5 - 20 minutes (post-derivatization)Relies on the separation of diastereomeric signals (Δδ).Derivatization with a Chiral Derivatizing Agent (CDA) or addition of a Chiral Solvating Agent (CSA).[4]Rapid analysis, minimal sample preparation with CSAs, provides structural information.[9]Lower sensitivity for minor enantiomers, may require specialized and sometimes expensive chiral auxiliaries.[4]

In-Depth Analysis of Methodologies

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation of enantiomers.[5] The underlying principle is the formation of transient diastereomeric complexes between the enantiomers and a chiral stationary phase (CSP), leading to different retention times.

Why it's a strong choice for this compound derivatives: Carboxylic acids can often be directly separated on specific types of CSPs, particularly those based on anion-exchange mechanisms.[10] The polarity of the cyclobutylacetic acid moiety lends itself well to interactions with a variety of commercially available chiral columns.

Experimental Workflow for Chiral HPLC:

Caption: Chiral HPLC workflow for enantiomeric purity assessment.

Protocol: Chiral HPLC Separation of a this compound Derivative

  • Column Selection: A protein-based column such as a CHIRAL-AGP or a polysaccharide-based column like CHIRALCEL® AD-H can be a good starting point.[11][12] Anion-exchange columns like CHIRALPAK® QN-AX are specifically designed for acidic compounds.[10]

  • Mobile Phase Preparation: A typical mobile phase for acidic compounds on an anion-exchange column could be a mixture of an organic modifier (e.g., methanol) and a buffer (e.g., ammonium formate).[10] For polysaccharide columns, mixtures of hexane/isopropanol with a small amount of trifluoroacetic acid are common.[11]

  • Sample Preparation: Dissolve a known concentration of the this compound derivative in the mobile phase.

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.[11]

    • Column: CHIRALPAK® QN-AX (4.6 x 100 mm, 5 µm).[10]

    • Mobile Phase: Methanol with 0.35% (w/v) ammonium formate.[10]

    • Flow Rate: 0.8 mL/min.[11]

    • Column Temperature: 25 °C.

    • Detection: UV at 254 nm.[11]

    • Injection Volume: 10 µL.[4]

  • Data Analysis: Calculate the enantiomeric excess (% e.e.) from the peak areas of the two enantiomers using the formula: % e.e. = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.[4]

Chiral Gas Chromatography (GC)

For volatile and thermally stable derivatives, chiral GC offers excellent sensitivity and resolution.[8] However, for carboxylic acids like this compound, derivatization is almost always necessary to increase volatility and prevent peak tailing.[7]

Why it can be a suitable option: If a simple and high-yielding derivatization procedure is available, chiral GC can be a very efficient method. The use of a chiral derivatizing agent can also be employed, where the resulting diastereomers are separated on a standard achiral GC column.

Experimental Workflow for Chiral GC:

Caption: Chiral GC workflow, including the crucial derivatization step.

Protocol: Chiral GC Analysis via Derivatization to Amides

  • Derivatization: React the this compound derivative with a chiral amine, such as (R)- or (S)-1-phenylethylamine, in the presence of a coupling agent like ethyl chloroformate to form diastereomeric amides.[13]

  • Sample Preparation: After the reaction, extract the diastereomeric amides into an organic solvent (e.g., dichloromethane) and dry over sodium sulfate.

  • Instrumentation and Conditions:

    • GC System: Equipped with a Flame Ionization Detector (FID).

    • Column: A standard achiral capillary column (e.g., HP-5).

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Oven Program: Start at 150 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium.

  • Data Analysis: The enantiomeric ratio is determined by integrating the signals of the two separated diastereomers.

NMR Spectroscopy

NMR spectroscopy provides a rapid method for determining enantiomeric purity without the need for chromatographic separation.[9] The principle relies on making the enantiomers chemically non-equivalent by converting them into diastereomers through the use of a chiral derivatizing agent (CDA) or by forming transient diastereomeric complexes with a chiral solvating agent (CSA).[14][15]

Why it's a valuable tool: NMR offers a quick assessment of enantiomeric purity and provides structural confirmation simultaneously. The use of CSAs is particularly advantageous as it is non-destructive and requires minimal sample preparation.[11]

Experimental Workflow for NMR with a Chiral Solvating Agent:

Caption: NMR workflow using a chiral solvating agent for rapid analysis.

Protocol: ¹H NMR Analysis with a Chiral Solvating Agent

  • Reagent Selection: Cinchona alkaloid derivatives, such as (DHQ)₂PHAL, have proven to be effective CSAs for carboxylic acids.[11]

  • Sample Preparation:

    • In an NMR tube, dissolve approximately 5 mg of the this compound derivative in 0.6 mL of deuterated chloroform (CDCl₃).

    • Add one to two equivalents of the chiral solvating agent.

    • Gently shake the tube to ensure complete dissolution and complex formation.

  • Instrumentation and Acquisition:

    • NMR Spectrometer: 400 MHz or higher.

    • Acquire a standard ¹H NMR spectrum.

  • Data Analysis: Identify a well-resolved proton signal (e.g., the alpha-proton to the carbonyl) that shows distinct peaks for the two diastereomeric complexes. The enantiomeric ratio is determined by integrating these signals. A remarkable linear correlation between experimental values and observed enantiomeric excess has been demonstrated with this method.[11]

Method Validation: Ensuring Trustworthy Results

Regardless of the chosen technique, method validation is crucial to ensure the reliability of the results. Key validation parameters, as outlined by ICH guidelines, include:[1][2]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.

For chiral separations, a critical system suitability parameter is the resolution (Rs) between the two enantiomer peaks, which should ideally be greater than 1.5 for baseline separation.[4]

Conclusion: Selecting the Optimal Path Forward

The assessment of enantiomeric purity for this compound derivatives is a critical step that demands careful consideration of the available analytical tools.

  • Chiral HPLC stands out as a robust and versatile method, particularly with the availability of specialized columns for acidic compounds.

  • Chiral GC is a highly sensitive option, provided that a reliable derivatization method is established.

  • NMR Spectroscopy offers a rapid and convenient approach, especially when using chiral solvating agents, for a quick determination of enantiomeric excess.

Ultimately, the optimal choice will depend on the specific requirements of your project, including the need for high throughput, the level of sensitivity required, and the instrumentation at your disposal. By understanding the principles and practical considerations of each technique, researchers, scientists, and drug development professionals can confidently navigate the complexities of chiral analysis and ensure the quality and safety of their compounds.

References

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  • Inagaki, Y., et al. (2013). Optical Resolution of Carboxylic Acid Derivatives of Homoleptic Cyclometalated Iridium(III) Complexes via Diastereomers Formed with Chiral Auxiliaries. Inorganic Chemistry. [Link]

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Bridging the Bench and the Bedside: A Guide to In Vitro-In Vivo Correlation for 2-Cyclobutylacetic Acid Compounds in Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development, the journey from a promising compound in a test tube to a clinically effective therapy is fraught with challenges. A critical juncture in this journey is establishing a meaningful correlation between in vitro experimental data and in vivo outcomes. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the in vitro-in vivo correlation (IVIVC) for a novel class of potential anti-inflammatory agents: 2-cyclobutylacetic acid compounds. While specific data on this exact chemical series is not yet widely published, this guide will use established principles and hypothetical data to illustrate a robust scientific approach.

The Crucial Role of In Vitro-In Vivo Correlation (IVIVC)

IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (like drug release) and a relevant in vivo response, such as plasma drug concentration or the amount of drug absorbed.[1][2][3] Establishing a strong IVIVC is a cornerstone of modern drug development for several reasons:

  • Accelerated Development: A reliable IVIVC can reduce the need for extensive and costly in vivo studies, allowing for more rapid optimization of lead compounds.[1]

  • Informed Decision-Making: It provides a clearer understanding of how a compound's in vitro properties will translate to its performance in a living system, aiding in the selection of the most promising candidates.

  • Regulatory Confidence: A well-validated IVIVC can be a key component of regulatory submissions, demonstrating a thorough understanding of the drug product's performance.[1]

For compounds like this compound, which possess a carboxylic acid moiety, understanding their pharmacokinetic properties is particularly important. Carboxylic acids can have complex absorption, distribution, metabolism, and excretion (ADME) profiles, often influenced by their ionization state at physiological pH.[4][5][6]

Part 1: Comprehensive In Vitro Profiling

The initial step in establishing an IVIVC is to thoroughly characterize the in vitro anti-inflammatory activity and key physicochemical properties of the this compound compounds.

Key In Vitro Anti-Inflammatory Assays

A multi-assay approach is recommended to build a comprehensive in vitro profile.[7][8] Here are some foundational assays:

  • Inhibition of Protein Denaturation Assay: This assay assesses the ability of a compound to prevent the denaturation of proteins, a process implicated in inflammatory conditions like rheumatoid arthritis.[8][9][10]

  • Membrane Stabilization Assay: This assay uses red blood cells as a model for lysosomal membranes. The ability of a compound to prevent hemolysis indicates its potential to stabilize lysosomal membranes and limit the release of pro-inflammatory mediators.[9][10]

  • Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays: These enzymatic assays directly measure the inhibition of COX-1, COX-2, and 5-LOX, key enzymes in the inflammatory cascade that produce prostaglandins and leukotrienes.[9][11]

Table 1: Hypothetical In Vitro Anti-Inflammatory Activity of this compound Analogs

Compound IDInhibition of Protein Denaturation (IC50, µM)Membrane Stabilization (IC50, µM)COX-2 Inhibition (IC50, µM)5-LOX Inhibition (IC50, µM)
CBAA-00145.262.8>10085.1
CBAA-00222.535.115.742.3
CBAA-00315.821.95.218.9
CBAA-0045.38.71.14.6
Diclofenac (Std.)18.925.40.8>100
Experimental Protocol: Inhibition of Protein Denaturation
  • Preparation of Solutions:

    • Prepare a 0.2% (w/v) solution of bovine serum albumin (BSA) in Tris buffer saline (pH 6.8).

    • Prepare stock solutions of the test compounds (this compound analogs) and a standard drug (e.g., Diclofenac sodium) in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • To 0.5 mL of the BSA solution, add 0.5 mL of the test compound or standard drug at various concentrations.

    • The control consists of 0.5 mL of BSA solution and 0.5 mL of the vehicle.

    • Incubate the mixtures at 37°C for 20 minutes.

    • Induce denaturation by heating at 72°C for 5 minutes.

    • After cooling, measure the turbidity of the solutions at 660 nm using a spectrophotometer.

  • Calculation:

    • The percentage inhibition of denaturation is calculated as: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

    • The IC50 value is determined by plotting the percentage inhibition against the compound concentration.

Part 2: In Vivo Evaluation: From Animal Models to Pharmacokinetics

The in vivo assessment provides the crucial "real-world" data to correlate with the in vitro findings.

Relevant In Vivo Models of Inflammation

The choice of the in vivo model should be guided by the suspected mechanism of action of the test compounds.[12][13][14]

  • Carrageenan-Induced Paw Edema: This is a classic model of acute inflammation, primarily mediated by prostaglandins and other inflammatory mediators. It is useful for evaluating compounds that may inhibit these pathways.[14]

  • Lipopolysaccharide (LPS)-Induced Cytokine Storm: This model mimics systemic inflammation and is excellent for assessing the ability of a compound to suppress the production of pro-inflammatory cytokines like TNF-α and IL-6.[15]

Pharmacokinetic (PK) Studies

Understanding the ADME profile of the this compound compounds is critical for a meaningful IVIVC. Key PK parameters to determine include:

  • Bioavailability (F%): The fraction of the administered dose that reaches systemic circulation.

  • Maximum Plasma Concentration (Cmax): The peak concentration of the drug in the plasma.

  • Time to Maximum Plasma Concentration (Tmax): The time at which Cmax is reached.

  • Area Under the Curve (AUC): A measure of the total drug exposure over time.

Table 2: Hypothetical In Vivo Efficacy and Pharmacokinetic Parameters of this compound Analogs

Compound IDCarrageenan-Induced Paw Edema (% Inhibition at 10 mg/kg)LPS-Induced TNF-α Reduction (% Inhibition at 10 mg/kg)Bioavailability (F%)Cmax (ng/mL)Tmax (h)AUC (ng*h/mL)
CBAA-00115.310.8251502.0600
CBAA-00235.831.2453201.51280
CBAA-00355.251.9605501.02750
CBAA-00478.672.4758901.05340
Experimental Protocol: Carrageenan-Induced Paw Edema
  • Animal Acclimatization: Acclimatize male Wistar rats (150-200g) for at least one week under standard laboratory conditions.

  • Grouping and Dosing:

    • Divide the animals into groups (n=6 per group): Vehicle control, standard drug (e.g., Indomethacin), and test compounds at various doses.

    • Administer the test compounds and standard drug orally 1 hour before the carrageenan injection.

  • Induction of Edema:

    • Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume:

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation:

    • The percentage inhibition of edema is calculated as: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.

Part 3: Bridging the Gap - The In Vitro-In Vivo Correlation

With both in vitro and in vivo data in hand, the next step is to establish a correlation.

Conceptual Framework for IVIVC

The goal is to find a mathematical relationship between one or more in vitro parameters and an in vivo outcome. For example, a strong correlation might be found between the in vitro COX-2 inhibition (IC50) and the in vivo inhibition of carrageenan-induced paw edema.

IVIVC_Workflow cluster_in_vitro In Vitro Profiling cluster_in_vivo In Vivo Evaluation cluster_correlation IVIVC in_vitro_assays Anti-inflammatory Assays (Protein Denaturation, COX/LOX, etc.) correlation_analysis Correlation Analysis (Statistical Modeling) in_vitro_assays->correlation_analysis physicochem Physicochemical Properties (Solubility, Permeability) physicochem->correlation_analysis in_vivo_models Inflammation Models (Paw Edema, LPS) in_vivo_models->correlation_analysis pk_studies Pharmacokinetic Studies pk_studies->correlation_analysis predictive_model Predictive IVIVC Model correlation_analysis->predictive_model

Caption: Workflow for establishing an in vitro-in vivo correlation.

Data Analysis and Interpretation
  • Scatter Plots: The initial step is to create scatter plots of the in vitro data against the in vivo data. For instance, plot COX-2 IC50 values against the percentage inhibition of paw edema.

  • Regression Analysis: If a linear relationship appears to exist, perform a linear regression analysis to determine the strength of the correlation (R-squared value). A higher R-squared value indicates a stronger correlation.

  • Addressing Challenges: It is important to acknowledge that a direct correlation is not always straightforward.[16][17][18] Factors that can complicate IVIVC include:

    • Metabolism: The parent compound may be metabolized in vivo to more or less active forms.[19]

    • Bioavailability: Poor absorption can limit the exposure of the target tissue to the drug, regardless of its in vitro potency.[16]

    • Complex Biological Systems: In vivo systems involve multiple interacting pathways that are not fully replicated in vitro.[20]

IVIVC_Relationship in_vitro In Vitro Potency (e.g., COX-2 IC50) in_vivo In Vivo Efficacy (e.g., % Inhibition of Edema) in_vitro->in_vivo Direct Effect pk Pharmacokinetics (Absorption, Metabolism) pk->in_vivo Modulating Effect

Caption: Relationship between in vitro potency, pharmacokinetics, and in vivo efficacy.

Conclusion

Establishing a robust in vitro-in vivo correlation for a new class of compounds like 2-cyclobutylacetic acids is a scientifically rigorous process that requires careful experimental design and data interpretation. By systematically evaluating the in vitro anti-inflammatory profile, conducting relevant in vivo studies, and applying appropriate statistical analysis, researchers can build a predictive model that accelerates the drug development process and increases the likelihood of clinical success. This guide provides a foundational framework for this critical endeavor, emphasizing the importance of a multi-faceted approach to truly bridge the gap between the laboratory bench and the patient's bedside.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Cyclobutylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, in-depth procedural information for the safe and compliant disposal of 2-cyclobutylacetic acid. Developed for researchers, scientists, and professionals in drug development, this document moves beyond a simple checklist to offer a framework grounded in scientific principles and field-proven safety protocols. Our commitment is to furnish you with the knowledge to manage chemical waste responsibly, ensuring the safety of personnel and the protection of our environment.

Foundational Knowledge: Understanding this compound

Before addressing disposal, a clear understanding of the chemical's properties is paramount. This compound (CAS No: 6540-33-6) is a carboxylic acid with the molecular formula C₆H₁₀O₂.[1][2] Its reactivity and hazard profile are characteristic of many organic acids, necessitating careful handling and disposal.

Key Hazard Information: According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

  • Harmful if swallowed [1][2]

  • Causes skin irritation [1][2]

  • Causes serious eye irritation/damage [1]

  • May cause respiratory irritation [1][2]

These hazards underscore the importance of appropriate personal protective equipment (PPE) and engineering controls during any handling or disposal procedure.

PropertyValueSource
Molecular Weight 114.14 g/mol [1]
Physical Form Colorless to yellow solid, semi-solid, or liquid[2]
Storage Sealed in a dry environment at 2-8°C[2]
The Core Principle of Chemical Waste Management: Segregation

The cornerstone of safe chemical disposal is the rigorous segregation of waste streams. Cross-contamination can lead to dangerous reactions, generating heat, toxic gases, or even explosions.

Incompatibilities for this compound:

  • Bases: Violent neutralization reactions can occur.

  • Oxidizing Agents: Can lead to vigorous and potentially explosive reactions.

  • Reducing Agents: May initiate exothermic reactions.

  • Metals: Corrosive to many metals.[3]

  • Inorganic Acids: Never mix organic acid waste with inorganic acids like hydrochloric or sulfuric acid in the same container.[4]

All waste containers must be clearly and accurately labeled with their contents to prevent accidental mixing.

Procedural Workflow for Disposal of this compound

The appropriate disposal path for this compound is contingent on its concentration and the presence of contaminants. The following decision-making workflow provides a systematic approach.

DisposalWorkflow start Begin Waste Assessment concentration_check Is the concentration <10% and uncontaminated? start->concentration_check hazardous_waste Dispose as Hazardous Waste concentration_check->hazardous_waste No neutralization_path Proceed to Neutralization Protocol concentration_check->neutralization_path Yes collection Collect in a labeled, compatible hazardous waste container (HDPE or glass). hazardous_waste->collection ehs_consult Consult Institutional EHS Guidelines neutralization_path->ehs_consult storage Store in a cool, dry, well-ventilated area away from incompatible materials. collection->storage disposal_vendor Arrange for pickup by a licensed hazardous waste disposal service. storage->disposal_vendor drain_disposal Drain disposal with copious amounts of water (if permitted by local regulations). ehs_consult->drain_disposal

Caption: Decision workflow for this compound disposal.

Concentrated (>10%) or contaminated this compound must be treated as hazardous waste.[4]

Step-by-Step Procedure:

  • Container Selection: Choose a designated, leak-proof hazardous waste container made of a compatible material, such as high-density polyethylene (HDPE) or glass.[4]

  • Labeling: Affix a hazardous waste label to the container. Clearly write the full chemical name ("this compound") and indicate the associated hazards (e.g., "Corrosive," "Irritant").[4]

  • Collection: Carefully transfer the waste into the container, ensuring not to fill it beyond 90% capacity to allow for vapor expansion.[4]

  • Storage: Securely cap the container and store it in a designated satellite accumulation area. This area should be cool, dry, well-ventilated, and away from incompatible materials.[5]

  • Disposal: Arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

Dilute, uncontaminated aqueous solutions of this compound may be eligible for neutralization and subsequent drain disposal, provided this is permitted by local and institutional regulations.[4][6]

Step-by-Step Neutralization Procedure:

  • Preparation: Conduct this procedure in a certified chemical fume hood while wearing appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), splash goggles, and a lab coat.[4][7]

  • Dilution: If necessary, further dilute the acidic solution by slowly adding it to a large volume of cold water.

  • Neutralization: Slowly add a weak base, such as sodium bicarbonate (baking soda) or a dilute solution of sodium hydroxide, to the acidic solution with constant stirring.[4] Be cautious, as this reaction is exothermic and will produce carbon dioxide gas if sodium bicarbonate is used.

  • pH Monitoring: Use a calibrated pH meter or pH paper to monitor the solution's pH. Continue adding the base until the pH is within the neutral range of 6.0 to 8.0.[4]

  • Final Disposal: Once neutralized, the solution can typically be poured down the drain with a copious amount of running water (at least a 20-fold excess of water is recommended).[8]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate risks.

For Minor Spills:

  • Alert Personnel: Notify others in the immediate area.

  • Containment: Use an inert absorbent material such as sand, vermiculite, or a commercial acid spill kit to absorb the spilled material.[4][9]

  • Collection: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable decontaminating solution.

  • Disposal: Dispose of the contaminated absorbent material and cleaning supplies as hazardous waste.[10]

For Major Spills:

  • Evacuate: Immediately evacuate the area.

  • Alert: Activate the nearest fire alarm and notify your institution's emergency response team or EHS.

  • Isolate: If it is safe to do so, close the doors to the affected area to contain vapors.

Conclusion: A Culture of Safety

The proper disposal of this compound is not merely a regulatory requirement but a fundamental aspect of responsible scientific practice. By understanding the chemical's properties, adhering to strict segregation and labeling protocols, and following the correct disposal pathway, you contribute to a safer laboratory environment for yourself and your colleagues. Always consult your institution's specific EHS guidelines and Safety Data Sheets (SDS) before handling any chemical.

References

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  • Nipissing University. Hazardous Materials Disposal Guide.[Link]

  • Dartmouth College. Hazardous Waste Disposal Guide.[Link]

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A Researcher's Guide to the Safe Handling of 2-Cyclobutylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of drug development and chemical research requires a steadfast commitment to safety. This guide provides essential, actionable protocols for the safe handling of 2-cyclobutylacetic acid, ensuring the protection of laboratory personnel and the integrity of your research. Moving beyond a simple checklist, we delve into the rationale behind these procedures, empowering you to cultivate a culture of safety and excellence in your laboratory.

Understanding the Risks: A Profile of this compound

This compound, a carboxylic acid, presents several potential hazards that necessitate careful handling. According to safety data sheets (SDS), related compounds like cyclobutanecarboxylic acid are known to be combustible liquids that can be harmful if swallowed or in contact with skin.[1][2] They can cause severe skin burns, and serious eye damage, and may lead to respiratory irritation.[1][2][3][4] A thorough understanding of these risks is the foundational step in mitigating them.

Before beginning any work, a comprehensive risk assessment should be conducted to identify potential hazards specific to your planned procedures.[5][6][7] This assessment will inform the selection of appropriate personal protective equipment (PPE) and engineering controls.

The Hierarchy of Controls: A Multi-Layered Approach to Safety

The most effective safety protocols employ a multi-layered approach, often referred to as the hierarchy of controls. This framework prioritizes the most effective control measures to minimize or eliminate hazards.

  • Elimination/Substitution: While not always feasible, consider if a less hazardous chemical can be substituted.

  • Engineering Controls: These are physical changes to the workspace that isolate personnel from hazards. When working with this compound, all manipulations should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8][9] Ensure that safety showers and eyewash stations are readily accessible.[1][10][11]

  • Administrative Controls: These are work practices and procedures that reduce the duration, frequency, and severity of exposure. This includes proper training, clear labeling of all containers, and established standard operating procedures (SOPs).

  • Personal Protective Equipment (PPE): PPE is the last line of defense and is crucial for protecting against chemical exposures.[12]

Personal Protective Equipment (PPE): Your Essential Barrier

The appropriate selection and use of PPE are non-negotiable when handling this compound. The Occupational Safety and Health Administration (OSHA) mandates that employers provide and ensure the use of appropriate PPE.[12][13]

Body Part Personal Protective Equipment Rationale
Eyes & Face Chemical splash goggles and a face shield.[5][6][14]Protects against splashes and vapors that can cause severe eye damage.[2][3][10] Safety glasses with side shields are the minimum requirement.[5]
Hands Chemical-resistant gloves (Nitrile or Butyl rubber recommended).[6][14][15]Prevents skin contact which can lead to burns and irritation.[1][2] Always inspect gloves for tears or holes before use.
Body A flame-resistant lab coat and a chemically impervious apron.[5][6]Protects against splashes and spills on clothing and skin.
Feet Closed-toe shoes made of a non-porous material.[5]Protects feet from spills and falling objects.
Respiratory Use in a well-ventilated area or with local exhaust ventilation is typically sufficient. For large spills or in poorly ventilated areas, a NIOSH-approved respirator with an appropriate acid gas cartridge may be necessary.[6][14]Prevents inhalation of vapors that can cause respiratory tract irritation.[3][4]
Procedural Guidance: From Receipt to Disposal

A systematic workflow is essential for minimizing risk. The following diagram and steps outline the lifecycle of handling this compound in a laboratory setting.

prep 1. Don PPE setup 2. Prepare Fume Hood weigh 3. Weigh/Measure setup->weigh react 4. Perform Reaction decon 5. Decontaminate react->decon Post-Reaction waste 6. Segregate Waste doff 7. Doff PPE end End of Process doff->end

Caption: Workflow for Safe Handling of this compound.
  • Preparation and Donning PPE: Before handling the chemical, ensure you are wearing all the required PPE as outlined in the table above.

  • Work Area Preparation: All work with this compound should be conducted within a certified chemical fume hood.[8] Ensure the sash is at the appropriate height. Have spill control materials, such as a neutralizing agent (sodium bicarbonate), readily available.

  • Chemical Handling:

    • When weighing or transferring the chemical, do so carefully to avoid creating dust or splashes.

    • Always add acid to water, never the other way around, to prevent a violent exothermic reaction.

    • Keep containers tightly closed when not in use.[1][10]

  • In Case of a Spill:

    • For small spills, neutralize with sodium bicarbonate or another suitable absorbent material.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Decontamination: Thoroughly clean all surfaces and equipment that have come into contact with the acid. Wash hands thoroughly with soap and water after handling.[1][2]

  • Waste Disposal:

    • All waste containing this compound must be disposed of as hazardous waste.[1][9]

    • Collect waste in a clearly labeled, compatible container.[9] High-density polyethylene (HDPE) is a suitable material.[9]

    • Do not mix with incompatible waste streams, such as strong bases or oxidizing agents.[1][16]

    • It is common practice to neutralize acidic waste before collection by a licensed disposal service.[17][18][19] Always follow your institution's specific waste disposal guidelines.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, this involves removing gloves first, followed by the apron, face shield, and goggles, and finally the lab coat.

By adhering to these protocols, you are not only ensuring your personal safety but also contributing to a secure and productive research environment.

References

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). School Chemistry Laboratory Safety Guide. Centers for Disease Control and Prevention. Retrieved from [Link]

  • Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
  • Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards. Retrieved from [Link]

  • National Institutes of Health. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. PMC - NIH. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]

  • Lab Manager Magazine. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Personal Protective Equipment (PPE) Toolkit - OneLab REACH. Retrieved from [Link]

  • Sigma-Aldrich. (2024, March 4). Safety Data Sheet.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Safety Data Sheet - Cyclobutanecarboxylic acid.
  • LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Safety Data Sheet - 1H-Indole-2-carboxylic acid.
  • Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids. Retrieved from [Link]

  • Johns Hopkins University. (2015, April 27). NIOSH pocket guide to chemical hazards. Johns Hopkins Lab Safety. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
  • Fisher Scientific. (n.d.). Safety Data Sheet - Acetic Acid.
  • Fisher Scientific. (2024, March 27). Safety Data Sheet - Cyclobutanecarboxylic acid.
  • RiskAssess. (n.d.). Chemical Waste Containers for Chemical Waste Disposal. Retrieved from [Link]

  • Hamilton Chemicals. (2025, July 24). Safety Data Sheet - Acetic Acid Solutions.
  • P2 InfoHouse. (n.d.). Removing Carboxylic Acids From Aqueous Wastes.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering.
  • EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals.
  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). Pocket Guide to Chemical Hazards Introduction. Centers for Disease Control and Prevention. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.